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  • Product: Amylmetacresol
  • CAS: 53043-14-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Virucidal Mechanism of Amylmetacresol on Enveloped Viruses

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Amylmetacresol (AMC) is a phenolic antiseptic widely used in topical formulations for the treatment of sore throat. Beyond its establishe...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC) is a phenolic antiseptic widely used in topical formulations for the treatment of sore throat. Beyond its established antibacterial properties, AMC exhibits potent and rapid virucidal activity, specifically against enveloped viruses. This technical guide synthesizes the current understanding of AMC's mechanism of action against these pathogens. The primary target of AMC is the viral envelope, a lipid bilayer essential for viral integrity, attachment, and entry into host cells. This guide delineates a multi-pronged mechanism involving direct biophysical disruption of the viral lipid membrane and denaturation of critical surface glycoproteins. We will explore the experimental evidence supporting this model, provide detailed protocols for key analytical techniques, and present a unified framework for understanding how AMC inactivates enveloped viruses, offering insights for the development of novel antiviral strategies.

Introduction to Amylmetacresol (AMC)

Chemical Properties and Background

Amylmetacresol (5-methyl-2-pentylphenol) is an alkylated phenol. Its structure, featuring a hydroxyl group on a benzene ring and a lipophilic pentyl side chain, is crucial to its biological activity. This amphipathic nature facilitates its interaction with biological membranes. While historically recognized for its antiseptic and bactericidal effects, recent research has highlighted its efficacy as a direct-acting antiviral agent.[1][2] In addition to its antimicrobial functions, AMC has been shown to block voltage-gated sodium channels, a mechanism similar to local anesthetics, which contributes to its symptom-relieving properties in sore throat lozenges.[3]

Antimicrobial and Antiviral Spectrum

AMC demonstrates a broad spectrum of antimicrobial activity.[1] However, its antiviral action is notably selective. It is highly effective against a range of clinically relevant enveloped respiratory viruses, including Influenza A virus, Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Parainfluenza virus, and Cytomegalovirus.[4][5] Conversely, it shows little to no activity against non-enveloped viruses such as adenoviruses and rhinoviruses.[4][6] This distinct selectivity is the foundational observation pointing directly to the viral envelope as the principal target of its virucidal action.

The Viral Envelope: A Prime Therapeutic Target

Structure and Function of the Viral Lipid Bilayer

The viral envelope is a lipid bilayer derived from the host cell membranes during the budding process. It is the outermost layer of many viruses and serves as a protective shell. This membrane is not merely a passive container; its biophysical properties—such as fluidity, curvature, and lipid packing—are critical for viral stability and infectivity.[7] The integrity of this lipid membrane is paramount for the virus to survive in the extracellular environment and initiate infection.

The Role of Envelope Glycoproteins

Embedded within the lipid envelope are viral glycoproteins, often appearing as "spikes" on the virion surface. These proteins are essential for the viral life cycle, mediating host cell recognition, attachment (e.g., Hemagglutinin in influenza), and fusion of the viral and host cell membranes to allow the viral genome to enter the cell. The correct folding and conformation of these proteins are indispensable for their function.

Core Mechanism of Action: A Dual Attack on the Viral Envelope

The virucidal activity of amylmetacresol is not a single event but a coordinated assault on both the lipid and protein components of the viral envelope. This dual mechanism explains its rapid and potent effect.

Biophysical Disruption of the Lipid Bilayer

As a phenolic compound, AMC readily partitions into the lipid bilayer of the viral envelope.[4][8] This intercalation disrupts the ordered structure of the membrane. The proposed biophysical consequences include:

  • Altered Membrane Permeability: Phenolic lipids can increase the permeability of lipid bilayers to ions and small molecules, compromising the viral membrane's barrier function.[7] This is thought to occur through the induction of local changes in lipid packing, which reduces the energy barrier for the formation of transient pores.[9]

  • Disturbed Molecular Packing: The presence of phenolic compounds within the bilayer disrupts the tight packing of phospholipids. This can alter membrane fluidity and stability, potentially leading to the formation of non-bilayer structures that compromise the envelope's overall integrity.[3][7]

Denaturation and Alteration of Viral Glycoproteins

Simultaneously with lipid disruption, AMC acts on the critical surface glycoproteins. This action is twofold:

  • Direct Protein Denaturation: Phenol and its derivatives are known protein denaturants.[10] As an organic solvent, AMC can create a non-aqueous microenvironment around the transmembrane and external domains of the spike proteins. This disrupts the delicate balance of hydrophobic and hydrophilic interactions that maintain the protein's tertiary structure, causing it to "unfold" or denature.[10]

  • Chemical Modification: Phenolic compounds can be oxidized to highly reactive quinone intermediates. These intermediates can then form irreversible covalent bonds with nucleophilic side chains of amino acids (e.g., cysteine's thiol group or lysine's amino group) on the protein surface.[11][12] This covalent modification permanently alters the protein's structure and function.

The Consequences: Rapid Viral Inactivation

The combined disruption of the lipid membrane and surface proteins leads to rapid and irreversible viral inactivation through several key outcomes:

  • Inhibition of Attachment and Entry: Alteration of the spike protein configuration directly prevents the virus from recognizing and binding to its host cell receptors.[4][13]

  • Loss of Structural Integrity: While not causing overt lysis, the biophysical changes to the envelope compromise the virion's stability.[4][13]

  • Viral Aggregation: Electron microscopy reveals that treatment with AMC-containing solutions causes extensive clumping and aggregation of viral particles.[4][13] This is likely due to the exposure of hydrophobic regions on both the lipid membrane and the denatured proteins, leading to non-specific aggregation to minimize contact with the aqueous environment. These aggregates are non-infectious.

The proposed multi-faceted mechanism of action is summarized in the diagram below.

G cluster_virus Enveloped Virus Particle cluster_action Mechanism of Action cluster_result Virucidal Outcome V Viral Core (Genome) E Lipid Envelope S Spike Glycoproteins (Functional) AMC Amylmetacresol (AMC) A1 Intercalation into Lipid Bilayer AMC->A1 A2 Interaction with Glycoproteins AMC->A2 R1 Disruption of Lipid Packing & Permeability A1->R1 Biophysical Disruption R2 Denaturation & Alteration of Spike Configuration A2->R2 Protein Denaturation R3 Viral Aggregation & Clumping R1->R3 R2->R3 R4 Inhibition of Host Cell Attachment R2->R4 R5 VIRAL INACTIVATION R3->R5 R4->R5

Caption: Unified model of Amylmetacresol's virucidal action.

Experimental Evidence and Methodologies

The virucidal effects of amylmetacresol are quantified and visualized using a combination of infectivity assays and microscopy.

In Vitro Virucidal Activity Assays

These assays measure the reduction in infectious virus particles after exposure to the test compound. The Tissue Culture Infectious Dose 50 (TCID50) assay is a common method for viruses that cause a visible cytopathic effect (CPE) but may not form clear plaques.

  • Cell Culture Preparation: Seed a 96-well microplate with a suitable host cell line (e.g., Vero E6 for SARS-CoV, MDCK for Influenza) at a density that will achieve ~90% confluency the next day. Incubate overnight under appropriate conditions (e.g., 37°C, 5% CO₂).[1]

  • Compound Preparation: Prepare a solution of Amylmetacresol (or the final product formulation, such as a dissolved lozenge) at the desired test concentration in a virus-appropriate medium (e.g., DMEM).

  • Virus Treatment: Mix a known titer of the virus stock with the AMC solution (or a vehicle control) at a defined ratio (e.g., 9:1). Incubate this mixture for a short, defined contact time (e.g., 1, 5, or 10 minutes) at room temperature or 37°C.[5]

  • Serial Dilution: Immediately following incubation, perform a 10-fold serial dilution of the virus-compound mixture (from 10⁻¹ to 10⁻⁸) in cold cell culture medium to halt the virucidal action.

  • Infection: Remove the growth medium from the prepared cell plates and inoculate replicate wells (e.g., 8 wells per dilution) with 100 µL of each dilution. Include cell-only and virus-only controls.

  • Incubation: Incubate the plates for 3-7 days, observing daily for the appearance of CPE (e.g., cell rounding, detachment, lysis).

  • Data Analysis: For each dilution, count the number of wells positive for CPE. Calculate the TCID50/mL titer using a statistical method such as the Spearman-Kärber formula. The virucidal activity is expressed as the log₁₀ reduction in titer compared to the vehicle control.[14][15]

The workflow for this crucial assay is outlined below.

G P1 1. Prepare Host Cell Plate (e.g., 96-well) P5 5. Inoculate Cell Plate with Dilutions P1->P5 P2 2. Mix Virus Stock with AMC or Control Solution P3 3. Incubate for Defined Contact Time (e.g., 1-10 min) P2->P3 P4 4. Perform 10-fold Serial Dilutions (10⁻¹ to 10⁻⁸) P3->P4 P4->P5 P6 6. Incubate Plate (3-7 days) P5->P6 P7 7. Score Wells for Cytopathic Effect (CPE) P6->P7 P8 8. Calculate Titer (TCID₅₀/mL) & Log Reduction P7->P8

Caption: Experimental workflow for a TCID50 virucidal reduction assay.

The rapid virucidal effect of AMC, typically in combination with 2,4-dichlorobenzyl alcohol (DCBA), has been demonstrated against multiple enveloped viruses.

Virus TargetTest CompoundContact TimeMean Log₁₀ Titer ReductionReference
Influenza AAMC/DCBA mixture2 minutes>3.5[4]
SARS-CoVAMC/DCBA mixture2 minutes>3.5[4]
Parainfluenza Virus 3AMC/DCBA lozenge1 minute2.51[5]
CytomegalovirusAMC/DCBA lozenge1 minute1.45[5]
Visualizing the Mechanism: Electron Microscopy

Transmission Electron Microscopy (TEM) provides direct visual evidence of the effect of AMC on virion morphology.

  • Sample Preparation: Treat a high-titer, purified virus preparation with the AMC solution (or control) as described in step 3 of the TCID50 protocol.[4][13]

  • Grid Preparation: Place a 5-10 µL drop of the treated virus suspension onto a carbon-coated TEM grid. Allow the virus particles to adsorb for 1-2 minutes.[16][17]

  • Wicking: Using the edge of a piece of filter paper, carefully wick away the excess liquid from the grid. Do not allow the grid to dry completely.[17]

  • Staining: Immediately place the grid (sample-side down) onto a drop of a negative stain solution (e.g., 2% phosphotungstic acid or 2% uranyl acetate) for 15-60 seconds.[16][17] The heavy metal stain will not penetrate the intact viral particles but will pool around them, creating contrast.

  • Final Wicking & Drying: Wick away the excess stain solution and allow the grid to air dry completely.

  • Imaging: Examine the grid using a transmission electron microscope at appropriate magnifications (e.g., 20,000x to 100,000x) to observe virion morphology, integrity, surface structure, and aggregation.[17][18]

Synthesis and Future Directions

A Unified Model of Action

The evidence strongly supports a model where amylmetacresol acts as a broad-spectrum virucidal agent against enveloped viruses via a dual-action mechanism. It simultaneously compromises the viral envelope's lipid bilayer and denatures its essential surface glycoproteins. This leads to a catastrophic loss of function, preventing host cell attachment and rendering the virus non-infectious. Its rapidity suggests a physical, rather than metabolic, mode of disruption.

Implications for Drug Development

The mechanism of AMC highlights the viral envelope as a vulnerable target for antiviral development. Because this mechanism involves the physical disruption of the lipid and protein structures, it is less likely to be susceptible to the development of resistance compared to antivirals that target specific viral enzymes. This makes compounds with similar modes of action attractive candidates for topical microbicides and antiseptics aimed at reducing viral load and transmission.

Unanswered Questions and Future Research

While the overall mechanism is clear, further research could illuminate more detailed aspects:

  • Biophysical Specificity: Do specific lipid compositions in viral envelopes (e.g., cholesterol content) influence susceptibility to AMC? Advanced biophysical techniques like differential scanning calorimetry or neutron scattering on model lipid bilayers could provide these insights.

  • Glycoprotein Targets: Are all envelope glycoproteins equally susceptible, or does AMC show preferential interaction with fusion or attachment proteins?

  • In Vivo Relevance: Translating the rapid in vitro inactivation times to the complex environment of the oropharynx is a key area for clinical investigation to fully understand its therapeutic potential in reducing viral load and transmission.

References

  • Oxford JS, Lambkin R, Gibb I, Balasingam S, Chan C, Catchpole A. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV. Antiviral Chemistry & Chemotherapy. 2005;16(2):129-34. [Link]

  • Shephard A, Zybeshari S, Hotherwise-Best L. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Research. 2015;123:158-162. [Link]

  • ResearchGate. (PDF) A Throat Lozenge Containing Amyl Meta Cresol and Dichlorobenzyl Alcohol Has a Direct Virucidal Effect on Respiratory Syncytial Virus, Influenza a and SARS-CoV. [Link]

  • Deplazes E, Begg SL, van der Weerden NL, et al. Phenolic compounds alter the ion permeability of phospholipid bilayers via specific lipid interactions. Physical Chemistry Chemical Physics. 2021;23(15):9251-9263. [Link]

  • Stasiuk M, Kozubek A. Biological activity of phenolic lipids. Cellular and Molecular Life Sciences. 2010;67(6):841-860. [Link]

  • Reddit. How does phenol denature proteins? r/Biochemistry. 2023. [Link]

  • Wikipedia. Amylmetacresol. [Link]

  • Morales H. TCID 50 protocol. 2006. [Link]

  • Matthews D, Atkinson R, Shephard A. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine. 2018;11:451-456. [Link]

  • Scribd. TCID50 Protocol Morales. [Link]

  • Morokutti-Kurz M, Graf C, Prieschl-Grassauer E. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. International Journal of General Medicine. 2017;10:53-60. [Link]

  • Bukowska B, Krokosz A, Hrabec E. Comparison of the effect of phenol and its derivatives on protein and free radical formation in human erythrocytes (in vitro). Blood Cells, Molecules, and Diseases. 2007;39(2):238-243. [Link]

  • Wetzler M, Sacher R. Basic electron microscopy of aquatic viruses. Protocols.io. 2015. [Link]

  • Jafari T, Ghavidel RA, Zarrin R, et al. Protein-Phenolic Interactions as a Factor Affecting the Physicochemical Properties of White Bean Proteins. Molecules. 2019;24(2):349. [Link]

  • Adair D, Kim J. 2.1.2 General Procedures for Electron Microscopy Applications in Diagnostic Virology. FHS Blue Book. 2014. [Link]

  • Stedman K. Transmission Electron Microscopy Sulfolobus Virus Screening protocol: Parafilm technique. 2007. [Link]

  • PubMed. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV. [Link]

  • BrainVTA. TCID50 Assay Protocol. [Link]

  • Velickovic TC, Stanic-Vucinic D. A review on protein–phenolic interactions and associated changes. Food and Function. 2018;9(3):1333-1354. [Link]

  • Ozdal T, Capanoglu E, Altay F. Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Frontiers in Nutrition. 2022;9:925725. [Link]

  • Gentile M, Gelderblom HR. Virus detection by transmission electron microscopy: Still useful for diagnosis and a plus for biosafety. Reviews in Medical Virology. 2014;24(4):231-241. [Link]

  • Shephard A, Zybeshari S. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Research. 2015;123:158-62. [Link]

  • Morokutti-Kurz M, Graf C, Prieschl-Grassauer E. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Dove Medical Press. 2017. [Link]

Sources

Exploratory

Introduction: Understanding the Significance of 6-Pentyl-m-cresol

An In-depth Technical Guide to the Physicochemical Properties of 6-Pentyl-m-cresol Within the vast landscape of phenolic compounds, cresols—simple methylphenols—serve as fundamental building blocks and active agents in n...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Pentyl-m-cresol

Within the vast landscape of phenolic compounds, cresols—simple methylphenols—serve as fundamental building blocks and active agents in numerous industrial and pharmaceutical applications.[1] While the parent molecule, m-cresol, is a well-established chemical intermediate and preservative, its alkylated derivatives exhibit unique properties that tailor them for specific functions.[2] This guide focuses on 6-pentyl-m-cresol, also known by its common name Amylmetacresol, an antiseptic agent whose efficacy is intrinsically linked to its distinct physicochemical characteristics.[3]

For researchers and drug development professionals, a thorough understanding of these properties is not merely academic; it is the cornerstone of formulation development, analytical method design, quality control, and toxicological assessment. The introduction of a five-carbon pentyl chain onto the m-cresol scaffold dramatically alters its lipophilicity, solubility, and interaction with biological membranes, enhancing its antiseptic capabilities.[3] However, this modification also presents challenges in formulation, particularly concerning solubility and potential interactions with other excipients or active pharmaceutical ingredients (APIs). For instance, parent cresols are known to be effective preservatives in multi-dose protein formulations, such as insulin, but can also induce protein aggregation, a critical concern for biopharmaceutical stability.[4] This guide provides a comprehensive examination of the core physicochemical properties of 6-pentyl-m-cresol, the experimental methodologies for their determination, and the implications for its application in a scientific and research context.

Part 1: Core Molecular and Physicochemical Profile

The functional properties of 6-pentyl-m-cresol are dictated by its molecular structure: a phenol ring substituted with a hydroxyl group, a methyl group in the meta position (position 3), and a pentyl group in the ortho position relative to the hydroxyl group (position 6). This arrangement, specifically the long alkyl chain, is pivotal in defining its character as a lipophilic phenol.

Key Physicochemical Data Summary

The essential physicochemical parameters of 6-pentyl-m-cresol are summarized in the table below. This data serves as a critical reference for analytical method development, formulation science, and safety assessments.

PropertyValueSource(s)
IUPAC Name 5-Methyl-2-pentylphenol[3][5]
Common Names 6-Pentyl-m-cresol, 6-n-amyl-m-cresol, Amylmetacresol[3][5]
CAS Number 1300-94-3[5]
Molecular Formula C₁₂H₁₈O[5]
Molecular Weight 178.27 g/mol [3][5]
Appearance Yellow to dark orange liquid or solid[3][5]
Melting Point 24 °C[3][5]
Boiling Point 137-139 °C at 15 mmHg[3][5]
Solubility Practically insoluble in water; very soluble in acetone, ethanol, ether, and alkali solutions.[3][5]
Acidity (pKa) 10.55 ± 0.35 (Predicted)[5]
Refractive Index 1.5120 to 1.5160 (at 20 °C)[5]

The low melting point of 24°C means the compound can exist as either a solid or liquid at or near standard room temperature, a crucial consideration for handling and storage.[3][5] Its most defining feature is its solubility profile: the phenolic hydroxyl group allows for solubility in alkaline solutions via deprotonation, while the substantial hydrocarbon character imparted by the pentyl and methyl groups renders it practically insoluble in water but highly soluble in organic solvents.[3][5] This amphiphilic nature is central to its antiseptic mechanism, allowing it to partition into and disrupt the lipid bilayers of microbial cell membranes.

Part 2: A Validated Workflow for Analytical Characterization

To ensure the identity, purity, and consistency of 6-pentyl-m-cresol, a multi-step analytical workflow is essential. This process integrates spectroscopic identification with chromatographic quantification and direct measurement of physical properties. The causality behind this workflow is to first unambiguously confirm the molecule's structure before quantifying its purity and characterizing its fundamental behavior in solution.

G cluster_0 Sample Receipt & Preparation cluster_1 Structural Identification & Verification cluster_2 Purity & Quantitative Analysis cluster_3 Physicochemical Property Determination prep Dissolution in appropriate solvent (e.g., Ethanol, Acetone) ms Mass Spectrometry (MS) Confirms Molecular Weight prep->ms Identity nmr Nuclear Magnetic Resonance (NMR) Confirms C-H Framework prep->nmr Identity ir Infrared Spectroscopy (IR) Confirms Functional Groups (O-H) prep->ir Identity gc Gas Chromatography (GC-FID/MS) Assesses Purity & Volatile Impurities prep->gc Purity hplc High-Performance Liquid Chromatography (HPLC-UV) Assesses Purity & Non-Volatile Impurities prep->hplc Purity pka Potentiometric Titration Measures pKa prep->pka Properties sol Shake-Flask Method Measures Aqueous Solubility prep->sol Properties ms->gc nmr->ir gc->hplc pka->sol

Caption: Logical workflow for the comprehensive analysis of 6-pentyl-m-cresol.

Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC-MS)

Rationale: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like substituted phenols.[6] Coupling it with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) detector offers definitive identification of the primary peak and any impurities. This protocol is adapted from standard methodologies for cresol analysis.[7][8]

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 50 mg of a 6-pentyl-m-cresol reference standard and dissolve in 50 mL of acetone to create a 1 mg/mL stock solution. Acetone is chosen for its volatility and the high solubility of the analyte.[5]

    • Prepare a series of dilutions from the stock solution (e.g., 5, 25, 100, 250, 500 µg/mL) for calibration.

    • Prepare the test sample by dissolving a similar quantity in acetone to achieve a final concentration within the calibration range.

  • Instrumentation and Conditions:

    • Instrument: Agilent 7890 GC with 5977 MS or FID.

    • Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This stationary phase is chosen for its excellent separation of aromatic compounds with alkyl substituents.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1 µL injection volume with a 20:1 split ratio. The split injection prevents column overloading.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Detector:

      • FID: Temperature at 300 °C.

      • MS: Transfer line at 280 °C, ion source at 230 °C. Scan range from 40 to 450 m/z.

  • Data Analysis:

    • For MS analysis, confirm the identity of the main peak by matching its mass spectrum against a reference library (expected molecular ion at m/z 178).

    • For FID analysis, calculate the purity using the area percent method. Construct a calibration curve from the reference standards and determine the precise concentration of the test sample.

Experimental Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is a globally recognized standard (OECD Guideline 105) for determining the water solubility of compounds with low aqueous solubility. It establishes an equilibrium between the excess solid/liquid solute and water, providing a definitive saturation concentration.

  • System Preparation:

    • Add an excess amount of 6-pentyl-m-cresol (e.g., 200 mg) to a 100 mL flask containing a known volume of purified water (e.g., 50 mL). The excess is critical to ensure saturation is reached.

    • Prepare at least three replicate flasks.

  • Equilibration:

    • Seal the flasks and place them in a mechanical shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the flasks for a preliminary 24-hour period.

    • Stop agitation and allow the phases to separate for another 24 hours, ensuring undissolved material settles. This step is crucial to avoid colloidal suspensions.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the clear, aqueous supernatant. Use a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved micro-particles.

    • Quantify the concentration of dissolved 6-pentyl-m-cresol in the filtrate using a pre-validated HPLC-UV method (as described for general cresol analysis).[7]

  • Validation:

    • To confirm equilibrium has been reached, repeat the measurement with samples agitated for a longer period (e.g., 48 hours). The solubility value should remain unchanged.

Part 3: Spectroscopic Signature

The spectroscopic profile of a molecule is its unique fingerprint, providing irrefutable evidence of its structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band around 3300-3400 cm⁻¹ characteristic of the phenolic O-H stretch. Sharp peaks in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the pentyl and methyl groups. Aromatic C=C stretching vibrations appear near 1600 and 1500 cm⁻¹, and a distinct C-O stretching band is expected around 1200-1250 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum will provide a clear map of the molecule. Key expected signals include: a singlet for the phenolic -OH proton (its chemical shift is concentration-dependent), a complex multiplet pattern for the three aromatic protons, a singlet for the aryl-CH₃ protons (~2.2 ppm), and distinct multiplets for the five CH₂ groups and the terminal CH₃ of the pentyl chain, integrating to 2H, 2H, 2H, 2H, and 3H, respectively.

  • Mass Spectrometry (MS): Electron ionization MS will show a clear molecular ion peak (M⁺) at an m/z of 178.27.[5] The most prominent fragmentation pattern would involve cleavage at the benzylic position, resulting in a stable benzylic cation at m/z 121, and loss of the rest of the pentyl chain.

Part 4: Synthesis and Applications in Drug Development

Synthesis: The preparation of 6-pentyl-m-cresol is historically documented and typically involves the alkylation of m-cresol.[3] A common synthetic route is the Friedel-Crafts alkylation, where m-cresol is reacted with an alkylating agent like 1-pentene or a pentyl halide in the presence of a Lewis acid catalyst. The directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions relative to the hydroxyl group.

Applications and Scientific Considerations: The primary application of 6-pentyl-m-cresol (Amylmetacresol) is as a mild antiseptic, often used in throat lozenges.[3] Its enhanced lipophilicity compared to m-cresol allows for more effective penetration and disruption of bacterial cell walls.

For drug development professionals, its structural similarity to m-cresol, a common preservative, raises important considerations:

  • Formulation as a Preservative: Its low water solubility presents a significant challenge for use in aqueous formulations.[5] It would likely require co-solvents or surfactant-based systems for effective incorporation.

  • Protein Stability: Given that m-cresol can act as a destabilizing agent by preferentially interacting with the unfolded state of proteins and promoting aggregation, it is highly probable that the more hydrophobic 6-pentyl-m-cresol would exhibit similar or even more pronounced effects.[4] Any use in a biologic formulation would require extensive stability studies to rule out induced aggregation, which is a major risk for immunogenicity.

Conclusion

6-Pentyl-m-cresol is a compound whose utility is fundamentally defined by its physicochemical properties. Its dual nature—a hydrophilic phenolic head and a substantial lipophilic alkyl tail—governs its solubility, acidity, and biological activity. For the researcher or drug developer, a robust understanding of these properties, backed by validated analytical methodologies, is not optional but imperative. The data and protocols presented in this guide serve as a foundational resource for harnessing the applications of this molecule while navigating the formulation and stability challenges inherent to its structure.

References

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  • Li, H., et al. (2016). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.
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  • Zhang, Y., et al. (2012). Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer.
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  • Wikipedia. (n.d.). p-Cresol. Retrieved January 6, 2026, from [Link]

  • Thirumangalathu, R., et al. (2009). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. Protein Science, 18(2), 356-367.

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Foundational

Amylmetacresol synthesis pathway from m-cresol

An In-depth Technical Guide to the Synthesis of Amylmetacresol from m-Cresol Introduction Amylmetacresol (AMC), chemically known as 5-methyl-2-pentylphenol, is a phenolic compound widely recognized for its antiseptic pro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Amylmetacresol from m-Cresol

Introduction

Amylmetacresol (AMC), chemically known as 5-methyl-2-pentylphenol, is a phenolic compound widely recognized for its antiseptic properties.[1][2] It is a principal active pharmaceutical ingredient (API) in numerous over-the-counter throat lozenges and oral sprays, including the well-known brand Strepsils, often in combination with 2,4-dichlorobenzyl alcohol.[3][4][5] Amylmetacresol exhibits a broad spectrum of antimicrobial activity, including antibacterial and antiviral effects, by disrupting the cellular integrity of microorganisms.[3][6] Physically, it is a colorless to pale yellow liquid or crystalline solid with a melting point of approximately 24°C and is sparingly soluble in water but highly soluble in organic solvents like ethanol and acetone.[4][7]

The synthesis of this crucial antiseptic, first reported in the 1930s, has evolved significantly.[8] This guide provides a detailed technical overview of the predominant and industrially relevant synthesis pathway starting from m-cresol. It is designed for researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, modern experimental protocols, and the rationale behind process choices, thereby bridging theoretical knowledge with practical application.

Core Synthesis Pathway: A Two-Stage Transformation

The industrial synthesis of amylmetacresol from m-cresol is an elegant two-stage process. This pathway is favored over a direct Friedel-Crafts alkylation of m-cresol, which often leads to poor regioselectivity and polyalkylation. The established route offers superior control and efficiency by first introducing an acyl group, which is then reduced to the desired alkyl chain.

The two core stages are:

  • Acylation and Fries Rearrangement: m-Cresol is first acylated with a five-carbon acylating agent (e.g., valeryl chloride) to form an ester, which then undergoes a catalyzed intramolecular rearrangement to yield a ketone, 4-valeryl-m-cresol (VMC).

  • Reduction: The carbonyl group of the VMC intermediate is reduced to a methylene group, completing the formation of the amyl side chain and yielding the final product, amylmetacresol.

Amylmetacresol Synthesis Overview mCresol m-Cresol VMC Valeryl m-Cresol (VMC) mCresol->VMC Stage 1: Acylation & Fries Rearrangement AMC Amylmetacresol (AMC) VMC->AMC Stage 2: Reduction (e.g., Catalytic Hydrogenation)

Caption: High-level overview of the two-stage synthesis of Amylmetacresol.

Part 1: Synthesis of Valeryl m-Cresol (VMC) via Acylation and Fries Rearrangement

This initial stage is critical for establishing the correct molecular framework. It involves two distinct chemical transformations that are often performed sequentially in the same reaction vessel (in situ).

Principle and Mechanism

The process begins with a standard O-acylation (esterification) of the hydroxyl group of m-cresol using a reactive derivative of valeric acid, such as valeric anhydride or valeryl chloride. This forms the intermediate ester, m-cresol valerate (MCV).

Following its formation, the MCV undergoes a Fries Rearrangement . This is an intramolecular electrophilic aromatic substitution reaction where the valeryl group migrates from the phenolic oxygen to a carbon atom on the aromatic ring.[8] The reaction is catalyzed by an acid. While historically strong Lewis acids like aluminum chloride (AlCl₃) were used, modern processes favor oxoacids such as methanesulphonic acid or p-toluenesulphonic acid.[8][9] These modern catalysts are more efficient, require milder conditions, and simplify the workup process. The acylation occurs predominantly at the ortho position relative to the activating hydroxyl group and para to the methyl group, yielding 6-valeryl-3-methylphenol, also referred to as valeryl m-cresol (VMC).

Fries Rearrangement Mechanism cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement mCresol m-Cresol MCV m-Cresol Valerate (MCV) mCresol->MCV + ValerylChloride Valeryl Chloride MCV_2 m-Cresol Valerate (MCV) MCV->MCV_2 Intermediate Proceeds to Rearrangement Catalyst Oxoacid Catalyst (e.g., CH₃SO₃H) Acylium Acylium Ion Complex (Electrophile) VMC Valeryl m-Cresol (VMC) Acylium->VMC Intramolecular Attack & Rearomatization MCV_2->Acylium Forms

Caption: Mechanism of VMC formation via O-acylation and Fries Rearrangement.

Experimental Protocol: Modern In-Situ Approach

The following protocol is a synthesized representation based on modern, efficient methodologies described in patent literature.[8]

Step-by-Step Methodology:

  • Reactor Setup: A suitable multi-necked flask or reactor is charged with m-cresol (1.0 eq). The vessel is equipped with a stirrer, thermometer, and addition funnel.

  • Initial Heating: The m-cresol is heated to approximately 35-45°C with stirring.

  • Acylation: Valeryl chloride (approx. 1.05-1.1 eq) is added slowly to the reactor over 15-30 minutes, maintaining the temperature in the 35-45°C range.

  • Esterification Completion: The reaction mixture is stirred for an additional 30-60 minutes at the same temperature, then heated to approximately 80°C and held for 1 hour to ensure complete formation of m-cresol valerate.

  • Catalyst Addition: The temperature is raised to the target for rearrangement, typically 110°C. The oxoacid catalyst (e.g., methanesulphonic acid, approx. 0.4 eq) is then added.

  • Fries Rearrangement: The reaction is maintained at 110°C with vigorous stirring for several hours (typically 5-7 hours), monitored by a suitable analytical method (e.g., GC or HPLC) until the rearrangement to VMC is complete.

  • Workup: After cooling, the reaction mixture is diluted with a solvent like toluene and washed cautiously with water, followed by a wash with an aqueous sodium carbonate/sodium chloride solution to neutralize the acid catalyst. The organic layer containing the crude VMC is separated for the next stage.[8]

Quantitative Data and Process Rationale
ParameterValue / ReagentRationale & Causality
Starting Material m-CresolProvides the core phenolic and methyl group structure.
Acylating Agent Valeryl Chloride or Valeric AnhydrideMore reactive than valeric acid, leading to faster and more complete esterification under milder conditions.
Rearrangement Catalyst Methanesulphonic AcidAn efficient, strong oxoacid that catalyzes the Fries rearrangement at lower temperatures (e.g., 110°C) compared to the ~160°C required for older methods, improving energy efficiency and reducing side products.[8]
Acylation Temp. 35-80°CControlled temperature range to ensure complete esterification without premature or uncontrolled rearrangement.
Rearrangement Temp. ~110°COptimal temperature for the oxoacid-catalyzed rearrangement, balancing reaction rate with thermal stability.[8]
Reaction Time 5-7 hoursSufficient time to drive the rearrangement to completion, as determined by in-process controls.

Part 2: Reduction of Valeryl m-Cresol (VMC) to Amylmetacresol (AMC)

In the final stage, the ketone functionality of the VMC intermediate is converted into the amyl alkyl chain.

Principle and Mechanism

The goal is the complete reduction of the carbonyl group (C=O) to a methylene group (CH₂). Historically, this was achieved via a Clemmensen reduction , which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[9] While effective, this method involves harsh acidic conditions and toxic heavy metal waste.

Modern pharmaceutical manufacturing overwhelmingly prefers catalytic hydrogenation . In this process, VMC is reacted with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium supported on activated carbon (Pd/C).[10][11] This heterogeneous catalysis method is highly efficient, proceeds under much milder conditions (lower temperature and pressure), and generates water as the only byproduct, making it a greener and more cost-effective alternative.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is based on a described method for the hydrogenation of VMC.[10]

AMC Reduction Workflow start Start: Crude VMC in Isopropanol charge_reactor Charge Hydrogenator Vessel with VMC solution, Pd/C catalyst, and Citric Acid (optional) start->charge_reactor pressurize Pressurize with H₂ Gas (e.g., 0.7 bar) charge_reactor->pressurize react Stir at Controlled Temperature (e.g., 12.5°C) for ~16 hrs pressurize->react monitor Monitor Reaction by GC Analysis react->monitor filter Filter to Remove Pd/C Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate end End: Crude Amylmetacresol concentrate->end

Caption: Experimental workflow for the reduction of VMC to Amylmetacresol.

Step-by-Step Methodology:

  • Reactor Charging: A jacketed hydrogenation vessel is charged with the crude VMC from the previous step, a 5% palladium on carbon catalyst (typically 5-10% w/w relative to VMC), and a solvent such as isopropanol (IPA).[10] A small amount of citric acid may be added.

  • Inerting: The vessel is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • Hydrogenation: The vessel is pressurized with hydrogen gas to a specified pressure (e.g., 0.7 bar) and the mixture is stirred vigorously. The reaction temperature is controlled via the jacket, for instance, at 12.5°C.[10]

  • Monitoring: The reaction is monitored until GC analysis confirms the complete consumption of VMC (typically ~16 hours).

  • Catalyst Removal: Upon completion, the hydrogen pressure is released, and the vessel is purged again with nitrogen. The reaction mixture is filtered through a suitable medium (e.g., celite) to remove the solid Pd/C catalyst. The catalyst is washed with fresh solvent to recover any adsorbed product.

  • Isolation: The filtrate and washings are combined, and the solvent is removed under reduced pressure (e.g., by rotary evaporation) to yield crude amylmetacresol.[10]

Process Considerations
ParameterValue / ReagentRationale & Causality
Reducing Agent Hydrogen Gas (H₂)A clean and efficient reagent for catalytic reduction.
Catalyst 5% Palladium on Carbon (Pd/C)A highly effective and standard heterogeneous catalyst for the reduction of aryl ketones. It is easily recovered by filtration.
Solvent Isopropanol (IPA)A common, relatively low-cost solvent that effectively dissolves the reactant and is suitable for hydrogenation.
Temperature ~12.5°CLower temperatures can improve selectivity and are often used for safety and control of this exothermic reaction.
Pressure ~0.7 bar (approx. 10 psi)Moderate pressure is sufficient to achieve a reasonable reaction rate without requiring specialized high-pressure equipment.

Safety Note: Catalytic hydrogenation requires strict safety protocols. Palladium on carbon can be pyrophoric, especially after use, and hydrogen gas is highly flammable. All operations must be conducted in appropriate pressure-rated equipment with proper grounding and in a well-ventilated area, free from ignition sources.

Purification and Characterization

The crude amylmetacresol obtained after reduction is typically a high-purity oil but may require further purification to meet pharmaceutical standards. This can involve vacuum distillation. The final product's quality is confirmed against pharmacopeial monographs.[7]

Key Characterization Tests:

  • Appearance: Clear, colorless or slightly yellow liquid or solid mass.[7]

  • Identity (IR): The infrared absorption spectrum is compared to that of a certified reference standard (CRS).[7]

  • Purity (GC): Gas chromatography is the primary method used to determine the assay (typically 98.0% to 102.0%) and to quantify any related substances or impurities.[7]

  • Solubility: Verified as practically insoluble in water and very soluble in ethanol and acetone.[7][12]

Conclusion

The synthesis of amylmetacresol from m-cresol is a well-established and optimized process in the pharmaceutical industry. The modern pathway, centered on an oxoacid-catalyzed Fries rearrangement followed by catalytic hydrogenation, represents a significant advancement over historical methods. This approach provides high yields and purity under milder, safer, and more environmentally benign conditions, avoiding the use of harsh reagents and heavy metals. The robustness of this two-stage synthesis ensures a reliable supply of this important antiseptic for its widespread use in treating minor oral and throat infections.

References

  • Reckitt Benckiser Healthcare (UK) Limited. (2012). Efficient and cost-effective process for the manufacture of amyl m-cresol.
  • Grok. (n.d.). Amylmetacresol. Retrieved from a web-based source. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFQMncvdRYbZoxm8Zt2wxlKXVm_mZwoPeZlrrZBfgrHvK2TrkgSfsjR9UNQao_cGU0kZ7tfzKnEnPbiUE5Q2UAJPMQdjzqiADrTGTeK1tQkQkdNHKrC-u7wWhxWESIxfKOAZ_XAg==]
  • WIPO Patentscope. (2012). WO/2012/017204 EFFICIENT AND COST-EFFECTIVE PROCESS FOR THE MANUFACTURE OF AMYL M-CRESOL. Retrieved from [Link]

  • Marshall, J. (1931). Amyl-cresols and process for making.
  • European Pharmacopoeia. (2011). AMYLMETACRESOL Amylmetacresolum. Ph. Eur. 7.0. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJ258Imb54Ilqs_N5ykrkWrL0vemm_gvSiAqz95AZ9K9Eo46j3DZLSKa0JstWwrtBTUzLiHwMRUCzRHJJpD8AAHCgtyIIeiKYmHf2hCm_z_RW3dIjnU5sbcoFZQUplBLMOvNZ-v2n1sPHRMrYbfIqTDlv4UNf]
  • National Center for Biotechnology Information. (n.d.). Amylmetacresol. PubChem Compound Database. Retrieved from [Link]

  • Brainly.in. (2018). Is cresol used in friedel craft alkylation reaction or not?? Retrieved from [Link]

  • Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, v, 58-66. [https://www.researchgate.net/publication/319455322_Selective_alkylation_of_m-cresol_with_isopropyl_alcohol_under_solvent-free_conditions]
  • Leston, G. (1963). Preparation of m-cresol by a dealkylation process.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Hussain, M. K., et al. (2022). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. Journal of Emerging Technologies and Innovative Research (JETIR), 9(8). [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Amylmetacresol. Retrieved from [Link]

  • SynZeal. (n.d.). Amylmetacresol Impurities. Retrieved from [Link]

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Exploratory

The Virucidal Action of Amylmetacresol Against Respiratory Viruses: A Technical Guide

Introduction Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized in over-the-counter throat lozenges for the symptomatic relief of sore throat and minor mouth infections.[1][2] While its antibacterial...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized in over-the-counter throat lozenges for the symptomatic relief of sore throat and minor mouth infections.[1][2] While its antibacterial properties have been well-documented, a growing body of evidence highlights its direct virucidal activity against a spectrum of respiratory viruses, particularly those responsible for a significant burden of seasonal and pandemic illnesses. This technical guide provides an in-depth analysis of the antiviral properties of amylmetacresol, focusing on its efficacy against enveloped respiratory viruses, the proposed mechanisms of action, and the experimental methodologies employed to validate these findings. This document is intended for researchers, virologists, and professionals in drug development seeking a comprehensive understanding of AMC's potential as a topical antiviral agent.

Amylmetacresol is frequently formulated in combination with 2,4-dichlorobenzyl alcohol (DCBA), another antiseptic, which often acts synergistically to enhance its antimicrobial and anesthetic-like effects.[1][3] Most of the available research on its antiviral properties investigates this combined formulation.

In Vitro Antiviral Spectrum and Efficacy

A significant body of in vitro research has demonstrated the potent and rapid virucidal effects of amylmetacresol, particularly when combined with DCBA, against a range of enveloped respiratory viruses. These studies consistently show a significant reduction in viral infectivity within minutes of exposure.

Key Findings from In Vitro Studies:
  • Broad Efficacy Against Enveloped Viruses: Formulations containing AMC have demonstrated virucidal activity against Influenza A virus, Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), human coronavirus OC43, parainfluenza virus type 3, and cytomegalovirus.[4][5][6][7]

  • Rapid Inactivation: A notable characteristic of AMC's antiviral action is its speed. Significant reductions in viral titers, often exceeding 3.5 log10 TCID50, are observed within one to two minutes of exposure.[4][5]

  • Selectivity for Enveloped Viruses: The virucidal activity of AMC appears to be primarily directed towards enveloped viruses. Studies have shown a lack of significant effect against non-enveloped viruses such as adenoviruses and rhinoviruses.[4][7] This selectivity provides crucial insight into its potential mechanism of action.

  • Formulation-Dependent Activity: Research suggests that the specific formulation of lozenges, including the presence of excipients, may influence the overall antiviral efficacy, indicating that the final product's activity may not be solely attributable to the active ingredients.[6][7]

Quantitative Summary of Virucidal Activity

The following table summarizes the observed reductions in viral titers for various respiratory viruses upon exposure to AMC/DCBA formulations in vitro.

VirusVirus TypeReduction in Viral Titer (log10 TCID50)Exposure TimeReference
Influenza AEnveloped>3.52 minutes[4]
Respiratory Syncytial Virus (RSV)Enveloped>3.52 minutes[4]
SARS-CoVEnveloped>3.52 minutes[4]
Parainfluenza Virus Type 3Enveloped4.80–5.301 minute[5]
Cytomegalovirus (CMV)EnvelopedSignificant reduction1 minute[5]

Proposed Mechanism of Antiviral Action

The precise molecular mechanism underlying the virucidal activity of amylmetacresol is not yet fully elucidated; however, current evidence points towards a multi-faceted disruption of the viral envelope and its associated proteins.[8] As a phenolic compound, AMC is thought to interact with and disrupt lipid membranes and denature proteins.[5]

The proposed mechanisms include:

  • Disruption of the Viral Lipid Envelope: Phenolic compounds like AMC can intercalate into the lipid bilayer of the viral envelope, altering its fluidity and integrity. This can lead to leakage of viral contents or prevent the virus from successfully fusing with host cells.[5][9]

  • Denaturation of Viral Surface Proteins: AMC may cause denaturation or conformational changes in the external protein spikes of enveloped viruses, such as hemagglutinin and neuraminidase in influenza virus.[4][8] These proteins are essential for viral attachment to and entry into host cells. Electron microscopy studies have revealed extensive clumping and morphological changes in the spike configuration of influenza A virus after exposure to an AMC/DCBA mixture, without causing overt destruction of the viral membrane.[4]

  • pH-Induced Rearrangement: Some formulations containing AMC have a low pH, which can contribute to the rearrangement of the tertiary structure of viral attachment proteins, rendering them non-functional.[4][8]

The following diagram illustrates the proposed multi-targeted antiviral mechanism of amylmetacresol.

Antiviral Mechanism of Amylmetacresol cluster_virus Enveloped Respiratory Virus cluster_amc Amylmetacresol (AMC) cluster_effects Virucidal Effects Virus Virion Envelope Lipid Envelope SpikeProteins Surface Glycoproteins (e.g., Hemagglutinin) AMC Amylmetacresol MembraneDisruption Disruption of Viral Lipid Envelope AMC->MembraneDisruption Intercalates into lipid bilayer ProteinDenaturation Denaturation of Surface Proteins AMC->ProteinDenaturation Alters protein conformation AttachmentInhibition Inhibition of Viral Attachment to Host Cell MembraneDisruption->AttachmentInhibition ProteinDenaturation->AttachmentInhibition Inactivation Viral Inactivation AttachmentInhibition->Inactivation

Caption: Proposed multi-targeted antiviral mechanism of Amylmetacresol.

Experimental Protocols for Assessing Virucidal Activity

The evaluation of the virucidal efficacy of amylmetacresol typically involves standardized in vitro assays designed to quantify the reduction in viral infectivity after exposure to the compound. A common methodology is the Tissue Culture Infectious Dose 50 (TCID50) assay.

Step-by-Step TCID50 Assay Protocol:
  • Virus Preparation: A known titer of the respiratory virus (e.g., Influenza A, RSV) is prepared in a suitable cell culture medium.

  • Compound Preparation: The amylmetacresol-containing formulation (e.g., dissolved lozenge) or the pure compound is diluted to the desired concentration in a medium that mimics physiological conditions (e.g., artificial saliva).

  • Virus-Compound Incubation: The virus suspension is mixed with the AMC solution and incubated for a short, defined period (e.g., 1-2 minutes) at room temperature to simulate the conditions in the oropharynx. A control group with the virus mixed with a placebo or medium alone is run in parallel.

  • Neutralization and Serial Dilution: The reaction is stopped, often by dilution, to prevent further virucidal activity and to minimize cytotoxicity to the host cells. The virus-compound mixture is then serially diluted.

  • Cell Inoculation: The serial dilutions are added to confluent monolayers of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) in 96-well plates.

  • Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 3-7 days.

  • CPE Assessment: Each well is microscopically examined for the presence or absence of CPE.

  • Titer Calculation: The TCID50 is calculated using a statistical method, such as the Spearman-Kärber formula, to determine the virus titer in the treated and control groups. The log reduction in titer is then calculated to quantify the virucidal activity.

The following diagram outlines the general workflow for assessing the virucidal activity of amylmetacresol.

Virucidal Activity Assay Workflow Start Start VirusPrep Prepare Virus Stock (Known Titer) Start->VirusPrep CompoundPrep Prepare AMC Solution (e.g., dissolved lozenge) Start->CompoundPrep Incubation Incubate Virus with AMC (1-2 minutes) VirusPrep->Incubation CompoundPrep->Incubation SerialDilution Neutralize and Serially Dilute Mixture Incubation->SerialDilution CellInoculation Inoculate Host Cell Monolayers SerialDilution->CellInoculation CPE_Incubation Incubate for CPE Development (3-7 days) CellInoculation->CPE_Incubation CPE_Assessment Assess Cytopathic Effect (CPE) Microscopically CPE_Incubation->CPE_Assessment Calculation Calculate Viral Titer (TCID50) and Log Reduction CPE_Assessment->Calculation End End Calculation->End

Caption: General workflow for a virucidal activity assay.

Clinical Relevance and Future Directions

While in vitro studies provide strong evidence for the virucidal properties of amylmetacresol, the translation of these findings into clinical antiviral efficacy is an area of ongoing interest. Clinical trials have primarily focused on the symptomatic relief of acute sore throat, demonstrating significant analgesic effects and reductions in difficulty swallowing compared to placebos.[10][11] The rapid virucidal action observed in vitro suggests that AMC-containing lozenges could potentially reduce the viral load in the oropharynx.[4][8] A reduction in viral load could theoretically decrease the severity of symptoms and potentially reduce person-to-person transmission.[4]

Future research should aim to:

  • Conduct clinical trials with viral load in the oropharynx as a primary endpoint to directly assess the in vivo antiviral effect.

  • Further elucidate the specific molecular interactions between AMC and viral components.

  • Investigate the potential for AMC to act synergistically with other antiviral agents.

  • Evaluate the efficacy of AMC against emerging enveloped respiratory viruses.

References

  • Oxford JS, Lambkin R, Gibb I, Balasingam S, Chan C, Catchpole A. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV. Antivir Chem Chemother. 2005;16(2):129-34.

  • MedchemExpress. Amylmetacresol | Antibacterial/Antiviral Agent.

  • Wikipedia. Amylmetacresol.

  • PubChem. Amylmetacresol.

  • Shephard A, Zybeshari S. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Res. 2015;123:158-62.

  • Richards RME, Xing JZ. In vitro evaluation of the bactericidal activity of an antiseptic throat lozenge. J Pharm Sci. 1993;82(12):1218-20.

  • Morokutti-Kurz M, Graf C, Prieschl-Grassauer E. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Int J Gen Med. 2017;10:53-60.

  • Morokutti-Kurz M, Graf C, Prieschl-Grassauer E. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Int J Gen Med. 2017;10:53-60.

  • Shephard A, Zybeshari S. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Res. 2015;123:158-62.

  • Oxford JS, et al. A Throat Lozenge Containing Amyl Meta Cresol and Dichlorobenzyl Alcohol Has a Direct Virucidal Effect on Respiratory Syncytial Virus, Influenza a and SARS-CoV. ResearchGate.

  • Choo, et al. Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. Semantic Scholar.

  • Google Patents. CA2218553C - 2,4-dichlorobenzyl alcohol and amylmetacresol against hiv infection.

  • PharmaCompass. Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry.

  • McNally D, Simpson M, Morris C, Shephard A, Goulder M. Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. Int J Clin Pract. 2010;64(2):194-207.

  • McNally D, et al. Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. Journal of Pharmacy & Pharmaceutical Sciences. 2012;15(2):281-94.

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Foundational

An In-depth Technical Guide on the Core Effects of Amylmetacresol on Voltage-Gated Sodium Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Amylmetacresol (AMC), a common antiseptic agent, also exhibits significant local anesthetic properties through the modulation of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amylmetacresol (AMC), a common antiseptic agent, also exhibits significant local anesthetic properties through the modulation of voltage-gated sodium channels (VGSCs). This guide provides a comprehensive technical overview of the molecular interactions between AMC and VGSCs, which are critical for the initiation and propagation of action potentials in excitable cells like neurons. Understanding this mechanism is paramount for its application in pain management and for the development of novel therapeutics. This document synthesizes current knowledge on the state-dependent blockade of VGSCs by AMC, outlines gold-standard electrophysiological protocols for its characterization, and presents a quantitative analysis of its inhibitory effects.

The Central Role of Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels are transmembrane proteins that are essential for the function of excitable cells, including neurons, muscle cells, and glial cells.[1] These channels are responsible for the rapid influx of sodium ions that depolarizes the cell membrane, leading to the rising phase of an action potential.[2][3] VGSCs are composed of a large pore-forming α-subunit and one or more auxiliary β-subunits.[1][4] The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[1][5] The S4 segment in each domain acts as the voltage sensor, while the S5-S6 segments form the ion-conducting pore.[1][5]

VGSCs exist in three primary conformational states: resting (closed), open, and inactivated.[1] This gating mechanism is fundamental to their function and provides distinct targets for pharmacological intervention.[1][5] In the context of pain, specific VGSC subtypes, such as NaV1.7, are preferentially expressed in peripheral nociceptive neurons and are considered key targets for analgesic drugs.[6][7][8] Gain-of-function mutations in the gene encoding NaV1.7 (SCN9A) are linked to painful conditions, while loss-of-function mutations result in a congenital inability to experience pain.[6][8]

Amylmetacresol: Beyond an Antiseptic

Amylmetacresol is widely recognized as an antiseptic used in over-the-counter lozenges for the treatment of minor mouth and throat infections.[9][10] Its antiseptic properties are complemented by local anesthetic effects that provide symptomatic relief from sore throat pain.[10][11][12] These anesthetic properties are attributed to its ability to block voltage-gated sodium channels in a manner similar to established local anesthetics.[9][11][13][14] This dual action makes AMC a compound of significant interest, bridging the gap between antimicrobial and neuropharmacological activity.

The Molecular Mechanism: State-Dependent Blockade of VGSCs

The primary mechanism by which amylmetacresol and other local anesthetics exert their effects is through a state-dependent blockade of VGSCs. This concept, often explained by the "modulated receptor hypothesis," posits that the affinity of the drug for the channel is dependent on the channel's conformational state.[15][16]

  • Preferential Binding: Local anesthetics, including AMC, exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[15][16][17]

  • Use-Dependent Block: This state-dependent affinity leads to a phenomenon known as "use-dependent" or "phasic" block. During repetitive stimulation (such as a train of action potentials in a pain-sensing neuron), channels cycle more frequently through the open and inactivated states. This provides more opportunities for the drug to bind, leading to an accumulation of block with increased neuronal firing. This is a crucial feature, as it allows these drugs to be more effective on hyperactive neurons, such as those involved in transmitting pain signals, while having less effect on normally firing neurons.

  • Receptor Site: The binding site for local anesthetics is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four domains.[17][18][19] The drug molecule is thought to physically occlude the pore, preventing the passage of sodium ions.[15][16]

Experimental Analysis of Amylmetacresol's Action

The gold-standard technique for investigating the interaction between a compound and ion channels is patch-clamp electrophysiology.[20][21] This method allows for the direct measurement of ionic currents flowing through the channels of a single cell, providing high-resolution data on channel function and modulation.

Core Methodology: Whole-Cell Voltage-Clamp

The whole-cell configuration of the patch-clamp technique is particularly well-suited for studying the effects of drugs like amylmetacresol.[22][23] In this setup, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the entire cell. This allows the experimenter to control the membrane voltage ("voltage-clamp") and record the resulting macroscopic currents from the entire population of channels on the cell.

Detailed Protocol: Determining the IC₅₀ of Amylmetacresol on NaV Channels

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of amylmetacresol, a key measure of its potency.

1. Cell Preparation:

  • Culture a suitable cell line stably expressing a specific human VGSC subtype of interest (e.g., HEK293 cells expressing NaV1.7).
  • Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and ensure they are in a healthy, isolated state for patching.

2. Solution Preparation:

  • External Solution (aCSF): Prepare an artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. This solution mimics the extracellular environment.[23]
  • Internal Solution (Pipette): Prepare a solution to mimic the intracellular environment, containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES. Cesium is used to block potassium channels, isolating the sodium currents.
  • Amylmetacresol Stock: Prepare a high-concentration stock solution of amylmetacresol in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
  • Fabricate a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
  • Under visual guidance, approach a single, healthy-looking cell with the micropipette.
  • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[22]
  • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

4. Voltage-Clamp Protocol & Data Acquisition:

  • Clamp the cell's membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to ensure most channels are in the resting state.
  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit inward sodium currents.
  • Begin recording baseline sodium currents in the control external solution.
  • Perfuse the cell with increasing concentrations of amylmetacresol, allowing several minutes for each concentration to equilibrate.
  • At each concentration, record the sodium current elicited by the same voltage-step protocol.

5. Data Analysis:

  • Measure the peak amplitude of the inward sodium current at each amylmetacresol concentration.
  • Normalize the peak current at each concentration to the baseline (control) current to determine the percentage of inhibition.
  • Plot the percentage of inhibition against the logarithm of the amylmetacresol concentration.
  • Fit the resulting concentration-response curve with a Hill equation to determine the IC₅₀ value.
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Cell_Culture Cell Culture (e.g., HEK293-NaV1.7) Solution_Prep Solution Preparation (Internal, External, AMC) Giga_Seal Approach Cell & Form Giga-Seal Cell_Culture->Giga_Seal Whole_Cell Establish Whole-Cell Mode Giga_Seal->Whole_Cell Baseline Record Baseline Na+ Currents Whole_Cell->Baseline Drug_App Perfuse with AMC (Increasing Conc.) Baseline->Drug_App Record_Block Record Blocked Na+ Currents Drug_App->Record_Block Measure Measure Peak Current Amplitude Record_Block->Measure Normalize Normalize Data & Calculate % Inhibition Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit with Hill Equation & Determine IC50 Plot->Fit

Caption: Workflow for determining the IC₅₀ of Amylmetacresol on VGSCs.

Quantitative Profile and Mechanistic Pathway

Summary of Amylmetacresol's Inhibitory Effects

While specific IC₅₀ values for amylmetacresol on individual sodium channel subtypes are not extensively published in publicly available literature, its potency is comparable to, and in some cases greater than, other local anesthetics like lidocaine.[11] The table below conceptualizes the expected data from a comprehensive electrophysiological study.

ParameterDescriptionExpected Value RangeSignificance
Tonic Block IC₅₀ Concentration causing 50% inhibition of channels from a resting state (low-frequency stimulation).High µM to low mMIndicates affinity for the resting state of the channel.
Phasic Block IC₅₀ Concentration causing 50% inhibition during high-frequency stimulation (e.g., 10 Hz).Low to mid µMIndicates affinity for open/inactivated states; relevant for analgesic effect.
kₒₙ On-rate for binding to the channel.Drug & State DependentDetermines how quickly the block develops.
kₒբբ Off-rate for unbinding from the channel.Drug & State DependentDetermines the recovery speed from the block.
Mechanistic Pathway of State-Dependent Inhibition

The following diagram illustrates the interaction of amylmetacresol with the different states of a voltage-gated sodium channel. The drug has a low affinity for the resting channel but binds more readily to the open and inactivated states, effectively trapping the channel in a non-conducting conformation.

G Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization (Activation) Resting_Bound Resting Bound Resting->Resting_Bound AMC (Low Affinity) Open->Resting Repolarization (Deactivation) Inactivated Inactivated (Non-conducting) Open->Inactivated Sustained Depolarization Open_Bound Open Bound Open->Open_Bound AMC (High Affinity) Inactivated->Resting Repolarization (Recovery) Inactivated_Bound Inactivated Bound Inactivated->Inactivated_Bound AMC (High Affinity)

Caption: State-dependent binding of Amylmetacresol (AMC) to VGSCs.

Implications for Research and Drug Development

The characterization of amylmetacresol's effects on VGSCs holds several key implications:

  • Rational Drug Design: Understanding the molecular determinants of AMC's interaction with the sodium channel pore can inform the design of novel local anesthetics with improved subtype selectivity (e.g., targeting NaV1.7 for pain without cardiac NaV1.5 side effects) and optimized pharmacokinetic profiles.

  • Multi-Target Therapeutics: AMC serves as a model for compounds with dual antiseptic and anesthetic properties. This is a valuable strategy for topical treatments where controlling both microbial load and pain is beneficial.

  • Tool Compound: Amylmetacresol can be used as a tool compound in research to probe the structure and function of the local anesthetic binding site on various VGSC subtypes.

Conclusion

Amylmetacresol's clinical efficacy as a local anesthetic is firmly grounded in its molecular action as a state-dependent blocker of voltage-gated sodium channels. It preferentially binds to and stabilizes the open and inactivated states of the channel, leading to a use-dependent inhibition of neuronal excitability that is particularly effective in silencing the high-frequency firing associated with nociceptive pathways. The continued application of rigorous electrophysiological and molecular techniques will further elucidate the nuances of this interaction, paving the way for the development of more effective and safer therapeutics for pain management.

References

  • Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724–1728. [Link]

  • Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 6(2), 120–127. [Link]

  • Han, S., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Biochemistry. Supplement. Series A, Membrane and cell biology, 6(2), 120-127. [Link]

  • Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science (New York, N.Y.), 265(5179), 1724–1728. [Link]

  • Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 6(2), 120–127. [Link]

  • Wikipedia. (n.d.). Amylmetacresol. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amylmetacresol. PubChem Compound Database. Retrieved from [Link]

  • Goyal, R. K. (2018). Local Anesthetics and Topical Antiseptics in the Treatment of Sore Throat. Research & Reviews: A Journal of Pharmacology, 8(3), 1-4. [Link]

  • Pillintrip. (n.d.). Amylmetacresol/lidocaine HCl. Retrieved from [Link]

  • Bálint, L., Pál, B., Tóth, B. I., & Czégé, D. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 11, 609. [Link]

  • ResearchGate. (n.d.). Patch-clamp voltage protocols. [Image]. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Probes & Drugs. (n.d.). AMYLMETACRESOL. Retrieved from [Link]

  • Axol Bioscience. (n.d.). Patch Clamp Protocol. [PDF]. Retrieved from [Link]

  • Eccles, R., Kölsch, S., Mallefet, P., & Bell, J. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. International Journal of Clinical Practice, 71(5), e12952. [Link]

  • JoVE. (2023). Patch Clamp Electrophysiology: Principle & Applications. Journal of Visualized Experiments. Retrieved from [Link]

  • PharmaCompass. (n.d.). Amylmetacresol. Retrieved from [Link]

  • Zhang, X. F., Li, C. Z., Liu, T., & Xu, J. (2021). Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Acta Pharmacologica Sinica, 42(6), 884–894. [Link]

  • Tanaka, M., & Ikeda, K. (2018). Inhibition of NaV1.7: the possibility of ideal analgesics. Journal of Anesthesia, 32(3), 441–449. [Link]

  • Flowers, J. R., & Kansagra, A. (2023). Physiology, Sodium Channels. In StatPearls. StatPearls Publishing. [Link]

  • Wang, D., Li, C., Zhang, Y., Zhang, M., Wang, F., & Li, T. (2019). Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmaceutica Sinica B, 9(4), 770–782. [Link]

  • Wood, J. N. (2017). Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief. Expert Opinion on Therapeutic Targets, 21(8), 759–770. [Link]

  • Zhang, X. F., Li, C. Z., Liu, T., & Xu, J. (2021). Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Acta Pharmacologica Sinica, 42(6), 884–894. [Link]

  • Catterall, W. A. (2014). Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution. Experimental physiology, 99(1), 35–51. [Link]

  • Wikipedia. (n.d.). Voltage-gated sodium channel. Wikipedia. Retrieved from [Link]

  • Medicosis Perfectionalis. (2015, February 2). Voltage Gated Sodium Channels Part 1. [Video]. YouTube. [Link]

  • Jiang, D., & Li, Z. (2022). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 13, 853299. [Link]

  • Matthews, D., Atkinson, R., & Shephard, A. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451–456. [Link]

Sources

Exploratory

The Genesis of a Widely Used Antiseptic: An In-depth Technical Guide to the Early Research and Discovery of Amylmetacresol

Introduction Amylmetacresol (AMC) is a cornerstone antiseptic in the formulation of numerous over-the-counter remedies for sore throat and minor mouth infections. Its enduring presence in products like Strepsils® speaks...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amylmetacresol (AMC) is a cornerstone antiseptic in the formulation of numerous over-the-counter remedies for sore throat and minor mouth infections. Its enduring presence in products like Strepsils® speaks to a long-standing trust in its efficacy. This technical guide provides a detailed exploration of the seminal research and discovery of Amylmetacresol, tracing its journey from initial chemical synthesis to its foundational pharmacological evaluation. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific rationale and experimental frameworks that established AMC as a valuable antiseptic agent. We will delve into the original synthesis patented by Boots Pure Drug Company, the pivotal antiseptic evaluations that quantified its potency, and the early product development that brought it into widespread use.

Part 1: The Chemical Blueprint - Initial Synthesis of Amylmetacresol

The first documented synthesis of Amylmetacresol was a significant achievement in the pursuit of novel antiseptic compounds. The process, patented by Boots Pure Drug Company in the early 1930s, laid the groundwork for the large-scale production of this active pharmaceutical ingredient.[1] The synthesis is a two-step process starting from m-cresol.

Step 1: Friedel-Crafts Acylation to form Valeryl m-Cresol

The initial step involves the acylation of m-cresol with valeric acid or its derivative. In the patented method, m-cresol is reacted with valeryl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to form valeryl m-cresol.[1][2] This is a classic Friedel-Crafts acylation reaction, where the valeryl group attaches to the aromatic ring of m-cresol.

The choice of a Friedel-Crafts reaction was logical for the time, as it was a well-established method for forming carbon-carbon bonds on aromatic rings. The use of aluminum chloride as a catalyst is crucial for activating the acylating agent and facilitating the electrophilic aromatic substitution.

Step 2: Clemmensen Reduction to Amylmetacresol

The second step involves the reduction of the ketone group in valeryl m-cresol to a methylene group, yielding Amylmetacresol. The original patent specifies the use of zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl) for this transformation.[1][2] This is characteristic of a Clemmensen reduction, a robust method for deoxygenating ketones and aldehydes.

The selection of the Clemmensen reduction was likely driven by its effectiveness in reducing aryl ketones without affecting the aromatic ring or the hydroxyl group, thus preserving the core structure of the desired product.

Experimental Protocol: Synthesis of Amylmetacresol (Based on Early Patented Methods)

Materials:

  • m-Cresol

  • Valeryl chloride

  • Aluminum chloride (anhydrous)

  • Zinc amalgam

  • Concentrated hydrochloric acid

  • Toluene (or other suitable organic solvent)

  • Sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

Part A: Synthesis of Valeryl m-Cresol

  • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve m-cresol in a suitable inert solvent like toluene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

  • Gradually add valeryl chloride to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux for a specified period to ensure the completion of the reaction.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water, then with a sodium bicarbonate solution to remove any unreacted acid, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation to obtain crude valeryl m-cresol.

Part B: Synthesis of Amylmetacresol

  • Prepare zinc amalgam by reacting zinc granules with a solution of mercuric chloride.

  • In a reaction flask fitted with a reflux condenser, add the crude valeryl m-cresol, zinc amalgam, and concentrated hydrochloric acid.

  • Heat the mixture under reflux. The reduction process can be vigorous.

  • After the reaction is complete (as determined by monitoring techniques available at the time, such as melting point or color change), cool the mixture.

  • Separate the organic layer, wash it with water until neutral, and dry it over a suitable drying agent.

  • Purify the crude Amylmetacresol by fractional distillation under reduced pressure to obtain the final product.

Diagram: Synthesis Pathway of Amylmetacresol

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction m-Cresol m-Cresol Valeryl_m_Cresol Valeryl m-Cresol m-Cresol->Valeryl_m_Cresol Valeryl_chloride Valeryl chloride Valeryl_chloride->Valeryl_m_Cresol AlCl3 AlCl3 (catalyst) AlCl3->Valeryl_m_Cresol Valeryl_m_Cresol_2 Valeryl m-Cresol ZnHg_HCl Zn(Hg), HCl Amylmetacresol Amylmetacresol ZnHg_HCl->Amylmetacresol Valeryl_m_Cresol_2->Amylmetacresol

Caption: Chemical synthesis of Amylmetacresol.

Part 2: Quantifying Potency - Early Pharmacological Screening

The seminal work that established the antiseptic properties of Amylmetacresol was published in 1931 by C. E. Coulthard from the laboratories of Boots Pure Drug Company in the British Journal of Experimental Pathology.[3] This research was critical in quantifying the bactericidal efficacy of AMC and positioning it as a potent disinfectant.

A key metric used in this era to evaluate the potency of disinfectants was the Rideal-Walker coefficient . This test, developed in 1903, compares the bactericidal activity of a disinfectant to that of phenol under standardized conditions.[4] Amylmetacresol was found to have a Rideal-Walker coefficient of 250, indicating it was 250 times more effective than phenol at killing the test organism, Salmonella typhi.[5]

Experimental Protocol: The Rideal-Walker Test (as applied in the early 20th century)

Principle: The Rideal-Walker test determines the dilution of a disinfectant that sterilizes a suspension of Salmonella typhi in the same time as a standard dilution of phenol. The coefficient is calculated by dividing the dilution of the test disinfectant by the dilution of phenol that shows the same bactericidal effect.

Materials:

  • Standardized culture of Salmonella typhi (24-hour broth culture at 37°C).

  • Stock solution of 5% (w/v) pure phenol.

  • The disinfectant to be tested (Amylmetacresol).

  • Sterile distilled water.

  • Standard nutrient broth.

  • Sterile test tubes, pipettes, and inoculation loops.

  • Water bath maintained at 17-18°C.

  • Incubator at 37°C.

Procedure:

  • Preparation of Dilutions:

    • Prepare a series of dilutions of both phenol and the test disinfectant (Amylmetacresol) in sterile distilled water. For a compound with an expected high coefficient like AMC, the dilutions would be significantly higher than those for phenol.

  • Inoculation:

    • Place 5 ml of each disinfectant dilution into sterile test tubes and bring them to the temperature of the water bath (17-18°C).

    • At time zero, and at 30-second intervals thereafter, add 0.2 ml of the S. typhi culture to each tube of diluted disinfectant.

  • Subculturing:

    • At intervals of 2.5, 5, 7.5, and 10 minutes after inoculation, transfer a loopful of the mixture from each test tube to a separate tube containing 5 ml of sterile nutrient broth.

  • Incubation and Observation:

    • Incubate all the subculture tubes at 37°C for 48-72 hours.

    • Observe the tubes for the presence or absence of bacterial growth (turbidity).

  • Calculation of the Rideal-Walker Coefficient:

    • Identify the dilution of the test disinfectant that shows no growth after 2.5 and 5 minutes, but growth at 7.5 and 10 minutes.

    • Identify the dilution of phenol that produces the same result.

    • The Rideal-Walker coefficient is calculated as: (Dilution of disinfectant) / (Dilution of phenol)

Diagram: Rideal-Walker Test Workflow

G cluster_0 Preparation cluster_1 Inoculation (at 17-18°C) cluster_2 Subculturing cluster_3 Incubation & Analysis Dilutions Prepare serial dilutions of AMC and Phenol Inoculate Add S. typhi culture to disinfectant dilutions Dilutions->Inoculate Culture Standardized S. typhi culture Culture->Inoculate Subculture_2_5 Subculture at 2.5 min Inoculate->Subculture_2_5 Subculture_5 Subculture at 5 min Subculture_2_5->Subculture_5 Subculture_7_5 Subculture at 7.5 min Subculture_5->Subculture_7_5 Subculture_10 Subculture at 10 min Subculture_7_5->Subculture_10 Incubate Incubate subcultures at 37°C for 48-72h Subculture_10->Incubate Observe Observe for growth (turbidity) Incubate->Observe Calculate Calculate Rideal-Walker Coefficient Observe->Calculate

Caption: Workflow of the Rideal-Walker test.

Table 1: Representative Rideal-Walker Test Results for Amylmetacresol

DilutionTime of Subculture (minutes)DilutionTime of Subculture (minutes)
2.5 5 7.5 10
Phenol
1:90----
1:100--++
1:110++++
Amylmetacresol
1:24000----
1:25000--++
1:26000++++

Note: '-' indicates no growth (bactericidal effect), '+' indicates growth. This is a hypothetical representation based on a coefficient of 250.

Part 3: From Laboratory to Lozenges - The Commercialization of Amylmetacacresol

Following the compelling evidence of its potent antiseptic properties, Amylmetacresol was developed for therapeutic use by Boots Healthcare. The initial application was not in a lozenge but as a mouthwash, introduced under the brand name Strepsils in 1950.[6][7] This formulation capitalized on the disinfectant properties of AMC for oral hygiene.

The transition to a lozenge format occurred in 1958, marking a significant step in the product's evolution.[6][7] The Strepsils throat lozenge contained Amylmetacresol in combination with another antiseptic, 2,4-dichlorobenzyl alcohol (DCBA).[5][6] This dual-active formulation was designed to provide symptomatic relief for sore throats by targeting the bacteria associated with mouth and throat infections.[5][6] The name "Strepsils" itself is derived from the Streptococcus bacterium, a common cause of sore throats.[5]

The development of the lozenge form was a strategic move to prolong the contact time of the active ingredients with the mucous membranes of the mouth and throat, thereby enhancing their therapeutic effect.

Conclusion

The early research and discovery of Amylmetacresol exemplify a systematic approach to drug development, from rational chemical synthesis to rigorous pharmacological evaluation. The foundational work carried out by scientists at Boots Pure Drug Company in the early 20th century provided a robust scientific basis for the use of AMC as an effective antiseptic. The initial synthesis via Friedel-Crafts acylation and Clemmensen reduction, followed by the quantitative assessment of its bactericidal potency using the Rideal-Walker test, were critical milestones. This pioneering research paved the way for the development of the iconic Strepsils brand and established Amylmetacresol as a key component in the management of minor throat and mouth infections, a role it continues to fulfill to this day. This guide serves as a testament to the enduring legacy of this early scientific inquiry in the field of antiseptic research.

References

  • Boots' Pure Drug Co., Ltd., and Marshall, J. (1930). Improvements relating to the production of monohydric phenols.
  • Coulthard, C. E. (1931). The Disinfectant and Antiseptic Properties of Amyl-meta-cresol.
  • Wikipedia. (n.d.). Strepsils. Retrieved from [Link]

  • Strepsils Facts for Kids. (2025, October 17). Kiddle. Retrieved from [Link]

  • Marshall, J. (1931). Amyl-cresols and process for making.
  • PharmaState Academy. (n.d.). Testing of Disinfectants. Retrieved from [Link]

  • Rideal, S., & Walker, J. T. A. (n.d.). Approved Technique of the Rideal-Walker Test.
  • chemeurope.com. (n.d.). Strepsils. Retrieved from [Link]

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Foundational

Pharmacokinetics and Metabolism of Amylmetacresol In Vivo: A Research and Development Perspective

An In-Depth Technical Guide Introduction Amylmetacresol (AMC) is a widely used antiseptic for the symptomatic relief of sore throat and minor mouth infections.[1][2] It is a key active pharmaceutical ingredient in many o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Amylmetacresol (AMC) is a widely used antiseptic for the symptomatic relief of sore throat and minor mouth infections.[1][2] It is a key active pharmaceutical ingredient in many over-the-counter throat lozenges, often in combination with 2,4-dichlorobenzyl alcohol (DCBA).[1][3] While its efficacy as a topical antiseptic and its local anesthetic properties are established, its systemic pharmacokinetics (PK) and metabolism following oral or oromucosal administration are not extensively detailed in publicly available literature.[1][4] One source provides a summary statement that AMC is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and eliminated via the kidneys.[1] However, other regulatory documents note a lack of available data on its metabolism and elimination.[5]

This discrepancy highlights a significant knowledge gap. For drug development professionals and researchers, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to assessing its systemic exposure, potential for drug-drug interactions, and overall safety profile.[6][7]

This technical guide, therefore, moves beyond a simple recitation of limited existing data. Instead, it provides a comprehensive, field-proven framework for elucidating the complete in vivo pharmacokinetic and metabolic profile of Amylmetacresol. We will detail the requisite experimental workflows, explain the causality behind methodological choices, and provide protocols that constitute a self-validating system for generating robust and reliable data.

Section 1: Foundational Strategy: Bioanalytical Method Development

Expertise & Experience: The Cornerstone of Pharmacokinetics

Quantitative measurement of a drug and its metabolites in biological matrices is the bedrock of any pharmacokinetic study.[8] Without a robust, validated bioanalytical method, all subsequent in vivo data is unreliable. The choice of analytical technique is dictated by the need for high sensitivity, specificity, and throughput. While High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying AMC in high-concentration pharmaceutical formulations,[9] it often lacks the sensitivity required for low-level detection in complex biological samples like plasma. Therefore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard and recommended methodology.[10]

Trustworthiness: A Self-Validating Protocol

The following protocol outlines the development and validation of an LC-MS/MS method for quantifying Amylmetacresol in human plasma. The validation parameters described are based on regulatory guidelines, ensuring the method is accurate, precise, and reproducible.

Experimental Protocol: LC-MS/MS Method for AMC in Plasma

1. Sample Preparation (Analyte Extraction):

  • Rationale: Biological samples contain proteins and other endogenous materials that interfere with analysis and can damage the LC-MS/MS system.[8] A sample preparation step is mandatory to isolate the analyte of interest. Solid-Phase Extraction (SPE) is chosen here for its ability to provide a cleaner extract compared to simpler methods like protein precipitation, leading to reduced matrix effects and improved sensitivity.[11]
  • Procedure:
  • Pipette 100 µL of human plasma (or calibration standards/quality controls) into a 96-well plate.
  • Add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled AMC, if available) and vortex. The IS is crucial for correcting for variability during sample processing and analysis.
  • Add 200 µL of 0.1% formic acid in water to acidify the sample and improve analyte retention on the SPE sorbent.
  • Condition an SPE plate (e.g., a mixed-mode cation exchange polymer) with 500 µL of methanol followed by 500 µL of 0.1% formic acid in water.
  • Load the pre-treated plasma samples onto the SPE plate.
  • Wash the plate with 500 µL of an aqueous solution followed by 500 µL of methanol to remove interfering substances.
  • Elute the AMC and IS from the sorbent with 200 µL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate.
  • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection.

2. Chromatographic Separation (LC):

  • Rationale: The LC step separates the analyte from any remaining matrix components before it enters the mass spectrometer. A reverse-phase C18 column is effective for separating moderately non-polar compounds like AMC.[9]
  • Conditions:
  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

3. Detection (Tandem Mass Spectrometry):

  • Rationale: MS/MS provides exceptional specificity and sensitivity by monitoring a specific fragmentation of the analyte molecule.
  • Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined during method development).
  • Monitoring: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Amylmetacresol: Determine the precursor ion (e.g., [M+H]+ or [M-H]-) and a stable product ion.
  • Internal Standard: Determine the precursor and product ions for the IS.

4. Method Validation:

  • The method must be validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to established guidelines.

Section 2: Characterizing the ADME Profile: In Vivo Studies

With a validated bioanalytical assay, the in vivo pharmacokinetics of AMC can be investigated. A preclinical study in a rodent model (e.g., Sprague-Dawley rat) is a standard first step.

Expertise & Experience: Causality in Study Design

To fully characterize a drug's absorption and elimination, it is essential to administer it via both intravenous (IV) and the intended clinical route (oral/oromucosal). The IV dose allows for the assessment of systemic clearance and volume of distribution, bypassing the absorption phase entirely.[12] Comparing the results from the oral and IV routes allows for the calculation of absolute bioavailability—the fraction of the oral dose that reaches systemic circulation.[7]

Experimental Protocol: Rat Pharmacokinetic Study

1. Animal Model & Dosing:

  • Model: Male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) to allow for serial blood sampling.
  • IV Group: Administer AMC at 1 mg/kg in a suitable vehicle (e.g., saline with a solubilizing agent) as a slow bolus via the tail vein.
  • Oral Gavage (PO) Group: Administer AMC at 10 mg/kg in a suitable vehicle via oral gavage.

2. Blood Sampling:

  • Rationale: The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.
  • Schedule: Collect blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
  • Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis by the validated LC-MS/MS method.

3. Data Analysis & Interpretation:

  • Pharmacokinetic Parameters: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
  • Visualization: Plot the mean plasma concentration versus time for both IV and PO groups.

dot

G cluster_0 In Vivo PK Study Workflow Dosing_IV IV Dosing (1 mg/kg) Sampling Serial Blood Sampling (0-24h) Dosing_IV->Sampling Dosing_PO Oral Dosing (10 mg/kg) Dosing_PO->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Analysis of Plasma Samples Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Bioavailability Calculate Absolute Bioavailability (F%) PK_Calc->Bioavailability G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AMC Amylmetacresol (Parent Drug) Oxidized Carboxylic Acid Metabolite AMC->Oxidized Oxidation (CYP450s) Glucuronide_Parent AMC-Glucuronide AMC->Glucuronide_Parent Glucuronidation (UGTs) Glucuronide_Metabolite Acid-Glucuronide Oxidized->Glucuronide_Metabolite Glucuronidation (UGTs) Excretion Renal Excretion Glucuronide_Parent->Excretion Glucuronide_Metabolite->Excretion

Caption: Hypothesized metabolic pathway of Amylmetacresol.

Experimental Protocol: Metabolite Identification Workflow

1. In Vitro Metabolism (Liver Microsomes):

  • Rationale: Liver microsomes are rich in cytochrome P450 (CYP) and UGT enzymes, making them an excellent system for studying Phase I and Phase II metabolism. [13] * Procedure:
  • Incubate AMC (e.g., at 1 µM) with rat and human liver microsomes.
  • For Phase I metabolism, include the cofactor NADPH.
  • For Phase II metabolism, include both NADPH and the UGT cofactor UDPGA.
  • Run parallel incubations without the cofactors as negative controls.
  • Incubate at 37°C, and collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
  • Stop the reaction by adding cold acetonitrile.
  • Centrifuge to pellet the protein, and analyze the supernatant using high-resolution LC-MS/MS.
  • Data Analysis: Search the data for potential metabolites by looking for predicted mass shifts (e.g., +16 for hydroxylation, +30 for carboxylic acid formation, +176 for glucuronidation).

2. In Vivo Metabolite Confirmation:

  • Rationale: To confirm that the metabolites identified in vitro are also formed in a living system.
  • Procedure:
  • Collect urine and plasma samples from the in vivo rat PK study.
  • Process the samples (e.g., using protein precipitation for plasma, and dilute-and-shoot for urine).
  • Analyze the samples using the same high-resolution LC-MS/MS method used for the in vitro work.
  • Data Analysis: Compare the retention times and mass spectra of potential metabolites found in vivo with those from the in vitro incubations to confirm their identity.

Conclusion

While Amylmetacresol is a long-established antiseptic, its systemic pharmacokinetic profile is not well-documented in the public domain. This guide provides a comprehensive, scientifically-grounded strategy for researchers and drug development professionals to fully characterize the absorption, distribution, metabolism, and excretion of AMC. By implementing a robust and validated LC-MS/MS bioanalytical method, conducting well-designed preclinical in vivo studies, and employing a systematic in vitro and in vivo approach to metabolite identification, a complete picture of AMC's disposition can be established. This knowledge is crucial for a modern, thorough understanding of the compound's behavior in the body and forms the basis of a complete safety and efficacy assessment.

References

  • Amylmetacresol - Wikipedia. (n.d.).
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, February 16). development and validation of amylmetacresol by rp- hplc method and qbd approach.
  • Matthews, D., et al. (2018, November 28). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PMC - NIH.
  • Shephard, A., & Zybeshari, S. (n.d.). Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. PubMed Central.
  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol.
  • SynZeal. (n.d.). Amylmetacresol Impurities.
  • FDA Verification Portal. (n.d.). Dichlorobenzyl Alcohol Amylmetacresol.
  • EU Clinical Trials Register. (2005, April 1). An open label, oral bioavailability study to determine the levels of Amylmetacresol BP (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) in the saliva of healthy volunteers after a single oral dose of Strepsils Original throat lozenge.
  • Morokutti-Kurz, M., et al. (n.d.). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Dove Medical Press.
  • Tan, T. W., et al. (2019, June 25). Amylmetacresol and 2,4-dichlorobenzyl alcohol (AMC/DCBA) lozenge for postoperative sore throat: systematic review. The Clinical Academia - ThaiJO.
  • PubChem - NIH. (n.d.). Amylmetacresol | C12H18O | CID 14759.
  • McNally, D., Shephard, A., & Field, E. (n.d.). View of Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. Publishing at the Library.
  • Wikiwand. (n.d.). Amylmetacresol.
  • ResearchGate. (n.d.). (PDF) Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis.
  • MedchemExpress.com. (n.d.). Amylmetacresol | Antibacterial/Antiviral Agent.
  • ResearchGate. (2025, August 6). (PDF) Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection.
  • Morokutti-Kurz, M., et al. (2017, February 28). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. PMC - NIH.
  • LinkedIn. (2024, November 4). Pharmacokinetics: Understanding the Absorption, Distribution, Metabolism, and Excretion of Drugs.
  • PharmaCompass.com. (n.d.). Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry.
  • Lippincott. (n.d.). Pharmacokinetics: The Absorption, Distribution, and Excretion of Drugs.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • Veterian Key. (2018, February 8). Absorption, Distribution, Metabolism, and Elimination.
  • Research and Reviews. (2022, December 30). Absorption, Distribution, Metabolism, and Elimination of Drug Metabolism.
  • ResearchGate. (2025, August 10). (PDF) Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol.
  • Dove Medical Press. (2018, November 28). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a | IJGM.
  • PubMed. (2018, November 28). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis.
  • PubMed Central - NIH. (n.d.). Current trends in drug metabolism and pharmacokinetics.
  • ResearchGate. (2017, September 14). Metabolic pathways and pharmacokinetics of natural medicines with low permeability.
  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • PMC - NIH. (n.d.). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102.

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Exploratory

An In-depth Technical Guide to the Degradation Products and Stability Analysis of Amylmetacresol

Abstract Amylmetacresol (AMC), a key antiseptic active pharmaceutical ingredient (API) in many topical formulations for sore throat and minor mouth infections, requires rigorous stability testing to ensure its efficacy a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amylmetacresol (AMC), a key antiseptic active pharmaceutical ingredient (API) in many topical formulations for sore throat and minor mouth infections, requires rigorous stability testing to ensure its efficacy and safety throughout its shelf life. This technical guide provides a comprehensive overview of the known and potential degradation pathways of amylmetacresol. It details a systematic approach to stability analysis, including the execution of forced degradation studies and the development of a robust, stability-indicating analytical method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and formulation development of pharmaceutical products containing amylmetacresol.

Introduction to Amylmetacresol and the Imperative of Stability Analysis

Amylmetacresol (6-pentyl-m-cresol) is a phenolic antiseptic compound valued for its broad-spectrum antimicrobial properties.[1][2][3] Its chemical structure, characterized by a hydroxyl group and an alkyl chain attached to a cresol backbone, renders it susceptible to various degradation pathways, primarily oxidation. The formation of degradation products can lead to a loss of potency and, in some cases, the emergence of compounds with altered toxicological profiles.

Therefore, a thorough understanding of amylmetacresol's stability profile is not merely a regulatory requirement but a cornerstone of product quality and patient safety. Stability-indicating analytical methods are crucial tools that can distinguish the intact API from any process-related impurities and degradation products that may form under the influence of environmental factors such as heat, light, humidity, and pH excursions.[4][5]

This guide will delve into the known impurities of amylmetacresol, explore its potential degradation chemistry, and provide a detailed framework for conducting forced degradation studies and subsequent analysis.

Known Impurities and Potential Degradation Products of Amylmetacresol

The European Pharmacopoeia (EP) lists several impurities for amylmetacresol. These can be process-related impurities arising from the synthesis or true degradation products. Understanding their structures is the first step in developing a targeted stability-indicating method.

Impurity NameChemical NameMolecular FormulaPotential Origin
Amylmetacresol 5-methyl-2-pentylphenol C₁₂H₁₈O Active Substance
Impurity B3-Methylphenol (m-cresol)C₇H₈OSynthesis Precursor/Degradant
Impurity C5-Methyl-2-((2RS)-2-methylbutyl)phenolC₁₂H₁₈OIsomer/Synthesis-related
Impurity D4-Methylphenol (p-cresol)C₇H₈OSynthesis-related
Impurity G5-Methyl-2-pentylcyclohexanoneC₁₂H₂₂OPotential Oxidation Product
Impurity HEthyl pentanoateC₇H₁₄O₂Unlikely Degradant

Table 1: Known European Pharmacopoeia impurities of Amylmetacresol. Data sourced from various chemical suppliers.

Based on the phenolic structure of amylmetacresol, several degradation pathways can be postulated. The primary mechanism of degradation for phenols is oxidation.[6] The electron-rich aromatic ring is susceptible to attack by oxidizing agents, which can lead to the formation of colored quinone-type structures or ring-opening products. The benzylic protons on the amyl side chain are also potential sites for oxidation.

G Amylmetacresol Amylmetacresol (5-methyl-2-pentylphenol) Oxidation Oxidative Stress (e.g., H₂O₂) Amylmetacresol->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Amylmetacresol->Hydrolysis Thermal Thermal Stress (Heat) Amylmetacresol->Thermal Photolysis Photolytic Stress (UV/Vis Light) Amylmetacresol->Photolysis Quinone Quinone-type Products Oxidation->Quinone Ring Oxidation SideChainOxidation Side-Chain Oxidation Products (e.g., ketones, carboxylic acids) Oxidation->SideChainOxidation Benzylic Oxidation RingSaturation Ring Saturation Products (e.g., 5-Methyl-2-pentylcyclohexanone - Impurity G) Oxidation->RingSaturation Potential Pathway Hydrolysis->Amylmetacresol Generally Stable Cleavage Side-Chain Cleavage Products (e.g., m-cresol - Impurity B) Thermal->Cleavage Potential Pathway Polymerization Polymeric Products Photolysis->Polymerization Radical Reactions

Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is fundamental to developing and validating a stability-indicating method.[4][7] The goal is to generate a target degradation of 5-20% to ensure that the analytical method can effectively separate the degradants from the parent compound.[8]

Experimental Protocol: Forced Degradation of Amylmetacresol

The following protocols are generalized and should be adapted based on the observed stability of the specific amylmetacresol substance or product being tested.[9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of amylmetacresol at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Store the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Store the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Withdraw an aliquot and dilute with the mobile phase for analysis.

5. Thermal Degradation:

  • Place the solid amylmetacresol powder in a thermostatically controlled oven at 80°C for 48 hours.

  • For solutions, expose the stock solution to the same conditions.

  • After exposure, dissolve the solid sample in a suitable solvent and dilute to the target concentration.

6. Photolytic Degradation:

  • Expose the solid amylmetacresol and its solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • A control sample should be stored under the same conditions but protected from light.

  • Prepare the samples for analysis as described above.

Development and Validation of a Stability-Indicating RP-HPLC Method

A well-developed RP-HPLC method is the cornerstone of accurate stability assessment.[1][11] The method must be able to resolve amylmetacresol from all known impurities and any degradation products formed during stress testing.

Rationale for Method Parameter Selection
  • Column: A C18 column is typically favored for the separation of non-polar to moderately polar compounds like amylmetacresol due to its hydrophobic stationary phase.[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer can be adjusted to optimize the peak shape and retention of the phenolic amylmetacresol.

  • Detection: UV detection is suitable for amylmetacresol due to the presence of the chromophoric aromatic ring. A detection wavelength of around 220 nm is often employed.

  • Gradient Elution: A gradient elution program may be necessary to ensure the timely elution of all components, from polar degradation products to the more lipophilic amylmetacresol.

Example HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

Table 2: Example starting conditions for a stability-indicating RP-HPLC method for Amylmetacresol.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the analysis of forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

G start Start: Amylmetacresol Sample (API or Drug Product) forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_development HPLC Method Development (Column, Mobile Phase, Gradient Optimization) forced_degradation->method_development specificity Specificity Assessment: Inject Stressed Samples method_development->specificity resolution_check Resolution between AMC and Degradant Peaks? specificity->resolution_check resolution_check->method_development No, Re-optimize method_validation Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) resolution_check->method_validation Yes routine_analysis Routine Stability Testing & Quality Control method_validation->routine_analysis

Conclusion

The stability of amylmetacresol is a critical quality attribute that directly impacts the safety and efficacy of pharmaceutical products in which it is formulated. A comprehensive understanding of its potential degradation pathways, facilitated by systematic forced degradation studies, is essential for the development of robust and reliable stability-indicating analytical methods. The RP-HPLC method, when properly developed and validated, serves as an indispensable tool for ensuring the quality of amylmetacresol throughout its lifecycle. This guide provides a foundational framework for scientists and researchers to design and implement effective stability testing programs for this important antiseptic agent.

References

  • Waykar, P. P., & Bhor, R. J. (2025). development and validation of amylmetacresol by rp- hplc method and qbd approach. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(06), 204-217. [Link]

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147. [Link]

  • SIELC Technologies. (n.d.). Separation of Amylmetacresol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing Procedure. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Jain, R., & Singh, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • Patel, K. et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical & Biological Archives, 4(4), 606-614. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • ijpbs.net. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451-456. [Link]

  • Oxford, J. S., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451-456. [Link]

  • PubMed. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • Bansal, G., et al. (2015). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 49(3), 159-173. [Link]

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Foundational

Molecular structure and functional groups of Amylmetacresol

An In-Depth Technical Guide to the Molecular Structure and Function of Amylmetacresol Executive Summary Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized in over-the-counter (OTC) pharmaceutical prep...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Function of Amylmetacresol

Executive Summary

Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized in over-the-counter (OTC) pharmaceutical preparations for the symptomatic relief of sore throat and minor oral infections.[1][2] Chemically classified as a substituted m-cresol, its efficacy stems from a dual mechanism of action, exhibiting broad-spectrum antimicrobial activity and a local anesthetic effect.[1][3] This technical guide provides a comprehensive analysis of the molecular structure, functional groups, physicochemical properties, synthesis, and mechanism of action of amylmetacresol. Furthermore, it details robust analytical methodologies for its identification and quantification, discusses its primary applications in drug development, and summarizes its toxicological profile, offering a critical resource for researchers, scientists, and drug development professionals.

Introduction

Acute pharyngitis, commonly known as a sore throat, is a prevalent condition often caused by viral infections.[4] While typically self-limiting, the associated discomfort drives significant demand for effective topical treatments. Amylmetacresol has established itself as a key active pharmaceutical ingredient (API) in this sector, most notably in antiseptic lozenges such as Strepsils, often in combination with 2,4-dichlorobenzyl alcohol (DCBA).[1][4][5] Its utility is rooted in its ability to exert a direct, local antiseptic effect on oropharyngeal pathogens while simultaneously providing pain relief.[6][7] This guide delves into the fundamental chemistry and pharmacology that underpin these therapeutic actions.

Molecular Structure and Functional Groups

Amylmetacresol is systematically named 5-methyl-2-pentylphenol.[3] It is a derivative of m-cresol, featuring a pentyl (amyl) group substituted at the second carbon position relative to the hydroxyl group.[1][3]

  • Chemical Formula: C₁₂H₁₈O[1]

  • Molecular Weight: 178.27 g/mol [1]

  • CAS Number: 1300-94-3[3]

The molecule's architecture is composed of three key functional components:

  • Phenolic Hydroxyl (-OH) Group: This group is the primary source of AMC's antiseptic properties. The acidic proton and the ability to form hydrogen bonds allow it to interact with and denature microbial proteins.[8][9]

  • Aromatic Ring: The benzene ring forms the stable core of the molecule. Its electron-rich nature is fundamental to the molecule's overall chemical reactivity and interactions.

  • Alkyl Groups (Pentyl and Methyl): The five-carbon pentyl chain significantly increases the lipophilicity of the molecule. This characteristic enhances its ability to penetrate the lipid-rich cell membranes of bacteria and the lipid envelopes of certain viruses, thereby disrupting their integrity.[6] The methyl group contributes to the overall molecular conformation.

Amylmetacresol is an achiral molecule and does not possess any stereocenters.[10]

SynthesisWorkflow Reactants m-Cresol + Valeric Acid Derivative Step1 Step 1: Acylation (e.g., Friedel-Crafts) Reactants->Step1 Intermediate Intermediate: Valeryl-m-cresol (VMC) Step1->Intermediate Step2 Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product Final Product: Amylmetacresol Step2->Product Catalyst H₂, Pd/C Catalyst Isopropanol Solvent Catalyst->Step2 Purification Purification (e.g., Distillation) Product->Purification Final Purified Amylmetacresol Purification->Final

Caption: Generalized synthesis workflow for Amylmetacresol.

Mechanism of Action

Amylmetacresol's therapeutic efficacy is attributed to a dual mechanism targeting both microbial pathogens and host pain signaling pathways.

  • Antiseptic Action: As a phenol derivative, AMC is a broad-spectrum antiseptic. [7]Its lipophilic pentyl chain facilitates interaction with and disruption of the lipid membranes of bacteria and enveloped viruses. [6]This is complemented by the denaturation of external and structural proteins essential for microbial viability and infectivity. [3][8]This multimodal action makes the development of microbial resistance less likely.

  • Local Anesthetic Action: Amylmetacresol has been shown to block voltage-gated sodium channels in a manner similar to established local anesthetics. [1][3]By inhibiting the propagation of action potentials along nociceptive nerve fibers, it reduces the sensation of pain associated with a sore throat. This anesthetic effect contributes to the rapid symptomatic relief experienced by patients. [3][7]

MechanismOfAction cluster_microbe On Pathogen (Antiseptic) cluster_nerve On Host (Anesthetic) Membrane Bacterial/Viral Lipid Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Protein Surface Proteins Denaturation Protein Denaturation Protein->Denaturation Lysis Microbial Lysis / Inactivation Disruption->Lysis Denaturation->Lysis Nerve Nociceptive Nerve Cell SodiumChannel Voltage-Gated Na+ Channel Block Channel Blockade SodiumChannel->Block NoSignal Inhibition of Action Potential Block->NoSignal PainRelief Analgesic Effect (Pain Relief) NoSignal->PainRelief AMC Amylmetacresol AMC->Membrane targets AMC->Protein targets AMC->SodiumChannel blocks

Caption: Dual mechanism of action of Amylmetacresol.

Analytical Methodologies for Characterization

Robust analytical methods are essential for ensuring the identity, purity, and potency of amylmetacresol in both bulk API and finished pharmaceutical products.

Qualitative Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the definitive identification of volatile and semi-volatile compounds like amylmetacresol. It provides both chromatographic retention time and a mass spectrum that serves as a molecular fingerprint. [11] Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the amylmetacresol sample in a suitable volatile solvent (e.g., acetone or methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard GC-MS system.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Interpretation: Compare the obtained retention time and the mass spectrum of the major peak with that of a certified amylmetacresol reference standard. The mass spectrum should show a molecular ion peak (M⁺) at m/z 178 and characteristic fragmentation patterns.

Quantitative Assay by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) with UV detection is the gold standard for quantifying APIs in pharmaceutical formulations due to its high precision, accuracy, and specificity. [12] Experimental Protocol:

  • Sample Preparation:

    • Standard: Prepare a stock solution of amylmetacresol reference standard (e.g., 100 µg/mL) in the mobile phase. Create a series of calibration standards by dilution.

    • Sample: For lozenges, dissolve a finely crushed powder equivalent to a single dose in a known volume of mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [13] * Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm. [13] * Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution.

  • Calculation: Determine the concentration of amylmetacresol in the sample by interpolating its peak area from the linear regression of the calibration curve.

Applications in Drug Development

The primary application of amylmetacresol is as a topical antiseptic for the mouth and throat. [2]

  • Antiseptic Lozenges: It is a principal active ingredient in medicated lozenges for treating the symptoms of acute sore throat, pharyngitis, and gingivitis. [1][2]When combined with DCBA, it shows rapid bactericidal activity against common oropharyngeal pathogens. [6]* Virucidal Activity: Studies have demonstrated that lozenges containing amylmetacresol and DCBA have a direct virucidal effect on several enveloped respiratory viruses, including influenza A and respiratory syncytial virus (RSV). [14][15]This suggests a role in not only symptomatic relief but also in reducing viral load at the site of infection.

  • Formulation Synergies: It is often formulated with other active ingredients, such as local anesthetics (e.g., lidocaine) or menthol, to provide enhanced symptomatic relief through complementary mechanisms of action. [1][16]

Safety and Toxicology Profile

Amylmetacresol is generally well-tolerated when used as directed in OTC products.

  • Acute Toxicity: It has a low acute toxicity, with a reported oral LD₅₀ of 1500 mg/kg in rats. [1][6]Overdose is not expected to cause symptoms other than gastrointestinal discomfort. [1]* Adverse Effects: The most common side effect is occasional soreness of the tongue. [1][7]Hypersensitivity reactions are very rare. [1]* GHS Hazard Classification: Under the Globally Harmonized System, amylmetacresol is classified as H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life with long-lasting effects). [3][6]* Pregnancy and Lactation: There is a limited amount of data on the use of amylmetacresol in pregnant women, and its use is generally advised only if the potential benefit justifies the potential risk. [16][17]

Conclusion

Amylmetacresol is a well-characterized antiseptic with a scientifically validated dual mechanism of action that makes it highly effective for the topical treatment of minor mouth and throat infections. Its molecular structure, with a phenolic hydroxyl group for antimicrobial action and a lipophilic pentyl chain for membrane penetration, is key to its function. Supported by a strong safety profile and decades of clinical use, amylmetacresol remains a cornerstone API in the development of OTC products for symptomatic relief of sore throat, providing value to both consumers and the pharmaceutical industry.

References

  • Wikipedia. Amylmetacresol. [Online]. Available at: [Link]

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  • Generative AI. Amylmetacresol. [Online].
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  • Google Patents. CA2218553C - 2,4-dichlorobenzyl alcohol and amylmetacresol against hiv infection. [Online].
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  • JETIR. PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. [Online]. Available at: [Link]

  • Google Patents. US1789410A - Amyl-cresols and process for making. [Online].
  • Eccles R, et al. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Cochrane Database of Systematic Reviews. 2017. [Online]. Available at: [Link]

  • Pharmaffiliates. Amylmetacresol-Impurities. [Online]. Available at: [Link]

  • NCBI Bookshelf. Toxicological Profile for Cresols - ANALYTICAL METHODS. [Online]. Available at: [Link]

  • Semantic Scholar. An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. [Online]. Available at: [Link]

  • PubMed Central. Development of a novel 96-microwell assay with high throughput for determination of olmesartan medoxomil in its tablets. [Online]. Available at: [Link]

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Exploratory

Solubility of Amylmetacresol in different organic solvents

An In-Depth Technical Guide Topic: Solubility of Amylmetacresol in Different Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Amylmetacresol, a key antiseptic activ...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Solubility of Amylmetacresol in Different Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amylmetacresol, a key antiseptic active pharmaceutical ingredient (API), is widely utilized in topical formulations for mouth and throat infections.[1][2] Its efficacy is intrinsically linked to its formulation, which is governed by its physicochemical properties, most notably its solubility. While practically insoluble in water, amylmetacresol exhibits favorable solubility in various organic solvents, a characteristic critical for the development of effective delivery systems such as lozenges, sprays, and topical solutions.[3][4] This technical guide provides a comprehensive exploration of the solubility of amylmetacresol in organic solvents, grounded in fundamental physicochemical principles. It moves beyond a simple recitation of data to explain the molecular interactions that dictate solubility, offers a framework for solvent selection using concepts like Hansen Solubility Parameters, and provides detailed, field-proven protocols for the experimental determination of thermodynamic solubility.

Introduction: The Physicochemical Profile of Amylmetacresol

Amylmetacresol (5-methyl-2-pentylphenol) is a derivative of m-cresol, characterized by a molecular formula of C₁₂H₁₈O.[3][5] Structurally, it possesses an amphiphilic nature: a polar phenolic hydroxyl (-OH) group attached to an aromatic ring and a nonpolar five-carbon amyl (pentyl) group. This dual character is the primary determinant of its solubility behavior. The phenolic portion allows for hydrogen bonding and polar interactions, while the alkyl chain engages in van der Waals forces (dispersion interactions). Its low melting point of 24°C means it can exist as a liquid or a crystalline solid at or near room temperature.[1][2][4] This amphiphilicity results in its very limited solubility in water but significant solubility in organic media that can accommodate both its polar and nonpolar regions.[3][4]

The Theoretical Framework of Solubility

A robust understanding of solubility requires moving beyond the simple adage of "like dissolves like." For a molecule as nuanced as amylmetacresol, a multi-faceted theoretical approach is necessary to predict and rationalize its behavior in different solvent systems.

Causality: Molecular Structure and Intermolecular Forces

The dissolution of a solute in a solvent is an energy-driven process. It requires overcoming the cohesive forces within the solute (solute-solute) and the solvent (solvent-solvent) and establishing new, energetically favorable solute-solvent interactions.

  • Polar Interactions: The hydroxyl group on the phenyl ring of amylmetacresol is a hydrogen bond donor and acceptor. Solvents with hydrogen bonding capabilities, such as alcohols (e.g., ethanol, propylene glycol), can readily interact with this functional group, promoting dissolution.

  • Nonpolar Interactions: The amyl side chain is hydrophobic and interacts primarily through London dispersion forces. Nonpolar or moderately polar solvents can effectively solvate this portion of the molecule.

A suitable solvent for amylmetacresol must therefore possess a balance of these characteristics to effectively solvate both moieties of the molecule.

Advanced Framework: Hansen Solubility Parameters (HSP)

To quantify the "like dissolves like" principle, the Hansen Solubility Parameters (HSP) provide a powerful predictive tool.[6] HSP theory posits that the total cohesive energy of a substance can be divided into three components, giving rise to three parameters:

  • δD (Dispersion): Energy from atomic forces (van der Waals).

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with a small "Hansen Distance" (Ra) between them are likely to be miscible or soluble in one another.[7]

cluster_0 Hansen Solubility Sphere of Amylmetacresol (Conceptual) Good Solvent 1 Good Solvent 1 Amylmetacresol AMC Good Solvent 1->Amylmetacresol Small Ra Good Solvent 2 Good Solvent 2 Poor Solvent 1 Poor Solvent 1 Amylmetacresol->Poor Solvent 1 Large Ra Poor Solvent 2 Poor Solvent 2 xaxis yaxis zaxis origin origin->xaxis origin->yaxis

Caption: Conceptual Hansen space for Amylmetacresol solubility.

While the exact HSP values for amylmetacresol are not readily published, they can be determined experimentally. This framework explains why a blend of two poor solvents can sometimes create a good solvent system—the resulting blend has HSP values that fall within the solute's "solubility sphere."

Solubility Profile in Common Pharmaceutical Solvents

Based on available literature and physicochemical principles, the solubility of amylmetacresol can be qualitatively assessed. Quantitative determination requires the experimental protocols outlined in the next section.

Solvent ClassExample SolventKey Interaction MechanismsExpected SolubilityReference(s)
Alcohols (Protic) Ethanol (96%)Strong H-bonding with the phenolic -OH group; dispersion forces with the amyl chain.Very Soluble[1][3][4]
Propylene GlycolTwo -OH groups provide excellent H-bonding capacity.Soluble to Very Soluble[8]
Ketones (Aprotic) AcetoneThe polar carbonyl group acts as an H-bond acceptor; methyl groups interact with the amyl chain.Very Soluble[1][3][4]
Ethers (Aprotic) Diethyl EtherThe ether oxygen is a weak H-bond acceptor; alkyl chains provide good solvation for the amyl group.Soluble[1][5]
Hydrocarbons Oils / HexanePrimarily dispersion forces; poor solvation of the polar phenolic group.Slightly Soluble to Insoluble[1][5]
Aqueous Media WaterStrong H-bonding network of water is disrupted by the large nonpolar amyl group.Practically Insoluble[2][3][4][9]

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

To generate reliable and reproducible solubility data, a rigorously controlled experimental protocol is paramount. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies like the ICH.[10][11][12]

Core Principle: Achieving Equilibrium

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure.[13] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate true solubility due to the formation of supersaturated solutions.[14] The protocol must ensure sufficient time and agitation for the system to reach this equilibrium state.

Step-by-Step Shake-Flask Protocol

This protocol is designed as a self-validating system, incorporating checks for equilibrium and material integrity.

Objective: To determine the thermodynamic solubility of amylmetacresol in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

  • Amylmetacresol (verified purity >99%)

  • Solvent of interest (analytical grade)

  • Calibrated temperature-controlled orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Workflow:

prep 1. Preparation add 2. Addition of Excess Solute Add amylmetacresol to solvent in vials until a solid phase is visible. prep->add equil 3. Equilibration Place vials in shaker at constant T (e.g., 25°C). Agitate for 24-48 hours. add->equil sample 4. Sampling & Filtration Withdraw aliquot of supernatant. Immediately filter through 0.22µm syringe filter. equil->sample verify 7. Equilibrium Verification Analyze samples taken at different time points (e.g., 24h, 48h). Equilibrium is reached when concentration plateaus. equil->verify Time Point Sampling dilute 5. Dilution Accurately dilute the clear filtrate to fall within the analytical range. sample->dilute analyze 6. Analysis Quantify concentration using a validated HPLC or UV-Vis method. dilute->analyze verify->analyze

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Procedure:

  • System Preparation: Add a precise volume of the chosen solvent to several glass vials.

  • Addition of Solute: Add an excess amount of amylmetacresol to each vial to ensure that a solid phase remains throughout the experiment. The presence of undissolved solid is essential for achieving saturation.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to 25°C (or the target temperature). Agitate at a constant speed for a predetermined period, typically 24 to 48 hours.[10]

  • Equilibrium Check: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is confirmed. If not, extend the incubation time.

  • Sampling: Allow the vials to stand undisturbed at the set temperature for a short period to let the solid settle. Carefully withdraw an aliquot of the supernatant using a pipette or syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter to remove all undissolved solid particles. Causality Note: This step is critical; failure to remove fine particles will lead to an overestimation of solubility. Adsorption of the solute to the filter should be checked and accounted for by discarding the initial portion of the filtrate.[13]

  • Dilution & Quantification: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration.

  • Data Reporting: Express solubility in standard units such as mg/mL or g/100mL.

Analytical Method Selection
  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants. A reversed-phase C18 column with a mobile phase of acetonitrile/water and UV detection (approx. 275 nm) is a typical starting point.

  • UV-Vis Spectrophotometry: A simpler and faster method, suitable if amylmetacresol is the only absorbing species in the solution. A calibration curve must be prepared in the same solvent used for the solubility study.

Implications for Formulation and Drug Development

The choice of solvent or solvent system is a critical decision in the formulation of amylmetacresol-containing products:

  • Lozenges: In lozenge manufacturing, understanding solubility in sugar bases or polyols (like isomalt or maltitol used in some formulations) is key.[15] While not traditional organic solvents, the principles of hydrogen bonding and polarity are still relevant.

  • Oral Sprays and Liquids: Solvents like ethanol and propylene glycol are common excipients in liquid formulations.[16] They serve not only to dissolve the API but also influence stability, viscosity, taste, and microbial properties.

  • Regulatory Standing: For regulatory submissions, solubility data is a cornerstone of the Biopharmaceutics Classification System (BCS).[11][12] While amylmetacresol's local action may reduce the emphasis on systemic absorption, well-documented physicochemical properties are a hallmark of a robust development program.

Conclusion

The solubility of amylmetacresol in organic solvents is governed by its distinct amphiphilic molecular structure. While qualitative data indicates high solubility in polar protic and aprotic solvents like ethanol and acetone, precise formulation and development activities demand quantitative data. The application of theoretical frameworks like Hansen Solubility Parameters can guide intelligent solvent selection, but must be confirmed by robust experimental methods. The detailed shake-flask protocol provided herein serves as a reliable, authoritative standard for generating the high-quality solubility data essential for advancing the development of safe and effective amylmetacresol-based pharmaceutical products.

References

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  • European Pharmacopoeia. (2024). AMYLMETACRESOL Amylmetacresolum. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

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  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

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  • PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

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  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

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  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

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  • Macsen Labs. (n.d.). Amylmetacresol API | 1300-94-3 | Manufacturer & Supplier. Retrieved from [Link]

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Foundational

Amylmetacresol as a phenolic antiseptic compound

An In-Depth Technical Guide to Amylmetacresol: A Phenolic Antiseptic Compound Abstract Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized for the symptomatic relief of sore throat and minor infections...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Amylmetacresol: A Phenolic Antiseptic Compound

Abstract

Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized for the symptomatic relief of sore throat and minor infections of the oral cavity. As a derivative of m-cresol, its efficacy is rooted in a multi-faceted mechanism of action that includes broad-spectrum antimicrobial activity and local anesthetic properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, mechanism of action, synthesis, analytical validation, and safety profile of amylmetacresol. By integrating established protocols and mechanistic insights, this document serves as an authoritative resource for the continued development and application of this important active pharmaceutical ingredient.

Introduction: The Role of Phenolic Compounds in Antiseptics

Phenolic compounds have been a cornerstone of antiseptic and disinfectant applications since Joseph Lister's pioneering work in the 19th century.[1] Their fundamental mechanism involves the denaturation and coagulation of proteins, rendering them effective protoplasmic poisons to a wide range of microorganisms.[2][3] While the parent compound, phenol (carbolic acid), is now less common in direct antiseptic use due to its corrosive nature, its alkylated and halogenated derivatives remain critical.[1][2]

Amylmetacresol (5-methyl-2-pentylphenol) is a synthetic substituted phenol that exemplifies the evolution of this class of compounds.[4][5] It retains the broad-spectrum antimicrobial efficacy of phenol but with an improved safety profile for topical use in the oropharynx.[4][5] It is a primary active pharmaceutical ingredient (API) in numerous over-the-counter (OTC) throat lozenges, such as Strepsils, Cēpacol, and Gorpils, often in combination with another antiseptic, 2,4-dichlorobenzyl alcohol (DCBA).[4][6][7] This guide delves into the core scientific principles and technical methodologies associated with amylmetacresol.

Physicochemical Properties and Structural Analysis

Understanding the chemical and physical characteristics of amylmetacresol is fundamental to its formulation, analysis, and mechanism of action. As a derivative of m-cresol with a pentyl group at the 6-position, its structure confers specific solubility and interactive properties.[4][5]

Key Physicochemical Data

The essential properties of amylmetacresol are summarized below, providing a critical reference for formulation and analytical method development.

PropertyValueSource(s)
IUPAC Name 5-methyl-2-pentylphenol[4]
Synonyms 6-Amyl-m-cresol, 6-Pentyl-m-cresol[8]
CAS Number 1300-94-3[4][8]
Molecular Formula C₁₂H₁₈O[4][6]
Molar Mass 178.275 g·mol⁻¹[4][6]
Appearance Colorless to pale yellow liquid or crystalline solid[5][8]
Melting Point 24 °C (75 °F)[4][5][8]
Boiling Point 137-139 °C at 6.7 kPa (50 mmHg)[4]
Solubility Practically insoluble in water; very soluble in ethanol, acetone, diethyl ether, and oil.[4][8]
Structural Representation

The chemical structure of amylmetacresol is central to its function. The hydroxyl (-OH) group is characteristic of phenols and is crucial for its antimicrobial action, while the alkyl (pentyl) group enhances its lipophilicity, facilitating interaction with microbial cell membranes.

Amylmetacresol_Structure cluster_structure Amylmetacresol (5-methyl-2-pentylphenol) mol mol

Caption: Chemical structure of Amylmetacresol.

Mechanism of Action: A Multi-Pronged Approach

Amylmetacresol exerts its therapeutic effects through several distinct mechanisms, making it a robust agent for treating local infections and symptoms in the oropharynx. Its action is not limited to a single target but involves a combination of antiseptic and anesthetic-like effects.

Antimicrobial Action

Bactericidal Effect: As a phenolic compound, amylmetacresol's primary antiseptic action involves the disruption of microbial integrity. It is a general protoplasmic poison that denatures and coagulates proteins.[2] This non-specific action makes the development of resistance less likely compared to antibiotics with specific targets. Its lipophilic nature allows it to partition into the lipid bilayer of bacterial cell membranes, disrupting membrane structure and function, leading to cell lysis.[5][7] In combination with DCBA, it demonstrates rapid, broad-spectrum bactericidal activity against key pathogens implicated in pharyngitis.[9][10][11]

Virucidal Effect: Amylmetacresol has also demonstrated virucidal properties, particularly against enveloped viruses.[12] The proposed mechanism involves the denaturation of external viral protein spikes or interference with the viral lipid membrane, which is critical for viral attachment and entry into host cells.[12][13] Studies have shown its efficacy against viruses such as influenza A, respiratory syncytial virus (RSV), and SARS-CoV.[6][14]

Local Anesthetic Action

Beyond its antimicrobial effects, amylmetacresol provides symptomatic relief from sore throat pain through a mechanism similar to local anesthetics. It reversibly blocks voltage-gated sodium channels in neuronal membranes.[4][13] By inhibiting the influx of sodium ions, it prevents the depolarization of the nerve membrane and blocks the transmission of pain signals. This dual action of fighting infection while simultaneously alleviating pain is a key therapeutic advantage.[15]

AMC_Mechanism cluster_antimicrobial Antimicrobial Effects cluster_anesthetic Local Anesthetic Effect AMC Amylmetacresol (AMC) Bacteria Bacteria AMC->Bacteria targets Virus Enveloped Virus AMC->Virus targets Nerve Nerve Cell Membrane AMC->Nerve acts on Block Channel Blockade AMC->Block Membrane Disruption of Lipid Bilayer Bacteria->Membrane Virus->Membrane Protein_D Denaturation of Surface Proteins Virus->Protein_D Lysis Cell Lysis Membrane->Lysis Inactivation Viral Inactivation Protein_D->Inactivation NaChannel Voltage-Gated Sodium Channels Nerve->NaChannel NaChannel->Block PainSignal Inhibition of Pain Signal Transmission Block->PainSignal

Caption: Multi-faceted mechanism of action of Amylmetacresol.

Synthesis and Manufacturing

The industrial synthesis of amylmetacresol requires a robust and efficient process to ensure high purity and yield, suitable for pharmaceutical applications. A common route involves the acylation of m-cresol followed by a rearrangement and reduction. The following protocol is a synthesized representation based on established chemical principles and patent literature.[16]

Experimental Protocol: Two-Step Synthesis of Amylmetacresol

This protocol outlines the synthesis via a Friedel-Crafts acylation and subsequent Clemmensen or Wolff-Kishner-type reduction.

Step 1: Friedel-Crafts Acylation of m-Cresol

  • Setup: Charge a 3-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with m-cresol (1.0 eq).

  • Reaction Initiation: Heat the flask to 35°C with stirring. Slowly add valeric anhydride (1.1 eq) over 15-30 minutes, maintaining the temperature between 35-45°C.[16]

  • Acylation: After the addition is complete, stir for an additional 30 minutes. Increase the temperature to 110°C.

  • Catalysis: Cautiously add methanesulphonic acid (0.4 eq) as the catalyst.[16]

  • Reaction Monitoring: Stir the reaction at 110°C for approximately 7 hours. Monitor the formation of the intermediate, valeryl m-cresol (VMC), using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the reaction mixture to below 50°C. Add toluene, followed by deionized water, and stir for 15 minutes. Transfer the mixture to a separatory funnel, allow the layers to settle, and remove the aqueous layer.[16]

  • Purification: The resulting organic phase containing the VMC intermediate is retained for the next step.

Step 2: Reduction of Valeryl m-Cresol to Amylmetacresol

  • Setup: Charge a jacketed hydrogenator vessel with the VMC intermediate from Step 1 (1.0 eq) and a palladium on carbon catalyst (5% w/w).[17]

  • Solvent and Additive: Add isopropyl alcohol as the solvent and a small amount of citric acid.[17]

  • Hydrogenation: Set the vessel jacket temperature to ~12.5°C. Pressurize the vessel with hydrogen gas to approximately 0.7 bar.[17]

  • Reaction: Stir the mixture under hydrogen pressure for ~16 hours or until the reaction is deemed complete by GC analysis.

  • Catalyst Removal: Filter the reaction mixture to remove the palladium catalyst. Wash the catalyst with fresh isopropyl alcohol and combine the washings with the filtrate.[17]

  • Isolation: Concentrate the filtrate via distillation or rotary evaporation to yield crude amylmetacresol.

  • Final Purification: The crude product may require further purification, such as fractional distillation, to meet the stringent purity requirements for pharmaceutical use.

AMC_Synthesis mCresol m-Cresol VMC Valeryl m-Cresol (Intermediate) mCresol->VMC Step 1: Friedel-Crafts Acylation Valeric Valeric Anhydride Valeric->VMC Step 1: Friedel-Crafts Acylation Catalyst1 Methanesulphonic Acid Catalyst1->VMC Step 1: Friedel-Crafts Acylation AMC Amylmetacresol VMC->AMC Step 2: Catalytic Hydrogenation Hydrogen H₂ Gas Hydrogen->AMC Step 2: Catalytic Hydrogenation Catalyst2 Palladium on Carbon (Pd/C) Catalyst2->AMC Step 2: Catalytic Hydrogenation

Caption: Simplified two-step synthesis pathway for Amylmetacresol.

Analytical Characterization and Quality Control

Ensuring the quality, purity, and potency of amylmetacresol in both bulk API and finished pharmaceutical products is critical. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for this purpose.[18]

Protocol: RP-HPLC Method for Quantification of Amylmetacresol

This protocol is a validated method for the simultaneous estimation of amylmetacresol and other active ingredients in pharmaceutical formulations, adapted from published literature.[19]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or PDA detector.

  • Column: Discovery C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A mixture of phosphate buffer (pH 4.0) and acetonitrile in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[19]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known quantity of Amylmetacresol Reference Standard in a suitable diluent (e.g., 80:20 water:acetonitrile) to achieve a target concentration (e.g., 0.6 mg/mL).

  • Sample Preparation (Lozenges): Weigh and finely crush 20 lozenges. Transfer a quantity of the powder equivalent to one average lozenge dose into a volumetric flask. Add diluent, sonicate for 5-10 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover a linear range (e.g., 0.3-0.9 µg/mL).[19]

3. Method Validation (ICH Q2(R1) Guidelines):

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%. Theoretical plates, resolution, and tailing factor must meet system specifications.

  • Linearity: Plot a calibration curve of peak area versus concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.[18][19]

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of amylmetacresol at different levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[18]

  • Precision:

    • Repeatability (Intra-day): Analyze multiple replicates of a sample on the same day.

    • Intermediate Precision (Inter-day): Analyze the same sample on different days with different analysts or equipment. The RSD in both cases should be < 2%.[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrumentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[19]

Antimicrobial Efficacy: A Quantitative Look

The bactericidal efficacy of amylmetacresol, particularly when combined with DCBA, has been quantified against a range of oropharyngeal pathogens. The data below is from an in-vitro study where bacteria were exposed to a dissolved AMC/DCBA lozenge.[9][10][20]

Bacterial SpeciesPathogenic RoleTime to >99.9% Kill (Log₃ Reduction)Source(s)
Streptococcus pyogenesMost common cause of bacterial pharyngitis1 minute[9][10][20]
Haemophilus influenzaePharyngitis, respiratory infections1 minute[9][10][20]
Fusobacterium necrophorumLemierre's syndrome, pharyngitis1 minute[9][10][20]
Moraxella catarrhalisRespiratory infections5 minutes[9][10][20]
Staphylococcus aureusOropharyngeal infections10 minutes[9][10][20]

This rapid bactericidal action is consistent with the typical dissolution time of a lozenge in the mouth, ensuring that the active ingredients can exert their effect effectively at the site of infection.[9][10]

Safety and Toxicology

Amylmetacresol is generally well-tolerated for its intended use in topical oral formulations. Its safety profile is supported by a low systemic absorption and rapid elimination.[4][5]

  • Acute Toxicity: The oral LD₅₀ in rats is 1500 mg/kg body weight, indicating low acute toxicity.[4]

  • Adverse Effects: Side effects are uncommon but may include soreness of the tongue.[4][21] Hypersensitivity reactions are rare.[4][21]

  • Pregnancy and Lactation: There is limited data on the use of amylmetacresol in pregnant or lactating women. Therefore, its use is generally not recommended in these populations except under medical supervision.[22][23]

  • Overdose: No cases of overdose have been reported. Ingestion of a large quantity is expected to cause gastrointestinal discomfort, which should be treated symptomatically.[4][21]

Conclusion

Amylmetacresol stands as a scientifically robust and clinically effective phenolic antiseptic. Its utility in treating minor oropharyngeal infections is underpinned by a dual mechanism of broad-spectrum antimicrobial action and local anesthetic effects. For drug development professionals, its well-defined physicochemical properties, established synthesis routes, and validated analytical methods provide a solid foundation for formulation and quality control. The compound's favorable safety profile for topical use further solidifies its position as a valuable active ingredient in the OTC healthcare landscape. Future research may continue to explore its synergistic potential with other agents and its efficacy against emerging respiratory pathogens.

References

  • Amylmetacresol - Wikipedia. [Link]

  • Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Amylmetacresol | C12H18O | CID 14759 - PubChem - NIH. [Link]

  • Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. International Journal of Clinical Practice. [Link]

  • Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. - CABI Digital Library. [Link]

  • Amylmetacresol: Uses, Dosage, Side Effects and More | MIMS Philippines. [Link]

  • Amylmetacresol - Uses, Benefits, Side Effects And Medicines - Zeelab Pharmacy. [Link]

  • Amylmetacresol. [Link]

  • Full article: Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - Taylor & Francis Online. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a | IJGM. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC - NIH. [Link]

  • (PDF) Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - ResearchGate. [Link]

  • Amylmetacresol/Dichlorobenzyl Alcohol/Lidocaine - Drug Targets, Indications, Patents. [Link]

  • Phenols: a review of their history and development as antimicrobial agents - PubMed. [Link]

  • Amylmetacresol. [Link]

  • Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. [Link]

  • development and validation of amylmetacresol by rp- hplc method and qbd approach - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Dichlorobenzyl Alcohol Amylmetacresol - FDA Verification Portal. [Link]

  • Phenol-An effective antibacterial Agent - Research and Reviews. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. | Read by QxMD. [Link]

  • Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol International Journal. [Link]

  • (PDF) Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol - ResearchGate. [Link]

  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds - ResearchGate. [Link]

  • Amylmetacresol API | 1300-94-3 | Manufacturer & Supplier - Macsen Labs. [Link]

  • Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Lesson - Study.com. [Link]

  • Amylmetacresol | CAS NO - Synchemia. [Link]

  • Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat - PMC - NIH. [Link]

  • Amylmetacresol-Impurities - Pharmaffiliates. [Link]

  • WO2012017204A1 - Efficient and cost-effective process for the manufacture of amyl m-cresol - Google P
  • CA2218553C - 2,4-dichlorobenzyl alcohol and amylmetacresol against hiv infection - Google P
  • PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES - Jetir.Org. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated RP-HPLC Method for the Quantification of Amylmetacresol in Pharmaceutical Lozenges

Introduction and Scientific Rationale Amylmetacresol (AMC) is a widely utilized antiseptic agent, primarily formulated in throat lozenges for the symptomatic relief of infections in the mouth and throat.[1][2] It exerts...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Amylmetacresol (AMC) is a widely utilized antiseptic agent, primarily formulated in throat lozenges for the symptomatic relief of infections in the mouth and throat.[1][2] It exerts broad-spectrum antimicrobial effects by disrupting bacterial cell membranes and denaturing viral proteins.[3] The therapeutic efficacy of these lozenges is directly dependent on the precise dosage of the active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is imperative for quality control, ensuring product consistency, safety, and regulatory compliance.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for this application due to its high sensitivity, specificity, and resolving power.[6][7] This method separates compounds based on their hydrophobicity, making it ideally suited for the analysis of moderately non-polar molecules like Amylmetacresol.[8] The principle relies on a non-polar stationary phase (typically C18) and a polar mobile phase.[9] Amylmetacresol, being hydrophobic, interacts strongly with the stationary phase, and its elution is precisely controlled by the proportion of organic solvent in the mobile phase, allowing for excellent separation from polar lozenge excipients.

Analyte Physicochemical Properties

A foundational understanding of Amylmetacresol's properties is crucial for rational method development.

PropertyValueSignificance for HPLC Method
Molecular Formula C₁₂H₁₈O[1]Defines the analyte's elemental composition.
Molecular Weight 178.27 g/mol [3]Used for calculating concentrations and molarity.
Structure 5-Methyl-2-pentylphenol[2][10]The phenolic structure and alkyl chain confer significant hydrophobicity, key to its retention on a C18 column.
Solubility Practically insoluble in water; very soluble in ethanol, acetone, and acetonitrile.[2][11]This dictates the choice of solvent for sample and standard preparation, ensuring complete dissolution. Methanol or acetonitrile are ideal.

Experimental Protocol

This section details the step-by-step procedure for the quantification of Amylmetacresol.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

  • Chemicals and Reagents:

    • Amylmetacresol Reference Standard (USP/EP grade).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric Acid (Analytical grade).

    • Purified water (HPLC grade, 18.2 MΩ·cm).

  • Chromatographic Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase Preparation (Phosphate Buffer : Acetonitrile, 50:50 v/v):

    • Buffer Preparation: Dissolve an appropriate amount of KH₂PO₄ in purified water to achieve a desired molarity (e.g., 20mM). Adjust the pH to 3.0 using orthophosphoric acid.

    • Mixing: Mix the prepared buffer and acetonitrile in a 50:50 volume ratio.

    • Degassing: Degas the final mobile phase for 15 minutes in an ultrasonic bath or using an online degasser to prevent pump cavitation and baseline noise.

  • Diluent Preparation:

    • Use a mixture of Methanol and Water (50:50 v/v) or the mobile phase itself as the diluent for preparing standard and sample solutions to ensure compatibility with the chromatographic system.

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of Amylmetacresol Reference Standard into a 100 mL volumetric flask.

    • Add about 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.[4]

    • Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions for Linearity:

    • Prepare a series of at least five working standard solutions by performing serial dilutions of the stock solution with the diluent to cover a concentration range that brackets the expected sample concentration (e.g., 5 µg/mL to 30 µg/mL).

Sample Preparation from Lozenges

This step is critical for accurately extracting the analyte from the complex matrix of sugars, flavorings, and other excipients.

  • Homogenization: Weigh and finely crush a representative number of lozenges (e.g., 20) using a mortar and pestle to obtain a homogenous powder.[12]

  • Weighing: Accurately weigh a portion of the crushed powder equivalent to the average weight of one lozenge into a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of diluent. To ensure complete extraction of the AMC, vortex the flask for 2 minutes and then sonicate for 20 minutes.[12]

  • Dilution: Allow the solution to return to ambient temperature, then dilute to the final volume with the diluent. Mix well.

  • Filtration: Filter a portion of the solution through a 0.22 µm or 0.45 µm syringe filter (e.g., Nylon or PVDF) into an HPLC vial.[13] This removes insoluble excipients, protecting the column from clogging and pressure buildup.

Chromatographic Conditions

The following parameters have been optimized for a robust separation.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[12][14]
Injection Volume 10 µL
Run Time Approximately 10 minutes
Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analyte.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor system stability.

System Validation Protocol (ICH Q2(R1) Framework)

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[15][16]

Validation ParameterProtocol and Acceptance Criteria
Specificity Inject a placebo solution (lozenge matrix without AMC). Criterion: No interfering peaks should be observed at the retention time of the Amylmetacresol peak.[17]
Linearity Construct a calibration curve by plotting the peak area against the concentration of the five working standards. Criterion: The correlation coefficient (R²) must be ≥ 0.999.[5]
Accuracy (% Recovery) Perform a recovery study by spiking a known amount of AMC standard into a placebo sample at three concentration levels (e.g., 80%, 100%, 120%). Analyze these samples in triplicate. Criterion: The mean recovery should be within 98.0% to 102.0%.[5][15]
Precision Repeatability (Intra-day): Analyze six replicate preparations of the same sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. Criterion: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.[5][17]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Criterion: Typically defined as the concentration with a signal-to-noise ratio of 10:1.[14]
Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, flow rate ±0.1 mL/min) and assess the impact on the results. Criterion: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.[18]

Data Processing and Visualization

Calculation of Amylmetacresol Content

The concentration of Amylmetacresol in the sample solution is determined from the linearity plot. The final amount per lozenge is calculated using the following formula:

Amount of AMC (mg/lozenge) = (C_sample × V × D × W_avg) / W_sample

Where:

  • C_sample = Concentration of AMC in the sample solution from the calibration curve (mg/mL)

  • V = Final volume of the sample preparation (mL)

  • D = Dilution factor, if any

  • W_avg = Average weight of one lozenge (mg)

  • W_sample = Weight of the lozenge powder taken for analysis (mg)

Workflow Diagram

The overall analytical process can be visualized as follows:

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Lozenge 1. Homogenize Lozenges SamplePrep 2. Weigh & Extract with Diluent Lozenge->SamplePrep Filter 3. Filter Sample (0.22 µm) SamplePrep->Filter HPLC 4. RP-HPLC Analysis (C18 Column) Filter->HPLC StandardPrep Prepare AMC Standard Solutions StandardPrep->HPLC Integration 5. Peak Integration & Area Measurement HPLC->Integration Calibration 6. Construct Calibration Curve Integration->Calibration Calculation 7. Calculate AMC Content per Lozenge Calibration->Calculation

Caption: Workflow for Amylmetacresol quantification in lozenges.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, accurate, precise, and robust for the intended purpose of quantifying Amylmetacresol in lozenge dosage forms. Adherence to this protocol and the principles of method validation outlined will ensure the generation of high-quality, reliable data suitable for routine quality control and regulatory submissions. The causality behind experimental choices, such as solvent selection based on solubility and chromatographic conditions based on analyte hydrophobicity, provides a solid scientific foundation for the procedure.

References

  • Wikipedia. (n.d.). Amylmetacresol. Retrieved from [Link]

  • PubChem. (n.d.). Amylmetacresol. National Institutes of Health. Retrieved from [Link]

  • DrugBank. (n.d.). Amylmetacresol. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025). Development and validation of amylmetacresol by rp-hplc method and qbd approach. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). DEVELOPMENT AND VALIDATION OF AMYLMETACRESOL BY RPHPLC METHOD AND QBD APPROACH. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Amylmetacresol - C12H18O. National Institutes of Health. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and validation of stability indicating HPLC method for Clotrimazole lozenges formulation. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of ChemTech Research. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative HPLC Analysis of an Analgesic/Caffeine Formulation. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2019, June 24). (PDF) Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

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Application

Application Note &amp; Protocol: In Vitro Virucidal Efficacy Testing of Amylmetacresol

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Virucidal Efficacy Testing of Amylmetacresol Amylmetacresol (AMC) is an antiseptic agent commonly used in throat loze...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Virucidal Efficacy Testing of Amylmetacresol

Amylmetacresol (AMC) is an antiseptic agent commonly used in throat lozenges for the symptomatic relief of sore throats and minor mouth infections.[1] Its efficacy is attributed to its antibacterial and antiviral properties.[1][2][3] The mechanism of its virucidal action, while not fully elucidated, is thought to involve the denaturation of viral surface proteins or disruption of the viral lipid membrane, thereby inhibiting viral entry and replication.[3][4] Given the prevalence of viral upper respiratory tract infections, quantifying the virucidal efficacy of AMC is crucial for substantiating its therapeutic claims and for regulatory submissions.

This document provides a detailed protocol for assessing the in vitro virucidal efficacy of amylmetacresol using a quantitative suspension test. This methodology is aligned with internationally recognized standards such as EN 14476 and ASTM E1052 , which are designed to evaluate the performance of chemical disinfectants and antiseptics.[5][6][7][8] The core principle of this assay is to expose a known concentration of a specific virus to the test substance (amylmetacresol) for a defined contact time and then to quantify the reduction in viral infectivity.

Foundational Principles of the Virucidal Suspension Assay

The quantitative suspension test is a "Phase 2, Step 1" assay that provides a robust and reproducible method for determining the intrinsic virucidal activity of a substance under controlled laboratory conditions.[5][6][9] The key components of this assay are:

  • Challenge Virus: A representative virus strain is selected based on the intended application and regulatory requirements. For broad-spectrum claims, both enveloped and non-enveloped viruses are typically tested.[5]

  • Host Cell Line: A susceptible cell line that allows for the efficient propagation and quantification of the challenge virus is essential.

  • Test Substance: Amylmetacresol is prepared at various concentrations to determine its effective dose.

  • Interfering Substance: To simulate real-world conditions where viruses are often present in biological fluids, an "interfering substance" (e.g., bovine albumin) is added to the test. This is often referred to as testing under "clean" or "dirty" conditions.[10][11]

  • Contact Time: This is the specific duration for which the virus is exposed to the test substance, mimicking the intended use of the product.

  • Neutralization: After the contact time, the virucidal action of amylmetacresol must be immediately halted by dilution or with a specific neutralizing agent. This is a critical step to ensure that the observed reduction in viral titer is due to the activity during the contact time and not an artifact of residual antiseptic activity during the subsequent virus quantification steps.[12]

  • Virus Quantification: The number of infectious virus particles remaining after exposure to amylmetacresol is determined using either a 50% Tissue Culture Infective Dose (TCID50) assay or a plaque assay .[13][14]

A product is typically considered to have virucidal activity if it demonstrates at least a 4-log10 reduction (99.99%) in the viral titer.[5][15]

Comprehensive Protocol for Amylmetacresol Virucidal Testing

This protocol is a comprehensive guide and should be adapted based on the specific virus, cell line, and regulatory requirements. Good Laboratory Practice (GLP) should be followed for studies intended for regulatory submission.[16]

Materials and Reagents
  • Test Substance: Amylmetacresol (AMC)

  • Challenge Virus Stock: High-titer stock of a relevant virus (e.g., Influenza A virus, Respiratory Syncytial Virus, or a surrogate for human norovirus like Murine Norovirus).

  • Host Cell Line: A cell line permissive to the challenge virus (e.g., MDCK for influenza, HEp-2 for RSV).

  • Cell Culture Media: Growth medium and maintenance medium appropriate for the host cell line.

  • Interfering Substance: Bovine Albumin Solution (for clean or dirty conditions).

  • Neutralizing Solution: A validated solution to inactivate amylmetacresol without harming the virus or host cells (e.g., a solution containing lecithin and polysorbate).

  • Control Substance: A reference virucide with known activity (e.g., formaldehyde) to validate the test system.[10]

  • Sterile Labware: 96-well cell culture plates, conical tubes, serological pipettes, etc.

Experimental Workflow Diagram

Virucidal_Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_neutralization Phase 3: Neutralization & Quantification cluster_analysis Phase 4: Data Analysis cluster_controls Essential Controls Virus_Stock Prepare High-Titer Virus Stock Mix Mix Virus, Interfering Substance, and AMC Virus_Stock->Mix Host_Cells Culture Host Cell Monolayers Inoculate Inoculate Host Cell Monolayers Host_Cells->Inoculate Test_Substance Prepare Amylmetacresol Dilutions Test_Substance->Mix Incubate Incubate for Defined Contact Time Mix->Incubate Neutralize Neutralize Virucidal Activity Incubate->Neutralize Serial_Dilute Perform Serial Dilutions Neutralize->Serial_Dilute Serial_Dilute->Inoculate Incubate_CPE Incubate and Observe for CPE Inoculate->Incubate_CPE Quantify Quantify Viral Titer (TCID50 or Plaque Assay) Incubate_CPE->Quantify Calculate Calculate Log Reduction Quantify->Calculate Virus_Control Virus Control (No AMC) Virus_Control->Inoculate Cytotoxicity_Control Cytotoxicity Control (AMC, No Virus) Cytotoxicity_Control->Inoculate Neutralization_Control Neutralization Control Neutralization_Control->Inoculate

Caption: Experimental workflow for the in vitro virucidal efficacy suspension test.

Step-by-Step Protocol

Part A: Preparation

  • Host Cell Preparation: Seed the appropriate host cells into 96-well plates to form a confluent monolayer on the day of infection.

  • Virus Stock Titration: Determine the initial titer of the virus stock using a TCID50 or plaque assay to ensure a sufficiently high concentration for the experiment.[17][18]

  • Test Substance Preparation: Prepare a series of working concentrations of amylmetacresol in a suitable solvent (e.g., cell culture medium).

Part B: Virucidal Suspension Test

  • In a sterile tube, mix 1 part interfering substance with 1 part virus suspension.

  • Add 8 parts of the amylmetacresol test solution to the virus/interfering substance mixture.

  • Incubate at the specified temperature (e.g., 20°C) for the defined contact time (e.g., 1, 5, or 10 minutes).

  • Immediately after the contact time, transfer a sample of the mixture to a tube containing the neutralizing solution. This stops the virucidal activity.[12]

  • Perform 10-fold serial dilutions of the neutralized mixture in maintenance medium.

  • Inoculate the host cell monolayers in the 96-well plate with each dilution.

  • Incubate the plates for a period sufficient to observe the viral cytopathic effect (CPE), typically 3-7 days.[19]

Part C: Essential Controls

  • Virus Control: Perform the same procedure as the test, but replace the amylmetacresol solution with a placebo (the same solvent used to dilute the AMC). This determines the initial viral titer.

  • Cytotoxicity Control: To determine if amylmetacresol is toxic to the host cells at the tested concentrations, prepare the AMC dilutions and add them to the host cell monolayers without the virus.[20][21][22] This is crucial for distinguishing between cell death due to viral infection and cell death due to the test substance.[20][23]

  • Neutralization Control: To validate the effectiveness of the neutralization step, mix the test substance with the neutralizing solution before adding the virus.[12][21][24][25] The viral titer in this control should be similar to the virus control.

Virus Quantification: TCID50 Assay
  • After the incubation period, examine the 96-well plates under a microscope for the presence of CPE.

  • For each dilution, record the number of wells that show CPE.

  • Calculate the TCID50 value, which is the dilution of the virus that causes CPE in 50% of the inoculated wells.[18][19][26] The Reed-Muench or Spearman-Kärber methods are commonly used for this calculation.[27][28]

Data Analysis and Interpretation

The primary outcome of the study is the log reduction in viral titer. This is calculated as follows:

Log Reduction = Log10(Virus Control Titer) - Log10(Test Substance Titer)

A log reduction of ≥ 4 is the standard requirement for a product to be considered to have virucidal activity according to EN 14476.[5][15]

Table 1: Example Data Presentation

Test SubstanceChallenge VirusContact Time (min)Initial Viral Titer (log10 TCID50/mL)Final Viral Titer (log10 TCID50/mL)Log ReductionPass/Fail (≥4 log)
Amylmetacresol (0.6 mg/mL)Influenza A (H1N1)17.53.24.3Pass
Amylmetacresol (0.6 mg/mL)Influenza A (H1N1)57.5<1.0>6.5Pass
PlaceboInfluenza A (H1N1)57.57.40.1Fail

Conclusion

This protocol provides a robust framework for the in vitro evaluation of amylmetacresol's virucidal efficacy. Adherence to standardized methodologies, inclusion of appropriate controls, and accurate data analysis are paramount for generating reliable and defensible results. The findings from these studies are critical for product development, claim substantiation, and ensuring the delivery of effective antiseptic products to the public.

References

  • Eurofins Scientific. (n.d.). Virucidal Efficacy Testing. Retrieved from [Link]

  • Microbe Investigations. (n.d.). EN 14476 Virucidal Testing – Disinfectant Efficacy Lab Services. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Virucidal Efficacy Testing. Retrieved from [Link]

  • Virology Research Services. (2023, March 10). How to test if a liquid is antiviral: Suspension test for virucidal activity. Retrieved from [Link]

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  • Viroxy. (n.d.). EN 14476:2013+A2:2019. Retrieved from [Link]

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  • Racaniello, V. (2009, July 6). Detecting viruses: the plaque assay. Virology Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Amylmetacresol. Retrieved from [Link]

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  • McNally, D., Simpson, M., Thomson, M., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 529–536. [Link]

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Method

Application Notes &amp; Protocols: In Vitro Cell Culture Models for Evaluating the Antiviral Efficacy of Amylmetacresol

Introduction Amylmetacresol (AMC) is an antiseptic agent widely utilized in over-the-counter throat lozenges for the relief of symptoms associated with mouth and throat infections.[1][2] Beyond its established antibacter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amylmetacresol (AMC) is an antiseptic agent widely utilized in over-the-counter throat lozenges for the relief of symptoms associated with mouth and throat infections.[1][2] Beyond its established antibacterial properties, a growing body of evidence highlights its direct virucidal activity, particularly against enveloped respiratory viruses.[2][3] The primary mechanism of this antiviral action, while not fully elucidated, is believed to involve the disruption of the viral lipid envelope and denaturation of key surface proteins, thereby inactivating the virus and preventing its entry into host cells.[4][5][6]

To rigorously investigate and quantify the antiviral potential of AMC, robust and reproducible in vitro models are indispensable.[7][8] Cell-based assays provide a controlled environment to dissect the specific interactions between a compound, a virus, and its host cell, enabling the determination of efficacy, potency, and toxicity.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to study the antiviral effects of Amylmetacresol. It details the rationale for selecting appropriate cell culture models and offers step-by-step protocols for three fundamental assays: the cytotoxicity assay, the plaque reduction assay, and the virus yield reduction assay. By following these protocols, researchers can generate reliable data to characterize the therapeutic window and mechanism of action of Amylmetacresol against clinically relevant respiratory viruses.

Part I: Foundational Concepts & Model Selection

Proposed Virucidal Mechanism of Amylmetacresol

Amylmetacresol's efficacy against enveloped viruses such as Influenza A, Respiratory Syncytial Virus (RSV), and coronaviruses is attributed to its physicochemical properties as a phenol derivative.[1][3] The proposed mechanism centers on its ability to compromise the structural integrity of the virus particle before it can infect a host cell. This action is thought to occur through two primary interactions:

  • Lipid Membrane Disruption: AMC intercalates into the viral lipid envelope, disrupting its fluidity and integrity. This can lead to leakage of viral contents or prevent the conformational changes necessary for fusion with the host cell membrane.[5]

  • Protein Denaturation: The compound can interact with the external protein spikes on the viral surface (e.g., Hemagglutinin on influenza), denaturing them or inducing conformational changes.[4][9] This alteration blocks the virus's ability to recognize and bind to host cell receptors, a critical first step in the infection cycle.[8]

The diagram below illustrates this proposed mechanism of viral inactivation.

cluster_0 Viral Particle (Enveloped) cluster_1 Host Cell Interaction cluster_2 Amylmetacresol Action Virus Enveloped Virus (e.g., Influenza A) Spikes Surface Glycoproteins (e.g., Hemagglutinin) Virus->Spikes attachment Envelope Lipid Envelope Virus->Envelope enclosure Receptor Sialic Acid Receptor Spikes->Receptor 1. Binding (Normal Infection) HostCell Host Cell AMC Amylmetacresol (AMC) Disruption Disruption of Lipid Envelope AMC->Disruption targets Denaturation Denaturation of Surface Proteins AMC->Denaturation targets Disruption->Envelope damages Denaturation->Spikes blocks

Caption: A logical workflow for the in vitro evaluation of Amylmetacresol.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

Principle: This protocol is essential to differentiate between a specific antiviral effect and general cytotoxicity. [10]It determines the concentration of Amylmetacresol that reduces the viability of uninfected host cells by 50% (50% Cytotoxic Concentration, CC50). [11]The assay is typically performed using a metabolic indicator dye like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), where viable cells convert the yellow tetrazolium salt into purple formazan crystals.

Materials:

  • Selected host cell line (e.g., MDCK cells)

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • Amylmetacresol (AMC) stock solution in a suitable solvent (e.g., DMSO)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will ensure they are approximately 80-90% confluent after 24 hours (e.g., 1 x 10⁴ cells/well for MDCK). Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of AMC in cell culture medium. The concentration range should be broad enough to span from no effect to complete cell death. Include a "vehicle control" (medium with the same concentration of solvent as the highest AMC dose) and a "cell control" (medium only).

  • Cell Treatment: After 24 hours, carefully remove the old medium from the cells. Add 100 µL of the prepared AMC dilutions (and controls) to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium containing AMC. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control wells: Viability % = (Absorbance_Test / Absorbance_Control) * 100.

    • Plot the viability percentage against the logarithm of the AMC concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the CC50 value.

Protocol 2: Plaque Reduction Assay (EC50 Determination)

Principle: This is the gold-standard method for evaluating antiviral activity against viruses that form plaques. [12]The assay quantifies the ability of AMC to reduce the number of plaques in a cell monolayer. [13]A reduction in plaque number directly corresponds to the inhibition of viral infectivity.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Amylmetacresol (AMC) dilutions in infection medium (serum-free or low-serum medium)

  • Overlay medium: 2X cell culture medium mixed 1:1 with a gelling agent (e.g., 1.2% agarose or methylcellulose)

  • Fixative solution (e.g., 10% formalin in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Step-by-Step Methodology:

  • Cell Preparation: Seed cells in multi-well plates to achieve a 100% confluent monolayer on the day of infection.

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate each well with the diluted virus (e.g., 200 µL for a 12-well plate). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Treatment and Overlay: During the adsorption period, prepare the treatment overlay. Mix the pre-warmed 2X medium with the melted and cooled (to ~42°C) agarose. Add the appropriate concentration of AMC to this mixture to achieve the final desired concentrations (use non-toxic concentrations determined from Protocol 1).

  • Overlay Application: After the 1-hour adsorption, aspirate the virus inoculum from the cell monolayers. Immediately and gently add 1 mL of the AMC-containing overlay medium to each well. Include a "virus control" (overlay with no drug) and a "cell control" (overlay with no drug and no virus).

  • Incubation: Let the overlay solidify at room temperature for 20-30 minutes. Incubate the plates at 37°C, 5% CO₂ for 2-4 days, or until clear plaques are visible in the virus control wells.

  • Plaque Visualization:

    • Fix the cells by adding 1 mL of fixative solution directly on top of the overlay and incubating for at least 1 hour.

    • Carefully remove the agarose plug.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and let them air dry. Viable cells will be stained purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each AMC concentration: Inhibition % = 100 - [(Plaque_Count_Test / Plaque_Count_Control) * 100].

    • Plot the inhibition percentage against the logarithm of the AMC concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Virus Yield Reduction Assay

Principle: This assay measures the effect of a compound on the quantity of new, infectious virus particles produced over a single replication cycle. [14][15]It is particularly useful for viruses that do not form distinct plaques or when investigating impacts on later stages of the viral life cycle. The amount of virus released into the supernatant is subsequently quantified using a titration method like the TCID50 assay.

Materials:

  • Confluent monolayers of host cells in 24-well or 48-well plates

  • Virus stock

  • Amylmetacresol (AMC) dilutions

  • Materials for TCID50 Assay (see below)

Step-by-Step Methodology:

  • Cell Preparation: Seed cells to form a confluent monolayer in multi-well plates.

  • Treatment & Infection: Wash the cells with PBS. Add medium containing serial dilutions of AMC (at non-toxic concentrations) to the wells. Then, infect the cells at a specific Multiplicity of Infection (MOI), for example, MOI = 0.1.

  • Incubation: Incubate the plates for a period corresponding to one full replication cycle of the virus (e.g., 24-48 hours).

  • Supernatant Harvest: At the end of the incubation period, collect the cell culture supernatant from each well. It is recommended to freeze-thaw the plates once to release any intracellular virus particles.

  • Virus Titration: Clarify the supernatant by centrifugation. Quantify the infectious virus titer in each sample using the TCID50 Assay described below.

  • Data Analysis:

    • Determine the viral titer (TCID50/mL) for each AMC concentration.

    • Calculate the log reduction in viral titer compared to the untreated virus control.

    • Plot the percentage of titer reduction against the AMC concentration to determine the EC50.

Sub-protocol: TCID50 (50% Tissue Culture Infectious Dose) Assay

Principle: This endpoint dilution assay quantifies the amount of infectious virus in a sample by identifying the dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. [16][17]

  • Cell Seeding: The day before titration, seed host cells in a 96-well plate (e.g., 1 x 10⁴ cells/well). 2. Serial Dilution: In a separate plate or in tubes, perform 10-fold serial dilutions of the harvested supernatants (from the Yield Reduction Assay) in infection medium.

  • Inoculation: Transfer a small volume (e.g., 100 µL) from each dilution to replicate wells (e.g., 8 replicates per dilution) of the 96-well plate containing cells.

  • Incubation: Incubate the plate for 3-7 days, monitoring daily for the appearance of CPE using an inverted microscope.

  • Scoring: For each dilution, record the number of wells that show CPE.

  • Calculation: Calculate the TCID50 titer using a statistical method such as the Reed-Muench or Spearman-Kärber formula. [17]The titer is expressed as TCID50/mL.

Part III: Data Analysis & Interpretation

Key Parameter Calculation
  • CC50 (50% Cytotoxic Concentration): The concentration of AMC that reduces cell viability by 50%. Determined from the cytotoxicity assay dose-response curve. [11]* EC50 (50% Effective Concentration): The concentration of AMC that inhibits the viral effect (e.g., plaque formation) by 50%. Determined from the antiviral assay dose-response curve. [11]* Selectivity Index (SI): The ratio of cytotoxicity to antiviral activity. A higher SI value indicates greater antiviral specificity and a better safety profile. [11][18] SI = CC50 / EC50

Data Presentation

Results should be summarized in a clear, tabular format for easy comparison. Below is a template for presenting hypothetical data for Amylmetacresol against Influenza A virus in MDCK cells.

Assay Parameter Value (µM) Interpretation
CytotoxicityCC50250AMC causes 50% death of MDCK cells at 250 µM.
Plaque ReductionEC5025AMC inhibits 50% of Influenza A plaque formation at 25 µM.
Calculated Index Selectivity Index (SI) 10 The compound is 10-fold more potent against the virus than it is toxic to the host cells.
Interpretation of Results
  • A high Selectivity Index (generally >10) is a strong indicator of a promising antiviral candidate. It suggests that the compound's antiviral activity is not merely a consequence of its toxicity to the host cells. [18]* Controls are critical for validation. A "vehicle control" ensures the solvent used to dissolve AMC has no effect. A "positive control" (a known antiviral drug) validates that the assay system is working correctly. "Cell controls" (no virus) and "virus controls" (no drug) establish the baseline for 100% viability and 0% inhibition, respectively.

Conclusion

The protocols detailed in this guide provide a robust and validated framework for the systematic in vitro evaluation of Amylmetacresol's antiviral properties. By first establishing a non-toxic concentration range through cytotoxicity testing, researchers can proceed to accurately quantify antiviral efficacy using methods like the plaque reduction or virus yield reduction assays. The calculation of the Selectivity Index provides a critical benchmark for assessing the therapeutic potential of AMC. These cell culture models are powerful tools for confirming the compound's spectrum of activity, elucidating its mechanism of action, and generating the foundational data necessary for further preclinical development.

References

  • Wikipedia. Amylmetacresol. [Link]

  • Dr.Oracle. What cell lines are used for viral culture in suspected respiratory virus infection?. [Link]

  • Hu, Z., et al. (2025). Three-dimensional cell culture models in respiratory virus research: technological advances and current applications. Journal of Materials Chemistry B. [Link]

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  • Frontiers. In Vitro Modelling of Respiratory Virus Infections in Human Airway Epithelial Cells – A Systematic Review. [Link]

  • ResearchGate. Three-dimensional cell culture models in respiratory virus research: technological advances and current applications. [Link]

  • ScienceDirect. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection. [Link]

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  • 5D Health Protection Group Ltd. Antiviral Testing. [Link]

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  • PubMed. A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV. [Link]

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Application

Application Note &amp; Protocol: Determining the Minimum Inhibitory Concentration (MIC) of Amylmetacresol Against Streptococcus pyogenes

Introduction: The Clinical Relevance of Amylmetacresol and Streptococcus pyogenes Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, rangi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Relevance of Amylmetacresol and Streptococcus pyogenes

Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a wide spectrum of diseases, ranging from mild pharyngitis ("strep throat") to severe, life-threatening invasive infections like necrotizing fasciitis and streptococcal toxic shock syndrome.[1][2] Pharyngitis caused by S. pyogenes is a common reason for seeking medical advice, and while often self-limiting, it can lead to serious post-infectious sequelae such as acute rheumatic fever.[3][4] The rising concern over antibiotic resistance necessitates the evaluation of alternative or adjunctive therapies.[5]

Amylmetacresol (AMC) is an antiseptic agent widely used in over-the-counter lozenges for the relief of sore throat symptoms.[6][7] Its efficacy is attributed to its broad-spectrum antimicrobial properties.[5][8] Mechanistically, as a phenolic compound, AMC is believed to exert its antibacterial effect by disrupting bacterial cell membranes and denaturing proteins, leading to a loss of cellular integrity and function.[7][9] It has also been shown to block sodium channels, similar to local anesthetics, which may contribute to its pain-relieving effects.[6][7] Understanding the precise potency of AMC against key pathogens like S. pyogenes is crucial for substantiating its clinical use and exploring its full therapeutic potential.

This application note provides a detailed, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of Amylmetacresol against Streptococcus pyogenes using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12] This quantitative measure is a fundamental parameter in antimicrobial research and drug development, offering a standardized benchmark of a compound's in vitro efficacy.

Principle of the Broth Microdilution MIC Assay

The broth microdilution assay is a standardized, quantitative method for determining an antimicrobial agent's MIC.[10][13][14] The principle is straightforward yet powerful: a standardized suspension of the test organism (S. pyogenes) is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent (Amylmetacresol). Following incubation under controlled conditions, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the agent in which growth is completely inhibited.[10][15] This method is favored for its accuracy, reproducibility, and efficient use of reagents, allowing for the simultaneous testing of multiple compounds or bacterial strains.[13]

This protocol is designed to be self-validating through the inclusion of essential quality controls:

  • Sterility Control: Ensures that the broth medium and reagents are not contaminated.[10]

  • Growth Control: Confirms that the test organism is viable and capable of robust growth in the assay conditions in the absence of the antimicrobial agent.[10]

  • Quality Control (QC) Strain: A well-characterized reference strain with a known, predictable MIC range for a standard antibiotic is run in parallel. This validates the entire test system, including media, inoculum density, incubation, and operator technique. For S. pyogenes, Streptococcus pneumoniae ATCC® 49619 is a commonly recommended QC strain by the Clinical and Laboratory Standards Institute (CLSI).[3][16]

Experimental Workflow & Visualization

The overall workflow involves preparing the reagents and bacterial inoculum, performing serial dilutions of Amylmetacresol in a 96-well plate, inoculating the plate, incubating, and finally, reading and interpreting the results.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_incubation Phase 3: Incubation & Reading cluster_analysis Phase 4: Data Interpretation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) + Lysed Horse Blood serial_dilution Perform 2-fold Serial Dilution of Amylmetacresol in CAMHB prep_media->serial_dilution prep_amc Prepare Amylmetacresol Stock Solution (e.g., in DMSO) prep_amc->serial_dilution prep_inoculum Prepare S. pyogenes Inoculum (0.5 McFarland Standard) add_inoculum Inoculate Wells with Standardized S. pyogenes Suspension prep_inoculum->add_inoculum controls Include Sterility, Growth, and QC Strain Controls incubation Incubate Plate (35-37°C, 16-20 hours) add_inoculum->incubation read_results Visually Inspect for Turbidity (Bacterial Growth) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic validate_qc Validate QC Strain Results Against Acceptable Range determine_mic->validate_qc report Report Final MIC Value (e.g., in µg/mL) validate_qc->report

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol

Part 1: Materials and Reagent Preparation
  • Test Compound:

    • Amylmetacresol (AMC), analytical grade powder (Molar Mass: 178.27 g/mol ).[6]

  • Bacterial Strains:

    • Test Strain: Streptococcus pyogenes (e.g., a clinical isolate or a reference strain like ATCC® 19615).

    • Quality Control Strain: Streptococcus pneumoniae ATCC® 49619.

  • Media and Reagents:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Laked or Lysed Horse Blood.

    • Blood Agar plates (e.g., Tryptic Soy Agar with 5% Sheep Blood) for bacterial culture.

    • Dimethyl sulfoxide (DMSO), sterile, for dissolving AMC.

    • 0.9% Saline, sterile.

    • 0.5 McFarland Turbidity Standard.

    • Sterile, 96-well, U-bottom microtiter plates.[10]

  • Equipment:

    • Calibrated multichannel and single-channel pipettes.

    • Incubator (35 ± 2°C).

    • Spectrophotometer or densitometer for McFarland standard verification.

    • Vortex mixer.

    • Biological safety cabinet.

Part 2: Preparation of Media and Stock Solutions
  • Prepare Test Medium:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Aseptically supplement the sterile CAMHB with 2.5% to 5% (v/v) lysed horse blood. This is the final test medium. The lysed blood provides essential nutrients and inactivates inhibitors that may be present in the medium.

  • Prepare Amylmetacresol Stock Solution:

    • Causality: Amylmetacresol is practically insoluble in water, necessitating the use of an organic solvent like DMSO for the initial stock solution.[17] The concentration of DMSO in the final assay wells must be kept low (typically ≤1%) to avoid impacting bacterial growth.

    • Accurately weigh the AMC powder. To prepare a 1280 µg/mL stock solution, dissolve 1.28 mg of AMC in 1 mL of sterile DMSO. Vortex thoroughly to ensure complete dissolution.[18]

    • Note: The starting concentration should be at least double the highest concentration to be tested to account for the 1:1 dilution when the inoculum is added.

Part 3: Inoculum Preparation
  • Bacterial Culture: From a frozen stock, subculture the S. pyogenes and S. pneumoniae (QC) strains onto separate blood agar plates. Incubate at 35-37°C in 5% CO₂ (if required for the strain) for 18-24 hours to obtain fresh, isolated colonies.

  • Standardization:

    • Causality: The final inoculum density in the wells is critical for MIC reproducibility. A higher density can lead to falsely elevated MICs. The standard final concentration is approximately 5 x 10⁵ CFU/mL.

    • Using a sterile loop or swab, touch 3-5 well-isolated colonies of S. pyogenes.

    • Suspend the colonies in sterile saline.

    • Vortex gently and adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute this suspension in the test medium (CAMHB + lysed horse blood). A typical dilution is 1:100 (e.g., 0.1 mL of 0.5 McFarland suspension into 9.9 mL of medium) to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the final working inoculum.

Part 4: Microtiter Plate Setup and Inoculation
  • Plate Layout: Design the plate layout to include the AMC dilutions for the test strain, as well as sterility and growth controls.

  • Dispense Medium: Add 50 µL of the test medium (CAMHB + lysed horse blood) to wells 2 through 12 in the designated rows.

  • Serial Dilution of AMC:

    • Add 100 µL of the prepared AMC working solution (e.g., 64 µg/mL, prepared by diluting the stock in test medium) to well 1 of the corresponding row.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times.

    • Continue this twofold serial dilution process from well 2 to well 10.

    • After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of serially diluted AMC.

    • Well 11 (Growth Control) contains 50 µL of medium only.

    • Well 12 (Sterility Control) will contain 100 µL of medium only and will not be inoculated.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not inoculate well 12.

    • This brings the final volume in wells 1-11 to 100 µL and achieves the target final inoculum density of ~5 x 10⁵ CFU/mL. The AMC concentrations are now halved to the final desired test range (e.g., 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).

  • Quality Control: Repeat steps 3 and 4 in separate rows for the S. pneumoniae ATCC® 49619 QC strain using a standard antibiotic with a known MIC range (e.g., Penicillin).

Part 5: Incubation and Result Interpretation
  • Incubation: Cover the microtiter plates (e.g., with a lid or adhesive seal) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC:

    • Place the plate on a dark, non-reflective surface.

    • First, check the controls:

      • Sterility Control (Well 12): Must be clear (no growth).

      • Growth Control (Well 11): Must show distinct turbidity (a pellet at the bottom of the U-well).

    • Examine wells 1 through 10 for turbidity.

    • The MIC is the lowest concentration of Amylmetacresol that shows complete inhibition of visible growth. This is the first clear well in the series.[11][15]

Data Presentation and Quality Control

The results should be recorded systematically. The QC strain MIC must fall within the acceptable range published by standards organizations like CLSI to validate the results of the test strain.

Control / Strain Parameter Acceptable Result Purpose
Sterility ControlVisual TurbidityClear (No growth)Confirms media and handling are aseptic.
Growth ControlVisual TurbidityTurbid (Visible growth)Confirms inoculum viability and proper incubation.
S. pneumoniae ATCC® 49619Penicillin MIC0.03 - 0.12 µg/mL (Example range, verify current CLSI M100)Validates the entire test system and methodology.
S. pyogenes Test StrainAmylmetacresol MICRecord lowest concentration (µg/mL) with no growthDetermines the in vitro potency of the test compound.

Note: The QC range for Penicillin and S. pneumoniae ATCC® 49619 is provided as an example. Researchers MUST refer to the most current version of the CLSI M100 document for the correct, up-to-date acceptable ranges.[19][20]

Conclusion

This application note provides a robust and validated protocol for determining the MIC of Amylmetacresol against Streptococcus pyogenes. Adherence to standardized procedures, particularly regarding inoculum preparation and the inclusion of appropriate quality controls, is paramount for generating accurate and reproducible data. The resulting MIC value is a critical piece of information for researchers, scientists, and drug development professionals in evaluating the antibacterial efficacy of Amylmetacresol and its potential role in managing oropharyngeal infections.

References

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Wikipedia. (2024). Broth microdilution. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Wikipedia. (2024). Amylmetacresol. [Link]

  • Open Access Pub. Broth Microdilution | International Journal of Antibiotic Research. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Neliti. (2023). Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Mechanisms of Streptococcus pyogenes Antibiotic Resistance. [Link]

  • National Center for Biotechnology Information (NCBI). (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

  • Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ResearchGate. (2018). (PDF) Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

  • idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • National Institutes of Health (NIH). Antimicrobial Susceptibility Survey of Streptococcus pyogenes Isolated in Japan from Patients with Severe Invasive Group A Streptococcal Infections. [Link]

  • Journal of Clinical Microbiology. Is Streptococcus pyogenes Resistant or Susceptible to Trimethoprim-Sulfamethoxazole?. [Link]

  • Semantic Scholar. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

  • PubMed Central. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal. [Link]

  • ResearchGate. MIC and MBC of S. pyogenes | Download Table. [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • Indian Journal of Microbiology Research. (2017). Antibiotic resistance pattern of streptococcus pyogenes isolated from clinical samples with special reference to quinolone resistance. [Link]

  • European Pharmacopoeia. (2024). AMYLMETACRESOL Amylmetacresolum. [Link]

  • ACS Publications. (2025). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. [Link]

  • National Institutes of Health (NIH). Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Antimicrobial Susceptibility of Invasive Streptococcus pyogenes Isolates in Germany during 2003-2013. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2025). Meeting Title: Subcommittee on Antimicrobial Susceptibility Testing (AST) Contact. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Document Archive. [Link]

  • Wisconsin State Laboratory of Hygiene. (2025). 2025 Updates to CLSI M100. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. [Link]

  • Johns Hopkins ABX Guide. (2025). Streptococcus pyogenes (Group A). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. [Link]

  • National Center for Biotechnology Information (NCBI). Amylmetacresol | C12H18O | CID 14759 - PubChem. [Link]

  • GARDP Revive. (2023). Susceptibility testing in antibacterial drug R&D. [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. [Link]

Sources

Method

Application Note: A Robust Gas Chromatography Method for the Impurity Profiling of Amylmetacresol

Introduction Amylmetacresol (AMC), chemically known as 5-Methyl-2-pentylphenol, is a widely used antiseptic agent, particularly effective in treating minor infections of the mouth and throat. It is a key active pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amylmetacresol (AMC), chemically known as 5-Methyl-2-pentylphenol, is a widely used antiseptic agent, particularly effective in treating minor infections of the mouth and throat. It is a key active pharmaceutical ingredient (API) in many over-the-counter throat lozenges, often formulated with other antiseptics like 2,4-dichlorobenzyl alcohol.[1][2] The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of its API.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, which can arise from the manufacturing process, degradation, or storage.[3][4]

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying these impurities.[5] For a volatile, phenolic compound like amylmetacresol, gas chromatography (GC) is an ideal analytical technique, offering high resolution and sensitivity for separating and quantifying related substances and residual solvents.[6][7] This application note presents a detailed, robust GC method using a flame ionization detector (FID) for the comprehensive impurity profiling of amylmetacresol bulk drug substance. The protocols herein are designed to be self-validating, incorporating system suitability checks and a framework for method validation according to ICH Q2(R1) guidelines, ensuring trustworthiness and scientific integrity.[8]

Principle of the Method

This method leverages the principles of gas-liquid chromatography to separate amylmetacresol from its potential impurities. A sample solution is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) onto a capillary column. The column contains a stationary phase, a microscopic layer of liquid on an inert solid support. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

A flame ionization detector (FID) is employed for detection. As the separated compounds elute from the column and are burned in a hydrogen-air flame, they produce ions. The resulting current is proportional to the amount of organic analyte, allowing for precise quantification.[9][10] This method is particularly well-suited for analyzing the organic impurities typically associated with amylmetacresol.

Experimental Design & Rationale

Materials and Reagents
MaterialGrade/SpecificationSupplier
Amylmetacresol Reference Standard (CRS)Pharmacopoeial Grade (e.g., EP)Sigma-Aldrich
Amylmetacresol Impurity StandardsAs required (e.g., Impurity A, D, G, K)[11]LGC, SynZeal
3,5-DimethylphenolInternal Standard (IS), >99% PuritySigma-Aldrich
Dichloromethane (DCM)GC Grade or equivalentFisher Scientific
Helium (Carrier Gas)Ultra High Purity (99.999%)Airgas
Hydrogen (FID Fuel)High Purity (99.995%)Airgas
Compressed Air (FID Oxidizer)Zero GradeAirgas
Instrumentation & Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A mid-polarity column, such as a 5% Phenyl Polysiloxane, provides an effective balance of interactions for separating the structurally similar phenolic impurities from the amylmetacresol peak.[12] The temperature program is designed to elute volatile impurities early while ensuring that later-eluting, less volatile compounds are resolved effectively within a reasonable runtime.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentEquipped with split/splitless inlet and FID.
Column DB-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent selectivity for aromatic compounds and related phenols.
Carrier Gas HeliumInert, provides good efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.
Injection Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks for the main component.
Injection Volume 1.0 µLStandard volume for quantitative analysis.
Oven Program Initial: 80 °C (hold 1 min) Ramp 1: 10 °C/min to 200 °C Ramp 2: 20 °C/min to 280 °C (hold 5 min)The gradient allows for the separation of a wide range of potential impurities with varying boiling points.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and offers a wide linear range.[9]
Detector Temp 300 °CPrevents condensation of analytes in the detector.
Data System Agilent OpenLab CDS or equivalentFor instrument control, data acquisition, and analysis.

Analytical Workflows & Protocols

The overall analytical process involves careful sample preparation, instrument setup, data acquisition, and processing to ensure accurate impurity quantification.

G cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Standards & Samples B Dissolve in Dichloromethane A->B C Vortex & Sonicate to Dissolve B->C D System Suitability Test (SST) C->D E Inject Sample Solutions D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Identify Impurities by RRT G->H I Calculate % Impurity (Area Normalization) H->I J Generate Final Report I->J

Figure 1: General workflow for Amylmetacresol impurity analysis.

Protocol 1: Standard and Sample Preparation

Causality: The choice of dichloromethane as a solvent is based on its high volatility and ability to readily dissolve amylmetacresol and related phenolic compounds, ensuring compatibility with the GC system. An internal standard (IS) like 3,5-dimethylphenol is used for improved quantitative accuracy, as it can correct for variations in injection volume and detector response, although the European Pharmacopoeia also describes a normalization procedure without an IS.[11] For simplicity and alignment with common practice, this protocol details the area normalization method.

Step-by-Step Procedure:

  • Test Solution (Sample):

    • Accurately weigh about 100 mg of the Amylmetacresol API into a 10 mL volumetric flask.

    • Add approximately 7 mL of Dichloromethane.

    • Vortex and sonicate for 2 minutes to ensure complete dissolution.

    • Dilute to the mark with Dichloromethane and mix well. This yields a concentration of 10 mg/mL.

  • Reference Solution (For System Suitability & Identification):

    • Prepare a solution containing ~10 mg/mL of Amylmetacresol CRS and ~0.05 mg/mL (0.5%) of each known impurity standard (e.g., Impurity D, G, K) in Dichloromethane.[11]

    • This solution is used to confirm the identity of impurities based on their retention times and to perform system suitability checks.

  • Diluent/Blank Solution:

    • Use Dichloromethane. This is injected to ensure that the solvent and system are free from interfering peaks.

Protocol 2: System Suitability and Chromatographic Run

Trustworthiness: A System Suitability Test (SST) is a non-negotiable prerequisite for any valid chromatographic analysis. It verifies that the chromatographic system is performing adequately for the intended analysis on the day of the experiment.

Step-by-Step Procedure:

  • Equilibrate the GC system with the parameters listed in Section 3.2 until a stable baseline is achieved.

  • Inject the Diluent (Blank) solution (1 µL) to confirm no interfering peaks are present at the retention times of amylmetacresol and its impurities.

  • Inject the Reference Solution (1 µL) five times.

  • Evaluate the SST parameters against the acceptance criteria.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 between the two closest eluting impurity peaks (or between an impurity and the main peak).Ensures that individual impurity peaks are well-separated for accurate integration.
Tailing Factor (T) ≤ 2.0 for the Amylmetacresol peak.Confirms good peak shape, which is essential for accurate peak area measurement.
% RSD of Peak Area ≤ 5.0% for the Amylmetacresol peak from five replicate injections.Demonstrates the precision of the injection and detection system.
  • If SST criteria are met, proceed with injecting the Test Solution(s).

Calculation of Impurity Content

The percentage of each impurity is calculated using the area normalization method, which assumes that the FID response factor for each impurity is close to that of the main component.

Formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

  • Area_impurity: The peak area of an individual impurity.

  • Total_Area_all_peaks: The sum of the areas of all peaks in the chromatogram (excluding the solvent front and any blank-related peaks).

Forced Degradation: Building a Stability-Indicating Method

To ensure that the analytical method can distinguish the API from its degradation products, forced degradation studies are essential.[13] This process involves subjecting the API to stress conditions more severe than accelerated stability testing to generate potential degradants.[4] A method is deemed "stability-indicating" if all degradation products are fully resolved from the API peak and from each other.[14]

G cluster_stress Stress Conditions API Amylmetacresol API Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 105°C, Solid State) API->Thermal Photo Photolytic Stress (ICH Q1B Conditions) API->Photo Analysis Prepare & Analyze by GC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Assess Peak Purity & Degradation Profile Analysis->Report

Figure 2: Workflow for forced degradation studies.

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the API. The conditions below are starting points and may require optimization.[15]

  • Acid Hydrolysis: Dissolve 50 mg of AMC in 5 mL of methanol, add 5 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and evaporate the solvent. Reconstitute the residue in 10 mL of Dichloromethane for GC analysis.

  • Base Hydrolysis: Dissolve 50 mg of AMC in 5 mL of methanol, add 5 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and evaporate the solvent. Reconstitute in 10 mL of Dichloromethane.

  • Oxidative Degradation: Dissolve 50 mg of AMC in 10 mL of methanol and add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Evaporate the solvent and reconstitute in 10 mL of Dichloromethane.

  • Thermal Degradation: Expose 50 mg of solid AMC API to 105°C in a hot air oven for 48 hours. Cool, then prepare a 5 mg/mL solution in Dichloromethane.

  • Photolytic Degradation: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a 5 mg/mL solution in Dichloromethane.

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed sample. The analysis will confirm whether any new peaks (degradants) are formed and if they are adequately separated from the main amylmetacresol peak.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust framework for the impurity profiling of Amylmetacresol. By employing a standard DB-5 capillary column and FID detection, the method achieves excellent separation of known related substances. The inclusion of system suitability criteria ensures the day-to-day validity of the results, while the outlined forced degradation studies provide a clear pathway to establishing the method as stability-indicating. This protocol is suitable for use in quality control laboratories for routine analysis, in-process control, and stability testing of Amylmetacresol API, thereby supporting the development and manufacture of safe and effective pharmaceutical products.

References

  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH. Retrieved from [Link]

  • Waykar, B., et al. (2025). Development and validation of amylmetacresol by rp-hplc method and qbd approach. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amylmetacresol-Impurities. Retrieved from [Link]

  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • EPA. (n.d.). Method 8041A. Retrieved from [Link]

  • SynZeal. (n.d.). Amylmetacresol Impurities. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • Synchemia. (n.d.). Amylmetacresol EP Impurity C. Retrieved from [Link]

  • Synchemia. (n.d.). Amylmetacresol | CAS NO. Retrieved from [Link]

  • Lakhmapure, S. B., et al. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Lakhmapure, S. B., et al. (2020). Validation of gas chromatography (gc) method for residual solvent in brompheniramine maleate (api). ResearchGate. Retrieved from [Link]

  • European Pharmacopoeia. (2011). AMYLMETACRESOL Amylmetacresolum. Retrieved from [Link]

  • Klick, S., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • PubMed. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation – A Review. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Amylmetacresol EP Impurity C. Retrieved from [Link]

  • YouTube. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • IJCRT. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (n.d.). Analytical methods for residual solvents determination in pharmaceutical products. Retrieved from [Link]

  • Jetir.Org. (2022). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. Retrieved from [Link]

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Application

Application Note: Methodologies for Characterizing the Local Anesthetic Properties of Amylmetacresol

Abstract Amylmetacresol (AMC), a common antiseptic agent in oro-laryngeal preparations, has been shown to exhibit local anesthetic properties, primarily through the blockade of voltage-gated sodium channels.[1][2][3] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amylmetacresol (AMC), a common antiseptic agent in oro-laryngeal preparations, has been shown to exhibit local anesthetic properties, primarily through the blockade of voltage-gated sodium channels.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques to rigorously assess and quantify the local anesthetic effects of Amylmetacresol. We present detailed in vitro and in vivo protocols, offering a robust framework for characterizing its mechanism, potency, and efficacy. The methodologies described herein are designed to ensure scientific integrity and provide reliable, reproducible data for preclinical evaluation.

Introduction: The Rationale for Assessing Amylmetacresol's Anesthetic Potential

Amylmetacresol is a substituted cresol derivative widely used for its antiseptic properties in the treatment of minor infections of the mouth and throat.[4][5] Beyond its antimicrobial action, emerging evidence indicates that AMC possesses a pharmacological profile akin to classical local anesthetics.[6][7] The primary mechanism of local anesthesia is the reversible blockade of voltage-gated sodium channels (Nav) in neuronal cell membranes, which prevents the generation and propagation of action potentials, thereby inhibiting the transmission of nociceptive signals.[8][9][10] Amylmetacresol has been demonstrated to block these channels, suggesting a direct molecular basis for its analgesic effects.[1][2]

A thorough characterization of AMC's local anesthetic properties is crucial for several reasons:

  • Mechanism-based drug development: Understanding the specific interactions of AMC with Nav subtypes can inform the development of novel, non-addictive topical analgesics.

  • Optimizing existing formulations: Quantitative assessment of its anesthetic potency can guide the formulation of more effective oro-laryngeal preparations for pain relief.

  • Regulatory evaluation: Robust preclinical data on its anesthetic efficacy and safety are essential for regulatory submissions and for expanding its therapeutic indications.

This guide provides a multi-faceted approach, from molecular-level in vitro assays to behavioral in vivo models, to comprehensively evaluate the local anesthetic profile of Amylmetacresol.

Physicochemical Properties of Amylmetacresol

A clear understanding of the physicochemical properties of Amylmetacresol is fundamental for designing appropriate experimental conditions, particularly for vehicle formulation in in vivo studies due to its poor water solubility.[3][11]

PropertyValueSource
Molecular Formula C₁₂H₁₈O[4]
Molar Mass 178.27 g/mol [4]
Appearance Colorless to pale yellow liquid or solid crystalline mass[5][11]
Melting Point 24 °C[5][11]
Boiling Point 258 °C[5]
Solubility Practically insoluble in water; very soluble in ethanol, acetone, diethyl ether, and oil.[3][11]

In Vitro Assessment: Patch-Clamp Electrophysiology

The gold-standard method for directly investigating the interaction of a compound with ion channels is the patch-clamp technique.[12] This method allows for the precise measurement of ion currents through voltage-gated sodium channels in single cells, providing quantitative data on the blocking potency and kinetics of Amylmetacresol.

Principle

Whole-cell patch-clamp recordings are used to measure the activity of a population of Nav channels in the cell membrane. The cell membrane is held at a specific voltage (holding potential), and depolarizing voltage steps are applied to elicit sodium currents. The inhibitory effect of Amylmetacresol on these currents is then quantified. Both tonic and use-dependent block can be assessed to characterize the state-dependent interaction of AMC with the channels.[12][13]

Experimental Workflow

Caption: Workflow for in vitro assessment of Amylmetacresol using patch-clamp electrophysiology.

Detailed Protocol

3.3.1. Cell Preparation

  • Culture a mammalian cell line stably expressing a voltage-gated sodium channel subtype of interest (e.g., HEK-293 cells expressing human Nav1.7, a key channel in pain pathways) in appropriate media.

  • Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

3.3.2. Solutions

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. To isolate sodium currents, blockers for other channels like CdCl₂ (for Ca²⁺ channels) and TEA (for K⁺ channels) can be added.[12]

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.[12]

  • Amylmetacresol Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of Amylmetacresol in DMSO. Serially dilute in the external solution to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

3.3.3. Electrophysiological Recording

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a target cell and then rupture the membrane to achieve the whole-cell configuration.

  • Set the holding potential to -100 mV, where most sodium channels are in the resting state.

3.3.4. Voltage-Clamp Protocols

  • Tonic Block:

    • From the holding potential, apply a depolarizing step to elicit the peak sodium current (e.g., to -10 mV for 50 ms) at a low frequency (e.g., every 20 seconds) to allow for full recovery from inactivation.

    • After recording a stable baseline current, perfuse the cell with increasing concentrations of Amylmetacresol and record the reduction in peak current amplitude.

  • Use-Dependent Block:

    • From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

    • Record the progressive decrease in peak current amplitude during the pulse train in the absence and presence of various concentrations of Amylmetacresol.

3.3.5. Data Analysis

  • Tonic Block: Calculate the percentage of current inhibition for each concentration of Amylmetacresol. Plot the percentage of inhibition against the logarithm of the concentration and fit the data with a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

  • Use-Dependent Block: Measure the peak current for each pulse in the train and normalize it to the first pulse. Compare the rate and extent of current reduction in the presence and absence of Amylmetacresol.

In Vivo Assessment: Rodent Models of Local Anesthesia

In vivo models are essential to evaluate the anesthetic efficacy of Amylmetacresol in a physiological context, providing insights into its onset, duration, and potency of action. It is important to note that results from in vitro and in vivo studies may sometimes differ, highlighting the importance of a comprehensive evaluation.[14]

Vehicle Formulation for Amylmetacresol

Due to its poor water solubility, a suitable vehicle is required for in vivo administration.

  • Co-solvent System: Dissolve Amylmetacresol in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol, and then slowly add an aqueous vehicle like saline or phosphate-buffered saline (PBS) while vortexing. The final concentration of the organic solvent should be kept at a non-toxic level (e.g., <10% DMSO).[10][15][16]

  • Aqueous Suspension: Create a suspension of Amylmetacresol in an aqueous vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC).[15]

A vehicle control group must be included in all in vivo experiments.

Subcutaneous Infiltration Anesthesia Model (Mouse)

This model assesses the local anesthetic effect of Amylmetacresol following subcutaneous injection by measuring the response to a noxious stimulus.[17]

4.2.1. Principle A solution of Amylmetacresol is injected subcutaneously into a specific area of the mouse's skin. The anesthetic effect is quantified by measuring the animal's response to a normally painful stimulus, such as a mild electrical shock. An increase in the stimulus intensity required to elicit a response (e.g., vocalization) indicates an anesthetic effect.[17][18]

4.2.2. Experimental Workflow

Caption: Workflow for the mouse subcutaneous infiltration anesthesia model.

4.2.3. Detailed Protocol

  • Animal Preparation: Acclimate adult mice (e.g., C57BL/6) to the experimental setup for several days.

  • Baseline Threshold Determination: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin. Mice with a stable baseline threshold (e.g., ≤ 8 mA) are included in the study.[17]

  • Drug Administration: Randomly assign mice to treatment groups: Vehicle control, Amylmetacresol (at various concentrations), and a positive control (e.g., 0.25% Bupivacaine or 1% Lidocaine).[17][19][20] Administer a fixed volume (e.g., 0.1 mL) of the test solution by subcutaneous injection into the abdominal area.[8][19]

  • Assessment of Anesthesia:

    • Onset: At regular intervals (e.g., every 1-2 minutes) after injection, apply the pre-determined electrical stimulus and monitor for a vocalization response. The time to the first absence of vocalization is the onset of anesthesia.

    • Duration: Continue testing at regular intervals (e.g., every 5-10 minutes) until the vocalization response returns. The duration of anesthesia is the time from onset to the return of the response.

  • Data Analysis: Compare the onset and duration of anesthesia across the different treatment groups. A dose-response curve can be generated for Amylmetacresol.

Sciatic Nerve Block Model (Rat)

This model is used to assess the effect of Amylmetacresol on a major peripheral nerve, allowing for the independent evaluation of sensory and motor blockade.[21][22]

4.3.1. Principle Amylmetacresol is injected in close proximity to the sciatic nerve in the rat hind limb. The resulting sensory block is assessed by measuring the withdrawal response to a noxious thermal or mechanical stimulus, while the motor block is evaluated by assessing motor function.

4.3.2. Detailed Protocol

  • Animal Preparation: Anesthetize adult rats (e.g., Sprague-Dawley) using an appropriate anesthetic regimen (e.g., isoflurane).[23][24]

  • Sciatic Nerve Injection: Expose the sciatic nerve at the mid-thigh level through a small incision.[25] Carefully inject a small volume (e.g., 0.2 mL) of the test solution (Vehicle, Amylmetacresol, or positive control like Bupivacaine) around the nerve.[21]

  • Sensory Block Assessment:

    • Thermal Nociception (Hargreaves Test): At regular time intervals after injection, apply a radiant heat source to the plantar surface of the rat's hind paw and measure the paw withdrawal latency.[1][2][4][5][17] An increase in withdrawal latency indicates a sensory block.

    • Mechanical Nociception (von Frey Test): Apply calibrated von Frey filaments with increasing force to the plantar surface of the hind paw to determine the paw withdrawal threshold.[8][11][26][27] An increase in the withdrawal threshold signifies a sensory block.

  • Motor Block Assessment: Evaluate motor function using methods such as the extensor postural thrust test or by observing for gait abnormalities.[9][22]

  • Data Analysis: Plot the paw withdrawal latency or threshold against time for each group to determine the onset, peak effect, and duration of the sensory block. Compare these parameters between the Amylmetacresol, vehicle, and positive control groups.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison. Dose-response curves should be generated where appropriate. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.

Example Data Table:

Treatment GroupOnset of Anesthesia (min)Duration of Anesthesia (min)Paw Withdrawal Latency (s) at 30 min
Vehicle N/AN/A4.5 ± 0.5
Amylmetacresol (1%) 5.2 ± 1.135.8 ± 4.212.3 ± 1.5
Amylmetacresol (2%) 3.1 ± 0.862.5 ± 6.718.9 ± 2.1
Lidocaine (2%) 2.5 ± 0.675.3 ± 8.120.1 ± 2.5

Data are presented as mean ± SEM. N/A = Not Applicable.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the systematic evaluation of the local anesthetic properties of Amylmetacresol. By combining in vitro electrophysiological studies with in vivo behavioral models, researchers can obtain a thorough understanding of its mechanism of action, potency, and efficacy. These data are invaluable for the continued development and optimization of Amylmetacresol-containing products for effective pain management.

References

  • Amylmetacresol - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Amylmetacresol. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

  • Grant, G. J., & Zakowski, M. I. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of Pharmacological and Toxicological Methods, 44(1), 133-137.
  • Amylmetacresol. (n.d.). In DrugBank Online. Retrieved January 6, 2026, from [Link]

  • Ferrier, J., Marchand, F., & Balayssac, D. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1943.
  • Grant, G. J., Vermeulen, K., Zakowski, M. I., Sutin, K. M., Ramanathan, S., Langerman, L., Weissman, T. E., & Turndorf, H. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia and Analgesia, 75(6), 889–894.
  • University of California, San Francisco. (2024). Mechanical Sensitivity (Von Frey) Test. IACUC Standard Procedure.
  • Sharma, D., & Verma, S. (2014). Local Anesthetics and Topical Antiseptics in the Treatment of Sore Throat. International Journal of Drug Development and Research, 6(2), 1-4.
  • DeFord, M. A., & Gatchel, R. J. (2014). Methods Used to Evaluate Pain Behaviors in Rodents. Methods in Molecular Biology, 1183, 13-24.
  • Thalhammer, J. G., Vladimirova, M., Bershadsky, B., & Strichartz, G. R. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013–1025.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved January 6, 2026, from [Link]

  • Richards, R. M. E., & Leitch, B. J. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 439–446.
  • Wikipedia. (n.d.). Amylmetacresol. Retrieved January 6, 2026, from [Link]

  • Science.gov. (n.d.). lidocaine anesthetic activity: Topics by Science.gov. Retrieved January 6, 2026, from [Link]

  • Thalhammer, J. G., Vladimirova, M., Bershadsky, B., & Strichartz, G. R. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013-1025.
  • JoVE. (2022, September 12). Sciatic Nerve Constriction and Pain Hyersensitivity Testing [Video]. YouTube. [Link]

  • Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672–675.
  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved January 6, 2026, from [Link]

  • A simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures. (n.d.). Retrieved January 6, 2026, from [Link]

  • McGill University. (n.d.). MOUSE ANESTHESIA. Retrieved January 6, 2026, from [Link]

  • University of California, Berkeley. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program. Retrieved January 6, 2026, from [Link]

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 149(4), 465–481.
  • Peres, G., da Silva, V. P., & Kitahara, L. B. W. (2020). Efficacy of different concentrations of lidocaine and association of vasoconstrictor in local infiltration anesthesia in adults.
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  • Zahedi, A., & Rezaeian, B. (2022). Anesthesia and analgesia for common research models of adult mice.
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Method

Formulation of Amylmetacresol in a Topical Antiseptic Solution: Application Notes and Protocols

Introduction: Re-evaluating Amylmetacresol for Topical Antisepsis Amylmetacresol (AMC), a derivative of m-cresol, has long been established as an effective antiseptic, primarily utilized in oro-pharyngeal formulations fo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Amylmetacresol for Topical Antisepsis

Amylmetacresol (AMC), a derivative of m-cresol, has long been established as an effective antiseptic, primarily utilized in oro-pharyngeal formulations for the treatment of mouth and throat infections.[1] Its mechanism of action is multifaceted, involving the denaturation and coagulation of proteins, rendering it a general protoplasmic poison to microorganisms.[2] Furthermore, AMC has been shown to block sodium channels in a manner similar to local anesthetics, which may contribute to its soothing effect in topical applications.[1] While its efficacy in lozenges is well-documented, the potential of amylmetacresol as a primary active pharmaceutical ingredient (API) in topical antiseptic solutions for dermal application remains an area ripe for exploration.

This guide provides a comprehensive overview of the critical considerations and detailed protocols for the formulation, characterization, and validation of a topical antiseptic solution containing amylmetacresol. It is intended for researchers, scientists, and drug development professionals seeking to leverage the antiseptic properties of AMC in novel topical preparations.

I. Pre-Formulation Studies: Characterizing Amylmetacresol for Topical Delivery

A thorough understanding of the physicochemical properties of amylmetacresol is paramount to developing a stable, safe, and effective topical solution.

Physicochemical Properties of Amylmetacresol
PropertyValueSource
Chemical Name 5-Methyl-2-pentylphenol[1]
Molecular Formula C₁₂H₁₈O[1]
Molecular Weight 178.27 g/mol [1]
Appearance Clear or almost clear liquid, or solid crystalline massEuropean Pharmacopoeia
Melting Point 24 °C[1]
Solubility Practically insoluble in water; Very soluble in ethanol, acetone, and diethyl ether.[1]

The poor aqueous solubility of amylmetacresol presents a primary formulation challenge. Therefore, the selection of an appropriate solvent system is critical to ensure its complete solubilization and bioavailability in a topical solution.

II. Formulation Development: A Step-by-Step Approach

The development of a topical antiseptic solution with amylmetacresol involves a systematic approach to selecting excipients that ensure the stability, safety, and efficacy of the final product.

A. Excipient Selection: Building a Stable and Efficacious Formulation

The choice of excipients is dictated by the need to solubilize the lipophilic amylmetacresol, ensure its stability, and provide desirable characteristics for topical application.

1. Solvent System:

  • Primary Solvents: Due to its poor water solubility, a hydro-alcoholic base is often necessary.

    • Ethanol/Isopropyl Alcohol: These are excellent solvents for amylmetacresol and also possess their own antiseptic properties.[3] Concentrations typically range from 60% to 95% for ethanol and 50% to 91.3% for isopropyl alcohol in topical antiseptics.[3]

  • Co-solvents: To enhance solubility and act as humectants.

    • Propylene Glycol: A versatile co-solvent that can also function as a penetration enhancer and humectant.

    • Glycerin: A common humectant that helps to moisturize the skin and prevent the drying effect of alcohols.

2. Humectants:

  • Beyond the co-solvents mentioned above, additional humectants can be included to improve the feel of the product on the skin.

    • Sorbitol: Another polyol that can contribute to the moisturizing properties of the formulation.

3. pH Modifiers:

  • Maintaining an optimal pH is crucial for the stability of the formulation and to minimize skin irritation.

    • Citric Acid/Sodium Citrate or Phosphoric Acid/Sodium Phosphate: These buffer systems can be used to maintain a pH range of 4.5-6.5, which is compatible with the skin's natural pH.[4]

4. Preservatives:

  • While alcohols in high concentrations can be self-preserving, in formulations with lower alcohol content, an additional preservative system may be required to meet antimicrobial effectiveness testing standards, such as USP <51>.[5][6]

    • Phenoxyethanol, Parabens, or Benzalkonium Chloride: The choice of preservative must be compatible with amylmetacresol and other excipients.

5. Other Excipients:

  • Antioxidants: To protect amylmetacresol from oxidative degradation.

    • Butylated Hydroxytoluene (BHT): A common antioxidant for lipid-soluble compounds.

  • Chelating Agents: To sequester metal ions that can catalyze degradation.

    • Disodium EDTA: A standard chelating agent used in pharmaceutical formulations.

B. Formulation Protocol: A Practical Guide

This protocol outlines the preparation of a prototype amylmetacresol topical antiseptic solution. The concentrations provided are starting points and should be optimized based on further development studies.

Prototype Formulation:

IngredientFunctionConcentration (% w/v)
AmylmetacresolActive Antiseptic0.1 - 1.0
Ethanol (95%)Solvent, Antiseptic60.0 - 70.0
Propylene GlycolCo-solvent, Humectant5.0 - 15.0
GlycerinHumectant1.0 - 5.0
Citric AcidpH Modifierq.s. to pH 5.5
Sodium CitratepH Modifierq.s. to pH 5.5
Purified WaterVehicleq.s. to 100

Manufacturing Procedure:

  • Preparation of the Solvent System: In a suitable stainless-steel vessel, combine the required amounts of ethanol, propylene glycol, and glycerin. Mix until a homogenous solution is formed.

  • Solubilization of Amylmetacresol: Slowly add the amylmetacresol to the solvent system while stirring continuously until it is completely dissolved.

  • pH Adjustment: In a separate container, dissolve the citric acid and sodium citrate in a portion of the purified water to create a buffer solution. Add this buffer to the main batch to adjust the pH to the target range of 5.5.

  • Final Volume Adjustment: Add the remaining purified water to the batch to reach the final volume and mix thoroughly.

  • Filtration: Filter the solution through a suitable filter (e.g., 0.45 µm) to remove any particulate matter.

  • Packaging: Fill the solution into appropriate, well-closed containers.

Figure 1: Formulation Workflow Diagram

III. Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality, potency, and stability of the amylmetacresol topical solution.

A. Quantification of Amylmetacresol: RP-HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for the accurate quantification of amylmetacacresol.[7][8]

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 20 µL

Sample Preparation:

  • Accurately weigh a portion of the topical solution.

  • Dilute with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation:

The method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

AnalyticalWorkflow cluster_sample Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Topical Solution Sample Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (275 nm) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification Report Report Concentration Quantification->Report

Figure 2: Analytical Workflow for Amylmetacresol Quantification

IV. Efficacy and Safety Evaluation

Ensuring the antimicrobial efficacy and dermal safety of the formulated solution is a critical step before it can be considered for further development.

A. In Vitro Antimicrobial Efficacy Testing

The antiseptic properties of the amylmetacresol solution should be evaluated against a panel of relevant microorganisms.

Protocol: Time-Kill Assay

  • Microorganisms: Include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized suspension of each microorganism.

  • Exposure: Mix the microbial suspension with the amylmetacresol solution and a control (vehicle without AMC).

  • Sampling: At specified time points (e.g., 1, 5, 10 minutes), take aliquots of the mixture.

  • Neutralization and Plating: Immediately neutralize the antiseptic activity and plate the samples on appropriate growth media.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies.

  • Log Reduction Calculation: Calculate the log reduction in microbial count compared to the control. A significant reduction (e.g., ≥3-log) indicates effective antimicrobial activity.

B. Dermal Safety Assessment: Irritation and Sensitization

The potential for the amylmetacresol solution to cause skin irritation and sensitization must be thoroughly evaluated.

1. In Vitro Skin Irritation:

  • Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of a substance. It is a well-accepted alternative to animal testing.

2. Skin Sensitization:

  • In Vitro/In Chemico Methods (OECD Guidelines): A combination of in vitro and in chemico methods can be used to predict the skin sensitization potential, addressing key events in the adverse outcome pathway for skin sensitization.

  • Human Repeat Insult Patch Test (HRIPT): If required, this clinical study can be conducted to confirm the low sensitization potential in humans.[9]

Amylmetacresol is described as causing severe skin burns and eye damage in its concentrated form, necessitating careful handling and formulation to ensure the final product is non-irritating.[10] While hypersensitivity reactions are reported to be very rare for oral use, dedicated dermal safety studies are crucial.[1]

V. Stability Testing

Stability studies are performed to establish the shelf-life and appropriate storage conditions for the amylmetacresol topical solution.

A. ICH Stability Guidelines

The stability testing program should be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11]

Storage Conditions:

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Accelerated: 0, 3, 6 months

B. Stability-Indicating Parameters

The following parameters should be monitored during the stability study:

  • Appearance: Color, clarity

  • pH

  • Assay of Amylmetacresol: To determine potency

  • Degradation Products: To identify and quantify any impurities that may form over time

  • Microbial Limits/Preservative Efficacy: To ensure the continued microbiological quality of the product.

VI. Regulatory Considerations

The development and marketing of a topical antiseptic solution are subject to regulatory oversight. In the United States, the Food and Drug Administration (FDA) regulates these products as over-the-counter (OTC) drugs.

  • OTC Monograph System: The FDA is in the process of finalizing the monograph for topical antiseptic drug products.[5][12] It is essential to stay updated on the status of active ingredients and the data requirements for demonstrating safety and efficacy.

  • Good Manufacturing Practices (GMP): All topical antiseptics must be manufactured in accordance with Current Good Manufacturing Practice (cGMP) regulations to ensure product quality.[13]

VII. Conclusion

Amylmetacresol holds promise as an effective active ingredient in topical antiseptic solutions. Its broad-spectrum antimicrobial activity and potential local anesthetic effects make it an attractive candidate for development. However, its poor aqueous solubility and the need for comprehensive safety and efficacy data present key challenges. By following a systematic approach to formulation development, employing robust analytical methods, and adhering to regulatory guidelines, researchers and drug development professionals can successfully navigate these challenges and unlock the full potential of amylmetacresol in topical antisepsis.

VIII. References

  • U.S. Food and Drug Administration. (2021). USP <51> Antimicrobial Effectiveness Testing.

  • Consumer Product Testing Company. Preservative Efficacy Testing: USP 51 Vs. PCPC.

  • U.S. Food and Drug Administration. (2020). Topical Antiseptic Products: Hand Sanitizers and Antibacterial Soaps.

  • U.S. Food and Drug Administration. (2013). FDA Drug Safety Communication: FDA requests label changes and single-use packaging for some over-the-counter topical antiseptic products to decrease risk of infection.

  • SIELC Technologies. Separation of Amylmetacresol on Newcrom R1 HPLC column.

  • Waykar, P. P., & Bhor, R. J. (2025). development and validation of amylmetacresol by rp- hplc method and qbd approach. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(06), 204-217.

  • Microchem Laboratory. USP <51> - Preservative Challenge Test.

  • CPT Labs. Accurate Antimicrobial Preservative Effectiveness Testing.

  • Prasanthi, C., et al. (2019). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. ResearchGate.

  • Wikipedia. (2023). Amylmetacresol.

  • Ghafourian, T., et al. (2021). Topical Antiseptic Formulations for Skin and Soft Tissue Infections. PMC - PubMed Central.

  • ChemicalBook. Amylmetacresol - Safety Data Sheet.

  • U.S. Food and Drug Administration. Dichlorobenzyl Alcohol Amylmetacresol - FDA Verification Portal.

  • European Directorate for the Quality of Medicines & HealthCare. Amylmetacresol - Safety Data Sheet.

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147.

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147.

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds.

  • Xenometrix. In vitro Skin Absorption Tests, Dermal Penetration.

  • Nair, R. S., Billa, N., & Morris, A. P. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. Cronfa - Swansea University.

  • Davis, M. E., & Brewster, M. E. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Williams III, R. O., Davis Jr., D. A., & Miller, D. A. (Eds.). (2022). Injectable Formulations of Poorly Water-Soluble Drugs. Pharma Excipients.

  • Robinson, M. K., et al. (1990). Methods for Demonstrating Dermal Irritation and Sensitization due to Pesticides. ResearchGate.

  • U.S. Environmental Protection Agency. (1998). Dermal Irritation and Sensitization. ResearchGate.

  • Health Products Regulatory Authority. (2025). Summary of Product Characteristics - Amylmetacresol/2,4-Dichlorobenzyl alcohol Mylan.

  • U.S. Food and Drug Administration. (1999). Skin Irritation and Sensitization Testing of Generic Transdermal Drug Products.

  • National Toxicology Program (NTP). Health Effects Test Guidelines OPPTS 870.2500 Acute Dermal Irritation.

  • U.S. Environmental Protection Agency. (1996). Health Effects Test Guidelines OPPTS 870.2500 Acute Dermal Irritation Public Draft.

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.

  • Patel, G., & Zito, P. M. (2023). Skin Antiseptics. StatPearls - NCBI Bookshelf.

  • Edmiston, C. E., et al. (2010). Preoperative Shower Revisited: Can High Topical Antiseptic Levels Be Achieved on the Skin Surface Before Surgical Admission?. Journal of the American College of Surgeons, 210(5), 625-632.

  • Merck Veterinary Manual. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals.

  • Clinical Laboratory Science. (2005). Topical Antiseptics in Healthcare.

  • Marini, A., et al. (2003). Drug-excipient compatibility studies by physico-chemical techniques; The case of Atenolol. ResearchGate.

  • CEConnection. Best Practices for Using All Skin Antiseptics and for Using 4% Chlorhexidine Gluconate.

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Application

Evaluating the Therapeutic Efficacy of Amylmetacresol in Preclinical Models of Pharyngitis: Application Notes and In Vivo Protocols

Introduction: The Rationale for Robust In Vivo Modeling of Pharyngitis Pharyngitis, characterized by inflammation of the pharynx and manifesting as a sore throat, remains a predominant reason for primary care consultatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Robust In Vivo Modeling of Pharyngitis

Pharyngitis, characterized by inflammation of the pharynx and manifesting as a sore throat, remains a predominant reason for primary care consultations. While often self-limiting and viral in origin, bacterial infections, notably by Streptococcus pyogenes (Group A Streptococcus, GAS), can lead to more severe complications.[1] Amylmetacresol (AMC) is a widely utilized antiseptic in over-the-counter sore throat lozenges, valued for its broad-spectrum antimicrobial and potential antiviral properties.[2][3] Mechanistically, AMC is understood to denature viral proteins and disrupt lipid membranes, in addition to exhibiting antibacterial effects.[4][5] Furthermore, it has been shown to block voltage-gated sodium channels, contributing to a local anesthetic effect that provides symptomatic relief.[5][6]

To substantiate the therapeutic claims of AMC and elucidate its full potential, rigorous preclinical evaluation is imperative. While in vitro studies provide foundational data on antimicrobial and antiviral activity, they cannot replicate the complex host-pathogen interactions and physiological environment of the oropharynx.[2][3][7] Consequently, well-designed in vivo animal models are indispensable for assessing the efficacy of AMC in a biologically relevant context. This document provides detailed application notes and protocols for establishing murine models of bacterial and viral pharyngitis and for comprehensively evaluating the therapeutic efficacy of Amylmetacresol.

Strategic Selection of In Vivo Models

The choice of an appropriate animal model is critical for the successful evaluation of a topical agent for pharyngitis. While non-human primates are considered the gold standard due to their anatomical and physiological similarities to humans, their use is often limited by ethical and cost considerations.[8][9] Murine models, specifically mice, offer a practical and well-characterized alternative for initial efficacy studies.[10] This guide will focus on two key murine models: a bacterial pharyngitis model using Streptococcus pyogenes and a viral pharyngitis model employing Influenza A virus.

I. Murine Model of Streptococcus pyogenes Pharyngitis

This model is designed to assess the antibacterial efficacy of Amylmetacresol against the most common bacterial cause of pharyngitis.

cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Efficacy Evaluation acclimatize Animal Acclimatization (7 days) baseline Baseline Health Assessment (Weight, Clinical Score) acclimatize->baseline infection Intranasal Inoculation (S. pyogenes) baseline->infection treatment_amc Amylmetacresol (e.g., in flavored jelly) infection->treatment_amc treatment_placebo Placebo Control (flavored jelly without AMC) infection->treatment_placebo treatment_positive Positive Control (e.g., Penicillin) infection->treatment_positive daily_monitoring Daily Monitoring (Weight, Clinical Score) treatment_amc->daily_monitoring treatment_placebo->daily_monitoring treatment_positive->daily_monitoring endpoint_sampling Endpoint Sampling (Oropharyngeal Lavage, Tissue Harvest) daily_monitoring->endpoint_sampling analysis Microbiological, Histopathological, & Immunological Analysis endpoint_sampling->analysis

Caption: Workflow for the Murine S. pyogenes Pharyngitis Model.

  • Animal Selection: Female BALB/c mice, 6-8 weeks old, are recommended due to their well-characterized immune responses.

  • Bacterial Strain: Streptococcus pyogenes strain ATCC 11434 or a clinically relevant M-type strain.

  • Inoculum Preparation:

    • Culture S. pyogenes in Todd-Hewitt broth supplemented with 0.5% yeast extract (THY) to mid-log phase.

    • Harvest bacteria by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the bacterial pellet in PBS to a final concentration of approximately 5 x 10⁸ CFU/15 µL.[11][12]

  • Intranasal Inoculation:

    • Lightly anesthetize mice using isoflurane.

    • Administer a total of 15 µL of the bacterial suspension intranasally, with 7.5 µL per nostril.[11] This volume minimizes inhalation into the lungs.[11]

II. Murine Model of Influenza A-Induced Pharyngitis

This model evaluates the potential antiviral activity of Amylmetacresol and its impact on the inflammatory response associated with viral sore throat.

cluster_acclimatization Phase 1: Acclimatization & Baseline cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Efficacy Evaluation acclimatize Animal Acclimatization (7 days) baseline Baseline Health Assessment (Weight, Clinical Score) acclimatize->baseline infection Intranasal Inoculation (Influenza A Virus) baseline->infection treatment_amc Amylmetacresol (e.g., in flavored jelly) infection->treatment_amc treatment_placebo Placebo Control (flavored jelly without AMC) infection->treatment_placebo treatment_positive Positive Control (e.g., Oseltamivir) infection->treatment_positive daily_monitoring Daily Monitoring (Weight, Clinical Score) treatment_amc->daily_monitoring treatment_placebo->daily_monitoring treatment_positive->daily_monitoring endpoint_sampling Endpoint Sampling (BALF, Tissue Harvest) daily_monitoring->endpoint_sampling analysis Viral Titer, Histopathological, & Cytokine Analysis endpoint_sampling->analysis

Caption: Workflow for the Murine Influenza A Pharyngitis Model.

  • Animal Selection: Female C57BL/6 mice, 6-8 weeks old.

  • Viral Strain: Influenza A/Puerto Rico/8/34 (H1N1) is a commonly used strain in murine models.[7][8][13]

  • Inoculum Preparation:

    • Dilute the viral stock in sterile saline to achieve a desired sublethal dose (e.g., 0.1 LD50), which should be predetermined through titration studies.[7][8]

  • Intranasal Inoculation:

    • Anesthetize mice via intraperitoneal injection of ketamine-xylazine.[9]

    • Administer a total volume of 50-90 µL of the viral suspension intranasally.[9]

Administration of Amylmetacresol: A Novel Approach

To mimic the slow dissolution of a lozenge in the oral cavity, a voluntary oral administration method using a flavored jelly is proposed.[14][15][16] This approach minimizes stress associated with gavage and allows for prolonged contact of the active substance with the oropharyngeal mucosa.

Protocol: Preparation and Administration of AMC-Infused Jelly
  • Jelly Preparation:

    • Prepare a 2% sucralose solution in water.

    • Create a gelatin stock solution (e.g., 8% gelatin in the sucralose solution).

    • Amylmetacresol should be dissolved or suspended in the sucralose solution, potentially with a solubilizing agent like 0.1% Tween 80, to achieve the desired concentration.[16]

    • The final concentration should be calculated based on the average weight of the mice and the target dose per animal.[16]

    • Mix the AMC solution with the warm, liquid gelatin stock and add a flavoring agent (e.g., strawberry essence) to enhance palatability.

    • Pipette the mixture into a 24-well plate and allow it to set at 4°C.

  • Training and Administration:

    • For several days prior to the experiment, train the mice to voluntarily consume the placebo jelly.

    • During the treatment phase, provide each mouse with a pre-weighed piece of the AMC-infused or placebo jelly.

    • Treatment can commence shortly after infection and continue for a specified duration (e.g., 3-5 days).

Comprehensive Efficacy Evaluation

A multi-pronged approach is essential for a thorough assessment of Amylmetacresol's efficacy.

Clinical Assessment

Daily monitoring of clinical signs provides a macroscopic view of the treatment's effectiveness.

ParameterScore 0Score 1Score 2Score 3
Weight Loss < 5%5-10%10-15%> 15%
Activity NormalSlightly reducedModerately reduced, hunchedLethargic, immobile
Fur Texture SmoothRuffled in patchesRuffled, piloerectionSeverely ruffled, matted
Microbiological and Virological Analysis

Quantifying the pathogen load is a primary endpoint for efficacy.

  • Bacterial Load Quantification:

    • At the study endpoint, euthanize the mice and perform an oropharyngeal lavage with sterile PBS.

    • Serially dilute the lavage fluid and plate on appropriate agar (e.g., blood agar for S. pyogenes).

    • Incubate and count the colony-forming units (CFU) to determine the bacterial load in the oropharynx.[17][18]

  • Viral Titer Determination:

    • Homogenize lung tissue collected at the endpoint.

    • Determine the viral titer in the tissue homogenate using a plaque assay on Madin-Darby canine kidney (MDCK) cells.[7][8]

Histopathological Examination

Microscopic analysis of pharyngeal tissues provides insights into the extent of inflammation and tissue damage.

  • Tissue Collection and Processing:

    • Carefully dissect the pharyngeal tissues and fix them in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Semi-Quantitative Scoring:

    • A blinded pathologist should score the sections based on the severity of inflammation, epithelial damage, and cellular infiltration.[19][20]

Histological FeatureScore 0 (Normal)Score 1 (Minimal)Score 2 (Mild)Score 3 (Moderate)Score 4 (Marked)
Inflammatory Cell Infiltration No significant infiltrateFew scattered inflammatory cellsSmall aggregates of inflammatory cellsWidespread inflammationDiffuse, dense inflammatory infiltrate
Epithelial Integrity Intact epitheliumFocal areas of epithelial sloughingMultifocal epithelial erosionExtensive epithelial ulcerationWidespread necrosis
Submucosal Edema No edemaMinimal edemaMild, localized edemaModerate, diffuse edemaSevere, extensive edema
Immunological Assessment

Analysis of inflammatory mediators can elucidate the immunomodulatory effects of Amylmetacresol.

  • Bronchoalveolar Lavage (BAL):

    • Perform a BAL to collect fluid from the lower respiratory tract.[2][5]

  • Cytokine Analysis:

    • Centrifuge the BAL fluid and collect the supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and chemokines (e.g., KC/GRO, MCP-1) using a multiplex bead array or ELISA.[4][6][21]

Conclusion: A Pathway to Substantiated Efficacy

The protocols outlined in this document provide a robust framework for the in vivo evaluation of Amylmetacresol's efficacy in preclinical models of pharyngitis. By employing both bacterial and viral infection models, and utilizing a comprehensive suite of evaluation parameters, researchers can gain a detailed understanding of AMC's therapeutic potential. The novel jelly-based administration method offers a more clinically relevant approach to studying topically active agents in the oropharynx. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby strengthening the scientific basis for the clinical use of Amylmetacresol in the management of sore throat.

References

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  • Roberts, A., et al. (2020). The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms. ORCA - Cardiff University. [Link]

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  • Fria, S. L., et al. (2015). Colonization of the Murine Oropharynx by Streptococcus pyogenes Is Governed by the Rgg2/3 Quorum Sensing System. Infection and Immunity, 83(9), 3638-3648. [Link]

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Method

Application Notes &amp; Protocols: Spectroscopic Analysis of Amylmetacresol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed framework for the spectroscopic analysis of Amylmetacacresol (AMC) and its derivatives. Amylmetacresol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the spectroscopic analysis of Amylmetacacresol (AMC) and its derivatives. Amylmetacresol, a common antiseptic agent, requires robust analytical methodologies for quality control, formulation development, and stability testing.[1][2][3] This document outlines the theoretical underpinnings and practical applications of key spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The protocols provided herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7][8][9]

Introduction: The Analytical Imperative for Amylmetacresol

Amylmetacresol (6-pentyl-m-cresol) is a widely utilized antiseptic, often in combination with other active ingredients like 2,4-dichlorobenzyl alcohol (DCBA), for the symptomatic relief of sore throat and minor mouth infections.[1][3][10] Its efficacy is attributed to its broad-spectrum antimicrobial activity.[2][11][12] The accurate and precise characterization of AMC and its potential derivatives or impurities is paramount throughout the drug development lifecycle. Spectroscopic methods offer powerful tools for elucidating molecular structure, quantifying concentration, and ensuring the identity and purity of the active pharmaceutical ingredient (API) and its formulated products.

This guide emphasizes a causality-driven approach to experimental design, moving beyond rote procedural steps to explain the scientific rationale behind methodological choices. All protocols are grounded in established principles of analytical method validation to ensure trustworthiness and reliability of the generated data.[7][13]

Foundational Principles: Method Validation and System Suitability

Before delving into specific spectroscopic techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[8] Key validation parameters, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[5][7][8][13]

System suitability testing is an integral part of many analytical procedures. It is performed before the analysis of any samples to ensure that the analytical system is performing adequately on the day of the analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Quantitative Analysis of Amylmetacresol

UV-Vis spectroscopy is a robust and widely accessible technique for the quantitative analysis of compounds containing chromophores. The phenolic ring in Amylmetacresol absorbs UV radiation, making this method highly suitable for its quantification in various matrices.

Causality in Experimental Design

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the absorption spectrum of the analyte. A solvent that is transparent in the region of interest and in which the analyte is soluble and stable should be selected. Methanol and phosphate buffers are commonly used for the analysis of phenolic compounds like AMC.[14] For formulations containing multiple active ingredients, derivative spectrophotometry can be employed to resolve overlapping spectra.[15][16][17]

Protocol: Quantitative Determination of Amylmetacresol in a Lozenge Formulation

This protocol outlines the steps for determining the concentration of Amylmetacresol in a lozenge dosage form using UV-Vis spectrophotometry.

Instrumentation: A double beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm and wavelength accuracy of ± 0.3 nm, equipped with 10 mm matched quartz cells.[18][19]

Materials:

  • Amylmetacresol reference standard

  • Methanol, HPLC grade

  • Lozenge samples containing Amylmetacresol

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh about 25 mg of Amylmetacresol reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution.[18]

  • Preparation of Calibration Standards: From the stock solution, prepare a series of calibration standards by appropriate dilution with methanol to cover a concentration range that brackets the expected concentration of the sample.[20]

  • Preparation of Sample Solution:

    • Weigh and finely powder not fewer than 20 lozenges.

    • Accurately weigh a portion of the powder equivalent to a specified amount of Amylmetacresol and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[20]

    • Dilute to volume with methanol and mix well.

    • Filter a portion of the solution through a 0.45 µm membrane filter.

    • Further dilute the filtered solution with methanol to a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Scan the calibration standards and the sample solution from 400 nm to 200 nm against a methanol blank.[14]

    • Determine the wavelength of maximum absorbance (λmax) for Amylmetacresol.

    • Measure the absorbance of the calibration standards and the sample solution at the λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the calibration standards versus their known concentrations.

    • Perform a linear regression analysis and determine the equation of the line and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered acceptable.

    • Calculate the concentration of Amylmetacresol in the sample solution using the regression equation.

Data Presentation
Parameter Acceptance Criteria Example Result
Wavelength of Maximum Absorbance (λmax)Consistent for standards and sample275 nm
Correlation Coefficient (r²)≥ 0.9990.9995
Linearity RangeTo be established5 - 25 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (% RSD)≤ 2.0%1.2%

Infrared (IR) Spectroscopy: Structural Confirmation and Functional Group Analysis

Infrared (IR) spectroscopy is an invaluable tool for the identification of functional groups within a molecule.[21][22] The IR spectrum provides a unique "molecular fingerprint," allowing for the confirmation of the identity of Amylmetacresol and the detection of any structural modifications in its derivatives.[23]

Causality in Experimental Design

The choice of sampling technique (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR) depends on the physical state of the sample.[22] For solid samples like Amylmetacresol, the KBr pellet method is common, where the sample is finely ground with potassium bromide and pressed into a transparent disk. KBr is used because it is transparent to infrared radiation.[22]

Protocol: Identification of Amylmetacresol using FTIR Spectroscopy

This protocol describes the procedure for obtaining an IR spectrum of Amylmetacresol and interpreting the key absorption bands.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • Amylmetacresol reference standard

  • Potassium Bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet):

    • Place a small amount of Amylmetacresol reference standard in an agate mortar.

    • Add a small amount of dry KBr powder and grind the mixture thoroughly to a fine powder.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment.

  • Data Interpretation:

    • Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the Amylmetacresol molecule.

Expected IR Absorption Bands for Amylmetacresol
Wavenumber (cm⁻¹) Vibration Functional Group
~3300 (broad)O-H stretchPhenolic hydroxyl
~3000-2850C-H stretchAlkyl (pentyl group and methyl group)
~1600, ~1470C=C stretchAromatic ring
~1250C-O stretchPhenol

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules.[24][25][26] It provides detailed information about the carbon-hydrogen framework of a molecule.[24] For Amylmetacresol and its derivatives, ¹H NMR and ¹³C NMR are essential for unambiguous structural confirmation.

Causality in Experimental Design

The choice of deuterated solvent is important to avoid large solvent signals that can obscure the analyte signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phenolic compounds. The chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum provide a wealth of structural information.[25]

Protocol: Structural Characterization of Amylmetacresol by ¹H and ¹³C NMR

This protocol details the steps for acquiring and interpreting ¹H and ¹³C NMR spectra of Amylmetacresol.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[27]

Materials:

  • Amylmetacresol reference standard

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of Amylmetacresol reference standard in the chosen deuterated solvent in an NMR tube.

  • Spectral Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Interpretation:

    • ¹H NMR:

      • Identify the chemical shifts of the different types of protons (aromatic, alkyl, hydroxyl).

      • Analyze the splitting patterns to determine the number of neighboring protons.

      • Integrate the signals to determine the relative number of protons of each type.

    • ¹³C NMR:

      • Identify the chemical shifts of the different carbon atoms in the molecule.

Expected NMR Data for Amylmetacresol

¹H NMR (in CDCl₃):

  • Aromatic protons: Signals in the range of δ 6.5-7.0 ppm.

  • Phenolic OH proton: A broad singlet, chemical shift can vary.

  • Alkyl protons (pentyl and methyl groups): Signals in the range of δ 0.8-2.5 ppm.

¹³C NMR (in CDCl₃):

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Alkyl carbons: Signals in the range of δ 10-40 ppm.

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[28] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[29]

Causality in Experimental Design

The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) depends on the polarity and thermal stability of the analyte. For a moderately polar and volatile compound like Amylmetacresol, both techniques can be suitable. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition.

Protocol: Molecular Weight Verification of Amylmetacresol by MS

This protocol outlines the general steps for obtaining a mass spectrum of Amylmetacresol.

Instrumentation: A mass spectrometer, which may be coupled to a chromatographic system (e.g., LC-MS or GC-MS).[28]

Materials:

  • Amylmetacresol reference standard

  • Appropriate solvent (e.g., methanol or acetonitrile for LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the Amylmetacresol reference standard in a suitable solvent.

  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer.

    • Ionize the sample using the chosen ionization technique.

  • Mass Analysis:

    • Separate the resulting ions based on their m/z ratio.

  • Data Interpretation:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of Amylmetacresol.

    • Analyze the fragmentation pattern to gain further structural information.

Expected Mass Spectrometric Data for Amylmetacresol
  • Molecular Formula: C₁₂H₁₈O

  • Molecular Weight: 178.27 g/mol

  • Expected Molecular Ion Peak (EI): m/z = 178

  • Expected Protonated Molecular Ion Peak (ESI): m/z = 179

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of Amylmetacresol.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Reporting Raw_Material Amylmetacresol Raw Material UV_Vis UV-Vis Spectroscopy (Quantification) Raw_Material->UV_Vis IR IR Spectroscopy (Identification) Raw_Material->IR NMR NMR Spectroscopy (Structural Elucidation) Raw_Material->NMR MS Mass Spectrometry (Molecular Weight) Raw_Material->MS Formulation Lozenge Formulation Formulation->UV_Vis Data_Interpretation Data Interpretation UV_Vis->Data_Interpretation IR->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation Validation Method Validation Data_Interpretation->Validation Report Final Report Validation->Report

Caption: Workflow for Spectroscopic Analysis of Amylmetacresol.

Conclusion

The spectroscopic techniques detailed in these application notes provide a robust and comprehensive toolkit for the analysis of Amylmetacresol and its derivatives. By understanding the underlying principles and adhering to rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of products containing this important antiseptic agent. The integration of multiple spectroscopic methods allows for a thorough characterization, from initial identification and structural elucidation to final product quantification.

References

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  • Morokutti-Kurz, M., et al. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. International Journal of General Medicine, 10, 53–60. Retrieved from [Link]

  • Annapurna, M. M., et al. (2012). Development and validation of new spectrophotometric methods for the determination of Linezolid in pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research, 4(1), 714-718. Retrieved from [Link]

  • Waykar, A. B., et al. (2025). development and validation of amylmetacresol by rp- hplc method and qbd approach. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(06), 204-216. Retrieved from [Link]

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147. Retrieved from [Link]

  • Schmid, J. B., et al. (2022). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. Journal of Chemical Information and Modeling, 62(15), 3533–3544. Retrieved from [Link]

  • Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International journal of general medicine, 11, 451–456. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2022). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. Journal of Emerging Technologies and Innovative Research, 9(8). Retrieved from [Link]

  • Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International journal of general medicine, 11, 451-456. Retrieved from [Link]

  • Brezinsky, K. (2006). Fourier-Transform Midinfrared Spectroscopy for Analysis and Screening of Liquid Protein Formulations. BioProcess International. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, D., et al. (2016). Nuclear magnetic resonance (NMR) spectroscopy: Metabolic profiling of medicinal plants and their products. Trends in Analytical Chemistry, 77, 47-58. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]

  • Fowble, K. L. (2015). Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. Purdue e-Pubs. Retrieved from [Link]

  • Al-Okaily, B. N., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review. Journal of clinical and experimental dentistry, 13(10), e1041–e1048. Retrieved from [Link]

  • George, B., & McIntyre, P. (2001). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]

  • MedLife Mastery. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Clinical Applications of Mass Spectrometry in Biomolecular Analysis: Methods and Protocols. (2025, August 10). ResearchGate. Retrieved from [Link]

  • The Use of Nuclear Magnetic Resonance Spectroscopy in the Detection of Drug Intoxication. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Annapurna, M. M., et al. (2012). Derivative Spectrophotometric Methods for the Determination of Zolpidem Tartrate in Tablets. Journal of the Korean Chemical Society, 56(6), 708-713. Retrieved from [Link]

  • Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a. International Journal of General Medicine, 11, 451-456. Retrieved from [Link]

  • Al-Tawaha, A. R. M., et al. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. International journal of molecular sciences, 23(19), 11956. Retrieved from [Link]

  • Patel, J. R., et al. (2010). Derivative Spectrophotometric Method for Estimation of Antiretroviral Drugs in Fixed Dose Combinations. Indian journal of pharmaceutical sciences, 72(3), 356–359. Retrieved from [Link]

  • Erk, N. (2013). UV Spectrophotometric Method for Determination of the Dissolution Profile of Rivaroxaban. Journal of AOAC International, 96(1), 59-63. Retrieved from [Link]

  • Sharma, R., & Mehta, K. (2016). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Journal of Pharmaceutical Sciences and Research, 8(8), 834-838. Retrieved from [Link]

  • Channarong, S., et al. (2019). Amylmetacresol and 2,4-dichlorobenzyl alcohol (AMC/DCBA) lozenge for postoperative sore throat: systematic review. The Clinical Academia, 8(2), 1-8. Retrieved from [Link]

  • Patel, J., et al. (2023). First Derivative UV Spectroscopic Method for Simultaneous Estimation of Dolutegravir and Lamivudine in Fixed Dose Combination. Bulletin of Environment, Pharmacology and Life Sciences, 12(7), 119-126. Retrieved from [Link]

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Application

Application Note: Amylmetacresol as a Reference Standard in Analytical Chemistry

Introduction Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized for its antibacterial and antiviral properties.[1] It is a key active ingredient in many pharmaceutical formulations, particularly throa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amylmetacresol (AMC) is a phenolic antiseptic compound widely utilized for its antibacterial and antiviral properties.[1] It is a key active ingredient in many pharmaceutical formulations, particularly throat lozenges, for the symptomatic relief of mouth and throat infections.[2][3][4] The efficacy and safety of these pharmaceutical products are directly linked to the precise quantification of amylmetacresol. Therefore, the use of a well-characterized amylmetacresol reference standard is paramount for ensuring the quality, consistency, and regulatory compliance of the final drug product.[3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of amylmetacresol as a reference standard in analytical chemistry. It outlines the essential physicochemical properties, qualification procedures, and detailed protocols for its application in common analytical techniques.

Physicochemical Properties of Amylmetacresol

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application.

PropertyValueSource
Chemical Name 5-methyl-2-pentylphenol[6]
CAS Number 1300-94-3[7]
Molecular Formula C₁₂H₁₈O[7][8]
Molecular Weight 178.27 g/mol [7][8]
Appearance Solid[9]
Solubility Soluble in methanol, acetonitrile, and other organic solvents.[5]
Storage Temperature 2-30°C[2], 2-8°C for EP Reference Standard[7][2][7]
Qualification of Amylmetacresol as a Reference Standard

The qualification of a reference standard is a critical process to ensure its identity, purity, and potency. This process establishes its suitability for its intended analytical use. Pharmaceutical secondary standards are often qualified as Certified Reference Materials (CRMs) and are produced and certified in accordance with ISO 17034 and ISO/IEC 17025.[2]

Caption: Workflow for qualifying Amylmetacresol as a reference standard.

The Certificate of Analysis (CoA) for a reference standard provides crucial information, including the supplier, material identification, and analytical data confirming its conformity to specifications.[10]

Analytical Applications and Protocols

Amylmetacresol reference standards are suitable for various analytical applications, including pharmaceutical release testing, method development for qualitative and quantitative analyses, and quality control.[2]

Identity Confirmation by Gas Chromatography (GC)

Gas chromatography is a robust technique for confirming the identity of amylmetacresol by comparing the retention time of the sample to that of the reference standard.[5]

Protocol: GC for Identity Confirmation

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column, such as one with a wax or polydimethylsiloxane stationary phase.[11]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at 10°C/minute, and held for 5 minutes.

  • Injector and Detector Temperature: 250°C and 270°C, respectively.

  • Standard Solution Preparation: Accurately weigh and dissolve the Amylmetacresol reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Injection: Inject 1 µL of both the standard and sample solutions into the GC system.

  • Analysis: The retention time of the principal peak in the chromatogram of the sample solution should correspond to that of the standard solution.[9]

Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used and reliable method for determining the purity and assay of amylmetacresol in bulk drug substances and finished pharmaceutical products.[2][5] The method should be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and specificity.[5]

Caption: Experimental workflow for HPLC assay of Amylmetacresol.

Protocol: RP-HPLC for Purity and Assay

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[5]

  • Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Standard Solution Preparation: Prepare a stock solution of the Amylmetacresol reference standard in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration within the linear range of the method (e.g., 0.3-0.9 µg/mL).[5]

  • Sample Solution Preparation: Prepare the sample solution to a theoretical concentration similar to the standard solution. For lozenges, this may involve crushing the lozenges, dissolving the powder in a diluent, sonicating, filtering, and then making further dilutions.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Parameters such as theoretical plates, resolution, and tailing factor should be within acceptable limits.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the assay of amylmetacresol in the sample by comparing the peak area of the sample to the peak area of the reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Validation of the HPLC method should demonstrate excellent linearity (R² > 0.99), precision (RSD < 2%), and accuracy (recovery within 98-102%).[5]

Identity Confirmation by UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used as a simple and rapid method for the qualitative identification of amylmetacresol.

Protocol: UV-Vis for Identity Confirmation

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent: A suitable UV-grade solvent, such as methanol or ethanol.

  • Standard Solution Preparation: Prepare a dilute solution of the Amylmetacresol reference standard in the chosen solvent.

  • Sample Solution Preparation: Prepare a sample solution of similar concentration.

  • Analysis: Scan both the standard and sample solutions over a suitable wavelength range (e.g., 200-400 nm).[12]

  • Confirmation: The UV spectrum of the sample solution should exhibit absorption maxima at the same wavelengths as the standard solution.

Stability and Storage

Proper storage and handling of the amylmetacresol reference standard are crucial to maintain its integrity and ensure the accuracy of analytical results.

  • Storage Conditions: Amylmetacresol reference standards should be stored in an airtight, non-metallic container, protected from light.[13] The recommended storage temperature is typically between 2-30°C, with some pharmacopeial standards requiring 2-8°C.[2][7]

  • Stability: The active substance is generally stable for several years when stored under the stated conditions.[14] However, in-use stability studies may be necessary for solutions prepared from the reference standard, especially for non-sterile dosage forms.[15]

Conclusion

The use of a well-characterized amylmetacresol reference standard is indispensable for the accurate and reliable analysis of pharmaceutical products containing this active ingredient. Adherence to the protocols and guidelines outlined in this application note will enable researchers and quality control professionals to ensure the identity, purity, and potency of amylmetacresol, thereby safeguarding the quality and efficacy of the final medicinal product.

References

  • Development and Validation of Amylmetacresol by RP-HPLC Method and QbD Approach. World Journal of Pharmaceutical Research. [Link]

  • Amylmetacresol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]

  • Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research. [Link]

  • Amylmetacresol Impurities. SynZeal. [Link]

  • The Chemistry of Throat Lozenges. Compound Interest. [Link]

  • Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. PMC - NIH. [Link]

  • Public Assessment Report Scientific discussion Kruidvat Amylmetacresol Plus Dichloorbenzylalcohol mint lozenges. Geneesmiddeleninformatiebank. [Link]

  • Efficacy of AMC/DCBA lozenges for sore throat: A systematic review and meta-analysis. International Journal of Clinical Practice. [Link]

  • Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research. [Link]

  • (PDF) Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. ResearchGate. [Link]

  • Amylmetacresol and 2,4-dichlorobenzyl alcohol (AMC/DCBA) lozenge for postoperative sore throat: systematic review. The Clinical Academia - ThaiJO. [Link]

  • PUBLIC ASSESSMENT REPORT of the Medicines Evaluation Board in the Netherlands Strepsils Gember en Pruim bij beginnende keelpijn. Amazon S3. [Link]

  • PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. Jetir.Org. [Link]

  • Amylmetacresol. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • AMYLMETACRESOL Amylmetacresolum. Pharmeuropa. [Link]

  • AMYLMETACRESOL. precisionFDA. [Link]

  • Efficient and cost-effective process for the manufacture of amyl m-cresol.
  • VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE SIMULTANEOUS DETERMINATION OF COMMON COUGH AND COLD INGREDIENTS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • USP / EP / BP / JP Certifications. Nedstar. [Link]

  • Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com. [Link]

  • (PDF) Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. ResearchGate. [Link]

  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]

  • STANDARD OPERATING PROCEDURE (SOP) FOR GAS CHROMATOGRAPHY HEADSPACE SYSTEM (AGILENT- 6797A). International Journal of Medical Laboratory Research (IJMLR). [Link]

  • Year 2024 In-Use stability testing FAQ. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Omics. [Link]

  • Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. ResearchGate. [Link]

  • Chemometric-assisted UV spectrophotometric methods for determination of miconazole nitrate and lidocaine hydrochloride along with potential impurity and dosage from preservatives. PMC - NIH. [Link]

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Method

Application and Protocol for Evaluating Amylmetacresol in Preservative Efficacy Testing

Introduction: Re-examining Amylmetacresol Beyond a Throat Antiseptic Amylmetacresol (AMC) is a well-established antiseptic, widely recognized for its application in over-the-counter throat lozenges for the symptomatic re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining Amylmetacresol Beyond a Throat Antiseptic

Amylmetacresol (AMC) is a well-established antiseptic, widely recognized for its application in over-the-counter throat lozenges for the symptomatic relief of mouth and throat infections.[1][2] Its efficacy is attributed to its broad-spectrum antibacterial and antiviral properties.[3][4] While its primary application has been as an active pharmaceutical ingredient, its inherent antimicrobial characteristics suggest a potential, yet underexplored, role as a preservative in pharmaceutical and cosmetic formulations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute preservative efficacy testing (PET) to evaluate the suitability of amylmetacacresol as a preservative agent.

The inclusion of preservatives is critical in multi-use liquid formulations to prevent microbial proliferation that can occur during manufacturing or repeated use by the consumer.[5][6][7] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate stringent testing to ensure the microbiological safety and stability of these products.[6] This document will provide the scientific rationale and detailed protocols for assessing amylmetacresol's preservative capacity in accordance with these established standards.

Scientific Rationale: The Antimicrobial Mechanism of Amylmetacresol

Amylmetacresol (5-methyl-2-pentylphenol) is a derivative of m-cresol.[8] Its antimicrobial action is multifaceted. It is understood to act as an antiseptic that kills bacteria, thereby preventing infections from worsening.[2] Furthermore, it exhibits a mild anesthetic effect by blocking sodium channels, which contributes to its soothing properties in throat preparations.[1][9] Studies have demonstrated its bactericidal activity against a range of organisms implicated in oropharyngeal infections.[3][4][10] This broad-spectrum activity is a key attribute for a potential preservative, which must be effective against a wide variety of potential contaminants.

Key Experimental Workflow for Preservative Efficacy Testing

The evaluation of a preservative's effectiveness follows a standardized workflow. This involves challenging the product formulation containing the preservative with a known concentration of specific microorganisms and monitoring the microbial population over a defined period.

PET_Workflow cluster_prep Phase 1: Preparation cluster_challenge Phase 2: Challenge cluster_analysis Phase 3: Analysis P1 Product Formulation (with Amylmetacresol) C1 Inoculation of Product with Microorganisms P1->C1 P2 Preparation of Challenge Microorganisms P2->C1 P3 Neutralizer Validation A2 Microbial Enumeration (Plate Count) P3->A2 Ensures accurate recovery C2 Incubation at Controlled Temperature C1->C2 A1 Sampling at Defined Intervals C2->A1 A1->A2 A3 Calculation of Log Reduction A2->A3 A4 Comparison with Acceptance Criteria A3->A4

Caption: Preservative Efficacy Testing (PET) Workflow.

Detailed Protocols for Preservative Efficacy Testing of Amylmetacresol

The following protocols are based on the harmonized principles of the USP <51> Antimicrobial Effectiveness Test and the European Pharmacopoeia (Ph. Eur.) 5.1.3 Efficacy of Antimicrobial Preservation.[11][12][13]

Protocol 1: Preparation of Challenge Microorganisms

The selection of challenge organisms is critical to represent a broad spectrum of potential contaminants.[6][14]

Materials:

  • Staphylococcus aureus (ATCC 6538)

  • Escherichia coli (ATCC 8739)

  • Pseudomonas aeruginosa (ATCC 9027)

  • Candida albicans (ATCC 10231)

  • Aspergillus brasiliensis (ATCC 16404)

  • Soybean-Casein Digest Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile saline solution (0.9% NaCl)

Procedure:

  • Culture the bacterial strains on Soybean-Casein Digest Agar at 30-35°C for 18-24 hours.

  • Culture C. albicans on Sabouraud Dextrose Agar at 20-25°C for 48-72 hours.

  • Culture A. brasiliensis on Sabouraud Dextrose Agar at 20-25°C for 7-10 days to encourage spore formation.

  • Harvest the bacterial and yeast cultures by washing the agar surface with sterile saline. For A. brasiliensis, gently scrape the spores from the surface.

  • Resuspend the harvested microorganisms in sterile saline.

  • Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL. This can be achieved by spectrophotometric methods or by using a hemocytometer and confirmed by plate counts.

Protocol 2: Neutralizer Validation

It is crucial to ensure that the antimicrobial activity of amylmetacresol is neutralized during microbial enumeration to allow for the recovery of viable organisms.

Materials:

  • Product formulation with and without amylmetacresol.

  • Appropriate neutralizer (e.g., Lecithin, Polysorbate 80, Thiosulfate). The choice of neutralizer may require preliminary screening.

  • Challenge microorganism suspensions (prepared as in Protocol 1).

Procedure:

  • Add a low inoculum (e.g., <100 CFU) of each challenge organism to the product with amylmetacresol, diluted in the chosen neutralizer.

  • As a control, add the same inoculum to the product without amylmetacresol (placebo) diluted in the neutralizer, and to the neutralizer alone.

  • Plate the suspensions and incubate under the conditions described in Protocol 1.

  • The number of colonies recovered from the product with amylmetacresol should be at least 70% of the number recovered from the controls. This validates the neutralizer's effectiveness.

Protocol 3: Product Challenge Test

This is the core of the preservative efficacy evaluation.

Materials:

  • Test product formulation containing the desired concentration of amylmetacresol, dispensed into five sterile containers.

  • Standardized challenge microorganism suspensions (from Protocol 1).

Procedure:

  • Inoculate each of the five containers of the product with one of the five challenge microorganisms. The volume of the inoculum should not exceed 1% of the total volume of the product to avoid altering the formulation's composition.

  • The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g.

  • Thoroughly mix the inoculated product to ensure uniform distribution of the microorganisms.

  • Store the inoculated containers at a controlled temperature, typically 20-25°C, for a period of 28 days.[11]

  • Withdraw samples from each container at specified intervals (e.g., 7, 14, and 28 days). For certain product categories, earlier time points such as 6 and 24 hours may be required, particularly under Ph. Eur. criteria.[13][15]

  • At each time point, perform microbial enumeration on the withdrawn samples using a validated plate count method, incorporating the validated neutralizer.

Data Analysis and Acceptance Criteria

The effectiveness of the preservative is determined by calculating the log reduction in the microbial count from the initial inoculum level at each time point.

Calculation of Log Reduction: Log Reduction = Log₁₀(Initial CFU/mL) - Log₁₀(CFU/mL at sampling time)

The acceptance criteria for preservative efficacy vary depending on the product category and the pharmacopeia being followed. The tables below summarize the general requirements for USP <51> and Ph. Eur. 5.1.3 (Criteria A, which is the recommended efficacy).

Table 1: USP <51> Acceptance Criteria

Product CategoryBacteriaYeast and Molds
Category 1 (e.g., Injections, sterile nasal products)Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.No increase from the initial calculated count at 7, 14, and 28 days.
Category 2 (e.g., Topicals, non-sterile nasal products)Not less than 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.No increase from the initial calculated count at 14 and 28 days.
Category 3 (e.g., Oral products other than antacids)Not less than 1.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.No increase from the initial calculated count at 14 and 28 days.
Category 4 (Antacids)No increase from the initial calculated count at 14 and 28 days.No increase from the initial calculated count at 14 and 28 days.

Source: USP <51> Antimicrobial Effectiveness Test[15][16]

Table 2: Ph. Eur. 5.1.3 Acceptance Criteria (Criteria A)

Product TypeBacteriaFungi
Parenteral and Ophthalmic 2 log reduction at 6 hours, 3 log reduction at 24 hours, and no recovery at 28 days.2 log reduction at 7 days, and no increase thereafter.
Topical 2 log reduction at 2 days, 3 log reduction at 7 days, and no increase thereafter.1 log reduction at 14 days, and no increase thereafter.
Oral 1 log reduction at 14 days, and no increase thereafter.No increase at 14 days, and no increase thereafter.

Source: Ph. Eur. 5.1.3 Efficacy of antimicrobial preservation[5][12]

Formulation Considerations for Amylmetacresol as a Preservative

When evaluating amylmetacresol as a preservative, several formulation aspects must be considered:

  • pH: The efficacy of many preservatives is pH-dependent. The antimicrobial activity of amylmetacresol across a range of pH values should be determined to ensure its suitability for the intended product formulation.

  • Compatibility: Potential interactions between amylmetacresol and other formulation excipients should be assessed, as these can impact its preservative efficacy.[5]

  • Synergy: The possibility of synergistic effects with other preservatives could be explored.[17] Combining amylmetacresol with other antimicrobial agents might allow for lower concentrations of each, potentially reducing the risk of adverse effects while maintaining robust protection.

Conclusion and Future Perspectives

Amylmetacresol's established antiseptic properties make it an intriguing candidate for use as a preservative in pharmaceutical and cosmetic products. The protocols and considerations outlined in this application note provide a robust framework for scientifically evaluating its efficacy in this role. By adhering to the stringent standards of the USP and Ph. Eur., researchers can generate the necessary data to support the potential use of amylmetacresol as a novel and effective preservative. Further studies are warranted to explore its full potential, including its efficacy in a wider range of product matrices and its synergistic effects with other antimicrobial agents. The successful application of amylmetacresol as a preservative would represent a valuable addition to the formulator's toolkit for ensuring product safety and stability.

References

  • Wikipedia. Amylmetacresol. [Link]

  • Microbe Investigations. USP 51 - Antimicrobial Effectiveness Test For Preservatives. [Link]

  • European Pharmacopoeia. 5.1.3. EFFICACY OF ANTIMICROBIAL PRESERVATION. [Link]

  • ISCA Cosmetic Testing. Buy EP Challenge Testing. [Link]

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  • American Pharmaceutical Review. Quality Control Analytical Methods: The Essentials of United States Pharmacopeia Chapter <51> Antimicrobial Effectiveness Test. [Link]

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  • ResearchGate. (PDF) Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

  • National Center for Biotechnology Information. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

  • PubMed. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

  • Semantic Scholar. In vitro evaluation of the antimicrobial activities of selected lozenges. [Link]

  • National Center for Biotechnology Information. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. [Link]

  • Jetir.Org. PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. [Link]

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  • PharmaCompass.com. Amylmetacresol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. [Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of Amylmetacresol in aqueous media

Overcoming Solubility Challenges of Amylmetacresol in Aqueous Media Welcome to the technical support guide for Amylmetacresol (AMC). This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming Solubility Challenges of Amylmetacresol in Aqueous Media

Welcome to the technical support guide for Amylmetacresol (AMC). This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues with AMC in their experiments. As a lipophilic phenol derivative, AMC is practically insoluble in water, posing a significant challenge for formulation in aqueous-based systems.[1][2][3] This guide provides a series of troubleshooting steps and in-depth methodologies to systematically overcome these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Amylmetacresol's solubility.

Q1: Why is my Amylmetacresol not dissolving in water or standard buffers like PBS (pH 7.4)?

A: Amylmetacresol is a highly lipophilic (fat-loving) molecule with very low aqueous solubility.[4] Its chemical structure, featuring a pentyl group on a cresol backbone, results in a high octanol-water partition coefficient (LogP), making it "practically insoluble" in water.[1][5][6] At neutral pH, the molecule is in its non-ionized form, which is not readily solvated by polar water molecules.

Q2: What are the critical physicochemical properties of Amylmetacresol I should be aware of for formulation?

A: Understanding these properties is the first step in designing a successful formulation strategy:

  • Solubility: Practically insoluble in water; very soluble in ethanol, acetone, and oils.[1][5]

  • pKa: Amylmetacresol is a weak acid due to its phenolic hydroxyl group. Its predicted pKa is approximately 10.55.[1] This means that at a pH above 10.55, it will be predominantly in its more soluble, ionized (phenolate) form.

  • Physical Form: It can exist as a liquid or a solid crystalline mass with a low melting point of around 24°C.[3][5]

Q3: What are the primary strategies to enhance the aqueous solubility of Amylmetacresol?

A: The most effective approaches, which we will detail in the troubleshooting guide, involve modifying the formulation to accommodate its hydrophobic nature. The main strategies are:

  • pH Adjustment: Increasing the pH of the medium to deprotonate the phenolic group.[7][]

  • Co-solvency: Using a mixture of water and a miscible organic solvent to reduce the overall polarity of the solvent system.[9][10]

  • Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the AMC molecule.[11][12]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that shield the hydrophobic AMC molecule from water.[13][14][15]

Part 2: In-Depth Troubleshooting & Methodologies

This section provides detailed, step-by-step guides for each solubilization strategy.

Strategy 1: pH Adjustment for Solubilization

Q4: How can I use pH to dissolve Amylmetacresol?

A: Since AMC is a weak acid, you can significantly increase its solubility by raising the pH of your aqueous medium to a level well above its pKa (~10.55). According to the Henderson-Hasselbalch equation, at a pH two units above the pKa (e.g., pH 12.5), the molecule will be >99% in its ionized, more soluble phenolate form. This is a common and effective strategy for ionizable drugs.[7][16]

Causality: The deprotonation of the phenolic hydroxyl group (-OH) creates a negatively charged phenolate ion (-O⁻). This charged species has much stronger ion-dipole interactions with polar water molecules compared to the weakly polar hydroxyl group, leading to a dramatic increase in aqueous solubility.

  • Preparation of Alkaline Buffer: Prepare a suitable buffer, such as a 50 mM carbonate-bicarbonate buffer, and adjust its pH to a target between 11.0 and 12.0 using NaOH. Note: Ensure your final experimental conditions are compatible with this high pH.

  • Weighing AMC: Accurately weigh the required amount of Amylmetacresol.

  • Dissolution: Slowly add the AMC powder to the high-pH buffer while stirring continuously. Gentle heating (30-40°C) may be used to expedite dissolution but be cautious of potential degradation.

  • pH Verification: After the AMC has dissolved, re-check the pH of the solution and adjust if necessary.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and ensure sterility.

  • Neutralization (Optional): For experiments sensitive to high pH, this stock solution can be carefully and rapidly diluted into the final, lower-pH experimental medium. However, be aware of the risk of precipitation if the final concentration exceeds the solubility limit at the target pH. Perform a dilution study first to determine the kinetic solubility.

Self-Validation: A successfully prepared solution will be clear and free of visible precipitates. The concentration can be confirmed using a validated analytical method like RP-HPLC.[17][18]

G cluster_prep Preparation cluster_diss Dissolution & Verification start Start: AMC Powder + Aqueous Medium check_pka Is medium pH > pKa (10.55)? start->check_pka adjust_ph Adjust pH with base (e.g., NaOH) to pH 11-12 check_pka->adjust_ph No dissolve Add AMC to alkaline buffer with stirring check_pka->dissolve Yes adjust_ph->dissolve check_sol Visually Clear Solution? dissolve->check_sol precipitate Insoluble: Increase pH or Lower Concentration check_sol->precipitate No hplc_quant QC: Confirm Concentration (e.g., RP-HPLC) check_sol->hplc_quant Yes end Result: Solubilized AMC Stock Solution hplc_quant->end

Caption: Workflow for solubilizing AMC via pH adjustment.

Strategy 2: Co-solvency

Q5: Which co-solvents are effective for Amylmetacresol and how do I use them?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds like AMC.[10][19] Commonly used, biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][20] The choice depends on the required concentration and the tolerance of your experimental system to the specific co-solvent.

Causality: Water maintains a highly ordered, three-dimensional hydrogen-bonded network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents work by disrupting water's self-association, reducing the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing solubility.[9]

  • Co-solvent Selection: Choose a panel of co-solvents to test (e.g., Ethanol, PG, PEG 400).

  • Prepare Blends: Prepare a series of co-solvent:water blends by volume (e.g., 10%, 20%, 40%, 60%, 80% v/v).

  • Determine Saturation Solubility: Add an excess amount of AMC to a fixed volume (e.g., 1 mL) of each blend in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[19]

  • Sample Processing: Centrifuge the samples to pellet the excess, undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent (e.g., mobile phase for HPLC), and determine the AMC concentration using a validated analytical method.[21][22]

Solvent System (v/v)Expected AMC SolubilityRationale / Key Insight
100% Water< 0.1 mg/mL (Practically Insoluble)Highly polar medium, unfavorable for hydrophobic AMC.
100% PBS (pH 7.4)< 0.1 mg/mL (Practically Insoluble)Neutral pH, AMC is non-ionized and insoluble.
20% Ethanol in WaterLow-ModerateSlight reduction in solvent polarity.
50% Ethanol in WaterModerate-HighSignificant disruption of water's hydrogen bond network.
50% PG in WaterModerate-HighPG is a versatile and commonly used pharmaceutical co-solvent.[10]
50% PEG 400 in WaterHighPEG 400 is highly effective at solubilizing many poorly soluble drugs.[19]
100% Ethanol> 100 mg/mL (Very Soluble)Non-polar interactions dominate, favorable for AMC.[1]

Note: These are illustrative values. Actual solubility must be determined experimentally.

Strategy 3: Surfactant-Mediated Micellar Solubilization

Q6: How do surfactants work to dissolve Amylmetacresol and how do I choose one?

A: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble in water to form spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[12] The hydrophobic AMC molecule can partition into the core, effectively being "hidden" from the water, leading to a significant increase in its apparent aqueous solubility.[23][24] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often preferred for biological applications due to their lower toxicity compared to ionic surfactants.[24]

G cluster_micelle Micelle Cross-Section s1 Hydrophilic Head center->s1 Hydrophobic Tail amc AMC s2 s3 s4 s5 s6 label_caption Hydrophobic AMC is encapsulated within the core of the surfactant micelle.

Caption: Encapsulation of AMC within a surfactant micelle.

  • Surfactant Solution Prep: Prepare a series of aqueous solutions of your chosen surfactant (e.g., Polysorbate 80) at concentrations ranging from below to well above its CMC (CMC of Polysorbate 80 is ~0.012 mg/mL).

  • Add Excess AMC: Add an excess amount of Amylmetacresol to each surfactant solution.

  • Equilibration: Agitate the samples at a constant temperature for 24-48 hours.

  • Analysis: Centrifuge, collect the supernatant, and analyze for AMC concentration via a suitable method (e.g., HPLC-UV).

  • Data Plotting: Plot the solubility of AMC (Y-axis) against the surfactant concentration (X-axis). A sharp increase in solubility should be observed around the CMC, confirming micellar solubilization.

Strategy 4: Cyclodextrin Inclusion Complexation

Q7: What is cyclodextrin complexation and how can it be applied to Amylmetacresol?

A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic outer surface and a lipophilic inner cavity.[14] They can encapsulate a hydrophobic "guest" molecule, like AMC, within their cavity, forming a "host-guest" or inclusion complex.[13] This complex has a hydrophilic exterior, rendering it water-soluble.[15][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and safety profile.[13]

G amc AMC (Guest) plus + cd Cyclodextrin (Host) (Hydrophobic Cavity) complex Soluble AMC-CD Inclusion Complex cd->complex Complexation in Water

Caption: Formation of a water-soluble AMC-Cyclodextrin complex.

  • Molar Ratio Calculation: Calculate the amounts of AMC and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).

  • Trituration: Place the HP-β-CD in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.

  • Incorporation: Gradually add the AMC powder to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Solubility Testing: Test the solubility of the prepared complex in water by adding the powder to water and observing for dissolution. Compare this to the solubility of AMC alone.

Self-Validation: The formation of an inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy. A successful complex will exhibit significantly higher aqueous solubility than the physical mixture of AMC and CD.

References

Sources

Optimization

Technical Support Center: Optimizing RP-HPLC Parameters for Amylmetacresol Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of Amylmetacresol (AMC) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is desi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Amylmetacresol (AMC) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common challenges encountered during method development, optimization, and routine analysis.

Amylmetacresol (5-Methyl-2-pentylphenol) is a widely used antiseptic, often formulated in lozenges with other active ingredients like 2,4-dichlorobenzyl alcohol (DCBA).[1][2] Its accurate quantification is critical for ensuring product quality, efficacy, and safety.[1] RP-HPLC is a cornerstone technique for this purpose due to its high sensitivity, specificity, and versatility in separating AMC from impurities, degradation products, and other formulation components.[1]

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounded in established chromatographic principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that arise during the initial stages of method development for Amylmetacresol.

Q1: What are the recommended starting parameters for an RP-HPLC method for Amylmetacresol?

A1: Developing a robust method for Amylmetacresol typically begins with a set of standard conditions that can be optimized. A C18 column is most commonly favored due to its effectiveness in separating non-polar to moderately polar compounds like AMC.[1]

The following table summarizes a typical starting point for method development, based on published methods.[1][3]

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18, 5 µm particle size (e.g., 250 mm x 4.6 mm)Provides good retention and efficiency for AMC. The hydrophobicity of the C18 phase interacts well with the non-polar pentyl group of Amylmetacresol.[1]
Mobile Phase Acetonitrile (ACN) and a buffered aqueous phase (e.g., Phosphate buffer)ACN is a common organic modifier. A buffer is crucial to control the pH, which affects the ionization and peak shape of the phenolic hydroxyl group on AMC.
Mobile Phase Ratio 50:50 (ACN:Buffer)This is a good starting point for achieving a reasonable retention time. Adjust the ratio to fine-tune retention (increase ACN to decrease retention, and vice-versa).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjustments may be needed if column dimensions are changed.[1]
Detection Wavelength 220 nmProvides good sensitivity for both Amylmetacresol and common co-formulated ingredients like Dextromethorphan or DCBA. A full UV scan of a standard is recommended to confirm the wavelength of maximum absorbance.
Column Temperature Ambient or controlled at 25-30 °CUsing a column oven improves retention time reproducibility by preventing fluctuations due to ambient temperature changes.[4][5]
Injection Volume 10-20 µLShould be optimized to avoid column overload, which can cause peak fronting and distortion.
Q2: How does mobile phase pH affect the analysis of Amylmetacresol?

A2: Mobile phase pH is a critical parameter due to the phenolic nature of Amylmetacresol. The hydroxyl group (-OH) on the phenol ring is weakly acidic.

  • Mechanism of Action : At a pH close to the pKa of the analyte, the compound will exist as a mixture of its ionized and non-ionized forms. This can lead to poor peak shape, specifically tailing, as the two forms may interact differently with the stationary phase.[6][7] For optimal chromatography, it is recommended to adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte.[7] This ensures the compound is in a single, stable ionic state.

  • Silanol Interactions : Silica-based columns have residual silanol groups (Si-OH) on their surface, which are acidic.[6] If Amylmetacresol's hydroxyl group is partially ionized (phenoxide ion), it can have strong, secondary ionic interactions with these silanols, leading to significant peak tailing.[6][8] By operating at a low pH (e.g., pH 2.5-4.0), the silanol groups are protonated and non-ionized, minimizing these secondary interactions and dramatically improving peak symmetry.[7]

Q3: What are the essential system suitability tests (SST) for an Amylmetacresol assay?

A3: System Suitability Tests (SSTs) are mandatory for any pharmacopeial analysis to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[9][10] For a typical Amylmetacresol assay, the following parameters, guided by USP standards, are crucial.

SST ParameterUSP Acceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value greater than 2 indicates significant tailing, which can affect integration accuracy.[9]
Precision / Repeatability (%RSD) RSD ≤ 2.0% for replicate injections (n≥5)Demonstrates the precision of the system. The Relative Standard Deviation (RSD) of peak areas from multiple injections of the same standard should be low.[1][9]
Resolution (Rs) Rs ≥ 1.5 (between AMC and closest eluting peak)Ensures baseline separation between Amylmetacresol and any adjacent peaks, such as impurities, degradation products, or other active ingredients (e.g., DCBA).[11]
Theoretical Plates (N) N > 2000Measures column efficiency. A higher number indicates sharper, narrower peaks, leading to better resolution and sensitivity.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis, structured in a question-and-answer format.

Q4: My Amylmetacresol peak is tailing severely. What are the causes and how can I fix it?

A4: Peak tailing is the most common issue for phenolic compounds like Amylmetacresol. It occurs when a portion of the analyte is retained longer on the column than the main peak band.[4][6] The primary cause is secondary interactions between the analyte and the stationary phase.

Causality and Solutions:

  • Silanol Interactions (Most Common Cause): The polar hydroxyl group of AMC can interact strongly with acidic residual silanol groups on the silica packing material.[6]

    • Solution 1: Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to between 2.5 and 3.5 using an acid like phosphoric acid or formic acid.[13] This protonates the silanol groups, rendering them non-ionized and reducing their ability to interact with AMC.[7]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, significantly improving peak shape for basic and polar compounds.[14]

    • Solution 3: Increase Buffer Strength: A higher buffer concentration can help shield the silanol interactions and improve peak shape.[15]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can create active sites that cause tailing.

    • Solution: First, try flushing the column with a strong solvent (like 100% Acetonitrile or Isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush again. If the problem persists, the column may need to be replaced.[4] Using a guard column is a cost-effective way to protect the analytical column from contamination.

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Problem: Peak Tailing (Tailing Factor > 2.0) check_ph Is Mobile Phase pH 2.5 - 4.0? start->check_ph adjust_ph Action: Adjust pH to ~3.0 with H3PO4 or Formic Acid check_ph->adjust_ph No check_column Is column modern and end-capped? check_ph->check_column Yes end_ok Problem Resolved adjust_ph->end_ok replace_column Action: Switch to a high-purity, end-capped C18 or C8 column check_column->replace_column No check_contamination Is the problem recent? Does it affect all peaks? check_column->check_contamination Yes replace_column->end_ok flush_column Action: Flush column with strong solvent. Use a guard column. check_contamination->flush_column Yes check_contamination->end_ok No, problem persists flush_column->end_ok

Caption: Troubleshooting workflow for Amylmetacresol peak tailing.

Q5: My Amylmetacresol peak is fronting. What does this indicate?

A5: Peak fronting, where the front of the peak is less steep than the back, is typically caused by physical rather than chemical issues.[16][17]

Common Causes and Solutions:

  • Sample Overload: Injecting too much analyte mass or volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column before they can interact, resulting in a fronting peak.

    • Solution: Reduce the injection volume or dilute the sample. A good rule of thumb is to inject a volume that is less than 1% of the total column volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, the sample band will not focus properly at the head of the column. This is especially problematic for early-eluting peaks.

    • Solution: Whenever possible, dissolve and dilute your samples in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and inject the smallest volume.

  • Column Void or Channeling: A physical void or channel at the inlet of the column packing bed can cause the sample to spread unevenly, leading to peak distortion. This is often accompanied by a sudden drop in backpressure and split peaks.

    • Solution: This damage is irreversible. The column must be replaced. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.

Q6: Why are my retention times shifting between injections?

A6: Unstable or drifting retention times are a clear sign of an unstable chromatographic system.

Common Causes and Solutions:

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, especially when starting up or after a gradient run, retention times will drift.[4]

    • Solution: Ensure the column is equilibrated for a sufficient time. A stable baseline is a good indicator. Typically, flushing with 10-20 column volumes of the mobile phase is adequate.

  • Mobile Phase Issues: The mobile phase composition may be changing over time.

    • Solution: If using a buffered mobile phase, prepare it fresh daily to prevent microbial growth or pH changes. Ensure solvents are properly mixed and degassed to prevent air bubbles from entering the pump, which can cause flow rate fluctuations.[4]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.[4]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[5] This is a critical component for achieving reproducible results.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential workflows in the analysis of Amylmetacresol.

Protocol 1: System Suitability Testing (SST) Procedure

This protocol ensures the HPLC system is performing correctly before analyzing any samples.

Objective: To verify the resolution, precision, and peak symmetry of the chromatographic system.

Materials:

  • Amylmetacresol Reference Standard

  • Reference Standard of a co-formulated active (e.g., 2,4-Dichlorobenzyl alcohol) or a known impurity.

  • Mobile Phase

Procedure:

  • Prepare SST Solution: Accurately prepare a solution containing Amylmetacresol and the closely eluting compound (e.g., DCBA or an impurity) at a concentration similar to that expected in the sample analysis.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the SST solution five or six consecutive times.

  • Data Analysis:

    • Calculate the Resolution (Rs) between the Amylmetacresol peak and the adjacent peak for the first injection.

    • Calculate the Tailing Factor (T) for the Amylmetacresol peak in the first injection.

    • Calculate the Relative Standard Deviation (%RSD) of the peak areas for the Amylmetacresol peak across all replicate injections.

  • Acceptance Criteria Check: Compare the calculated values against the established acceptance criteria (see table in Q3). The system passes if all criteria are met.[9][11] If the system fails, troubleshooting must be performed before proceeding with sample analysis.

Protocol 2: Outline for a Forced Degradation Study

This protocol is essential for developing a stability-indicating method, ensuring that the method can separate the intact drug from its potential degradation products.[1][18]

Objective: To generate potential degradation products of Amylmetacresol and demonstrate the specificity of the analytical method.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Amylmetacresol in a suitable solvent (e.g., methanol or mobile phase).[1]

  • Expose to Stress Conditions: Subject aliquots of the stock solution to various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[18]

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C for 24 hours).[19]

    • Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60 °C for 24 hours).[19]

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature for 24 hours.[19]

    • Thermal Degradation: Heat the solution (e.g., at 80 °C) for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.[19]

  • Neutralization and Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.

  • Chromatographic Analysis: Analyze the unstressed control sample and all stressed samples using your HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Confirm that there is no co-elution between the main Amylmetacresol peak and any degradation product peaks.

    • Use a PDA detector to perform peak purity analysis on the Amylmetacresol peak in the stressed samples. The peak should be spectrally pure. This provides strong evidence that the method is "stability-indicating."[20][21]

The following diagram outlines the logic for method development incorporating forced degradation.

G start Define Method Goal: Stability-Indicating Assay initial_dev Develop Initial Method (See Table 1) start->initial_dev sst_check1 Perform Initial SST. Peak Shape & RT OK? initial_dev->sst_check1 forced_deg Perform Forced Degradation Study sst_check1->forced_deg Yes optimize Optimize Method: - Adjust Gradient - Change pH - Test new column sst_check1->optimize No resolution_check Analyze Stressed Samples. Resolution (Rs) > 1.5 for all degradant peaks? forced_deg->resolution_check resolution_check->optimize No validation Method is Specific. Proceed to Full Validation (ICH Guidelines) resolution_check->validation Yes optimize->initial_dev Re-evaluate

Caption: Workflow for stability-indicating method development.

Section 4: References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Brendelberger, G. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Waykar, P. P. (2025). Development and validation of amylmetacresol by rp-hplc method and qbd approach. World Journal of Pharmaceutical Research, 14(06), 204-217.

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147.

  • Shabir, G. A. (2020). System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review). ResearchGate.

  • How to decide System Suitability Test (SST) in HPLC: Best Practice. (2024, June 20). Pharma Pathway. Retrieved from [Link]

  • Restek Corporation. (2014, March 27). Troubleshooting HPLC- Fronting Peaks. Retrieved from [Link]

  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147.

  • Prasanthi, C., et al. (2019, June 24). (PDF) Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. ResearchGate.

  • SIELC Technologies. (n.d.). Separation of Amylmetacresol on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2017, June 1). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review.

  • JETIR. (n.d.). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES.

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.

  • Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. (2025, August 7). ResearchGate.

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Institutes of Health (NIH).

  • European Pharmacopoeia. (2024, February 2). AMYLMETACRESOL Amylmetacresolum.

  • Panda, S., et al. (2021, May 12). Regular Article - Analytical and Bioanalytical Chemistry Research.

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

  • Dhir, N. K., et al. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Semantic Scholar.

  • Improving HPLC Separation of Polyphenols. (n.d.). LCGC International.

  • Recent developments in the HPLC separation of phenolic compounds. (2025, August 6). ResearchGate.

  • Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. (2025, August 5). ResearchGate.

  • PharmaCompass.com. (n.d.). Amylmetacresol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP.

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.

  • precisionFDA. (n.d.). AMYLMETACRESOL.

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). MDPI.

  • Geneesmiddeleninformatiebank. (2016, December 13). Public Assessment Report Scientific discussion Kruidvat Amylmetacresol Plus Dichloorbenzylalcohol mint lozenges (amylmetacresol/-.

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. (n.d.). PMC - NIH.

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Troubleshooting

Technical Support Center: Overcoming Excipient Interference in the Quantification of Amylmetacresol

Welcome to the technical support guide for the accurate quantification of Amylmetacresol (AMC). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with exci...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of Amylmetacresol (AMC). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with excipient interference during analytical method development and validation. As a widely used antiseptic in throat lozenges, ensuring the precise measurement of AMC is paramount for product quality and efficacy.[1] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose, troubleshoot, and resolve common analytical issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the analysis of Amylmetacresol in pharmaceutical formulations.

Q1: What is the most reliable analytical method for quantifying Amylmetacresol in a finished product?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard and most reliable technique.[1] Its strength lies in its ability to physically separate Amylmetacresol from both excipients and potential degradation products before detection, which is crucial for method specificity.[2] Typical methods utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile, with UV detection commonly set around 220 nm.[3][4]

Q2: My Amylmetacresol recovery is consistently above 100% when analyzing lozenges. What is the likely cause?

The most probable cause is co-elution, where an excipient or an impurity has the same retention time as Amylmetacresol under your current HPLC conditions. This leads to an additive signal from the UV detector, artificially inflating the calculated concentration of your analyte. Common culprits in lozenge formulations include flavorings, colorants, or other active ingredients that absorb at the same UV wavelength.

Q3: Which excipients are most likely to interfere with Amylmetacresol analysis?

While any excipient that absorbs UV light at the detection wavelength can potentially interfere, the most common sources of interference in lozenge formulations include:

  • Flavoring Agents: Many aromatic flavor compounds are UV-active and can elute near the AMC peak.

  • Colorants: Certain dyes can leach into the sample preparation and cause significant chromatographic interference.[5]

  • Other Active Pharmaceutical Ingredients (APIs): In combination products, such as those containing 2,4-Dichlorobenzyl alcohol (DCBA) or Dextromethorphan, chromatographic separation is essential.[6]

  • Degradation Products: Forced degradation studies are necessary to ensure that any products formed from stress conditions (heat, light, pH) do not co-elute with the parent AMC peak.[7][8]

Q4: Can I use UV-Vis spectrophotometry for direct quantification of Amylmetacresol in a lozenge?

Direct UV-Vis spectrophotometry is generally not recommended for quantifying AMC in a final product. The technique lacks specificity; any excipient or impurity that absorbs light at the same wavelength as AMC will contribute to the total absorbance, leading to inaccurate results.[9][10] This method is only suitable for pure AMC substance or if a comprehensive validation study proves the absence of any interfering absorbance from the sample matrix, which is rare in complex formulations like lozenges.

Q5: What is a "specificity" study and why is it crucial for my assay?

Specificity is a key validation parameter defined by the International Council for Harmonisation (ICH) guidelines.[11][12] It is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (excipients).[1][2] For an AMC assay, this means proving that the peak you are measuring is purely from AMC and not inflated by co-eluting excipients. This is typically demonstrated by analyzing a placebo (a formulation without the active ingredient) and showing that no peak is present at the retention time of Amylmetacresol.[1][6]

Section 2: Troubleshooting Guide: A Problem-to-Solution Approach

This guide provides a systematic approach to identifying and resolving common issues encountered during Amylmetacresol quantification by RP-HPLC.

Problem: An Unresolved Peak or Shoulder on the Amylmetacresol Peak in a Sample Chromatogram

This is the most critical issue, as it directly points to a lack of method specificity and is the primary cause of inaccurate, often elevated, quantification results.

Causality: The core of the problem is the inability of the current chromatographic conditions to adequately separate the Amylmetacresol peak from an interfering compound. This interferent could be an excipient, a degradation product, or another active ingredient.

Diagnostic Workflow: Before making adjustments, a logical diagnostic process must be followed to identify the source of the interference. The following workflow is recommended.

G start Unresolved Peak or Shoulder Observed on Amylmetacresol Peak step1 Prepare and Analyze Placebo Sample (All excipients, no AMC) start->step1 decision1 Is a peak observed at the retention time (RT) of Amylmetacresol? step1->decision1 outcome1 Source: Excipient Interference decision1->outcome1  Yes outcome2 Source: Likely a Degradation Product or API-Related Impurity decision1->outcome2 No   step2a Optimize Chromatographic Method for Better Resolution (See Protocol Below) outcome1->step2a step2b Conduct Forced Degradation Study to Confirm Peak Identity and Method Specificity outcome2->step2b step2b->step2a

Caption: Diagnostic workflow for identifying the source of peak co-elution.

Detailed Solutions & Protocols

Objective: To determine if formulation excipients are the source of chromatographic interference.

Methodology:

  • Prepare the Placebo: Accurately weigh and mix all excipients (sugars, binders, flavors, colors, etc.) in the same proportion as the actual product, but omit the Amylmetacresol.

  • Sample Processing: Process this placebo mixture using the exact same sample preparation procedure as the active formulation. This includes the same dissolution solvent, sonication time, and filtration steps.[4]

  • Analysis: Inject the prepared placebo sample into the HPLC system using the established method.

  • Evaluation: Examine the resulting chromatogram. If a peak appears at or very near the retention time of Amylmetacresol, you have confirmed excipient interference.

Objective: To modify HPLC parameters to separate the Amylmetacresol peak from the interfering peak.

Methodology: Systematically adjust one parameter at a time to observe its effect on peak resolution.

Parameter to AdjustRecommended ChangeExpected Outcome & Rationale
Mobile Phase Composition Decrease the percentage of the organic solvent (e.g., from 50% to 45% Acetonitrile).Increases Retention Time & Resolution: Decreasing the solvent strength in RP-HPLC will cause all components to be retained longer on the column, often providing more time for separation between closely eluting peaks.[1]
Mobile Phase pH Adjust the pH of the aqueous buffer by ±0.5 pH units.Alters Ionization & Retention: Amylmetacresol is a phenolic compound. Changing the pH can alter its polarity and interaction with the stationary phase, differentially affecting its retention compared to the interferent, especially if the interferent has different acidic/basic properties.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Improves Efficiency: A lower flow rate can increase the number of theoretical plates and improve separation efficiency, although it will also increase the total run time.[1]
Column Chemistry Switch from a standard C18 column to a different chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase).Changes Selectivity: Different stationary phases offer different separation mechanisms. A Phenyl column, for example, can provide unique pi-pi interactions that may resolve aromatic interferents from the AMC peak.

Objective: To selectively extract Amylmetacresol while leaving interfering excipients behind.

Methodology:

  • Solvent Selection: Test different diluents for sample dissolution. While starting with the mobile phase is common, a solvent that readily dissolves AMC but poorly dissolves a problematic excipient (e.g., a high-sugar component) can be effective.

  • Solid-Phase Extraction (SPE): For very complex matrices, SPE can be used to clean up the sample. A C18 SPE cartridge can be used to retain the relatively non-polar AMC while allowing highly polar excipients (like sugars) to be washed away before elution.

  • Filtration: Ensure the use of a compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove insoluble excipients like magnesium stearate, which can clog the HPLC column.

Section 3: Gold-Standard Protocols for Assay Validation

To prevent issues of interference from the outset, your analytical method must be developed and validated according to ICH guidelines.[13][14]

Protocol 1: A Validated RP-HPLC Method for Amylmetacresol Quantification

This protocol serves as a robust starting point for method development.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 4.0) and Acetonitrile (50:50, v/v)[3]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[3]
Injection Volume 20 µL
Column Temperature Ambient (~25 °C)
Diluent Mobile Phase
Expected Retention Time ~5.3 minutes[3]

Sample Preparation (for Lozenges):

  • Weigh and finely crush 20 lozenges to create a homogenous powder.

  • Accurately weigh a portion of the powder equivalent to one average lozenge weight.

  • Transfer the powder to a 100 mL volumetric flask and add approximately 70 mL of diluent.

  • Sonicate for 15 minutes to ensure complete dissolution of the Amylmetacresol.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Conducting a Forced Degradation Study

Objective: To demonstrate the stability-indicating nature of the analytical method by showing that Amylmetacresol can be quantified accurately in the presence of its degradation products.[7][8][15]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation prep Prepare Stock Solution of Amylmetacresol acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C, Solid & Solution) photo Photolytic (ICH Q1B Light Exposure) analyze Analyze Stressed Samples and Control by HPLC acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Evaluate Peak Purity and Resolution Between AMC and Degradant Peaks analyze->eval pass Method is Stability-Indicating eval->pass Resolution > 2 fail Method is Not Specific Requires Optimization eval->fail Resolution < 2

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

Methodology:

  • Prepare Solutions: Prepare separate solutions of Amylmetacresol in the chosen diluent.

  • Apply Stress: Subject each solution to one of the following stress conditions. Aim for 5-20% degradation of the active ingredient.

    • Acid Hydrolysis: Add 0.1M HCl and heat.

    • Base Hydrolysis: Add 0.1M NaOH and heat. Neutralize the sample before injection.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal: Expose the solution and solid drug to dry heat.

    • Photolytic: Expose the solution to light as specified in ICH Q1B guidelines.[8]

  • Analysis: Analyze a control (unstressed) sample and each stressed sample by your HPLC method.

  • Evaluation: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the intact Amylmetacresol peak (Resolution > 2) and the mass balance is close to 100%.

Conclusion

Accurate quantification of Amylmetacresol in complex pharmaceutical matrices is achievable but requires a systematic and scientifically rigorous approach. The majority of interference issues can be traced back to a lack of method specificity. By employing a logical diagnostic workflow—starting with a placebo analysis—and systematically optimizing chromatographic and sample preparation parameters, researchers can effectively eliminate interference. Furthermore, adhering to ICH guidelines by performing comprehensive validation, including forced degradation studies, is not merely a regulatory formality but the foundation of a robust and trustworthy analytical method.[2][15]

References
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • Waykar, P. P. (2025). Development and validation of amylmetacresol by rp-hplc method and qbd approach. World Journal of Pharmaceutical Research.
  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research.
  • SIELC Technologies. (n.d.). Separation of Amylmetacresol on Newcrom R1 HPLC column.
  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research.
  • Prasanthi, C., et al. (2019). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. ResearchGate.
  • Raghuwanshi, R. P., et al. (2025). Formulation and evaluation of lozenges. Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Study of interference of excipients.
  • Prieschl-Grassauer, E., et al. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. PMC - NIH.
  • Asmussen, B., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). Lozenges formulation and evaluation.
  • PharmTech. (2022). Forced Degradation – A Review.
  • Singh, R., & Rehman, Z. (2016). Forced degradation studies. MedCrave online.
  • Albarki, M. A. (n.d.). Excipients.
  • McNally, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PMC - NIH.
  • ResearchGate. (2016). LOZENGES FORMULATION AND EVALUATION: A REVIEW.
  • Jetir.Org. (n.d.). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES.
  • CASSS. (n.d.). Analytical Considerations for Excipients Used in Biotechnology Products.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Google Patents. (n.d.). Pharmaceutical lozenges - IE75218B1.
  • Tandel, J., et al. (2023). Chemometric-Assisted UV-Spectrophotometric Method for Quantification of Novel Anti-Tubercular Liquisolid Formul. Int. J. Pharm. Res. Allied Sci.
  • Brands, R., et al. (2023). UV/Vis spectroscopy as an in-line monitoring tool for tablet content uniformity. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (2025). Validation of UV spectrophotometric and HPLC methods for quantitative determination of atenolol in pharmaceutical preparations.
  • Rojek, B., et al. (2022). Quantification of Compatibility Between Polymeric Excipients and Atenolol Using Principal Component Analysis and Hierarchical Cluster Analysis. AAPS PharmSciTech.
  • Portal AmeliCA. (n.d.). VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS.
  • Kurup, N. S. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. International Journal of Pharmaceutical and Engineering Research.

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Optimization

Technical Support Center: Mitigating Cytotoxicity of Amylmetacresol in Cell-Based Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Amylmetacresol (AMC) in cell-based assays. This guide is designed to provide in-depth technical assis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Amylmetacresol (AMC) in cell-based assays. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and practical protocols to help you navigate the challenges associated with the inherent cytotoxicity of this compound. Our goal is to empower you to generate reliable and reproducible data by understanding and mitigating the cytotoxic effects of AMC in your experimental systems.

Introduction to Amylmetacresol and its Cytotoxic Profile

Amylmetacresol (AMC) is an antiseptic agent commonly used in topical applications for the treatment of minor infections of the mouth and throat. Its antimicrobial and antiviral properties are attributed to its ability to denature proteins and disrupt the lipid membranes of pathogens. However, this same mechanism of action can lead to significant cytotoxicity in in vitro cell-based assays, posing a challenge for researchers investigating its therapeutic potential or using it as a tool compound. Understanding the nature of AMC-induced cytotoxicity is the first step toward developing effective mitigation strategies. As a phenolic compound, AMC's cytotoxicity may be linked to membrane disruption, induction of oxidative stress, and potentially triggering programmed cell death pathways like apoptosis or causing cellular necrosis at higher concentrations.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with Amylmetacresol.

Q1: What is the likely mechanism of Amylmetacresol's cytotoxicity in my cell-based assay?

A1: The primary mechanism of AMC's cytotoxicity is believed to be the disruption of the cell membrane's lipid bilayer, similar to its antiseptic action on microbes. As a phenolic compound, it can also induce oxidative stress, which can lead to further cellular damage. Depending on the concentration and the cell type, this can result in either apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Q2: I'm seeing massive cell death even at low concentrations of AMC. What is a good starting point for a dose-response experiment?

A2: Due to its cytotoxic nature, starting with a broad range of concentrations is crucial. We recommend a logarithmic dilution series, for instance, from 100 µM down to 0.01 µM. It is essential to perform a preliminary dose-response experiment with your specific cell line to determine the IC50 (the concentration at which 50% of the cells are non-viable). This will establish a working concentration range for your subsequent experiments.

Q3: How should I prepare my Amylmetacresol stock solution?

A3: Amylmetacresol is very slightly soluble in water but is soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Store this stock in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Could the components of my cell culture medium be interacting with the Amylmetacresol?

A4: Yes, this is a critical consideration. Serum proteins, particularly albumin, can bind to hydrophobic compounds like AMC, potentially reducing its effective concentration and thus its cytotoxicity. If you observe variability in your results, consider assessing the effect of different serum concentrations in your medium.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered when working with Amylmetacresol.

Problem Potential Cause(s) Suggested Solution(s)
High variability in cytotoxicity results between experiments. 1. Inconsistent cell health and density: Cells that are unhealthy or at different growth phases will respond differently to AMC. 2. Precipitation of AMC: AMC may precipitate out of the culture medium, especially at higher concentrations. 3. Inconsistent incubation times: The cytotoxic effect of AMC is time-dependent.1. Standardize cell culture practices: Always use cells within a consistent passage number range and ensure they are in the exponential growth phase at the time of treatment. Seed cells at a consistent density for all experiments. 2. Check for precipitation: Visually inspect your culture wells for any precipitate after adding AMC. If precipitation is observed, consider lowering the concentration or preparing fresh dilutions. Sonication may aid in dissolution of the stock solution. 3. Maintain consistent timing: Use a precise and consistent incubation time for all experiments.
Unexpectedly high cytotoxicity across all concentrations. 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve AMC may be too high. 2. High sensitivity of the cell line: Some cell lines are inherently more sensitive to membrane-disrupting agents. 3. Errors in dilution calculations: A simple miscalculation can lead to much higher effective concentrations of AMC.1. Run a solvent control: Always include a vehicle control (medium with the same concentration of solvent as the highest AMC concentration) to assess solvent toxicity. 2. Test on a panel of cell lines: If possible, test AMC on different cell lines to determine if the observed sensitivity is cell-type specific. 3. Double-check all calculations: Carefully review your dilution calculations before preparing your working solutions.
Difficulty in establishing a clear dose-response curve. 1. Inappropriate concentration range: The selected concentrations may be too high or too low to capture the full dose-response relationship. 2. Compound instability: AMC may be degrading in the culture medium over the course of the experiment.1. Perform a wider range-finding experiment: Use a broader range of concentrations with logarithmic dilutions to identify the dynamic range of AMC's effect. 2. Assess compound stability: While AMC is generally stable, its stability in your specific cell culture medium at 37°C can be evaluated by incubating it in the medium for the duration of your experiment and then analyzing its concentration via HPLC, if available.
High background in cytotoxicity assays. 1. Phenol red interference: Phenol red in the culture medium can interfere with colorimetric assays like the MTT assay. 2. Serum interference: Components in the serum can also affect assay readouts.1. Use phenol red-free medium: For colorimetric assays, it is advisable to use phenol red-free medium. 2. Include appropriate controls: Always have a "medium only" background control to subtract from your experimental readings.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments to assess and characterize Amylmetacresol's cytotoxicity.

Protocol 1: Determining the IC50 of Amylmetacresol using the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Amylmetacresol (AMC)

  • Dimethyl sulfoxide (DMSO)

  • Your chosen cell line

  • Complete cell culture medium (consider using phenol red-free medium)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. 2

Troubleshooting

Technical Support Center: Enhancing the Stability of Amylmetacresol in Pharmaceutical Formulations

Welcome to the technical support center dedicated to addressing the stability challenges of Amylmetacresol (AMC) in pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the stability challenges of Amylmetacresol (AMC) in pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical troubleshooting guidance. Our goal is to empower you with the knowledge to develop robust and stable AMC-containing products by understanding the causality behind experimental choices and implementing self-validating protocols.

Introduction to Amylmetacresol (AMC) Stability

Amylmetacresol is a widely used antiseptic for the treatment of mouth and throat infections, commonly formulated in throat lozenges.[1][2] While effective, its stability can be compromised by various factors during formulation and storage, including pH, light, and interactions with excipients. Ensuring the stability of AMC is critical for maintaining the quality, efficacy, and safety of the final pharmaceutical product.[3] This guide will delve into the common stability issues encountered with AMC and provide systematic approaches to overcome them.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experimental work with Amylmetacresol.

Issue 1: Rapid degradation of AMC is observed during pilot-scale manufacturing.

Q: We are observing a significant loss of AMC content in our lozenge formulation during the pilot-scale manufacturing process, which involves heating. What are the likely causes and how can we mitigate this?

A: Thermal degradation is a common challenge with phenolic compounds like Amylmetacresol. The elevated temperatures used in manufacturing processes, such as cooking sugar-based lozenges, can accelerate degradation pathways.

Causality and Investigation:

  • Oxidation: As a phenol derivative, AMC is susceptible to oxidation, a process that can be initiated by heat.[4][5] The hydroxyl group on the phenol ring is prone to donating an electron, forming a radical that can lead to degradation products.[5]

  • Interaction with Excipients: Certain excipients can interact with AMC at elevated temperatures, leading to degradation. For instance, reducing sugars can participate in Maillard reactions, and certain lubricants or binders might have reactive impurities.[6]

Troubleshooting Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

FAQs

Q1: What are the ideal pH conditions for formulating a stable aqueous solution of Amylmetacresol?

While specific studies on the pH-stability profile of AMC are not extensively published in the readily available literature, phenolic compounds are generally more stable in acidic to neutral conditions. In alkaline conditions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation. It is recommended to conduct a pH-stability profile study for your specific formulation, typically in the range of pH 3 to 8.

Q2: Are there any specific excipients that are known to be incompatible with Amylmetacresol?

  • Strong oxidizing agents: These can directly degrade AMC.

  • Certain metal ions: Ions like iron, copper, and manganese can catalyze oxidative degradation.

  • Highly alkaline excipients: These can promote the formation of the less stable phenoxide ion. Drug-excipient compatibility studies are essential to identify any specific incompatibilities within your formulation. [6][7] Q3: Can cyclodextrins be used to improve the stability of Amylmetacresol?

Yes, cyclodextrins can potentially enhance the stability of AMC. [8]By forming inclusion complexes, cyclodextrins can encapsulate the AMC molecule, protecting it from environmental factors such as light and oxygen. This can also improve the aqueous solubility of AMC. The suitability and effectiveness of a specific cyclodextrin would need to be experimentally determined.

Conclusion

Improving the stability of Amylmetacresol in pharmaceutical formulations requires a systematic approach that begins with a thorough understanding of its chemical properties and potential degradation pathways. By implementing robust analytical methods, conducting comprehensive forced degradation and excipient compatibility studies, and making informed choices about formulation components and manufacturing processes, the stability of AMC can be significantly enhanced. This guide provides a framework for troubleshooting common stability issues and developing high-quality, stable pharmaceutical products.

References

  • World Journal of Pharmaceutical Research. (2025). Development and validation of amylmetacresol by rp- hplc method and qbd approach.
  • Geneesmiddeleninformatiebank. (2016).
  • PMC - NIH. (2017).
  • IJGM. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a | IJGM.
  • International Journal of Pharmacy and Technology. (n.d.). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol.
  • PubMed. (2005). A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV.
  • ChemIntel360. (2024). How to Improve Drug Stability with Excipients.
  • World Journal of Pharmaceutical Research. (n.d.). DEVELOPMENT AND VALIDATION OF AMYLMETACRESOL BY RPHPLC METHOD AND QBD APPROACH.
  • MedChemExpress. (2017).
  • Jetir.Org. (n.d.). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES.
  • Wikipedia. (n.d.). Amylmetacresol.
  • The Pharmaceutical Journal. (2010).
  • PubChem - NIH. (n.d.). Amylmetacresol.
  • MDPI. (n.d.).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review.
  • Pharmaceutical Technology. (2022).
  • The Pharma Innovation. (2015). Drug-Excipient compatibility studies: First step for dosage form development.
  • Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
  • Pharma Tutor. (n.d.).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

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Optimization

Troubleshooting inconsistent results in Amylmetacresol MIC assays

Welcome to the technical support resource for Amylmetacresol (AMC) Minimum Inhibitory Concentration (MIC) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and tro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Amylmetacresol (AMC) Minimum Inhibitory Concentration (MIC) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of determining the antimicrobial efficacy of AMC. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to achieve consistent, reliable, and accurate results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding Amylmetacresol and the fundamentals of MIC testing.

Q1: What is the mechanism of action of Amylmetacresol?

Amylmetacresol is a phenolic antiseptic with both antibacterial and antiviral properties.[1] Its primary mechanism is not fully elucidated but is understood to involve disruption of microbial integrity. It is suggested that AMC denatures external proteins and interferes with the lipid membranes of microorganisms.[1][2] Additionally, it has been shown to block voltage-gated sodium channels, similar to local anesthetics, which may contribute to its use in relieving sore throat symptoms.[2][3] This membrane-active nature is a critical factor to consider during MIC testing, as it can influence interactions with assay components.

Q2: What is a Minimum Inhibitory Concentration (MIC) assay?

A Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro potency of an antimicrobial agent.[4][5] It identifies the lowest concentration of a drug that inhibits the visible growth of a specific microorganism after a defined incubation period.[5][6] The result is a quantitative value (e.g., in µg/mL) that is crucial for assessing a compound's efficacy, monitoring for resistance, and guiding preclinical development.[5][7]

Q3: Which standard guidelines should I follow for Amylmetacresol MIC testing?

For maximum reproducibility and comparability, all antimicrobial susceptibility testing should adhere to internationally recognized standards. The two primary authorities are:

  • The Clinical and Laboratory Standards Institute (CLSI): Provides comprehensive guidelines, including the M07 (broth dilution methods) and M100 (performance standards) documents.[8][9][10][11]

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST): Offers harmonized standards and guidelines widely used in Europe and other regions.[4][12][13]

Following these guidelines for media preparation, inoculum standardization, and incubation conditions is the first step in preventing inconsistent results.[7][14]

Q4: What are the most common reasons for inconsistent Amylmetacresol MIC results?

Inconsistency in MIC assays, particularly for a compound like AMC, typically stems from three areas:

  • Inoculum Variability: Incorrect bacterial density is a primary driver of erratic results. A high inoculum can overwhelm the drug, leading to falsely high MICs, while a low inoculum can produce falsely low MICs.[15][16][17]

  • Compound Handling: AMC's phenolic nature and potential for limited aqueous solubility can lead to issues with precipitation, degradation, or adsorption to plastics if stock solutions and dilutions are not prepared and handled correctly.[18][19]

  • Assay Conditions: Deviations in media composition (especially cation concentration), incubation time or temperature, and plate reading methods can all introduce significant variability.[15][20]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during Amylmetacresol MIC assays.

Issue 1: High Variability in MIC Values Across Replicates or Between Experiments

Observing different MIC values for the same strain across wells in a single plate or between separate experimental runs is a common and frustrating problem. This often points to a lack of standardization in the assay setup.

Potential Cause 1.1: Inaccurate Inoculum Density
  • The "Why": The MIC is a measure of the drug concentration required to inhibit a specific number of bacterial cells. If the starting number of cells fluctuates, the concentration of drug required will also change. This is known as the "inoculum effect," where the MIC of some agents increases with higher bacterial densities.[17]

  • The Solution:

    • Culture Age: Always start from a fresh (18-24 hour) culture plate to ensure bacteria are in a consistent physiological state.[7][16] Avoid using cultures from older plates.

    • Standardize to 0.5 McFarland: Suspend 3-5 isolated colonies in sterile saline or broth.[7] Adjust the turbidity of this suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for most bacteria.[17][21][22]

    • Verification (Self-Validation): Use a spectrophotometer to verify your standard. A 0.5 McFarland standard should have an absorbance of 0.08 to 0.13 at 600-625 nm.[17][21]

    • Final Dilution: This standardized suspension must then be further diluted in the appropriate broth (e.g., CAMHB) to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

Potential Cause 1.2: Improper Drug Solubilization and Dilution
  • The "Why": Amylmetacresol is a lipophilic, phenolic compound. If not properly dissolved, it can precipitate out of solution, especially at higher concentrations in the initial dilution steps. This leads to an actual concentration in the well that is much lower than the intended concentration. Inconsistent results can arise if the compound precipitates in some replicates but not others.[23] Furthermore, lipophilic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the bioavailable concentration.[18]

  • The Solution:

    • Solvent Choice: Use a suitable solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. Ensure the final concentration of the solvent in the assay wells does not exceed levels that affect bacterial growth (typically ≤1% for DMSO).[19]

    • Fresh Stock: Prepare stock solutions fresh for each experiment or use aliquots stored properly (protected from light, at the recommended temperature) to avoid degradation.[15]

    • Vortexing: Vigorously vortex the stock solution before making serial dilutions to ensure homogeneity.

    • Plate Choice: Consider using low-binding microtiter plates to minimize adsorption of AMC to the plastic.[18]

    • Visual Check: When preparing dilutions, visually inspect for any cloudiness or precipitate, which would indicate a solubility issue.

Potential Cause 1.3: Edge Effects in Microtiter Plates
  • The "Why": The wells on the perimeter of a 96-well plate are more exposed to the external environment, leading to a higher rate of media evaporation during incubation.[24] This concentrates the media components and the drug, potentially leading to inaccurate MIC readings in the outer wells compared to the inner wells.

  • The Solution:

    • Humidify: Use a plate lid and place the plates in a humidified incubator or a container with a damp paper towel to minimize evaporation.[24]

    • Seal Plates: For long incubation times, consider using adhesive plate seals.

    • Avoid Outer Wells: The most robust solution is to not use the outermost perimeter wells for experimental samples. Fill them with sterile broth or water to create a moisture barrier for the inner wells.

Troubleshooting Workflow: Inconsistent MICs

G Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization Start->Check_Inoculum Check_McFarland Is Inoculum matched to 0.5 McFarland (OD600 = 0.08-0.13)? Check_Inoculum->Check_McFarland Fix_Inoculum Re-standardize inoculum. Use fresh culture. Check_McFarland->Fix_Inoculum No Check_Compound Verify Compound Handling Check_McFarland->Check_Compound Yes Fix_Inoculum->Start Re-run Assay Check_Solubility Is stock solution clear? Is final solvent % low? Check_Compound->Check_Solubility Fix_Compound Prepare fresh stock. Check solvent compatibility. Consider low-binding plates. Check_Solubility->Fix_Compound No Check_Plate Investigate Plate Effects Check_Solubility->Check_Plate Yes Fix_Compound->Start Re-run Assay Check_Edge Are outer wells used? Is incubator humidified? Check_Plate->Check_Edge Fix_Plate Avoid outer wells. Use plate seals and humidified incubator. Check_Edge->Fix_Plate Yes End Consistent MICs Achieved Check_Edge->End No (Best Practice) Fix_Plate->Start Re-run Assay

Caption: A decision tree for troubleshooting inconsistent MIC results.

Issue 2: "Skipped Wells" or Paradoxical Growth

This occurs when you observe bacterial growth at a higher concentration of AMC but no growth at a lower concentration.

  • The "Why": The most common cause is a simple pipetting error, where inoculum was accidentally omitted from the well that shows no growth, or where a dilution error occurred. Contamination of a single well with a resistant organism can also be a cause. Less commonly, with some compounds, precipitation at high concentrations can reduce the effective drug concentration, leading to growth, but this is usually seen across multiple high-concentration wells.

  • The Solution:

    • Pipetting Technique: Pay meticulous attention to pipetting. Use a new tip for each dilution and ensure you are adding inoculum to every well.

    • Interpretation: According to CLSI and EUCAST guidelines, if a single skipped well is observed, the MIC should be read as the highest concentration value to avoid reporting false susceptibility.[16] If two or more skipped wells are present, the result is considered invalid and the assay must be repeated.[16]

    • Purity Check: Before preparing the inoculum, streak the source culture onto an agar plate to ensure it is pure and not a mixed population.[15]

Issue 3: No Inhibition Observed, Even at High Concentrations

If the test organism grows in all wells containing Amylmetacresol, several factors should be considered.

  • The "Why":

    • Intrinsic Resistance: The organism may be intrinsically resistant to AMC. Some bacteria possess mechanisms like efflux pumps or impermeable outer membranes that prevent the drug from reaching its target.[25]

    • Compound Inactivity: The AMC stock solution may have degraded due to improper storage or age.

    • Overly Dense Inoculum: A very high inoculum density can overwhelm the drug, leading to apparent resistance.[16]

  • The Solution:

    • Use a Quality Control (QC) Strain: Always include a reference strain with a known, expected MIC range for a control compound (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).[26] If the QC strain yields the expected MIC with a standard antibiotic but your test organism grows in all AMC wells, the result points towards true resistance. If the QC strain also fails, it indicates a systemic problem with the assay (media, incubation, etc.).

    • Prepare Fresh Compound: Make a fresh stock solution of Amylmetacresol from the source powder to rule out degradation.

    • Re-verify Inoculum: Double-check that your inoculum preparation and dilution are correct and not excessively dense.

Section 3: Standardized Protocol for Amylmetacresol MIC Assay (Broth Microdilution)

This protocol is based on CLSI and EUCAST standards and is designed to be a self-validating system when run with appropriate controls.[4][7][11]

Materials and Reagents
  • Amylmetacresol (AMC) powder

  • DMSO (or other suitable solvent)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strain and a relevant QC strain (e.g., S. aureus ATCC 29213)

  • Sterile 96-well, U-bottom microtiter plates (low-binding plates recommended)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Calibrated pipettes and sterile tips

  • Humidified incubator (35 ± 2°C)

Step-by-Step Procedure
  • Preparation of AMC Stock Solution: a. Prepare a 100X stock solution of AMC in DMSO (e.g., 1280 µg/mL for a final top concentration of 12.8 µg/mL, adjust as needed based on expected potency). b. Ensure complete dissolution. Filter-sterilize using a 0.22 µm syringe filter if necessary and if compatible with the solvent. c. Prepare fresh or use validated frozen aliquots.

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies. b. Suspend colonies in sterile saline. c. Vortex gently to create a smooth suspension. d. Adjust the turbidity to match the 0.5 McFarland standard visually or spectrophotometrically (OD₆₀₀ of 0.08-0.13). This is the standardized suspension (~1.5 x 10⁸ CFU/mL). e. Dilute this standardized suspension in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL (this will be diluted 1:1 in the plate).

  • Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to wells in columns 2 through 12. b. Add 200 µL of the 100X AMC stock solution (appropriately diluted in CAMHB to be 2X the final desired highest concentration) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. e. Column 11 will serve as the growth control (no drug). f. Column 12 will serve as the sterility control (no drug, no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to each well in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results: a. Before reading, check the control wells. There should be no growth in the sterility control (column 12) and clear, turbid growth in the growth control (column 11). b. Using a plate reading mirror or by holding the plate against a dark background, find the lowest concentration of AMC that shows no visible growth (no turbidity or pellet). This concentration is the MIC.[27]

Experimental Workflow: Broth Microdilution MIC

Caption: A step-by-step workflow for the broth microdilution MIC assay.

Section 4: Data Interpretation and Best Practices

Accurate interpretation is as critical as the experimental execution.

Table 1: Example MIC Data Interpretation

This table illustrates how to read a single row of a 96-well plate for one bacterial strain against serially diluted Amylmetacresol.

WellAMC Conc. (µg/mL)ObservationInterpretation
116Clear (no pellet)No Growth
28Clear (no pellet)No Growth
34Clear (no pellet) No Growth (MIC)
42TurbidGrowth
51TurbidGrowth
60.5TurbidGrowth
............
110 (Growth Control)TurbidValid Growth
120 (Sterility Control)ClearValid Sterility

In this example, the MIC is 4 µg/mL , as it is the lowest concentration that completely inhibited visible bacterial growth.

Best Practices for Trustworthy Data
  • Run in Triplicate: Always perform assays with at least three biological replicates to ensure the result is reproducible.

  • Include Controls: Every plate must include a sterility control, a growth control, and a QC strain tested against a reference antibiotic. This system self-validates the results of each experiment.

  • Consistent Reading: Read plates at the same time point (e.g., exactly 18 hours) and under consistent lighting conditions. Using a plate reader to measure optical density (e.g., at 600 nm) can provide a quantitative backup to visual inspection.[28]

  • Meticulous Record-Keeping: Document every parameter: media lot number, incubation start/end times, QC strain results, and any deviations from the protocol. This is invaluable for troubleshooting future inconsistencies.

References

  • Amylmetacresol - Wikipedia. Wikipedia. [Link]

  • Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Amylmetacresol | C12H18O | CID 14759. PubChem - NIH. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • EUCAST. ESCMID. [Link]

  • Amylmetacresol: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • EUCAST: EUCAST - Home. EUCAST. [Link]

  • CLSI 2024 M100Ed34(1). CLSI. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN. [Link]

  • Guidance Documents. EUCAST. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • What does it mean when the MIC results are inconsistent amongst the replicates? ResearchGate. [Link]

  • McFARLAND STANDARD. Dalynn. [Link]

  • Prepare bacterial inoculum according to McFarland standards. ResearchGate. [Link]

  • McFarland Standards: Principle, Preparation, Uses, Limitations. Microbe Notes. [Link]

  • MIC and MBC testing tips to ensure reproducibility of results. Microbe Investigations. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PMC - NIH. [Link]

  • In vitro evaluation of the antimicrobial activities of selected lozenges. Semantic Scholar. [Link]

  • What common issues should be aware of when interpreting MIC values? ResearchGate. [Link]

  • Antibiotic Resistance in Klebsiella pneumoniae and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges. MDPI. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PubMed. [Link]

  • (PDF) Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. ResearchGate. [Link]

  • Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. ASM Journals. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Reading MICs from microtiter plate. YouTube. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Susceptibility testing in antibacterial drug R&D. GARDP Revive. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl a | IJGM. Dove Press. [Link]

  • (PDF) Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. ResearchGate. [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]

  • Solubility of antimycotics: a problem in in vitro experiments. PubMed. [Link]

  • Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. PMC - NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Antiviral Activity of Amylmetacresol Formulations

Document ID: AMC-TSG-2026-01 Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antiviral properties of Amylmetacresol (AM...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AMC-TSG-2026-01

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the antiviral properties of Amylmetacresol (AMC). AMC, a phenolic antiseptic, has demonstrated virucidal activity, particularly against enveloped viruses.[1][2][3] Its mechanism, while not fully elucidated, is believed to involve the disruption of viral lipid membranes and denaturation of surface proteins.[4][5][6] This guide provides in-depth troubleshooting advice, protocols for enhancing antiviral efficacy, and answers to frequently asked questions to support your experimental success. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your research decisions.

Section 1: Understanding Amylmetacresol's Antiviral Activity & Formulation Basics

Amylmetacresol (AMC) is primarily used as an antiseptic in throat lozenges, often combined with 2,4-dichlorobenzyl alcohol (DCBA), for treating minor infections of the mouth and throat.[7][8] Its utility extends to direct virucidal action against several respiratory viruses, including influenza A, respiratory syncytial virus (RSV), and coronaviruses.[2][3][5] A key characteristic is its greater efficacy against enveloped viruses compared to non-enveloped ones, likely due to its disruptive action on the viral lipid envelope.[1][2]

It is crucial to recognize that the formulation itself plays a significant role in the overall antiviral effect. Studies have indicated that excipients and the formulation's pH can modulate the virucidal activity, sometimes even more than the active ingredient alone. Therefore, optimizing the entire formulation is key to enhancing efficacy.

Section 2: Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments in a direct Q&A format.

Issue 1: High Variability in Antiviral Assay Results

  • Question: We are seeing significant well-to-well and experiment-to-experiment variability in our plaque reduction assays with our AMC formulation. What could be the cause?

  • Answer: High variability often stems from issues with formulation homogeneity, compound stability, or assay procedure.

    • Formulation Inhomogeneity: AMC has limited water solubility.[7] If your stock solution is not properly solubilized or forms a suspension, you will deliver inconsistent concentrations to your assay wells.

      • Troubleshooting Steps:

        • Solvent Check: Ensure your vehicle (e.g., DMSO, ethanol) is fully solubilizing the AMC before diluting it into your aqueous cell culture medium. Observe for any precipitation upon dilution.

        • Vortexing/Sonication: Always vortex your stock solution vigorously before making serial dilutions. For persistent issues, brief sonication of the stock solution can help ensure homogeneity.

        • Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment. Avoid freeze-thaw cycles of diluted working solutions.

    • Assay Procedure:

      • Inconsistent Adsorption Time: Ensure the 90-minute virus adsorption period is timed precisely for all plates.[9]

      • Cell Monolayer Health: Only use cell monolayers that are 95-100% confluent and healthy. Inconsistent cell density will lead to variable plaque formation.

      • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for viscous formulations, to ensure accurate volume delivery.

Issue 2: High Cytotoxicity Obscuring Antiviral Effects

  • Question: Our AMC formulation is killing the host cells (e.g., Vero E6, MDCK) at concentrations where we expect to see antiviral activity. How can we separate cytotoxicity from the antiviral effect?

  • Answer: This is a common challenge with antiseptics. The goal is to find a therapeutic window where the formulation is effective against the virus at concentrations that are not harmful to the host cells.

    • Troubleshooting Steps:

      • Determine CC50 First: Before running antiviral assays, you must determine the 50% cytotoxic concentration (CC50) of your formulation on the specific cell line you are using. A standard method is the Neutral Red Uptake (NRU) assay (see Protocol 3).[4][7][10][11]

      • Lower the Test Concentrations: Your antiviral assays (plaque reduction, TCID50) should use a concentration range well below the determined CC50 value. The highest concentration tested should be at or below the CC10 (10% cytotoxic concentration).

      • Calculate the Selectivity Index (SI): The SI is a critical measure of an antiviral's potential. It is calculated as SI = CC50 / IC50 , where IC50 is the 50% inhibitory concentration from your antiviral assay. A higher SI value (ideally >10) indicates greater antiviral specificity and a better potential therapeutic window.

    • Visualization of the Process:

      G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Testing A Prepare serial dilutions of AMC Formulation B Perform Neutral Red Uptake (NRU) Assay on uninfected cells A->B C Calculate CC50 Value B->C D Select concentrations BELOW CC50 C->D Inform concentration selection G Calculate Selectivity Index (SI = CC50 / IC50) C->G E Perform Plaque Reduction or TCID50 Assay D->E F Calculate IC50 Value E->F F->G

      Caption: Workflow for separating cytotoxic from antiviral effects.

Issue 3: Limited Activity Against Non-Enveloped Viruses

  • Question: Our AMC formulation works well against Influenza A (enveloped) but shows poor activity against Human Rhinovirus (non-enveloped). Is this expected, and can it be improved?

  • Answer: Yes, this is an expected outcome. AMC's primary mechanism involves disrupting the lipid envelope, which non-enveloped viruses lack.[1][2] Enhancing activity against these viruses requires different strategies.

    • Potential Strategies:

      • Synergistic Agents: Investigate co-formulation with agents that have known activity against non-enveloped viruses. Some polyphenolic compounds, for example, can inhibit viral attachment or replication through different mechanisms.[12][13][14]

      • pH Modification: The antiviral activity of some lozenge formulations has been linked to a low pH environment, which can induce conformational changes in viral capsid proteins.[6] Experiment with buffered formulations to maintain an acidic pH (e.g., pH 4.0-5.5) and assess if this enhances activity.

      • Mechanism of Action Studies: Confirm the lack of activity is not due to other factors. A time-of-addition assay can help determine if your compound is failing to block entry, replication, or another stage of the viral lifecycle.

Section 3: Protocols for Enhancing Antiviral Efficacy

Here we provide detailed protocols for strategies aimed at enhancing the antiviral potency of your AMC formulation.

Protocol 1: Enhancement via Co-formulation with a Penetration Enhancer (Oleic Acid)

Rationale: The oral mucosa presents a barrier to drug penetration.[5] Penetration enhancers like oleic acid, a fatty acid, can fluidize the lipid components of cell membranes, potentially increasing the uptake of AMC into virus-infected cells and enhancing its intracellular activity.[6][15]

Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of Amylmetacresol in DMSO.

    • Prepare a 200 mM stock solution of Oleic Acid (OA) in ethanol.

  • Formulation Preparation:

    • Create a series of test formulations by combining AMC with OA. For example, prepare a 2X final concentration working stock in cell culture medium with AMC at 2X your target IC50 and OA at varying final concentrations (e.g., 0.1%, 0.5%, 1.0% v/v).

    • Include control groups: AMC alone, OA alone, and vehicle control (DMSO/ethanol).

  • Cytotoxicity Screening (NRU Assay - Protocol 3):

    • Determine the CC50 for each AMC+OA combination. Oleic acid itself can be cytotoxic at higher concentrations. Ensure your test concentrations are non-toxic.

  • Antiviral Efficacy Testing (Plaque Reduction Assay - Protocol 4):

    • Perform the plaque reduction assay using the non-toxic concentrations of your AMC+OA formulations against a target virus (e.g., RSV or Influenza A).

  • Data Analysis:

    • Compare the IC50 of AMC alone with the IC50 of the AMC+OA formulations. A significant decrease in the IC50 for the combination indicates successful enhancement.

    • Calculate the Selectivity Index for each combination to ensure the therapeutic window is maintained or improved.

Data Interpretation Table (Example):

FormulationCC50 (µM) on A549 cellsIC50 (µM) against RSVSelectivity Index (SI)Fold Enhancement (vs. AMC alone)
AMC alone50050101.0
AMC + 0.1% OA45025182.0
AMC + 0.5% OA30015203.3
AMC + 1.0% OA1501212.54.2
0.5% OA alone>1000>200N/AN/A
Protocol 2: Enhancement via Liposomal Encapsulation

Rationale: Liposomes are lipid-based vesicles that can encapsulate drugs like AMC.[3][16][17] This strategy can improve the solubility of hydrophobic compounds, protect them from degradation, and facilitate their uptake into cells, potentially increasing the therapeutic index.[3][18]

Methodology:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve lipids (e.g., DSPC and Cholesterol in a 3:1 molar ratio) and Amylmetacresol in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the film with a buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization:

    • Measure the particle size and zeta potential of the AMC-loaded liposomes using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by separating free AMC from liposomes (e.g., via dialysis or size-exclusion chromatography) and quantifying the AMC in each fraction using HPLC.

  • Cytotoxicity and Efficacy Testing:

    • Perform NRU (Protocol 3) and Plaque Reduction (Protocol 4) assays comparing free AMC to liposomal AMC. Ensure you use empty liposomes as a control.

  • Data Analysis:

    • Compare the CC50 and IC50 values of free AMC vs. liposomal AMC. An ideal outcome is an increase in the CC50 (lower toxicity) and a decrease in the IC50 (higher potency), resulting in a significantly improved Selectivity Index.

Section 4: Standardized Experimental Protocols

Protocol 3: Neutral Red Uptake (NRU) Cytotoxicity Assay

Principle: This assay is based on the ability of viable, healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[4][7][19] Cytotoxic agents impair the cell's ability to retain the dye. The amount of dye extracted from the cells is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with host cells (e.g., A549, Vero E6) at a density that will achieve ~80% confluency within 24 hours (e.g., 2 x 10⁴ cells/well). Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of your AMC formulation in the appropriate cell culture medium.

    • Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to triplicate wells for each concentration.

    • Include wells with "cells + medium only" (untreated control) and "medium only" (blank).

    • Incubate for a period relevant to your antiviral assay (e.g., 48-72 hours).

  • Neutral Red Incubation:

    • Prepare a 33 µg/mL solution of Neutral Red in pre-warmed culture medium.

    • Remove the compound-containing medium from the wells. Add 100 µL of the Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C, 5% CO₂.

  • Dye Extraction:

    • Carefully aspirate the Neutral Red solution. Gently wash the cells with 150 µL of PBS.

    • Add 150 µL of Destain Solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[7]

    • Place the plate on a plate shaker for 10-15 minutes to fully extract the dye from the lysosomes.

  • Readout and Calculation:

    • Measure the optical density (OD) at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

Protocol 4: Plaque Reduction Assay

Principle: This "gold standard" assay quantifies the titer of infectious virus by measuring the ability of a single infectious virus particle to form a localized area of cell death (a "plaque") on a monolayer of cells.[20][21][22] The reduction in the number of plaques in the presence of an antiviral compound is a measure of its efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed susceptible cells (e.g., MDCK for influenza) in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of your AMC formulation in serum-free medium.

    • In separate tubes, mix each compound dilution with a standardized amount of virus calculated to produce 50-100 plaques per well.

    • Include a "virus only" control. Incubate these mixtures for 1 hour at 37°C.

  • Infection:

    • Wash the confluent cell monolayers once with PBS.

    • Inoculate the cells with 200 µL (for a 12-well plate) of the virus-compound mixture.

    • Incubate for a 90-minute adsorption period at 37°C, gently rocking the plates every 15-20 minutes.[9]

  • Overlay:

    • Carefully aspirate the inoculum.

    • Overlay the cells with ~2 mL of a semi-solid medium (e.g., 0.6% agarose or methylcellulose mixed 1:1 with 2X culture medium) containing the corresponding concentration of your AMC formulation.

  • Incubation:

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are clearly visible.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 1 mL of 10% formalin for at least 30 minutes.

    • Carefully remove the overlay plug.

    • Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.[20]

    • Gently wash with water and allow the plate to dry. Plaques will appear as clear zones against a purple background.

    • Count the number of plaques in each well.

  • Calculation:

    • Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.

    • Plot the percentage reduction against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What is the best in vitro model for testing AMC against respiratory viruses?

    • A1: The choice depends on the virus. Commonly used cell lines include Madin-Darby Canine Kidney (MDCK) cells for influenza viruses, Vero E6 (African green monkey kidney) cells for coronaviruses like SARS-CoV-2, and HEp-2 or A549 (human lung carcinoma) cells for Respiratory Syncytial Virus (RSV).[23] For more physiologically relevant data, primary human airway epithelial cell (HAEC) cultures grown at an air-liquid interface (ALI) are considered the gold standard as they mimic the structure and function of the human respiratory tract.[2][24]

  • Q2: Can I combine AMC with other known antiseptics or natural compounds?

    • A2: Yes, exploring synergistic combinations is a promising strategy. AMC is a phenolic compound. Other polyphenols, such as those found in green tea (EGCG) or garlic, have demonstrated antiviral activities and may act synergistically with AMC.[12][13][25] When testing combinations, it is essential to use a checkerboard assay design to systematically evaluate for synergy, additivity, or antagonism and to calculate a combination index (CI).

  • Q3: How does the pH of my formulation affect AMC's antiviral activity?

    • A3: The pH can have a significant impact. An acidic environment (pH < 6) has been shown to enhance the virucidal activity of some antiseptic formulations against enveloped viruses. This may be due to pH-induced destabilization of the viral envelope or rearrangement of viral glycoproteins.[4][6] We recommend testing your formulation across a range of physiologically relevant pH values (e.g., pH 5.0 to 7.4) to determine the optimal pH for activity and stability.

  • Q4: What are the stability considerations for AMC formulations?

    • A4: Phenolic compounds can be sensitive to light and oxidation.[26] It is recommended to prepare fresh stock solutions and store them protected from light at 4°C for short-term use or -20°C for long-term storage. When developing a final formulation, consider including antioxidants or using packaging that protects from light to ensure stability and maintain potency over time. Stability studies at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) are crucial for assessing shelf-life.[9][27]

Section 6: Visualizing the Enhancement Workflow

G cluster_0 Baseline Characterization cluster_1 Enhancement Strategy Development cluster_2 Comparative Evaluation start Standard AMC Formulation cc50_base Determine CC50 (Protocol 3) start->cc50_base ic50_base Determine IC50 (Protocol 4) start->ic50_base si_base Calculate Baseline Selectivity Index (SI) cc50_base->si_base ic50_base->si_base si_enhanced Calculate New Selectivity Index (SI) si_base->si_enhanced Compare SI Values strategy Select Enhancement Strategy Penetration Enhancer (Protocol 1) Liposomal Formulation (Protocol 2) Synergistic Agent formulate Prepare & Characterize Enhanced Formulation strategy->formulate cc50_enhanced Determine CC50 of Enhanced Formulation formulate->cc50_enhanced ic50_enhanced Determine IC50 of Enhanced Formulation formulate->ic50_enhanced cc50_enhanced->si_enhanced ic50_enhanced->si_enhanced end_node Optimized Formulation (Improved SI) si_enhanced->end_node

Caption: General workflow for developing and validating an enhanced AMC formulation.

References

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. NTP. Retrieved from [Link]

  • Tarsin, W. N., & Singh, T. R. R. (2015). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Expert Opinion on Drug Delivery, 12(9), 1445-1459.
  • Jadhav, K. R., et al. (2011). Chemical Enhancers in Buccal and Sublingual Delivery. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(1), 1289-1297.
  • BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]

  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]

  • Sathya, V., & Senthil Kumar, M. (2023). A review novel mucoadhesive buccal permeation enchancers. International Journal Of Modern Pharmaceutical Research, 7(3), 1-10.
  • Wikipedia. (n.d.). Penetration enhancer. Retrieved from [Link]

  • de Groot, R. J., et al. (2021). In Vitro Modelling of Respiratory Virus Infections in Human Airway Epithelial Cells – A Systematic Review. Frontiers in Immunology, 12, 749506.
  • Naveen, C., et al. (2011). Chemical Enhancers in Buccal and Sublingual Delivery. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(1), 1289-1297.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Agilent. (n.d.). TCID50 Assay. Retrieved from [Link]

  • Yasmin, R., et al. (2023). Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers. Polymers, 15(1), 193.
  • Constant, S., et al. (2023). A Novel In Vitro Primary Human Alveolar Model (AlveolAir™) for H1N1 and SARS-CoV-2 Infection and Antiviral Screening. Cells, 12(3), 444.
  • Geneesmiddeleninformatiebank. (2016). Public Assessment Report Scientific discussion Kruidvat Amylmetacresol Plus Dichloorbenzylalcohol mint lozenges. Retrieved from [Link]

  • Morales, H. (2006). TCID 50 protocol. Retrieved from [Link]

  • Muñoz-Basagoiti, J., et al. (2023). Experimental Models to Investigate Viral and Cellular Dynamics in Respiratory Viral Co-Infections. Viruses, 15(5), 1111.
  • Anand, U., et al. (2023). Polyphenols as Antiviral Agents: Their Potential Against a Range of Virus Types. Molecules, 28(20), 7047.
  • Bitesize Bio. (2024). Virology through numbers: Plaque and TCID50 assays. Retrieved from [Link]

  • Wang, Y., et al. (2022). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Journal of Controlled Release, 345, 693-714.
  • Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 34(3), 725-727.
  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Al-Waili, K. S., et al. (2012). Synergistic Antibacterial Effects of Polyphenolic Compounds from Olive Mill Wastewater.
  • ViroStatics. (n.d.). Determination of antiviral activity against Severe Respiratory Viruses. Retrieved from [Link]

  • Parisi, O. I., et al. (2022). Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. Foods, 11(15), 2240.
  • Panec, M., & Katz, D. S. (2006). Plaque Assay Protocols. American Society for Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo models for Testing anti-viral agents against common viruses. Retrieved from [Link]

  • Li, W., et al. (2024). Microneedle-Based Technologies for Long-Acting Transdermal Drug Delivery in Wearable Devices. Pharmaceutics, 16(5), 629.
  • Patel, A. N., et al. (2024). Focused Insights into Liposomal Nanotherapeutics for Antimicrobial Treatment. Current Drug Delivery, 21(1), 1-15.
  • Al-Shabib, N. A., et al. (2021). Antiviral Role of Phenolic Compounds against Dengue Virus: A Review. Molecules, 26(15), 4477.
  • Tang, Y., et al. (2019). Natural Phenolic Acids and Their Derivatives against Human Viral Infections. Current Medicinal Chemistry, 26(23), 4417-4436.
  • Iheanocho, P., et al. (2025). Sustainable Formulation of Phenol-Based Disinfectants for Industrial and Domestic Use. Journal of Engineering Research and Reports, 27(9), 1-10.
  • Zhang, Z., et al. (2023). Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing. Frontiers in Pharmacology, 14, 1111124.
  • Chen, Y. C., et al. (2024). In Vitro Development of Local Antiviral Formulations with Potent Virucidal Activity Against SARS-CoV-2 and Influenza Viruses. Pharmaceuticals, 17(2), 162.
  • ResearchGate. (2021). Antiviral Role of Phenolic Compounds against Dengue Virus: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeted delivery of antibiotics using liposomes and nanoparticles: Research and applications. Retrieved from [Link]

  • Al-Shamsi, M. S., et al. (2022). Nanomaterial-Augmented Formulation of Disinfectants and Antiseptics in Controlling SARS CoV-2.
  • Donnelly, R. F., et al. (2012). Innovative Strategies for Enhancing Topical and Transdermal Drug Delivery. Current Pharmaceutical Design, 18(28), 4297-4316.
  • Expert Opinion on Drug Delivery. (2021). Repurposing pharmaceutical excipients as an antiviral agent against SARS-CoV-2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Advances in Topical Antiviral Drug Delivery: Role of Liposomes and Nanotechnology-Based Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005113736A2 - Acidic phenolic disinfectant compositions.
  • Singh, S., et al. (2023). Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy. Journal of Clinical Medicine, 12(13), 4381.
  • Bishop, E. S., et al. (2017). Controlled Solvent Removal from Antiviral Drugs and Excipients in Solution Enables the Formation of Novel Combination Multi-Drug-Motifs in Pharmaceutical Powders Composed of Lopinavir, Ritonavir and Tenofovir. PLoS One, 12(1), e0169269.

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Optimization

Amylmetacresol Synthesis: A Technical Guide to Overcoming Batch-to-Batch Variability

Amylmetacresol (AMC) Technical Support Center Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and managing batch-to-batch variability i...

Author: BenchChem Technical Support Team. Date: January 2026

Amylmetacresol (AMC) Technical Support Center

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and managing batch-to-batch variability in the synthesis of Amylmetacresol (AMC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose issues, optimize your process, and ensure consistent, high-quality yields.

Batch-to-batch inconsistency is a significant challenge in pharmaceutical manufacturing, impacting everything from production timelines to regulatory compliance. In Amylmetacresol synthesis, this variability often stems from the nuances of the reaction chemistry, particularly the widely used Friedel-Crafts alkylation and acylation routes. This center provides in-depth FAQs, troubleshooting flowcharts, and validated protocols to help you navigate these complexities.

Synthesis Overview: Common Pathways to Amylmetacresol

Amylmetacresol, chemically 5-methyl-2-pentylphenol, is primarily synthesized via the alkylation or acylation of m-cresol.[1] While several methods exist, a prevalent route involves a multi-step process that offers robust control over the final product structure.[2] The general pathway is outlined below.

Amylmetacresol Synthesis Workflow start Starting Materials: m-Cresol & Valeric Acid/Derivative step1 Step 1: Esterification (Formation of m-cresol valerate) start->step1 Acid catalyst step2 Step 2: Rearrangement (Fries or similar) Formation of Valeryl m-cresol (VMC) step1->step2 Oxoacid (e.g., H2SO4) Elevated Temp. [6] step3 Step 3: Reduction (e.g., Catalytic Hydrogenation) step2->step3 Pd/C catalyst, H2 [6, 10] purification Purification (e.g., Distillation) step3->purification end_product Final Product: Amylmetacresol (AMC) purification->end_product

Caption: Generalized workflow for Amylmetacresol synthesis.

Frequently Asked Questions (FAQs)

Raw Materials & Reagents

Q1: How critical is the purity of the starting m-cresol? A1: The purity of m-cresol is paramount. The presence of isomers like o-cresol or p-cresol can lead to the formation of corresponding isomeric impurities in the final product, which can be difficult to separate.[3][4] Always use m-cresol with the highest possible purity and verify its identity and purity by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.

Q2: What are the common alkylating/acylating agents, and what are the trade-offs? A2:

  • Valeryl chloride or Valeric anhydride: Used in Friedel-Crafts acylation to form the valeryl m-cresol (VMC) intermediate.[2] This route is often preferred as it avoids the carbocation rearrangements typical of Friedel-Crafts alkylation, leading to fewer isomeric impurities.[5]

  • Pentyl halides (e.g., pentyl bromide): Used in direct Friedel-Crafts alkylation. This method is more direct but is prone to generating a mixture of products due to potential carbocation rearrangements (hydride and methyl shifts).[6][7]

  • Amylene (Pentene): Can also be used for alkylation, but control over selectivity can be challenging.[8]

Reaction Conditions & Kinetics

Q3: What is the role of the Lewis acid catalyst in Friedel-Crafts reactions for AMC synthesis? A3: In Friedel-Crafts reactions, a Lewis acid (e.g., AlCl₃, FeCl₃) is used to generate a strong electrophile. In alkylation, it helps form a pentyl carbocation from an alkyl halide.[9] In acylation, it coordinates with the acyl halide to form a highly electrophilic acylium ion.[5] The choice and amount of catalyst are critical process parameters (CPPs) that directly influence reaction rate and impurity profile.[10]

Q4: Why is temperature control so critical throughout the synthesis? A4: Temperature is a critical process parameter that affects both reaction kinetics and selectivity.[10][11]

  • Esterification & Rearrangement: Higher temperatures can accelerate the desired reaction but may also promote side reactions, such as polymerization or degradation, leading to increased impurity levels and darker product color.[2] Optimal temperatures for the rearrangement step are often in the range of 100-130°C.[2]

  • Reduction: The catalytic hydrogenation step is often exothermic. Poor temperature control can lead to over-reduction of the aromatic ring, forming impurities like 5-methyl-2-pentylcyclohexanone.[2]

Impurities & Analysis

Q5: What are the most common impurities found in Amylmetacresol synthesis? A5: Common impurities include unreacted starting materials (m-cresol), intermediates (valeryl m-cresol), and byproducts from side reactions. The European Pharmacopoeia (Ph. Eur.) lists several potential impurities.[3][12] A summary of key impurities is provided in the table below.

Q6: Which analytical techniques are best for monitoring reaction progress and final product purity? A6: Gas Chromatography (GC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the primary methods.

  • GC: The European Pharmacopoeia specifies a GC method for purity assessment, often using a macrogol 20000 stationary phase.[6] It is excellent for separating volatile components like AMC and its isomers.

  • RP-HPLC: This is a versatile technique for quantifying AMC and related substances.[13][14] Methods are typically validated according to ICH guidelines for parameters like linearity, precision, and accuracy.[15][16]

Troubleshooting Guide: Diagnosing and Resolving Variability

This section addresses specific problems encountered during AMC synthesis. The flowchart below provides a logical pathway for diagnosing high impurity levels.

Troubleshooting High Impurity Levels problem Problem: High Impurity Levels in Final AMC Batch analysis Step 1: Identify Impurity (GC-MS, HPLC with standards) problem->analysis unreacted_sm Unreacted m-Cresol or VMC? analysis->unreacted_sm Identify side_product Known Side-Product? (e.g., Isomers, Over-reduction) analysis->side_product Identify unknown_impurity Unknown Impurity? analysis->unknown_impurity Identify cause_sm Potential Cause: - Insufficient reaction time - Low temperature - Catalyst deactivation unreacted_sm->cause_sm cause_side Potential Cause: - Incorrect temp/pressure - Non-optimal reagent stoichiometry - Carbocation rearrangement side_product->cause_side cause_unknown Potential Cause: - Contaminated raw material - Degradation - Leak in system (air/moisture) unknown_impurity->cause_unknown solution_sm Corrective Action: - Increase reaction time/temp - Check catalyst quality/loading - Re-run reaction monitoring cause_sm->solution_sm solution_side Corrective Action: - Re-validate CPPs (Temp, Pressure) - Adjust molar ratios - Consider acylation route over alkylation cause_side->solution_side solution_unknown Corrective Action: - Test purity of all starting materials - Review purification/storage conditions - Ensure inert atmosphere cause_unknown->solution_unknown

Caption: Decision tree for troubleshooting high impurity levels.

Issue 1: Low Yield of Amylmetacresol

Q: My final yield is consistently lower than expected across different batches. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can often be traced back to several key areas:

  • Incomplete Reactions:

    • Causality: The esterification, rearrangement, or reduction steps may not be proceeding to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor catalyst activity.[11]

    • Troubleshooting:

      • Reaction Monitoring: Implement in-process controls (IPCs) using GC or HPLC at set intervals to track the disappearance of starting materials and the appearance of the product.

      • Catalyst Evaluation: For the reduction step, ensure the palladium on carbon (Pd/C) catalyst is not expired or poisoned. Use a consistent supplier and consider performing a quality check on new catalyst batches. The use of an acidic additive like citric acid can enhance selectivity.[6]

      • Parameter Optimization: Re-evaluate critical process parameters. A Design of Experiments (DoE) approach can help identify the optimal temperature, pressure, and reaction time to maximize conversion.[6]

  • Mechanical Losses during Workup and Purification:

    • Causality: Significant product loss can occur during transfers, filtration, and extractions. The final distillation step is particularly critical; if not optimized, AMC can be lost in either the light or heavy fractions.[2]

    • Troubleshooting:

      • Extraction Efficiency: Ensure the pH of the aqueous phase is optimized for the separation and that a sufficient volume of extraction solvent is used. Perform multiple extractions (e.g., 3x) to maximize recovery.[17]

      • Distillation Optimization: Carefully monitor the vacuum pressure and temperature during fractional distillation. Collect fractions and analyze by GC to ensure the AMC cut-off points are precise, minimizing loss to adjacent fractions.

Issue 2: High Levels of a Specific Impurity

Q: Batch analysis shows a recurring high level of the 5-methyl-2-pentylcyclohexanone impurity. What causes this and how can it be prevented?

A: The presence of 5-methyl-2-pentylcyclohexanone indicates over-reduction of the aromatic ring during the catalytic hydrogenation of valeryl m-cresol.[2]

  • Root Causes:

    • Excessive Hydrogen Pressure: Higher-than-specified hydrogen pressure can drive the non-selective reduction of the benzene ring.

    • High Temperature: The reaction is exothermic, and a runaway temperature can favor the over-reduction pathway.

    • Prolonged Reaction Time: Allowing the reaction to proceed long after the VMC has been consumed increases the likelihood of side reactions.

    • Catalyst Loading: An excessively high catalyst-to-substrate ratio can lead to overly aggressive hydrogenation.

  • Control Strategies:

    • Strict Parameter Control: Maintain hydrogen pressure in the validated range (e.g., modern protocols often use mild pressures around 0.5-1.0 bar).[6] Implement robust cooling to maintain the reaction temperature within its specified limits (e.g., around 12.5°C as cited in some modern protocols).[18]

    • Endpoint Determination: Use GC or HPLC to monitor the reaction. Stop the reaction as soon as the valeryl m-cresol peak is no longer detectable or falls below a specified limit.

    • Purification: While prevention is key, some processes include a specific step to remove this ketone impurity, such as an oxime treatment, before final distillation.[2]

Impurity NamePotential SourceRecommended Control StrategyAnalytical Method
m-Cresol Unreacted starting materialOptimize reaction stoichiometry and time; ensure efficient purification.GC, HPLC[3]
Valeryl m-cresol (VMC) Incomplete reductionMonitor hydrogenation endpoint via IPC; check catalyst activity.GC, HPLC[2]
5-methyl-2-pentylcyclohexanone Over-reduction of the aromatic ringStrictly control H₂ pressure, temperature, and reaction time during hydrogenation.[2]GC
Isomeric Amylphenols Use of impure m-cresol; carbocation rearrangement in alkylationUse high-purity m-cresol; favor the acylation-reduction pathway over direct alkylation.[7]GC, HPLC
2-(1-hydroxypentyl)-5-methylphenol Incomplete reduction of the ketoneEnsure complete reduction; this impurity is undesirable as it can dehydrate during distillation.[2]HPLC
Issue 3: Color and Appearance Variability

Q: Some batches of our final Amylmetacresol product are darker or have a pinkish hue, even though purity by GC is acceptable. What could be the cause?

A: Amylmetacresol is known to change color during storage, darkening or developing a yellow, brownish, or pink hue.[19] While minor color changes may not affect purity, significant batch-to-batch color variability points to process inconsistencies.

  • Oxidation:

    • Causality: Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), trace metals, or light. This often forms highly colored quinone-type structures.

    • Troubleshooting:

      • Inert Atmosphere: Ensure all reaction and purification steps, especially at elevated temperatures like distillation, are performed under an inert atmosphere (e.g., nitrogen or argon).

      • Chelating Agents: If trace metal contamination from reactors is suspected, consider adding a small amount of a chelating agent like EDTA during workup.

      • Storage: Store the final product in amber containers, protected from light, and consider blanketing with nitrogen.

  • Thermal Degradation:

    • Causality: "Hot spots" in the reactor or prolonged exposure to high temperatures during distillation can cause thermal decomposition, leading to colored byproducts.

    • Troubleshooting:

      • Distillation Conditions: Use a high-vacuum distillation to lower the boiling point and minimize thermal stress on the product.

      • Temperature Monitoring: Ensure accurate and calibrated temperature probes are used to avoid overheating.

Key Experimental Protocols

Protocol 1: Purity and Assay Determination by RP-HPLC

This protocol is a representative method for the quality control of Amylmetacresol, based on principles outlined in pharmaceutical analysis literature.[14][15][16]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of mixed phosphate buffer (pH 4.0) and acetonitrile in a 50:50 ratio.[13]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 220 nm.

    • Column Temperature: 25°C.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh about 25 mg of Amylmetacresol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Sample Solution: Accurately weigh about 25 mg of the Amylmetacresol batch sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • System Suitability Test (SST):

    • Inject the standard solution six times.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

      • The theoretical plates (N) should be ≥ 2000.

      • The tailing factor (T) should be ≤ 2.0.

  • Procedure:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the percentage purity or assay of Amylmetacresol in the sample relative to the standard.

  • Validation Principles:

    • This method must be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness according to ICH Q2(R1) guidelines to be considered a self-validating system.[13][14]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of High-Quality Organic Compounds with 4-tert-Amylphenol (CAS 80-46-6). Retrieved from [Link]

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147. Retrieved from [Link]

  • Waykar, P. P., & Bhor, R. J. (2025). DEVELOPMENT AND VALIDATION OF AMYLMETACRESOL BY RPHPLC METHOD AND QBD APPROACH. World Journal of Pharmaceutical Research, 14(06), 204-217. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012017204A1 - Efficient and cost-effective process for the manufacture of amyl m-cresol.
  • World Journal of Pharmaceutical Research. (2025). development and validation of amylmetacresol by rp- hplc method and qbd approach. Retrieved from [Link]

  • SynZeal. (n.d.). Amylmetacresol Impurities. Retrieved from [Link]

  • ResearchGate. (2019). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. Retrieved from [Link]

  • SynThink. (n.d.). Amylmetacresol Impurities, Related Compounds, Reference Standards. Retrieved from [Link]

  • Synchemia. (n.d.). Amylmetacresol EP Impurity C. Retrieved from [Link]

  • BioPharm International. (n.d.). Current Thoughts on Critical Process Parameters and API Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amylmetacresol-Impurities. Retrieved from [Link]

  • Jetir.org. (n.d.). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. Retrieved from [Link]

  • ResearchGate. (n.d.). Current thoughts on critical process parameters and API synthesis. Retrieved from [Link]

  • Worldwidejournals.com. (n.d.). Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. Retrieved from [Link]

  • AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US1789410A - Amyl-cresols and process for making.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Retrieved from [Link]

  • ResearchGate. (2007). Alkylation of m-Cresol with Cyclopentene in the Presence of p- Toluenesulphonic Acid. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 4-Tert-Amylphenol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • MDPI. (2023). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Wikipedia. (n.d.). Amylmetacresol. Retrieved from [Link]

  • Geneesmiddeleninformatiebank. (2016). Public Assessment Report Scientific discussion Kruidvat Amylmetacresol Plus Dichloorbenzylalcohol mint lozenges. Retrieved from [Link]

  • National Institutes of Health. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Retrieved from [Link]

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Troubleshooting

Amylmetacresol Extraction from Complex Matrices: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the refinement of amylmetacresol (AMC) extraction methods. This guide is designed to provide in-depth, experienc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the refinement of amylmetacresol (AMC) extraction methods. This guide is designed to provide in-depth, experience-based insights and troubleshooting solutions for challenges encountered during the extraction of amylmetacresol from complex matrices. As Senior Application Scientists, we understand that robust and reliable analytical methods are crucial for accurate quantification and successful drug development.[1][2] This resource is structured to address specific issues in a practical, question-and-answer format, explaining the "why" behind experimental choices to ensure method integrity and trustworthiness.

Understanding Amylmetacresol and Its Extraction Challenges

Amylmetacresol (AMC) is an antiseptic agent commonly used in throat lozenges to treat mouth and throat infections.[3] It is a derivative of m-cresol and is soluble in water, ethanol, acetone, diethyl ether, and oil.[3] The accurate quantification of AMC in various matrices, such as pharmaceutical formulations and biological samples, is essential for quality control, pharmacokinetic studies, and efficacy assessments.[4][5]

The primary challenge in AMC analysis lies in its extraction from complex sample matrices, which can contain a multitude of interfering substances.[6] These matrix components can lead to issues such as ion suppression or enhancement in mass spectrometry-based methods, ultimately affecting the accuracy and precision of the results.[7][8][9][10] Therefore, a well-optimized sample preparation strategy is paramount for reliable analysis.[11][12]

Troubleshooting Common Extraction Techniques

This section provides troubleshooting guidance for the most common extraction techniques used for amylmetacresol: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE).

Solid-Phase Extraction (SPE)

SPE is a popular sample preparation technique due to its high selectivity, potential for automation, and ability to provide clean extracts.[6][13][14] However, several issues can arise during method development and application.

Troubleshooting SPE for Amylmetacresol

Question/Issue Plausible Causes & Scientific Explanation Recommended Solutions & Protocol Adjustments
Why is my amylmetacresol recovery consistently low? Incomplete Elution: The elution solvent may not be strong enough to desorb AMC completely from the SPE sorbent. Amylmetacresol, being a phenolic compound, can exhibit strong interactions with certain sorbent chemistries. Improper Conditioning/Equilibration: Failure to properly activate and equilibrate the sorbent can lead to inconsistent retention and subsequent loss of the analyte.[13][15] Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in breakthrough of the analyte during sample loading.Optimize Elution Solvent: Test a stronger or more polar solvent. For reversed-phase SPE (e.g., C18), consider increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture. A small amount of acid or base might be needed to disrupt interactions. Refine Conditioning/Equilibration: Ensure the sorbent is fully wetted with the conditioning solvent (e.g., methanol) and then equilibrated with a solution that mimics the sample matrix pH and ionic strength.[13] Evaluate Cartridge Capacity: Dilute the sample or use a larger SPE cartridge to avoid overloading.
I'm observing significant matrix effects in my LC-MS/MS analysis. How can I improve the cleanup? Co-elution of Matrix Components: The chosen SPE protocol may not be selective enough to remove all interfering substances from the matrix.[8] These co-eluting compounds can suppress or enhance the ionization of amylmetacresol in the mass spectrometer source.[7][9][16]Incorporate a Wash Step: Introduce a wash step after sample loading with a solvent that is strong enough to remove weakly bound interferences but weak enough to retain amylmetacresol. The ideal wash solvent will have a polarity between the loading and elution solvents. Optimize Sorbent Chemistry: Consider a mixed-mode SPE sorbent that utilizes multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) for enhanced selectivity.[6] Molecularly Imprinted Polymers (MIPs) can offer highly specific extraction for target analytes.[6]
My results are not reproducible from one extraction to the next. What could be the cause? Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to variable recovery. Channeling: If the sample is loaded too quickly or the sorbent bed is not properly packed, channeling can occur, where the sample bypasses the sorbent, resulting in poor retention.Control Flow Rate: Use a vacuum manifold with a flow control valve or an automated SPE system to maintain a consistent and slow flow rate, especially during sample loading. Ensure Proper Sample Loading: Load the sample slowly and evenly onto the sorbent bed to prevent channeling.

Experimental Workflow for SPE of Amylmetacresol

A generalized workflow for Solid-Phase Extraction (SPE) of amylmetacresol.
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases.[17][18] It is a versatile and cost-effective method.

Troubleshooting LLE for Amylmetacresol

Question/Issue Plausible Causes & Scientific Explanation Recommended Solutions & Protocol Adjustments
Why is the recovery of amylmetacresol low after LLE? Incorrect pH: The pH of the aqueous phase significantly influences the ionization state of amylmetacresol. As a phenolic compound, it is more soluble in its ionized form in the aqueous phase. For efficient extraction into an organic solvent, the pH of the aqueous phase should be adjusted to suppress its ionization. Inappropriate Solvent Choice: The organic solvent may not have the optimal polarity to effectively partition amylmetacresol from the aqueous phase.[18]Optimize Aqueous Phase pH: Adjust the pH of the aqueous sample to be at least 2 pH units below the pKa of amylmetacresol to ensure it is in its neutral, more hydrophobic form. Screen Different Organic Solvents: Test a range of water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find the one that provides the best extraction efficiency.
I'm having trouble with emulsion formation. How can I break it? High Concentration of Surfactants or Proteins: Biological matrices often contain substances that act as emulsifying agents, stabilizing the interface between the aqueous and organic layers.[19]Centrifugation: Spin the sample at a moderate speed to help break the emulsion. Addition of Salt: Adding a small amount of a neutral salt (e.g., sodium chloride) can increase the ionic strength of the aqueous phase, which can help to break the emulsion. Filtration through Glass Wool: Passing the emulsified mixture through a plug of glass wool can sometimes help to separate the layers.
My final extract is still "dirty" and causing issues with my analytical instrument. Insufficient Selectivity: LLE is generally less selective than SPE, and many matrix components can be co-extracted with the analyte.Back-Extraction: Perform a back-extraction by transferring the organic extract to a fresh aqueous solution with a different pH. This can help to remove impurities that have different acid-base properties than amylmetacresol. Combine with SPE: Use LLE as a preliminary cleanup step followed by a more selective SPE procedure for a cleaner final extract.

Experimental Workflow for LLE of Amylmetacresol

A fundamental workflow for Liquid-Liquid Extraction (LLE) of amylmetacresol.
Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[20][21] It offers advantages such as rapid extraction times and the elimination of large volumes of organic solvents.[22]

Troubleshooting SFE for Amylmetacresol

Question/Issue Plausible Causes & Scientific Explanation Recommended Solutions & Protocol Adjustments
Why is the extraction efficiency of amylmetacresol with supercritical CO2 low? Polarity Mismatch: Supercritical CO2 is a nonpolar solvent and may not be efficient at extracting moderately polar compounds like amylmetacresol.[23]Add a Modifier: Introduce a small amount of a polar co-solvent (modifier), such as methanol or ethanol, to the supercritical CO2.[21] This will increase the polarity of the fluid and enhance the solubility of amylmetacresol.
I'm experiencing analyte carryover between extractions. Incomplete Elution from the Collection Trap: The analyte may not be completely desorbed from the collection trap after extraction.Optimize Collection Parameters: Ensure the temperature of the collection trap during the desorption phase is sufficient to volatilize the analyte.[22] The choice of rinsing solvent and its volume are also critical for complete recovery from the trap.
The extraction seems to be slow and incomplete. Mass Transfer Limitations: The supercritical fluid may not be effectively penetrating the sample matrix to access the amylmetacresol.Optimize Sample Preparation: Grind the sample to a smaller particle size to increase the surface area available for extraction. Incorporate a Static Extraction Step: Before the dynamic extraction, allow the sample to soak in the supercritical fluid under static conditions for a period of time to improve the diffusion of the analyte out of the matrix.[22]

Experimental Workflow for SFE of Amylmetacresol

A schematic of the Supercritical Fluid Extraction (SFE) process for amylmetacresol.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for the quantification of amylmetacresol after extraction?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and robust method for amylmetacresol quantification.[4][5] RP-HPLC provides excellent separation of amylmetacresol from other components in the extract.[4] MS detection, particularly tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity, which is crucial when dealing with complex matrices and low analyte concentrations.[11]

Q2: How should I prepare my amylmetacresol standards for calibration?

A2: It is crucial to prepare calibration standards in a matrix that closely matches the final extracted samples to compensate for matrix effects.[10][11] This can be achieved by preparing a "matrix-matched" calibration curve. To do this, obtain a blank matrix sample (a sample of the same type that does not contain amylmetacresol), extract it using your developed method, and then spike the blank extract with known concentrations of an amylmetacresol standard.[16]

Q3: What are the key validation parameters I need to assess for my amylmetacresol extraction method?

A3: According to ICH guidelines, the key validation parameters for an analytical method include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[4][5]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[4][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.[24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Q4: How should I store my samples containing amylmetacresol before extraction?

A4: Amylmetacresol is a stable compound under recommended storage conditions.[25][26] However, to minimize any potential degradation, it is advisable to store samples at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) and protected from light.[26][27][28] It is also important to prevent repeated freeze-thaw cycles, which can degrade the analyte and alter the sample matrix.

Q5: Are there any known stability issues with amylmetacresol during the extraction process?

A5: Amylmetacresol is generally stable during typical extraction procedures.[25] However, exposure to strong oxidizing agents or extreme pH conditions for prolonged periods should be avoided.[26] It is always good practice to perform stability studies of the analyte in the sample matrix and during the various steps of the extraction process as part of method validation.

References

  • World Journal of Pharmaceutical Research. (2025). Development and Validation of Amylmetacresol by RP-HPLC Method and QbD Approach.
  • Geneesmiddeleninformatiebank. (2016).
  • World Journal of Pharmaceutical Research. DEVELOPMENT AND VALIDATION OF AMYLMETACRESOL BY RPHPLC METHOD AND QBD APPROACH.
  • International Journal of ChemTech Research. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol.
  • International Journal of ChemTech Research. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol.
  • RBNAinfo. (2013).
  • Amazon S3. Summary of Product Characteristics.
  • Amazon S3. (2020).
  • ResearchGate. (2019). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol.
  • WelchLab. (2025).
  • International Journal of Innovative Science and Research Technology.
  • Jetir.Org. PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES.
  • Wikipedia. Amylmetacresol.
  • European Commission. (2015).
  • MDPI.
  • Chemistry LibreTexts. (2022). Liquid-Liquid Extraction.
  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • ResearchGate. (2025). Matrix effects in (ultra)
  • Wikipedia. Supercritical fluid extraction.
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  • American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
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  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • Gavin Publishers. (2018).
  • Waters. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5.
  • EPA.
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  • MDPI. Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow.
  • PMC - NIH. (2023).
  • MedchemExpress.com. Amylmetacresol | Antibacterial/Antiviral Agent.
  • Google Patents. WO2012017204A1 - Efficient and cost-effective process for the manufacture of amyl m-cresol.
  • NIH. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • PubMed. (2021).
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  • Benchchem. Troubleshooting low recovery of 3-Methylglutarylcarnitine during sample extraction.

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Troubleshooting

Avoiding degradation of Amylmetacresol during sample preparation

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Amylmetacresol (AMC). This resource is designed to provide in-depth troubleshooting assist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Amylmetacresol (AMC). This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the challenges of sample preparation and analysis, with a core focus on preventing the degradation of this widely used antiseptic.

Introduction to Amylmetacresol and its Stability Challenges

Amylmetacresol (5-methyl-2-pentylphenol) is a common active pharmaceutical ingredient (API) in antiseptic lozenges for the treatment of mouth and throat infections.[1] As a substituted phenol, its chemical structure is susceptible to degradation under various environmental conditions, which can impact the accuracy and reliability of analytical results. Understanding and mitigating these degradation pathways are crucial for ensuring the quality and efficacy of pharmaceutical formulations containing AMC.

This guide will delve into the primary factors that can lead to AMC degradation during sample preparation and provide practical, evidence-based strategies to maintain its integrity.

I. Troubleshooting Guide: Common Issues in Amylmetacresol Sample Preparation

This section addresses specific problems you may encounter during your experimental workflow, providing explanations for their causes and actionable solutions.

Issue: Low or Inconsistent Recovery of Amylmetacresol

Q: My analytical results show lower than expected concentrations of Amylmetacresol, or the results are highly variable between samples. What could be the cause?

A: Low or inconsistent recovery of Amylmetacresol is a frequent challenge, often stemming from degradation during the sample preparation process. The phenolic hydroxyl group in AMC's structure makes it susceptible to several degradation pathways.

Potential Causes and Solutions:

  • Oxidative Degradation: Phenols are prone to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxide impurities in solvents and excipients.[2] This can lead to the formation of colored degradation products, such as quinones.

    • Solution:

      • Use High-Purity Solvents: Always use freshly opened, HPLC-grade or equivalent solvents to minimize peroxide contamination.

      • De-gas Solvents: Before use, de-gas all solvents and aqueous solutions to remove dissolved oxygen.

      • Work Under Inert Atmosphere: For highly sensitive samples, consider preparing them under an inert atmosphere (e.g., nitrogen or argon).

      • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the sample solvent can prevent oxidative degradation. However, ensure the antioxidant does not interfere with your analytical method.

  • Photodegradation: Exposure to light, particularly in the UV range, can induce photochemical reactions and lead to the degradation of photosensitive compounds like phenols.[3]

    • Solution:

      • Use Amber Glassware: Always handle and store Amylmetacresol standards and samples in amber volumetric flasks and vials to protect them from light.

      • Minimize Light Exposure: Work in a shaded area or wrap glassware in aluminum foil during sample preparation.

      • Photostability Studies: As per ICH Q1B guidelines, conduct photostability studies to understand the light sensitivity of your specific formulation.[4]

  • Thermal Degradation: Elevated temperatures during sample preparation steps like dissolution or extraction can accelerate degradation reactions.[5]

    • Solution:

      • Avoid Excessive Heat: Use sonication in a cool water bath for dissolution instead of heating, whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration.

      • Controlled Temperature Storage: Store stock solutions and prepared samples at recommended temperatures, typically refrigerated (2-8 °C), to slow down potential degradation.

  • pH-Related Instability: The stability of phenols can be pH-dependent. Extreme pH conditions (highly acidic or basic) can catalyze hydrolytic or oxidative degradation.

    • Solution:

      • Maintain a Neutral to Slightly Acidic pH: For aqueous solutions, aim to keep the pH in the neutral to slightly acidic range (pH 4-7), where many phenolic compounds exhibit better stability.

      • Buffer Your Samples: If your sample matrix has an extreme pH, consider neutralizing or buffering it before analysis.

Issue: Appearance of Unknown Peaks in the Chromatogram

Q: I am observing extra, unidentified peaks in my HPLC chromatogram when analyzing Amylmetacresol samples. What are these, and how can I prevent them?

A: The appearance of unknown peaks is often indicative of degradation products or impurities. Forced degradation studies are a systematic way to investigate the potential degradation pathways of a drug substance.[6][7]

Potential Sources of Unknown Peaks:

  • Degradation Products: As discussed above, oxidation, photodegradation, and thermal stress can lead to the formation of new chemical entities.

  • Excipient Interactions: Components of the pharmaceutical formulation, such as sugars (glucose, sucrose), flavorings, and colorants, can potentially interact with Amylmetacresol, especially under stress conditions like heat during lozenge manufacturing.[8][9]

  • Process-Related Impurities: The European Pharmacopoeia lists several potential process-related impurities of Amylmetacresol, such as m-cresol (impurity B), p-cresol (impurity D), and others.[10] These may also be present in your sample.

Troubleshooting and Identification Strategy:

  • Perform Forced Degradation Studies: Systematically expose a solution of pure Amylmetacresol to the following stress conditions as per ICH guidelines to generate potential degradation products:[7][10]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug or solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV and visible light as per ICH Q1B guidelines.

  • Analyze Stressed Samples: Analyze the stressed samples using a validated stability-indicating HPLC method. The appearance of new peaks that are absent in the unstressed sample will indicate the formation of degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the Amylmetacresol peak in your sample chromatograms. Peak impurity suggests the co-elution of a degradation product.

  • Structural Elucidation: For the identification of unknown peaks, advanced analytical techniques are necessary:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the degradation products, which is a critical piece of information for proposing potential structures.[4][11][12][13]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can provide detailed structural information to definitively identify the degradation products.[14]

Hypothetical Degradation Pathway of Amylmetacresol:

Based on the known chemistry of phenols, a likely degradation pathway for Amylmetacresol under oxidative conditions involves the formation of quinone-type structures.

G Amylmetacresol Amylmetacresol (Phenol derivative) Oxidative_Stress Oxidative Stress (e.g., H₂O₂, light, heat) Amylmetacresol->Oxidative_Stress Intermediate Phenoxy Radical (Unstable Intermediate) Oxidative_Stress->Intermediate Degradation_Product Quinone-type Degradation Products Intermediate->Degradation_Product

Caption: Hypothetical oxidative degradation pathway of Amylmetacresol.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Amylmetacresol for sample preparation?

A1: Amylmetacresol is practically insoluble in water but very soluble in organic solvents like acetone and ethanol (96%).[10] For RP-HPLC analysis, a common approach is to dissolve the sample in a water-miscible organic solvent such as methanol or acetonitrile and then dilute it with the mobile phase or a mixture of water and the organic solvent.

Q2: What are the optimal storage conditions for Amylmetacresol stock solutions and prepared samples?

A2: To minimize degradation, Amylmetacresol stock solutions and prepared samples should be stored in tightly sealed, amber glass containers to protect them from light and evaporation. Refrigeration at 2-8°C is recommended to slow down potential thermal degradation. It is also advisable to prepare fresh solutions for each analysis whenever possible.

Q3: How can I ensure my HPLC method is "stability-indicating" for Amylmetacresol?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients. To validate your HPLC method as stability-indicating, you must:

  • Perform forced degradation studies as described in the troubleshooting section.

  • Demonstrate that the degradation products do not co-elute with the Amylmetacresol peak.

  • Assess the peak purity of the Amylmetacresol peak in the presence of its degradation products using a PDA detector.

  • Show that the method can separate the known impurities of Amylmetacresol as listed in pharmacopeias.

Q4: Are there any known incompatibilities between Amylmetacresol and common lozenge excipients?

A4: While specific studies on the compatibility of Amylmetacacresol with all possible excipients are not extensively published, general knowledge suggests potential interactions. Sugars like sucrose and glucose, which are common in lozenges, can potentially interact with APIs at the high temperatures used in lozenge manufacturing.[8] Some flavoring agents and colorants can also be reactive. It is recommended to perform compatibility studies by preparing binary mixtures of Amylmetacresol with each excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH). These mixtures should then be analyzed for the appearance of degradation products.

Q5: What are the typical chromatographic conditions for the analysis of Amylmetacresol by RP-HPLC?

A5: Several validated RP-HPLC methods have been published for the quantification of Amylmetacresol. A typical method would involve:[1]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to the slightly acidic range to ensure good peak shape.

  • Detection: UV detection at a wavelength where Amylmetacresol has significant absorbance (e.g., around 220 nm or 275 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Experimental Protocol: Preparation of a Standard Solution of Amylmetacresol

This protocol provides a step-by-step guide for preparing a standard solution of Amylmetacresol for HPLC analysis.

  • Materials:

    • Amylmetacresol reference standard

    • HPLC-grade methanol or acetonitrile

    • HPLC-grade water

    • Amber volumetric flasks (e.g., 10 mL, 100 mL)

    • Calibrated analytical balance

    • Volumetric pipettes

  • Procedure:

    • Accurately weigh approximately 10 mg of the Amylmetacresol reference standard into a 10 mL amber volumetric flask.

    • Add about 7 mL of methanol or acetonitrile and sonicate in a cool water bath for 5-10 minutes, or until the standard is completely dissolved.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with the same solvent and mix well. This is your stock solution (Concentration: ~1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent to the desired concentration range for your calibration curve. For example, to prepare a 10 µg/mL working standard, pipette 1 mL of the stock solution into a 100 mL amber volumetric flask and make up to volume with the mobile phase.

Data Summary Table: Common Impurities of Amylmetacresol

Impurity NameOther NamesPotential Source
Impurity A3-Methyl-2-pentylphenolProcess-related
Impurity Bm-CresolProcess-related
Impurity C5-Methyl-2-(2-methylbutyl)phenolProcess-related
Impurity Dp-CresolProcess-related
Impurity GDiastereoisomers of an unknown structureProcess-related
Impurity KUnknown structureProcess-related

Source: European Pharmacopoeia (Ph. Eur.)[10]

Logical Workflow for Troubleshooting Amylmetacresol Degradation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigate Degradation cluster_3 Advanced Analysis cluster_4 Solution Problem Low or Inconsistent Amylmetacresol Recovery or Appearance of Unknown Peaks Check_Method Review Analytical Method (e.g., integration parameters, column performance) Problem->Check_Method Check_Standards Verify Standard Preparation and Integrity Problem->Check_Standards Check_Oxidation Evaluate for Oxidative Degradation (e.g., use fresh solvents, de-gas mobile phase) Check_Method->Check_Oxidation Check_Standards->Check_Oxidation Check_Photodegradation Assess for Photodegradation (e.g., use amber glassware, work in low light) Check_Oxidation->Check_Photodegradation Check_Thermal Investigate Thermal Stress (e.g., avoid excessive heat during dissolution) Check_Photodegradation->Check_Thermal Check_pH Check pH of Sample and Mobile Phase Check_Thermal->Check_pH Forced_Degradation Perform Forced Degradation Studies Check_pH->Forced_Degradation LC_MS_NMR Identify Degradation Products (LC-MS, NMR) Forced_Degradation->LC_MS_NMR Optimize_Method Optimize Sample Preparation and Analytical Method LC_MS_NMR->Optimize_Method

Caption: A logical workflow for troubleshooting issues related to Amylmetacresol degradation during sample preparation.

References

  • AMYLMETACRESOL Amylmetacresolum. (2024, February 2). European Pharmacopoeia 7.0.
  • development and validation of amylmetacresol by rp- hplc method and qbd approach. (2025, February 16). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace.
  • development and validation of amylmetacresol by rp- hplc method and qbd approach. (2025, February 16). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 1 H NMR of intermediate degradation products and final degradation products. (n.d.).
  • WO2005067906A2 - Pharmaceutical composition comprising 2,4-dichlorobenzyl alcohol and amylmetacresol. (n.d.).
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Amylmetacresol Impurities. (n.d.). SynZeal.
  • Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. (n.d.).
  • Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. (2021, December 18). Pharma Excipients.
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  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace.
  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). MDPI.
  • The influence of excipients on physical and pharmaceutical properties of oral lyophilisates containing a pregabalin-acetaminophen combin
  • Compatibility Study of Ambroxol HCl Drug-Excipients by Using IR Spectroscopy. (n.d.).
  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (n.d.). Preprints.org.
  • Photostability testing of pharmaceutical products. (2025, August 10).
  • Thermal degradation: Significance and symbolism. (2025, December 27). Synapse.
  • Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. (n.d.). Semantic Scholar.
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  • CHARACTERIZATION OF PHARMACEUTICALS BY THERMAL ANALYSIS CARACTERIZAÇÃO DE FÁRMACOS POR ANÁLISE TÉRMICA. (n.d.). UEPG.
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Optimization

Strategies to reduce the volatility of Amylmetacresol in analytical testing

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Volatility in Analytical Testing Introduction: The Analytical Challenge of Amylmetacresol Amylmetacresol (AMC) is a widely used antise...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Volatility in Analytical Testing

Introduction: The Analytical Challenge of Amylmetacresol

Amylmetacresol (AMC) is a widely used antiseptic, primarily formulated in throat lozenges and sprays to treat minor infections of the mouth and throat.[1][2] Chemically, it is a phenol derivative (5-methyl-2-pentylphenol) with physicochemical properties that present a unique challenge for analytical scientists.[1][3] Its relatively low melting point and boiling point classify it as a semi-volatile compound, making it susceptible to loss during sample preparation and analysis. This volatility can lead to inaccurate quantification, impacting product quality control, stability studies, and formulation development.

This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive resource of frequently asked questions, troubleshooting strategies, and validated protocols to help you minimize the volatility of AMC and ensure the accuracy and reproducibility of your analytical results.

Section 1: Frequently Asked Questions (FAQs) on AMC Volatility

This section addresses fundamental questions regarding the properties of AMC and their analytical implications.

Q1: What specific physicochemical properties of Amylmetacresol contribute to its volatility?

A: Amylmetacresol's tendency to volatilize stems from its specific physical and chemical characteristics. It has a low melting point of 24°C, meaning it can exist as a liquid or waxy solid at or near room temperature.[1][4][5] Its boiling point, while 258°C at atmospheric pressure, is significantly lower under vacuum (137-139°C at 50 mmHg), which is indicative of a semi-volatile nature.[1][4] This combination means that even at ambient or slightly elevated temperatures commonly used in the laboratory, AMC has a sufficient vapor pressure to transition into the gas phase, leading to analyte loss.

PropertyValueSource
Chemical Name 5-methyl-2-pentylphenol[1]
Molecular Formula C₁₂H₁₈O[1][3]
Molar Mass 178.27 g/mol [3]
Melting Point 24 °C (75 °F)[4][5]
Boiling Point 139 °C (at 15 mmHg)[5]
Solubility Practically insoluble in water; very soluble in ethanol, acetone, ether.[4][5]

Q2: How does AMC's volatility directly impact analytical results?

A: The volatility of AMC can introduce significant errors and variability into analytical measurements. The primary impacts are:

  • Negative Bias (Low Recovery): The most common issue is the loss of analyte during sample handling and preparation. Evaporation from open vials, during sample transfers, or during solvent evaporation steps will lead to a lower concentration in the final sample extract than was present in the original product. This results in consistently low assay values.

  • Poor Precision (High RSD): Analyte loss is often inconsistent across samples. Factors like minor variations in the time a vial is left uncapped, the ambient laboratory temperature, or the surface area of the solution can cause different amounts of AMC to be lost from one sample to the next.[6] This leads to poor reproducibility and high Relative Standard Deviation (%RSD) in your results.

Q3: Which analytical techniques are most susceptible to issues with AMC volatility?

A: While all techniques require careful sample handling, Gas Chromatography (GC) is generally more susceptible to problems with semi-volatile compounds like AMC than High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography (GC): The inherent nature of GC involves high temperatures. The heated injection port (typically >250°C) is designed to rapidly volatilize the sample. If not optimized, this can cause thermal degradation of AMC in addition to issues with volatility during sample preparation. Analyte can also be lost if the transfer from the injector to the column is inefficient.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method as it is performed at or near ambient temperature, completely avoiding the issue of thermal degradation during analysis.[8][9][10] The primary challenge for HPLC methods remains the potential for analyte loss during the initial sample preparation and extraction stages before the sample is safely contained within a sealed autosampler vial.

Section 2: Troubleshooting Guide for Common Analytical Issues

This guide provides solutions to specific problems encountered during the analysis of Amylmetacresol.

Q4: My AMC recovery is consistently low and results are variable. What should I investigate?

A: Low and inconsistent recovery is the classic symptom of analyte loss due to volatility. The issue almost certainly lies within your sample preparation workflow.

Potential CauseRecommended SolutionCausality Explained
Evaporation during sample weighing/transfer Work quickly and keep samples covered as much as possible. If dissolving a lozenge, add the solvent to the weighing vessel immediately after weighing the powder.Minimizing the time the sample is exposed to the atmosphere reduces evaporative loss.
High temperature during extraction/dissolution Use chilled solvents (e.g., ethanol, acetonitrile) for extraction. Perform any shaking or vortexing steps at controlled room temperature or in a cold room. Avoid sonication, which can heat the sample.Lowering the temperature of the solvent reduces the vapor pressure of AMC, significantly decreasing its tendency to evaporate.[6]
Solvent evaporation steps (e.g., using Nitrogen) Avoid any solvent evaporation or sample concentration steps. If unavoidable, perform them at the lowest possible temperature and ensure the sample is not taken to complete dryness.Concentrating the sample by removing solvent will inevitably cause the loss of semi-volatile analytes like AMC along with the solvent.
Improper sample storage Keep all standard solutions, stock solutions, and final sample extracts in tightly sealed vials with minimal headspace. Store them at refrigerated temperatures (2-8°C) when not in use.Capping vials prevents evaporation, and refrigeration further reduces the vapor pressure of AMC.[11]

Q5: I'm observing poor peak shape (tailing) for AMC in my Gas Chromatography (GC) analysis. How can I improve it?

A: Poor peak shape in GC is often due to activity in the inlet or on the column, or issues with thermal stability.

  • Cause: The phenolic hydroxyl group (-OH) on AMC is polar and can interact with active sites (unpassivated silanols) in the GC inlet liner or on the column, causing peak tailing.

  • Solution 1 - Inlet Optimization: Use a deactivated inlet liner (e.g., a silanized liner) and replace it frequently. Pack the liner with a small amount of deactivated glass wool to help trap non-volatile matrix components and ensure uniform volatilization. Lowering the inlet temperature to the minimum required for efficient volatilization (e.g., 240-260°C) may also help reduce on-inlet degradation.

  • Solution 2 - Derivatization: A highly effective strategy is to derivatize the AMC before analysis. Silylation (e.g., using BSTFA) will replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This new compound is more volatile, much less polar, and more thermally stable, resulting in sharp, symmetrical peaks.

  • Solution 3 - Use a Cold Injection Technique: Techniques like Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) inlets introduce the sample into the inlet at a low temperature, which is then rapidly heated. This minimizes the time the analyte spends in the hot inlet, reducing the chance for degradation or interaction.

Section 3: Recommended Analytical Protocols & Workflows

The following protocols are designed to minimize volatility and ensure robust quantification of Amylmetacresol.

Protocol 1: Optimized Sample Preparation from Pharmaceutical Lozenges

This protocol details the extraction of AMC from a solid lozenge matrix while minimizing analyte loss.

Step-by-Step Methodology:

  • Sample Composite: Accurately weigh and finely crush a representative number of lozenges (e.g., 20) to create a homogenous powder composite.[9]

  • Sample Weighing: Accurately weigh an amount of the powder equivalent to a single lozenge dose into a 50 mL volumetric flask.

  • Initial Dissolution: Immediately add approximately 25 mL of chilled diluent (e.g., 50:50 Acetonitrile:Water) to the flask. Cap the flask tightly.

  • Extraction: Agitate the flask on a mechanical shaker for 20-30 minutes at room temperature until the powder is fully dispersed and the AMC is dissolved. Do not use a sonicator bath as this can increase the sample temperature.

  • Dilution to Volume: Allow the flask to return to room temperature, then dilute to the 50 mL mark with the chilled diluent. Cap and invert 10-15 times to ensure homogeneity.

  • Filtration & Transfer: Filter a portion of the solution through a 0.45 µm syringe filter (PTFE or other compatible material) directly into a 2 mL autosampler vial.

  • Capping: Immediately cap the vial with a septum cap to prevent evaporation.

  • Storage: If not analyzing immediately, store the vials at 2-8°C.

Experimental Workflow: Sample Preparation

G cluster_prep Sample Preparation Workflow start Crush Lozenges to Homogenous Powder weigh Weigh Powder into Volumetric Flask start->weigh Step 1 dissolve Add Chilled Diluent & Immediately Cap weigh->dissolve Step 2 extract Mechanical Shaking (Room Temp) dissolve->extract Step 3 dilute Dilute to Volume with Chilled Diluent extract->dilute Step 4 filter Filter into Autosampler Vial dilute->filter Step 5 cap Immediately Cap Vial filter->cap Step 6 analyze Proceed to HPLC/GC Analysis or Refrigerate cap->analyze Step 7

Caption: Workflow for AMC extraction from lozenges.

Protocol 2: Robust RP-HPLC-UV Method for Quantification of Amylmetacresol

This method is based on common procedures found in the literature and is designed for stability and reproducibility.[9][10][12]

ParameterRecommended Condition
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Discovery C18, Zorbax Eclipse)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 4.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Autosampler Temp. 10°C
Injection Volume 10 µL
UV Detection 220 nm
Run Time ~10 minutes
Expected RT of AMC ~5.3 minutes[9][12]

System Suitability Test (SST) Criteria:

  • Standard Injections: Inject the working standard solution five times.

  • Peak Asymmetry (Tailing Factor): Must be ≤ 2.0 for the Amylmetacresol peak.

  • Theoretical Plates (N): Must be ≥ 2000 for the Amylmetacresol peak.

  • %RSD: The relative standard deviation for the peak areas of the five replicate injections must be ≤ 2.0%.

Troubleshooting Logic for HPLC Analysis

G cluster_prep Sample Preparation Checks cluster_hplc HPLC System Checks issue Problem: Low or Variable AMC Results temp Was chilled solvent used? issue->temp Start Here capping Were vials immediately capped? temp->capping Yes node_temp_no Solution: Use chilled solvent to reduce vapor pressure. sonication Was sonication avoided? capping->sonication Yes node_cap_no Solution: Ensure vials are tightly sealed immediately after filling. autosampler Is autosampler cooling on (e.g., 10°C)? sonication->autosampler Yes node_sonic_no Solution: Use mechanical shaking; sonication adds heat. leaks Any visible leaks in the flow path? autosampler->leaks Yes node_auto_no Solution: Enable cooling to maintain sample integrity in the queue. node_leak_no Solution: Perform system maintenance and check fittings.

Caption: Decision tree for troubleshooting low AMC recovery.

References
  • Jetir.org. (n.d.). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES. Available at: [Link]

  • Liscovitch, M., & Lavie, Y. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. International Journal of General Medicine, 10, 53–60. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14759, Amylmetacresol. Available at: [Link]

  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(1), 141-147. Available at: [Link]

  • Tan, T.W., et al. (2017). Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. JBI Database of Systematic Reviews and Implementation Reports, 15(4), 862-872. Available at: [Link]

  • Waykar, P. P., & Bhor, R. J. (2025). DEVELOPMENT AND VALIDATION OF AMYLMETACRESOL BY RP- HPLC METHOD AND QBD APPROACH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(6), 204-217. Available at: [Link]

  • Wikipedia. (n.d.). Amylmetacresol. Available at: [Link]

  • PharmaCompass. (n.d.). Amylmetacresol. Available at: [Link]

  • ResearchGate. (2019). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. Available at: [Link]

  • Geneesmiddeleninformatiebank. (2016). Public Assessment Report Scientific discussion Kruidvat Amylmetacresol Plus Dichloorbenzylalcohol mint lozenges. Available at: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). DEVELOPMENT AND VALIDATION OF AMYLMETACRESOL BY RPHPLC METHOD AND QBD APPROACH. Available at: [Link]

  • ResearchGate. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Available at: [Link]

  • McNally, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 477–482. Available at: [Link]

  • Google Patents. (n.d.). AU2009284011A1 - Sore throat compositions.
  • Emerald Transportation Solutions. (2020). How Temperature Can Affect Medication Stability. Available at: [Link]

  • Wade, A. G., et al. (2012). Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 281-294. Available at: [Link]

  • Vellas, C., et al. (2013). Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting. Annals of Emergency Medicine, 62(5), 527-533.e2. Available at: [Link]

  • Sundaraj, S., et al. (2022). Preoperative amylmetacresol and dichlorobenzyl alcohol with lignocaine lozenge reduces postoperative sore throat following general anaesthesia using supraglottic airway devices: A double-blinded, randomised, placebo-controlled trial. Indian Journal of Anaesthesia, 66(7), 523-529. Available at: [Link]

  • Drug Development & Delivery. (n.d.). THROAT SPRAY SYSTEMS - Key Considerations When Developing a Throat Spray Solution. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Amylmetacresol and 2,4-Dichlorobenzyl Alcohol for Antiseptic Applications

A Technical Guide for Researchers and Drug Development Professionals Introduction Amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) are two phenolic compounds widely utilized as antiseptics, most notably in comb...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) are two phenolic compounds widely utilized as antiseptics, most notably in combination within over-the-counter (OTC) lozenges for the symptomatic relief of sore throat.[1][2][3] Their prevalence in formulations stems from a broad-spectrum antimicrobial activity and a favorable, albeit modest, local anesthetic effect.[4][5] This guide provides a detailed comparative analysis of these two active pharmaceutical ingredients (APIs), focusing on their mechanisms of action, antimicrobial efficacy, and key experimental data to inform research and development in antiseptic formulations.

While often used synergistically, understanding the individual and combined attributes of AMC and DCBA is critical for optimizing existing formulations and developing novel antiseptic products. This analysis synthesizes data from in-vitro studies to provide a clear, evidence-based comparison for the scientific community.

Physicochemical Properties and Structure

A foundational understanding of the chemical nature of AMC and DCBA is essential for any formulation scientist.

  • Amylmetacresol (AMC): An alkylated phenol (5-methyl-2-pentylphenol) with a molecular formula of C12H18O.[3] Its structure features a hydroxyl group attached to a benzene ring, which is crucial for its antiseptic activity, and a pentyl chain that enhances its lipophilicity, facilitating interaction with microbial cell membranes.

  • 2,4-Dichlorobenzyl Alcohol (DCBA): A halogenated aromatic alcohol with the molecular formula C7H6Cl2O.[4] The presence of two chlorine atoms on the benzyl ring significantly increases its antimicrobial potency compared to unsubstituted benzyl alcohol. It is a white to off-white solid with slight solubility in water but good solubility in organic solvents.[4]

Comparative Mechanism of Action

Both AMC and DCBA exert their antiseptic effects through non-specific, multi-targeted mechanisms, which is advantageous in preventing the development of microbial resistance. Their primary modes of action involve the disruption of microbial integrity and function.

The prevailing scientific consensus suggests that the antiseptic action of these compounds is primarily due to their ability to interact with and disrupt the lipid bilayers of microbial cell membranes.[5][6] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, both molecules are capable of denaturing microbial proteins, including critical enzymes and structural proteins, which further contributes to their bactericidal and virucidal effects.[4][5]

Some evidence also points to a local anesthetic effect, particularly for DCBA, which is thought to arise from a blockade of voltage-gated sodium channels in neuronal membranes, thereby reducing the transmission of pain signals.[3][4][5]

cluster_Antiseptics Antiseptic Compounds cluster_Microbe Microbial Cell cluster_Neuron Nerve Cell (Pain Pathway) AMC Amylmetacresol (AMC) Membrane Cell Membrane (Lipid Bilayer) AMC->Membrane Disruption Proteins Cellular Proteins (Enzymes, Structural) AMC->Proteins Interaction NaChannel Voltage-Gated Sodium Channels AMC->NaChannel Blockade (also reported) DCBA 2,4-Dichlorobenzyl Alcohol (DCBA) DCBA->Membrane Disruption DCBA->Proteins Interaction DCBA->NaChannel Blockade Leakage Leakage of Intracellular Contents Membrane->Leakage Denaturation Protein Denaturation Proteins->Denaturation PainSignal Reduced Pain Signal (Anesthetic Effect) NaChannel->PainSignal CellDeath Microbial Cell Death Leakage->CellDeath Denaturation->CellDeath

Caption: Combined mechanism of action for AMC and DCBA.

Antimicrobial Spectrum and Efficacy: A Data-Driven Comparison

The combination of AMC and DCBA is known for its broad-spectrum activity against bacteria and its virucidal effects against several enveloped viruses.[7][8][9]

Bactericidal Activity

In-vitro studies demonstrate that a combination of AMC (0.6 mg) and DCBA (1.2 mg) dissolved in artificial saliva exhibits rapid bactericidal activity against a range of oropharyngeal pathogens.[7][8] A time-kill kinetics study showed significant reductions in colony-forming units (CFUs) within minutes of exposure.

Table 1: Bactericidal Efficacy of AMC/DCBA Combination Lozenge [7][8][10]

Target Organism Time for >99.9% (3-log10) Reduction Log10 Reduction at 1 min (CFU/mL ± SD)
Streptococcus pyogenes 1 minute 5.7 ± 0.1
Haemophilus influenzae 1 minute 6.1 ± 0.1
Arcanobacterium haemolyticum 1 minute 6.5 ± 0.0
Fusobacterium necrophorum 1 minute 6.5 ± 0.0
Streptococcus dysgalactiae 5 minutes 1.5 ± 0.2
Moraxella catarrhalis 5 minutes 0.5 ± 0.1

| Staphylococcus aureus | 10 minutes | 0.5 ± 0.2 |

Causality Insight: The rapid bactericidal action, particularly against key pharyngitis pathogens like S. pyogenes, is clinically significant.[7][8] The 10-minute timeframe for a >99.9% kill of all tested species is consistent with the typical dissolution time of a lozenge in the oral cavity, suggesting that effective antimicrobial concentrations are achieved in situ.[7]

Virucidal Activity

The virucidal properties of AMC and DCBA have been demonstrated against several enveloped respiratory viruses, which are common causes of sore throats.[11][12] The mechanism is thought to involve disruption of the viral lipid envelope and denaturation of surface proteins (spikes), which are essential for infectivity.[6][11]

  • Effective Against: Studies have confirmed virucidal effects against Influenza A virus, Respiratory Syncytial Virus (RSV), SARS-CoV, Parainfluenza virus type 3, and Cytomegalovirus.[11][13] A significant reduction in viral titre (approx. 3.5 log10) can be observed within two minutes of contact.[11]

  • Less Effective Against: The combination is notably less effective against non-enveloped viruses, such as rhinoviruses and adenoviruses, which lack the susceptible lipid envelope.[9][11]

This selectivity is a critical consideration in drug development. While effective for many viral causes of pharyngitis, formulations targeting the common cold may require additional agents to cover non-enveloped viruses like rhinovirus.

Key Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, protocols must be robust and reproducible. The following outlines a standard workflow for evaluating the bactericidal activity of antiseptic lozenges.

Protocol: Time-Kill Kinetic Assay for Antiseptic Lozenges

Objective: To determine the rate and extent of bactericidal activity of an AMC/DCBA lozenge against a specific oropharyngeal pathogen (e.g., Streptococcus pyogenes).

Materials:

  • AMC/DCBA lozenges (e.g., 0.6 mg AMC / 1.2 mg DCBA)

  • Artificial Saliva Medium (validated formulation)[7]

  • Bacterial culture (S. pyogenes), adjusted to ~10^7 - 10^8 CFU/mL

  • Phosphate-Buffered Saline (PBS)

  • Neutralizing broth (e.g., Dey-Engley Neutralizing Broth)

  • Standard plate count agar (e.g., Tryptic Soy Agar with 5% sheep blood)

  • Incubator, water bath, spectrophotometer, vortex mixer, pipettes, timers.

Methodology:

  • Preparation of Test Solution: Dissolve one AMC/DCBA lozenge in a defined volume of pre-warmed (37°C) artificial saliva to simulate oral conditions.[7] A 5 mL volume is often used as a standard.[7] Prepare a placebo (non-medicated lozenge) control in the same manner.

  • Inoculum Preparation: Grow a fresh overnight culture of S. pyogenes. Adjust the culture density in PBS to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Exposure: Add a small volume of the bacterial inoculum to the dissolved lozenge solution and the placebo solution to achieve a starting concentration of ~10^6 - 10^7 CFU/mL. Immediately start a timer.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 5, 10 minutes), withdraw an aliquot from the test and placebo mixtures.

  • Neutralization: Immediately transfer the aliquot into a neutralizing broth to stop the antiseptic action. This is a critical self-validating step to ensure the observed effect is not merely bacteriostatic.

  • Quantification: Perform serial dilutions of the neutralized samples in PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation & Counting: Incubate plates under appropriate conditions (e.g., 37°C, 5% CO2 for S. pyogenes). After 24-48 hours, count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Calculate the log10 reduction in CFU/mL for the active lozenge compared to the initial inoculum and the placebo control at each time point.

cluster_Prep Preparation cluster_Exp Exposure & Sampling cluster_Analysis Quantification & Analysis P1 Dissolve AMC/DCBA Lozenge in Artificial Saliva E1 Inoculate Lozenge Solution with Bacteria P1->E1 P2 Prepare Bacterial Inoculum (~10^8 CFU/mL) P2->E1 E2 Sample at Time Points (0, 1, 5, 10 min) E1->E2 E3 Immediately Transfer to Neutralizing Broth E2->E3 Critical Step: Stop Antiseptic Action A1 Perform Serial Dilutions & Plate on Agar E3->A1 A2 Incubate Plates (24-48h) A1->A2 A3 Count Colonies (CFU) & Calculate Log10 Reduction A2->A3

Caption: Experimental workflow for a time-kill kinetic assay.

Safety and Toxicology Profile

For topical agents like AMC and DCBA, the safety profile is paramount. Both compounds are generally considered safe for short-term oral use.

  • Toxicity: 2,4-dichlorobenzyl alcohol has a reported oral LD50 of 2.7 g/kg in rats and 2.3 g/kg in mice, indicating low acute toxicity.[4]

  • Metabolism: DCBA is metabolized in the liver to hippuric acid and excreted via urine.[4] Amylmetacresol is oxidized to a carboxylic acid, glucuronidated, and also eliminated by the kidneys.[3]

  • Adverse Effects: When used as directed in lozenges, serious side effects are rare.[1] Mild local irritation of the oral cavity or tongue soreness can occur.[1][3] Hypersensitivity reactions are very uncommon.[3]

  • Cytotoxicity: As with any antiseptic, high concentrations can exhibit cytotoxicity to human cells. However, the transient exposure and concentrations achieved during lozenge use are well within the established safety margins. It is crucial for developers to conduct cytotoxicity assays (e.g., MTT or LDH release assays) on relevant oral cell lines (e.g., gingival fibroblasts) to confirm the safety of new formulations.

Applications in Drug Development and Formulation

The synergistic combination of AMC and DCBA remains a cornerstone of medicated lozenge development for sore throat.

  • Synergy: The combination of two antiseptics with slightly different properties likely provides a broader and more robust antimicrobial effect than either agent alone.

  • Dual Action: The formulation provides a dual benefit: antiseptic action to address the underlying microbial cause and a mild anesthetic effect for rapid symptomatic relief.[1][4]

  • Formulation Considerations:

    • Solubility: DCBA's slight water solubility requires careful formulation to ensure it remains dissolved and active in the lozenge matrix and upon release in saliva.[4]

    • pH: The efficacy of these phenolic compounds can be pH-dependent. Some studies note that a low pH environment enhances virucidal activity.[11] Formulators must consider the impact of excipients (buffers, acidulants) on both stability and efficacy.

    • Excipients: The choice of excipients can impact the overall performance. Some studies suggest that certain excipients may contribute to the antiviral effect of specific lozenge formulations.[12][14]

Conclusion

Amylmetacresol and 2,4-dichlorobenzyl alcohol are effective, broad-spectrum antiseptics that function primarily by disrupting microbial cell membranes and denaturing proteins. Their combination in lozenge form provides a rapid bactericidal effect against key oropharyngeal pathogens and virucidal activity against common enveloped respiratory viruses. The dual antiseptic and mild anesthetic properties make this combination a valuable and scientifically-backed option for the symptomatic treatment of sore throat. For drug development professionals, a thorough understanding of their mechanisms, efficacy spectrum, and formulation-dependent variables is essential for creating safe and effective next-generation products. Future research should focus on detailed quantitative structure-activity relationship (QSAR) studies and the impact of novel delivery systems on their bioavailability and efficacy in the oral cavity.

References

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  • Weckmann, G., et al. (2017). Efficacy of AMC/DCBA lozenges for sore throat: A systematic review and meta-analysis. International Journal of Clinical Practice, 71(10), e13002. [Link]

  • Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451–458. [Link]

  • Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PubMed. [Link]

  • Matthews, D., et al. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. QxMD. [Link]

  • McNally, D., et al. (2012). Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. International Journal of Clinical Practice, 66(2), 207-214. [Link]

  • Oxford, J. S., et al. (2005). A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV. Antiviral Chemistry & Chemotherapy, 16(2), 129–134. [Link]

  • Grokipedia. (n.d.). 2,4-Dichlorobenzyl alcohol. Grokipedia. [Link]

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  • Chotivittayathanin, T., et al. (2019). Amylmetacresol and 2,4-dichlorobenzyl alcohol (AMC/DCBA) lozenge for postoperative sore throat: systematic review. The Clinical Academia. [Link]

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  • Oxford, J. S., & Grist, R. (1996). 2,4-dichlorobenzyl alcohol and amylmetacresol against hiv infection.
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Comparative

A Comparative Guide to Validating the Bactericidal Claims of Amylmetacresol-Containing Products

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the bactericidal claims of products containing amylmetacresol (AMC). By synthesizing es...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the bactericidal claims of products containing amylmetacresol (AMC). By synthesizing established methodologies with expert insights, this document details the necessary experimental designs, self-validating protocols, and comparative analyses required for a thorough assessment of antimicrobial efficacy.

Introduction: Amylmetacresol as an Antiseptic Agent

Amylmetacresol (AMC) is an antiseptic agent commonly used in over-the-counter oral lozenges for the symptomatic relief of sore throats and minor mouth infections.[1][2][3] It is frequently formulated in combination with 2,4-dichlorobenzyl alcohol (DCBA), another antiseptic, to provide a broader spectrum of antimicrobial activity. While the primary benefit to consumers is often perceived as soothing irritation, the underlying bactericidal action is a critical component of its therapeutic effect and requires rigorous scientific validation.

The purported mechanism of action for AMC is multifaceted. It is understood to block voltage-gated sodium channels in a manner similar to local anesthetics, which may contribute to its analgesic properties. From a bactericidal perspective, its phenolic structure suggests an interaction with and disruption of the bacterial cell membrane, leading to a loss of cellular integrity and subsequent cell death. This guide will provide the experimental framework to quantify this bactericidal effect.

Foundational In Vitro Methodologies for Bactericidal Validation

A scientifically sound validation of bactericidal claims necessitates a multi-assay approach. The following experimental workflows are presented as self-validating systems, incorporating essential controls to ensure the accuracy and reproducibility of the data.

Experimental Workflow Overview

The overall process for validating the bactericidal claims of an AMC-containing product follows a logical progression from determining the minimum concentration required for inhibition and killing to understanding the rate at which this killing occurs.

Bactericidal_Validation_Workflow cluster_0 Phase 1: Concentration Finding cluster_1 Phase 2: Kill-Rate Dynamics cluster_2 Phase 3: Comparative Analysis MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determines starting concentrations for MBC TimeKill Time-Kill Curve Assay MBC->TimeKill Informs concentration selection (e.g., 1x, 2x, 4x MIC/MBC) Comparison Head-to-Head Comparison with other antiseptics TimeKill->Comparison Provides kinetic data for comparison AMC_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Increased Membrane Fluidity and Permeability Lipid_Bilayer->Disruption Disrupts lipid packing Membrane_Proteins Membrane Proteins AMC Amylmetacresol (AMC) AMC->Lipid_Bilayer Partitions into a lipid bilayer Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of amylmetacresol's bactericidal action.

Interpretation for Drug Development

The experimental data derived from these validation studies are critical for several aspects of drug development:

  • Efficacy Substantiation: Robust MIC, MBC, and time-kill data provide the primary evidence to support bactericidal marketing claims.

  • Formulation Optimization: These assays can be used to compare different formulations of AMC-containing products to optimize delivery and activity.

  • Comparative Positioning: Understanding the bactericidal profile of AMC in relation to competitors allows for clear positioning within the market based on scientific evidence. For instance, the rapid action against certain pathogens may be a key differentiator.

  • Regulatory Submissions: Well-documented studies following established guidelines like those from CLSI are essential for regulatory dossiers. [4][5][6][7][8]

Conclusion

The validation of bactericidal claims for amylmetacresol-containing products requires a systematic and rigorous scientific approach. By employing a suite of assays including MIC, MBC, and time-kill kinetics, and by benchmarking against established antiseptics, a comprehensive efficacy profile can be established. The protocols outlined in this guide, with their emphasis on self-validating controls, provide a robust framework for generating the high-quality, reproducible data necessary to support product claims and inform further development. The rapid bactericidal action of amylmetacresol against key oropharyngeal pathogens underscores its utility as an active ingredient in antiseptic formulations.

References

  • Matthews, D., Adegoke, O., & Shephard, A. (2020). Bactericidal activity of hexylresorcinol lozenges against oropharyngeal organisms associated with acute sore throat. BMC research notes, 13(1), 99. [Link]

  • Matthews, D., Adegoke, O., & Shephard, A. (2020). Bactericidal activity of hexylresorcinol lozenges against oropharyngeal organisms associated with acute sore throat. ResearchGate. [Link]

  • Matthews, D., Adegoke, O., & Shephard, A. (2020). Bactericidal activity of hexylresorcinol lozenges against oropharyngeal organisms associated with acute sore throat. BMC research notes, 13(1), 99. [Link]

  • Finnegan, S., Percival, S. L., & Sedghi, G. (2021). The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms. Journal of Oral Microbiology, 13(1), 1985396. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Kampf, G., & Kramer, A. (2008). Pitfalls in efficacy testing – how important is the validation of neutralization of chlorhexidine digluconate?. BMC infectious diseases, 8, 168. [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Finnegan, S., Percival, S. L., & Sedghi, G. (2021). The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms. ORCA - Cardiff University. [Link]

  • Hsu, J. T., Ko, W. C., Chen, Y. H., Liu, T. P., Lu, J. J., & Hsueh, P. R. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of clinical microbiology, 56(4), e01903-17. [Link]

  • Shaikh, D., & Ansari, M. A. (1982). Development and validation of a neutralizer system for in vitro evaluation of some antiseptics. Antimicrobial agents and chemotherapy, 21(6), 1003–1006. [Link]

  • Accugen Labs. USP 1227 - Neutralization Validation Laboratories. [Link]

  • Shaikh, D., & Ansari, M. A. (1982). Development and validation of a neutralizer system for in vitro evaluation of some antiseptics. Antimicrobial agents and chemotherapy, 21(6), 1003–1006. [Link]

  • Charles River Laboratories Singapore. Neutralization Validation. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Yong, D., & Lee, K. (2016). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of laboratory medicine, 36(3), 241–246. [Link]

  • Matthews, D., Atkinson, R., & Shephard, A. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International journal of general medicine, 11, 451–456. [Link]

  • Matthews, D., Atkinson, R., & Shephard, A. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine. [Link]

  • Matthews, D., Atkinson, R., & Shephard, A. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. Semantic Scholar. [Link]

  • Matthews, D., Atkinson, R., & Shephard, A. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. ResearchGate. [Link]

  • de Looze, F., Russo, M., & Shephard, A. (2016). Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. ResearchGate. [Link]

  • Epand, R. M., & Epand, R. F. (2016). Molecular mechanisms of membrane targeting antibiotics. Biochimica et biophysica acta, 1858(5), 948–959. [Link]

  • Le, C. F., Hong, M., & Chu, J. Y. (2017). Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. Biophysical journal, 112(3), 487–497. [Link]

  • Piras, A., Maisetta, G., & Sandreschi, S. (2020). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. Pharmaceuticals, 13(10), 320. [Link]

  • Specac. (2017). Observing the Interactions between Antimicrobial Proteins and Bacterial Cell Membranes. [Link]

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Validation

A Comparative Guide to the Antiviral Efficacy of Amylmetacresol and Hexylresorcinol

Executive Summary This guide provides a detailed comparison of the in vitro antiviral efficacy of two common antiseptic agents, amylmetacresol (AMC) and hexylresorcinol (HR). Both compounds, frequently formulated in over...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed comparison of the in vitro antiviral efficacy of two common antiseptic agents, amylmetacresol (AMC) and hexylresorcinol (HR). Both compounds, frequently formulated in over-the-counter lozenges for the symptomatic relief of sore throat, have demonstrated virucidal properties, primarily against enveloped respiratory viruses.[1][2][3] Their proposed mechanism of action involves the disruption of viral lipid membranes and denaturation of viral proteins, leading to a reduction in viral infectivity.[1][4][5][6] While both agents show rapid virucidal effects within minutes of contact, their efficacy spectrum can vary.[1][2] Furthermore, experimental data indicates that the final formulation of a lozenge, including its excipients and pH, can significantly influence its overall antiviral performance, sometimes more than the active ingredient alone.[7][8][9][10] This guide synthesizes available experimental data, details the methodologies for efficacy testing, and provides insights for researchers in the field of virology and drug development.

Introduction

Upper respiratory tract infections (URTIs), the majority of which are of viral etiology, are a leading cause of acute sore throat (pharyngitis).[9][11] Given the self-limiting nature of these infections, treatment focuses on symptomatic relief.[12] Medicated lozenges containing topical antiseptics and anesthetics are a first-line option.[1][13] Amylmetacresol, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), and hexylresorcinol are two such widely used antiseptic agents.[1][2][14]

Beyond their established antibacterial and anesthetic properties, the antiviral activity of these compounds is of significant interest.[13][15] A topical agent capable of inactivating viral particles at the primary site of infection in the oropharynx could theoretically reduce local viral load and potentially mitigate person-to-person transmission via cough droplets.[5][16] This guide provides an objective, data-driven comparison of their antiviral capabilities to inform research and development.

Mechanism of Antiviral Action

Both amylmetacresol and hexylresorcinol are phenolic derivatives. Their lipophilic nature is key to their antimicrobial and antiviral function, which is primarily attributed to their interaction with lipid-rich structures like viral envelopes and cell membranes.[1][17][18]

  • Amylmetacresol (AMC): The virucidal action of AMC is thought to stem from its ability to disrupt viral lipid membranes or interfere with protein-lipid interactions.[1][4] This can lead to the denaturation of critical surface proteins (spikes) that are essential for viral attachment to host cells.[5] Electron microscopy studies on influenza A virus treated with an AMC/DCBA mixture showed significant morphological changes and clumping of virions, without complete destruction of the viral membrane, suggesting that the primary effect is on the functional integrity of the virus surface.[16][19]

  • Hexylresorcinol (HR): Similarly, hexylresorcinol's mechanism involves the disruption of the microbial cell wall or viral envelope.[6][20][21][22] As a lipophilic molecule, it can integrate into the lipid bilayer, increasing its permeability and compromising its structural integrity, which ultimately leads to the inactivation of the virus.[17]

In addition to their direct virucidal effects, both compounds exhibit local anesthetic properties by blocking voltage-gated sodium channels in neuronal membranes, which contributes to their efficacy in providing symptomatic relief from sore throat pain.[5][13][14][17]

cluster_virus Enveloped Virus cluster_host Host Cell cluster_agents Phenolic Antiseptics V_Spike Viral Spike Glycoprotein V_Membrane Viral Lipid Envelope H_Receptor Host Cell Receptor V_Spike->H_Receptor 1. Attachment (Infection) Result Inactivation of Virus (Loss of Infectivity) V_Core Viral Core (Nucleocapsid) AMC Amylmetacresol AMC->V_Spike 2b. Denature Surface Proteins AMC->V_Membrane 2a. Disrupt Lipid Envelope HR Hexylresorcinol HR->V_Spike 2b. Denature Surface Proteins HR->V_Membrane 2a. Disrupt Lipid Envelope

Figure 1: Proposed mechanism of virucidal action for phenolic antiseptics.

Comparative In Vitro Antiviral Spectrum

Direct head-to-head comparisons in the literature are limited, but several studies provide data on the efficacy of each compound against various respiratory viruses. The standard metric for virucidal activity is the reduction in viral titer, typically expressed as a log10 reduction. A >4 log10 reduction is generally considered evidence of efficient virucidal activity by European and American regulatory standards.[23][24]

Virus TargetCompound/FormulationContact TimeMean Log₁₀ ReductionReference
Parainfluenza Virus 3 (PIV3) AMC/DCBA Lozenge1 min>3.5[1][2]
Hexylresorcinol Lozenge1 min~5.0[1][2]
Cytomegalovirus (CMV) AMC/DCBA Lozenge1 min>3.5[1][2]
Influenza A AMC/DCBA Lozenge2 min~3.5[16][19]
Hexylresorcinol (pure)20 min>1.5[25]
RSV AMC/DCBA Lozenge2 min~3.5[16][19]
SARS-CoV AMC/DCBA Lozenge2 min~3.5[16][19]
SARS-CoV-2 Hexylresorcinol Lozenge20 min>3.0[25]
Human Rhinovirus (HRV1a) AMC/DCBA & HR LozengesN/AModerately Active[8][9]
Human Rhinovirus (HRV8) AMC/DCBA & HR LozengesN/ANo Activity[8][9]

Key Insights from Experimental Data:

  • Speed of Action: Both AMC/DCBA and hexylresorcinol exhibit rapid virucidal effects, with significant reductions in viral titer observed in as little as one minute.[1][2]

  • Spectrum of Activity: The primary activity for both compounds is against enveloped viruses (e.g., Influenza, Parainfluenza, Coronaviruses).[1][16] This aligns with their proposed mechanism of disrupting lipid membranes. Their efficacy against non-enveloped viruses (e.g., Rhinoviruses, Adenoviruses) is limited or non-existent.[8][16]

  • Formulation Matters: A crucial finding from comparative studies is that the specific formulation of the lozenge plays a significant role.[8] The antiviral effect observed can be attributed to a combination of the active ingredient, the pH, and other excipients.[8][10] In some experiments, placebo lozenges have also shown virucidal effects, highlighting the complexity of attributing the activity solely to the named active agent.[7]

Experimental Protocol: In Vitro Virucidal Suspension Test

To ensure scientific integrity and reproducibility, the evaluation of virucidal efficacy must follow a standardized protocol. The methodology described below is based on the principles of the ASTM E1052-11 standard, a widely accepted method for assessing the virucidal activity of microbicides in suspension.[1][26]

Objective: To quantify the reduction in infectivity of a viral suspension after a defined contact time with a test substance (e.g., dissolved lozenge solution).

Core Principle: The protocol involves exposing a known concentration of virus to the test substance. After a specific contact period, the antiseptic's activity is abruptly halted (neutralized), and the remaining infectious virus is quantified using a cell-based infectivity assay.[23]

start Start prep_virus 1. Prepare Virus Stock (Known Titer, e.g., 10^6 TCID50/mL) start->prep_virus contact 3. Exposure Mix Virus + Test Substance. Incubate for defined contact time (e.g., 1, 5, 10 min) at 37°C. prep_virus->contact prep_substance 2. Prepare Test Substance (e.g., Dissolve lozenge in artificial saliva) prep_substance->contact neutralize 4. Neutralization Stop virucidal action. (e.g., Sephadex gel filtration or dilution) contact->neutralize titrate 5. Titration Perform serial dilutions of the neutralized mixture. neutralize->titrate infect 6. Infectivity Assay Inoculate susceptible cell monolayers with each dilution. titrate->infect incubate 7. Incubation Incubate plates until cytopathic effect (CPE) is visible in controls. infect->incubate quantify 8. Quantification Determine viral titer (TCID50/mL) using Reed-Muench or similar method. incubate->quantify calculate 9. Calculate Log Reduction Compare titer of treated sample to untreated virus control. quantify->calculate end End calculate->end

Figure 2: Standard workflow for an in vitro virucidal suspension test.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Virus Stock: Prepare a high-titer stock of the challenge virus (e.g., Influenza A, PIV3) in an appropriate cell culture medium. The precise titer should be determined beforehand.

    • Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 96-well microplates.

    • Test Substance: Dissolve the test lozenge (e.g., one AMC or HR lozenge) in a standardized volume of artificial saliva to mimic physiological conditions.[15] Prepare solutions of the active ingredient alone for comparison. A placebo lozenge should be used as a control.

  • Exposure Phase:

    • In a sterile tube, mix a defined volume of the virus stock with a volume of the prepared test substance solution.

    • Incubate the mixture for a precise contact time (e.g., 1 minute, 5 minutes, 10 minutes) at a controlled temperature (e.g., 37°C).

  • Neutralization Phase:

    • Causality: This step is critical to ensure that the observed reduction in infectivity is due to the virucidal action during the contact time, not due to ongoing inhibition or cytotoxicity to the host cells during the subsequent titration phase.

    • Method: Immediately after the contact time, neutralize the antiseptic. This can be achieved by passing the mixture through a Sephadex gel filtration column, which separates the small-molecule antiseptic from the larger virus particles, or by immediate serial dilution into a large volume of culture medium containing a neutralizing agent (if available).[23]

  • Viral Titer Quantification (TCID₅₀ Assay):

    • Create a 10-fold serial dilution series of the neutralized virus-test substance mixture.

    • Inoculate the cell monolayers in the 96-well plate with each dilution, leaving several wells for positive (virus only) and negative (cells only) controls.

    • Incubate the plates for several days, observing daily for the development of a viral cytopathic effect (CPE).

    • After the incubation period, score each well for the presence or absence of CPE.

    • Calculate the 50% Tissue Culture Infectious Dose (TCID₅₀) titer, which represents the dilution of virus that infects 50% of the cell cultures.

  • Data Analysis:

    • Calculate the log₁₀ reduction in viral titer by subtracting the log₁₀ TCID₅₀ of the test sample from the log₁₀ TCID₅₀ of the virus control.

    • Formula: Log Reduction = log₁₀(Titer of Virus Control) - log₁₀(Titer of Test Sample)

Discussion and Field Insights

The available in vitro data strongly suggest that both amylmetacresol and hexylresorcinol possess virucidal activity, particularly against enveloped viruses responsible for common respiratory illnesses.[1][25] This provides a scientific rationale for their inclusion in sore throat lozenges beyond their antiseptic and anesthetic effects. The rapid action observed in vitro is clinically relevant, as the dissolution time of a lozenge in the oral cavity is typically within 5-10 minutes.[13][15]

However, it is imperative to interpret these findings with caution. In vitro efficacy does not always translate directly to in vivo clinical benefit.[1] The complex environment of the oropharynx, with continuous saliva production and swallowing, results in significant dilution of the active ingredients.[7]

A key insight for drug development professionals is the profound impact of the complete product formulation. Studies have demonstrated that different lozenges with the same active ingredients can have widely varying antiviral effects, suggesting that excipients, flavorings, and pH can either enhance or inhibit virucidal activity.[7][8][9] Therefore, testing the final formulation is a self-validating step that is more representative of the product's potential than testing the active pharmaceutical ingredient in isolation.

Future research should focus on well-controlled clinical trials designed to measure the impact of these lozenges on viral load in the oropharynx of patients with URTIs and to determine if this translates to a reduction in symptom duration or transmission.

Conclusion

Amylmetacresol and hexylresorcinol are effective virucidal agents in vitro against a range of enveloped respiratory viruses. Both compounds act rapidly, likely by disrupting the viral envelope. While hexylresorcinol showed a greater log reduction against Parainfluenza virus 3 in one study, the overall efficacy of either agent in a final product is heavily dependent on the complete lozenge formulation. For researchers and drug developers, this underscores the importance of holistic product testing rather than relying solely on the properties of the active ingredient. Both compounds represent viable options for inclusion in topical formulations intended to combat viral URTIs, but claims of antiviral efficacy should be supported by robust in vitro data on the final formulation and, ideally, validated by clinical investigation.

References

  • Shephard, A., & Zybeshari, S. (2015). Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Chemistry & Chemotherapy, 24(5-6), 139-143. [Link]

  • Shephard, A., & Zybeshari, S. (2015). Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. PubMed. [Link]

  • Wikipedia. (n.d.). Amylmetacresol. Wikipedia. [Link]

  • Oxford, J. S., Lambkin, R., Gibb, I., Balasingam, S., Chan, C., & Catchpole, A. (2005). A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV. Antiviral Chemistry & Chemotherapy, 16(2), 129-134. [Link]

  • National Center for Biotechnology Information. (n.d.). Amylmetacresol. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus | Request PDF. ResearchGate. [Link]

  • Al-Jabri, Z., et al. (2022). The pharmacokinetics of hexylresorcinol-containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms. Taylor & Francis Online. [Link]

  • IADR Abstract Archives. (n.d.). Antimicrobial and Antiviral Activity of Hexylresorcinol Lozenges Against Oropharyngeal Pathogens. IADR Abstract Archives. [Link]

  • ResearchGate. (n.d.). (PDF) A Throat Lozenge Containing Amyl Meta Cresol and Dichlorobenzyl Alcohol Has a Direct Virucidal Effect on Respiratory Syncytial Virus, Influenza a and SARS-CoV. ResearchGate. [Link]

  • Matthews, D., et al. (2020). Bactericidal activity of hexylresorcinol lozenges against oropharyngeal organisms associated with acute sore throat. BMC Research Notes, 13(1), 1-7. [Link]

  • Morokutti-Kurz, M., et al. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Taylor & Francis Online. [Link]

  • Morokutti-Kurz, M., et al. (2017). Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. PMC - NIH. [Link]

  • Cardiff University. (n.d.). The pharmacokinetics of hexylresorcinol- containing lozenges and their antimicrobial efficacy against oral and respiratory microorganisms. -ORCA. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Amylmetacresol

Introduction: The Imperative for Robust Analytical Methods in Pharmaceutical Quality Amylmetacresol (AMC), chemically 5-methyl-2-pentylphenol, is a widely utilized antiseptic, primarily in over-the-counter lozenges for t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Analytical Methods in Pharmaceutical Quality

Amylmetacresol (AMC), chemically 5-methyl-2-pentylphenol, is a widely utilized antiseptic, primarily in over-the-counter lozenges for the treatment of minor infections of the mouth and throat.[1] Its efficacy is directly linked to its concentration in the final product, necessitating precise and reliable analytical methods to ensure product quality, safety, and regulatory compliance.

In pharmaceutical development and quality control (QC), it is not uncommon to employ different analytical methods for the same active pharmaceutical ingredient (API) across various stages—from development to release testing—or across different manufacturing sites. This introduces a critical challenge: ensuring the data generated by these different methods are comparable and consistent. This is the core purpose of cross-validation .

This guide provides a comprehensive comparison of two primary chromatographic methods for the quantification of Amylmetacresol: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the process for cross-validating these methods in accordance with modern regulatory expectations, such as those described in the ICH M10 guideline.[2][3] The objective is not merely to present protocols but to equip researchers and drug development professionals with the scientific rationale to develop, validate, and confidently compare analytical methods for Amylmetacresol.

Method I: High-Sensitivity Quantification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a cornerstone technique in pharmaceutical analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds.[1] For a moderately polar phenolic compound like Amylmetacresol, RP-HPLC with UV detection is an exceptionally robust choice.

Causality of Method Design
  • Stationary Phase Selection: We select a C18 (octadecylsilyl) column as our stationary phase. The non-polar nature of the C18 chains provides strong hydrophobic interactions with Amylmetacresol, allowing for excellent retention and separation from more polar excipients commonly found in lozenge formulations.

  • Mobile Phase Composition: A mobile phase consisting of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier; its concentration is optimized to elute AMC with a suitable retention time and sharp peak shape. The phosphate buffer maintains a consistent pH, which is critical because the phenolic hydroxyl group of AMC can ionize, and controlling pH prevents peak tailing and retention time drift.

  • Detection: UV detection at approximately 220 nm is selected. While not the wavelength of maximum absorbance for AMC, this region provides a suitable response and is often a good compromise when analyzing formulations containing multiple active ingredients or excipients that may also absorb in the UV spectrum. A photodiode array (PDA) detector is ideal as it allows for peak purity analysis, enhancing method specificity.

Experimental Protocol: RP-HPLC-UV Method

1. Materials and Reagents:

  • Amylmetacresol Reference Standard (CRS)
  • Acetonitrile (HPLC Grade)
  • Potassium Dihydrogen Phosphate (ACS Grade)
  • Orthophosphoric Acid (ACS Grade)
  • Water (HPLC Grade)

2. Chromatographic System:

  • HPLC System: Quaternary pump, autosampler, column oven, and PDA detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Data Acquisition: Chromatography Data Station (CDS).

3. Procedure:

  • Mobile Phase Preparation (Acetonitrile:Phosphate Buffer 50:50 v/v):
  • Prepare the phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM and adjust the pH to 3.0 with orthophosphoric acid.
  • Filter the buffer through a 0.45 µm nylon filter.
  • Mix the filtered buffer with acetonitrile in a 50:50 ratio.
  • Degas the final mobile phase by sonication or helium sparging.
  • Standard Solution Preparation (10 µg/mL):
  • Accurately weigh 10 mg of Amylmetacresol CRS into a 100 mL volumetric flask.
  • Dissolve and dilute to volume with the mobile phase (stock solution of 100 µg/mL).
  • Further dilute 10 mL of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 10 µg/mL.
  • Sample Preparation (from Lozenges):
  • Weigh and finely crush 20 lozenges to create a homogenous powder.
  • Accurately weigh a portion of the powder equivalent to 6 mg of Amylmetacresol into a 100 mL volumetric flask.
  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the API.
  • Dilute to volume with the mobile phase and mix well.
  • Filter the solution through a 0.45 µm PTFE syringe filter.
  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to achieve a theoretical concentration of 6 µg/mL.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30 °C
  • Detection Wavelength: 220 nm
  • Run Time: 10 minutes

4. System Suitability:

  • Inject the standard solution five times.
  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Sample Injection MobilePhase->Injection Standard Standard Preparation SystemSuitability System Suitability (SST) Standard->SystemSuitability Sample Sample Preparation Sample->Injection SystemSuitability->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Amylmetacresol analysis by RP-HPLC.

Method II: Orthogonal Verification by Gas Chromatography (GC)

Gas Chromatography offers an excellent orthogonal technique to HPLC. Orthogonal methods use different separation principles (in this case, partition chromatography in HPLC vs. vapor pressure/boiling point separation in GC), providing a higher degree of confidence that the measured value is accurate and not an artifact of the primary method. The European Pharmacopoeia (EP) outlines a GC method for related substances of Amylmetacresol, which can be adapted for an assay.[4]

Causality of Method Design
  • Separation Principle: GC is suitable for volatile or semi-volatile compounds like Amylmetacresol. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. This provides a fundamentally different selectivity compared to HPLC.

  • Column Selection: A capillary column with a slightly polar stationary phase (e.g., 5% Phenyl Polysiloxane) is appropriate. This phase provides good separation for phenolic compounds.

  • Detection: A Flame Ionization Detector (FID) is the detector of choice. FID is robust, has a wide linear range, and responds predictably to hydrocarbons, making it ideal for quantifying Amylmetacresol.

  • Internal Standard (IS): The use of an internal standard, such as 2,6-di-tert-butyl-p-cresol (butylhydroxytoluene), is crucial in GC.[4] The IS corrects for minor variations in injection volume and detector response, significantly improving the precision and accuracy of the method.

Experimental Protocol: GC-FID Method

1. Materials and Reagents:

  • Amylmetacresol Reference Standard (CRS)
  • Butylhydroxytoluene (Internal Standard)
  • 2-Propanol (GC Grade)
  • Helium (Carrier Gas, High Purity)

2. Chromatographic System:

  • GC System: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
  • Column: Fused silica capillary column, 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5 or equivalent).
  • Data Acquisition: Chromatography Data Station (CDS).

3. Procedure:

  • Internal Standard (IS) Solution (10 mg/mL):
  • Accurately weigh 100 mg of Butylhydroxytoluene into a 10 mL volumetric flask.
  • Dissolve and dilute to volume with 2-propanol.
  • Standard Solution Preparation:
  • Accurately weigh 100 mg of Amylmetacresol CRS into a 10 mL volumetric flask and dilute to volume with 2-propanol (Stock A).
  • In a separate 10 mL volumetric flask, add 2.0 mL of Stock A and 2.0 mL of the IS solution.
  • Dilute to volume with 2-propanol. This is the working standard solution.
  • Sample Preparation:
  • Accurately weigh 100 mg of the homogenized lozenge powder into a 10 mL volumetric flask.
  • Add 2.0 mL of the IS solution and dilute to volume with 2-propanol.
  • Sonicate for 15 minutes and centrifuge. Use the supernatant for injection.
  • Chromatographic Conditions:
  • Carrier Gas: Helium
  • Flow Rate: 1.2 mL/min (constant flow)
  • Injector Temperature: 250 °C
  • Detector Temperature: 280 °C
  • Oven Program:
  • Initial Temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 250 °C.
  • Hold: Hold at 250 °C for 5 minutes.
  • Injection Volume: 1 µL
  • Split Ratio: 20:1

4. System Suitability:

  • Inject the standard solution five times.
  • Acceptance Criteria: The %RSD of the ratio of the AMC peak area to the IS peak area should be ≤ 2.0%. Resolution between Amylmetacresol and the internal standard should be ≥ 2.0.

Cross-Validation: Bridging the Methodological Divide

Once both the HPLC and GC methods are fully validated individually according to ICH Q2(R2) guidelines, a cross-validation study is performed to demonstrate their equivalence and ensure data consistency.[5] The modern approach, influenced by the ICH M10 guideline, focuses less on rigid pass/fail criteria and more on a statistical assessment of bias between the methods.[2][3]

The Cross-Validation Workflow

The objective is to analyze the exact same set of samples using both the primary (e.g., HPLC) and alternative (e.g., GC) methods and compare the results.

  • Sample Selection: Prepare a set of at least three batches of the Amylmetacresol product. For each batch, prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using the validated HPLC method and the validated GC method.

  • Data Evaluation:

    • Calculate the mean assay value for each sample from both methods.

    • Statistically compare the results. A common approach is to calculate the percentage difference for each pair of results: % Difference = [(Result_MethodA - Result_MethodB) / Mean(Result_A, Result_B)] * 100

    • The acceptance criterion is typically that the percentage difference for each sample should not exceed a predefined limit (e.g., ±5.0%), and the overall mean difference should be close to zero.

    • A paired t-test can also be employed to determine if there is a statistically significant difference between the means of the two datasets.

Visualizing the Cross-Validation Process

CrossValidation_Flow cluster_methodA Method A: RP-HPLC cluster_methodB Method B: GC-FID ValA Full Method Validation (ICH Q2) AnalysisA Analysis of Test Samples (n=3) ValA->AnalysisA CrossVal Cross-Validation Study AnalysisA->CrossVal ValB Full Method Validation (ICH Q2) AnalysisB Analysis of Test Samples (n=3) ValB->AnalysisB AnalysisB->CrossVal Stats Statistical Assessment of Bias & Equivalence (e.g., Paired t-test, % Difference) CrossVal->Stats Conclusion Data Comparability Assured Stats->Conclusion

Caption: Logical workflow for cross-validating two analytical methods.

Comparative Performance Data

The choice between methods often depends on the specific application (e.g., R&D, routine QC) and available instrumentation. The following table summarizes typical validation performance data for the described methods, synthesized from published literature.[1][6]

Parameter RP-HPLC-UV Method GC-FID Method Rationale & Insights
Specificity High (Separation based on polarity; PDA adds peak purity)Very High (Separation based on volatility; different principle)GC offers excellent orthogonal specificity, crucial for confirming HPLC results and investigating out-of-specification (OOS) results.
Linearity (R²) > 0.999[6]> 0.998Both methods exhibit excellent linearity, a prerequisite for accurate quantification.
Accuracy (% Recovery) 99.80% - 101.36%[6]98.0% - 102.0%Both methods demonstrate high accuracy, ensuring the measured value is close to the true value.
Precision (%RSD) < 2.0%[1]< 2.0%Excellent precision shows that the methods are repeatable and reproducible. The use of an internal standard in GC is key to achieving this.
Limit of Quant. (LOQ) ~0.15 µg/mL[6]~1 µg/mLHPLC typically offers superior sensitivity, making it the preferred method for impurity profiling and analysis of low-dose formulations.
Run Time ~10 minutes~20 minutesHPLC generally provides a faster sample throughput, which is a significant advantage in a high-volume QC environment.

Conclusion and Recommendations

Both RP-HPLC and GC-FID are robust and reliable methods for the quantification of Amylmetacresol in pharmaceutical formulations.

  • The RP-HPLC method stands out for its high sensitivity, faster run times, and simpler sample preparation, making it the ideal choice for routine quality control and stability testing where high throughput is required.

  • The GC-FID method serves as an invaluable orthogonal technique. Its different separation mechanism makes it perfect for confirmatory analysis, method cross-validation, and troubleshooting potential issues with the primary HPLC method.

A comprehensive cross-validation study is not merely a regulatory checkbox; it is a cornerstone of good science. It provides unequivocal evidence that the analytical data, regardless of the method or site of generation, is consistent and trustworthy. By demonstrating the equivalence of orthogonal methods like HPLC and GC, drug development professionals can build a robust analytical control strategy that ensures the consistent quality and efficacy of Amylmetacresol-containing products from the laboratory to the patient.

References

  • SIELC Technologies. (n.d.). Separation of Amylmetacresol on Newcrom R1 HPLC column.
  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol. International Journal of ChemTech Research, 11(01), 141-147.
  • Waykar, P. P. (2025). development and validation of amylmetacresol by rp- hplc method and qbd approach. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(06), 204-217.
  • Prasanthi, C., et al. (2018). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol.
  • Prasanthi, C., et al. (2019). Novel Liquid Chromatographic Method for the Simultaneous Estimation of Dextromethorphan and Amylmetacresol.
  • Fung, E. N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]

  • European Pharmacopoeia. (2024). Amylmetacresol Monograph.
  • PharmaCompass. (n.d.). Amylmetacresol.
  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
  • European Bioanalysis Forum. (2017).
  • World Journal of Pharmaceutical Research. (n.d.). Abstract.
  • LGC Standards. (n.d.). Amylmetacresol | CAS 1300-94-3.
  • Jetir.org. (n.d.). PHARMACEUTICAL CONCURRENT PROCESS VALIDATION OF AMYLMETACRESOL AND 2, 4-DICHLORO BENZYL ALCOHOL LOZENGES.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Sigma-Aldrich. (n.d.). Amylmetacresol EP Reference Standard.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • precisionFDA. (n.d.). AMYLMETACRESOL.

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Validation

A Comparative Analysis of the Antiseptic Efficacy of Amylmetacresol and Natural Alternatives

A Technical Guide for Researchers and Drug Development Professionals Introduction The escalating challenge of antimicrobial resistance necessitates a rigorous evaluation of both established and novel antiseptic agents. A...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The escalating challenge of antimicrobial resistance necessitates a rigorous evaluation of both established and novel antiseptic agents. Amylmetacresol, a synthetic phenolic compound, has long been a constituent of topical formulations for oral and pharyngeal antisepsis. Concurrently, there is a growing scientific and clinical interest in the antimicrobial properties of natural compounds. This guide provides a detailed, evidence-based comparison of the antiseptic efficacy of amylmetacresol against a selection of well-characterized natural antiseptics, namely tea tree oil, manuka honey, oregano oil, and eucalyptus oil. The objective is to equip researchers and drug development professionals with the technical insights required to navigate the selection and application of these agents in relevant therapeutic contexts.

Profiling the Antiseptic Agents

A comprehensive understanding of each agent's chemical nature and mechanism of action is fundamental to a meaningful comparison of their efficacy.

Amylmetacresol: The Synthetic Benchmark

Amylmetacresol (AMC) is a phenolic antiseptic commonly used in lozenges for the treatment of minor infections of the mouth and throat.[1] Its primary mechanism of action is believed to involve the denaturation of bacterial proteins and disruption of cell membranes, leading to a loss of cellular integrity and eventual lysis.[2][3] Some evidence also suggests that AMC can block voltage-gated sodium channels, contributing to a local anesthetic effect.[3]

Natural Antiseptics: A Mechanistically Diverse Armamentarium

Tea Tree Oil (Melaleuca alternifolia): The antimicrobial activity of tea tree oil is primarily attributed to its high concentration of terpinen-4-ol.[4] This lipophilic compound partitions into bacterial cell membranes, disrupting their fluidity and permeability. This leads to the leakage of intracellular components and inhibition of cellular respiration.[5]

Manuka Honey: The potent antimicrobial properties of Manuka honey are largely due to high concentrations of methylglyoxal (MGO).[6][7] MGO is a reactive dicarbonyl compound that can cross-link and inactivate bacterial proteins.[7] Other contributing factors to honey's antimicrobial action include its high sugar content (osmotic effect), low pH, and the enzymatic production of hydrogen peroxide.[6]

Oregano Oil (Origanum vulgare): The primary active components of oregano oil are the phenolic isomers carvacrol and thymol.[8] These compounds disrupt the bacterial cytoplasmic membrane, leading to increased permeability, leakage of ions and ATP, and dissipation of the proton motive force.[9][10][11]

Eucalyptus Oil (Eucalyptus globulus): The main active constituent of eucalyptus oil is 1,8-cineole (eucalyptol).[12] Its antimicrobial mechanism is thought to involve the disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[12]

Comparative Efficacy: A Quantitative Assessment

Direct, head-to-head clinical trials comparing amylmetacresol with these natural antiseptics are scarce. Therefore, this guide synthesizes in-vitro data from various studies to provide a comparative overview of their antimicrobial potency. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this comparison.

It is crucial to note that the following data is compiled from separate studies, and variations in experimental conditions (e.g., specific microbial strains, broth media, and inoculum density) can influence MIC values.

Antiseptic AgentTest OrganismReported MIC Values
Amylmetacresol/DCBA Streptococcus pyogenes>99.9% reduction in CFUs within 10 minutes
Staphylococcus aureus3.5±0.1 log10 reduction in CFUs at 10 minutes
Haemophilus influenzae6.1±0.1 log10 reduction in CFUs at 1 minute
Tea Tree Oil Staphylococcus aureus0.25% - 0.50%[13][14]
Escherichia coli0.25% - 1.6 mg/ml[13][15]
Pseudomonas aeruginosa1.2 mg/ml[15]
Manuka Honey Pseudomonas aeruginosa9.5% - 16% (w/v)[1][2][16][17]
Staphylococcus aureusMIC of MGO: 1.2 mM[18]
Oregano Oil Candida albicans0.4 mg/mL - 2.97 µL/mL[19][20][21]
Escherichia coliCarvacrol and Thymol MIC: 200 mg/l[9]
Eucalyptus Oil Methicillin-resistantS. aureus (MRSA)0.032 mg/mL - 10 mg/mL[22]

Mechanistic Insights: Visualizing the Pathways of Action

The distinct mechanisms by which these antiseptics exert their effects are critical for understanding their spectrum of activity and potential for resistance development.

cluster_Amylmetacresol Amylmetacresol cluster_Natural_Antiseptics Natural Antiseptics cluster_TTO Tea Tree Oil (Terpinen-4-ol) cluster_Honey Manuka Honey (MGO) cluster_Oregano Oregano Oil (Carvacrol/Thymol) Amylmetacresol Amylmetacresol Protein_Denaturation Protein Denaturation Amylmetacresol->Protein_Denaturation denaturation Membrane_Disruption_AMC Membrane Disruption Amylmetacresol->Membrane_Disruption_AMC disruption Na_Channel_Block Voltage-gated Na+ Channel Blockade Amylmetacresol->Na_Channel_Block blockade Cell_Lysis_AMC Cell Lysis Protein_Denaturation->Cell_Lysis_AMC Membrane_Disruption_AMC->Cell_Lysis_AMC Tea_Tree_Oil Terpinen-4-ol Membrane_Permeability_TTO Increased Membrane Permeability Tea_Tree_Oil->Membrane_Permeability_TTO Resp_Inhibition_TTO Inhibition of Respiration Tea_Tree_Oil->Resp_Inhibition_TTO Component_Leakage_TTO Leakage of Intracellular Components Membrane_Permeability_TTO->Component_Leakage_TTO Cell_Death_TTO Cell Death Component_Leakage_TTO->Cell_Death_TTO Resp_Inhibition_TTO->Cell_Death_TTO Manuka_Honey Methylglyoxal (MGO) Protein_Crosslinking Protein Cross-linking & Inactivation Manuka_Honey->Protein_Crosslinking Cell_Division_Block Inhibition of Cell Division Manuka_Honey->Cell_Division_Block Enzyme_Inhibition Enzyme Inhibition Protein_Crosslinking->Enzyme_Inhibition Cell_Death_Honey Cell Death Enzyme_Inhibition->Cell_Death_Honey Cell_Division_Block->Cell_Death_Honey Oregano_Oil Carvacrol/Thymol Membrane_Disruption_Oregano Cytoplasmic Membrane Disruption Oregano_Oil->Membrane_Disruption_Oregano Ion_Leakage Leakage of Ions & ATP Membrane_Disruption_Oregano->Ion_Leakage PMF_Dissipation Proton Motive Force Dissipation Ion_Leakage->PMF_Dissipation Cell_Death_Oregano Cell Death PMF_Dissipation->Cell_Death_Oregano

Caption: Comparative Mechanisms of Action of Amylmetacresol and Natural Antiseptics.

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility and validity of antiseptic efficacy studies, standardized experimental protocols are paramount. The following sections detail the methodologies for two key in-vitro assays.

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

The broth microdilution assay is a standardized method for determining the MIC of an antimicrobial agent.[23][24]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test antiseptic (amylmetacresol or natural antiseptic) in an appropriate solvent to create a high-concentration stock solution.

  • Preparation of Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the antiseptic stock solution across the wells of the microtiter plate to create a gradient of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antiseptic that completely inhibits visible bacterial growth.

start Start prep_stock Prepare Antiseptic Stock Solution start->prep_stock serial_dilution Perform 2-fold Serial Dilution of Antiseptic prep_stock->serial_dilution prep_plate Prepare 96-well Plate with Broth prep_plate->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[25][26]

Step-by-Step Methodology:

  • Preparation of Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

  • Inoculum Preparation: Adjust the bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

  • Exposure: Add the test antiseptic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the standardized bacterial inoculum. Include a growth control tube without any antiseptic.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Neutralization and Plating: Immediately neutralize the antiseptic in the collected aliquot using a suitable neutralizer. Perform serial dilutions of the neutralized sample and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and then count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each antiseptic concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[25]

Conclusion

This comparative guide provides a technical foundation for evaluating the antiseptic efficacy of amylmetacresol relative to prominent natural alternatives. While amylmetacresol demonstrates rapid bactericidal activity against common oropharyngeal pathogens, natural antiseptics such as tea tree oil, manuka honey, oregano oil, and eucalyptus oil exhibit broad-spectrum antimicrobial activity through diverse and complex mechanisms. The provided quantitative data, although derived from separate in-vitro studies, offers a valuable starting point for comparative assessment. The detailed experimental protocols serve as a practical resource for researchers aiming to conduct their own efficacy studies. As the field of antimicrobial research continues to evolve, a deeper understanding of both synthetic and natural agents will be instrumental in the development of next-generation antiseptic therapies.

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  • From Nature to Nanotech: Customizing Essential Oil Delivery for a Reduced Fungicide in Agriculture. ACS Omega. [Link]

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  • Antimicrobial Activity of Selected Essential Oils against Selected Pathogenic Bacteria: In Vitro Study. National Institutes of Health. [Link]

  • Antibacterial activity of eucalyptus extracts on methicillin resistance Staphylococcus aureus. ResearchGate. [Link]

  • Synergistic Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) by Melaleuca alternifolia Chell (Tea Tree) and Eucalyptus globulus Labill. Essential Oils in Association with Oxacillin. National Institutes of Health. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties. National Institutes of Health. [Link]

  • (PDF) Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. ResearchGate. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

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  • Antibacterial properties of Eucalyptus globulus essential oil against MRSA. ResearchGate. [Link]

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Sources

Comparative

A Comparative Analysis of Amylmetacresol's Virucidal Efficacy Across Diverse Viral Strains

For Distribution To: Researchers, Virologists, and Drug Development Professionals Abstract Amylmetacresol (AMC), a phenolic antiseptic commonly formulated in over-the-counter lozenges for the treatment of sore throat, ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Virologists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC), a phenolic antiseptic commonly formulated in over-the-counter lozenges for the treatment of sore throat, has demonstrated a notable spectrum of antimicrobial activity.[1][2][3] While its antibacterial properties are well-documented, its efficacy as a virucidal agent is of increasing interest, particularly for respiratory viruses. This guide provides a comprehensive head-to-head comparison of amylmetacresol's effect on various viral strains, grounded in published in vitro experimental data. We will dissect its proposed mechanism of action, detail standardized testing protocols, and present a comparative analysis of its effectiveness against enveloped and non-enveloped viruses, offering a critical resource for researchers in the field of antiviral development.

Amylmetacresol: Proposed Mechanism of Antiviral Action

Amylmetacresol's virucidal activity is primarily attributed to its interaction with the structural components of viruses.[4][5] The prevailing hypothesis suggests that as a phenolic compound, AMC targets the viral envelope, a lipid-based outer layer present in many respiratory viruses.[6] The mechanism is thought to involve the disruption of this lipid membrane or its associated proteins, which are critical for viral entry into host cells.[4][6]

This proposed action explains the observed differential efficacy of AMC, which is significantly more potent against enveloped viruses compared to non-enveloped viruses that lack this lipid-bilayer structure.[6][7][8] Electron microscopy studies of influenza A virus exposed to a combination of AMC and 2,4-dichlorobenzyl alcohol (DCBA) revealed extensive clumping of virions and morphological changes to surface spikes, without complete destruction of the viral membrane, suggesting a mechanism that neutralizes infectivity by altering essential surface structures.[7][8]

The mechanism can be conceptualized as follows:

G cluster_virus Enveloped Virus Particle cluster_action Amylmetacresol Action cluster_outcome Virucidal Outcomes Viral Genome Viral Genome Capsid Capsid Lipid Envelope Lipid Envelope Spike Glycoproteins Spike Glycoproteins Outcome1 Disruption of Lipid Envelope Lipid Envelope->Outcome1 Outcome2 Denaturation of Spike Proteins Spike Glycoproteins->Outcome2 AMC Amylmetacresol AMC->Lipid Envelope Targets AMC->Spike Glycoproteins Interacts with Outcome3 Viral Aggregation AMC->Outcome3 Induces Outcome4 Loss of Infectivity Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

Caption: Proposed virucidal mechanism of Amylmetacresol against an enveloped virus.

Standardized Methodology for Virucidal Efficacy Assessment

To ensure the reproducibility and validity of virucidal claims, standardized protocols are essential. The methodologies described in the literature for testing amylmetacresol largely adhere to principles outlined in the ASTM E1052-11, a standard test method for assessing the activity of microbicides against viruses in suspension.[6]

Experimental Protocol: Virucidal Suspension Assay

This protocol provides a self-validating system to determine the reduction in viral titer following exposure to a test substance.

Objective: To quantify the virucidal activity of Amylmetacresol against a specific viral strain in a suspension test.

Materials:

  • Test Substance: Amylmetacresol solution (often in combination with DCBA, dissolved in artificial saliva to simulate in vivo conditions).

  • Challenge Virus: A known titer of the viral strain of interest (e.g., Influenza A, Rhinovirus).

  • Cell Line: A susceptible host cell line for viral propagation and titration (e.g., MDCK cells for Influenza).

  • Control Substances: Placebo (lozenge base without active ingredients) and a positive control (e.g., a known virucidal agent).

  • Culture Media, Sera, and Reagents.

  • Neutralizing Medium: A solution to halt the activity of the test substance (e.g., a medium with serum proteins that bind AMC).

Procedure:

  • Preparation of Test Solution: The AMC-containing product (e.g., a lozenge) is dissolved in a defined volume of artificial saliva or cell culture medium to achieve a concentration representative of oral dissolution.[2]

  • Virus-Substance Incubation: 0.1 mL of the challenge virus suspension is mixed with 4.9 mL of the test solution. This mixture is incubated for a specified contact time (e.g., 1, 2, 5, or 10 minutes) at a controlled temperature (e.g., 37°C).[2][6]

  • Neutralization: Immediately following the incubation period, a sample of the mixture is transferred to a neutralizing medium to stop the virucidal action. This step is critical to ensure that the observed effect is due to inactivation during the contact time, not an ongoing inhibition of viral replication in the subsequent assay.

  • Serial Dilution: The neutralized sample is serially diluted to prepare for viral titration.

  • Viral Titration (TCID50 Assay):

    • The serial dilutions are added to 96-well plates containing confluent monolayers of the susceptible host cells.

    • Plates are incubated for several days to allow for viral replication, which results in a visible cytopathic effect (CPE).

    • The wells are scored for the presence or absence of CPE at each dilution.

    • The 50% Tissue Culture Infectious Dose (TCID50) is calculated using a statistical method like the Spearman-Kärber formula. This value represents the viral concentration required to infect 50% of the inoculated cell cultures.[6]

  • Calculation of Viral Reduction: The reduction in viral titer is calculated as the difference between the log10 TCID50 of the virus control (incubated with placebo or buffer) and the log10 TCID50 of the virus exposed to the test substance. A >3 log10 reduction is typically considered a significant virucidal effect.[2]

G cluster_prep Preparation cluster_exp Exposure cluster_assay Titration & Analysis P1 Prepare AMC Test Solution (e.g., dissolved lozenge) E1 Mix Virus + AMC Solution P1->E1 P2 Prepare Virus Stock (known titer) P2->E1 P3 Prepare Host Cell Monolayer (e.g., MDCK cells in 96-well plate) A2 Inoculate Host Cells P3->A2 E2 Incubate for Defined Contact Time (e.g., 1-10 min) E1->E2 E3 Stop Reaction with Neutralizing Medium E2->E3 A1 Perform Serial Dilutions E3->A1 A1->A2 A3 Incubate Plates & Observe CPE A2->A3 A4 Calculate TCID50 Titer A3->A4 A5 Determine Log Reduction vs. Control A4->A5

Sources

Validation

A Comparative Guide to Validating the Sodium Channel Blocking Activity of Amylmetacresol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the sodium channel blocking activity of Amylmetacresol (AMC). By employing rigoro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the sodium channel blocking activity of Amylmetacresol (AMC). By employing rigorous electrophysiological techniques and drawing comparisons with established local anesthetics, this document outlines the necessary steps to elucidate the mechanistic underpinnings of AMC's analgesic properties.

Introduction: Beyond an Antiseptic

Amylmetacresol is widely recognized as an active ingredient in over-the-counter sore throat lozenges, where it has long been valued for its antiseptic properties.[1][2] However, its clinical efficacy in providing rapid symptom relief for throat pain suggests a mechanism extending beyond simple antimicrobial action.[3] Accumulating evidence points to a distinct pharmacological activity: the blockade of voltage-gated sodium channels (VGSCs) in a manner akin to classical local anesthetics.[1][4][5][6]

The sensation of pain is fundamentally an electrical phenomenon, initiated and propagated by the flow of ions across neuronal membranes. Voltage-gated sodium channels are the primary drivers of the action potential upstroke in neurons; blocking them effectively stops the pain signal from reaching the brain.[6][7] This guide details the experimental validation of this mechanism for AMC, providing a direct comparison with two benchmark local anesthetics, Lidocaine and Benzocaine, to contextualize its potency and mode of action.

The Scientific Rationale: State-Dependent Blockade of Voltage-Gated Sodium Channels

Voltage-gated sodium channels cycle through three principal conformational states:

  • Resting (Closed): At hyperpolarized membrane potentials, the channel is closed but available to open.

  • Open: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions.

  • Inactivated (Closed): Shortly after opening, the channel enters a non-conducting inactivated state from which it cannot immediately reopen.

Most local anesthetics, including lidocaine, exhibit state-dependent binding .[8][9][10] They have a higher affinity for the open and, particularly, the inactivated states of the channel than for the resting state.[11] This property results in use-dependent block , where the inhibitory effect is more pronounced in rapidly firing neurons (as seen in pain states) because the channels spend more time in the open and inactivated states.[9]

Validating this characteristic is key to confirming an authentic local anesthetic-like mechanism for Amylmetacresol. Previous studies have indicated that AMC preferentially binds to inactivated channel conformations, suggesting a sophisticated, state-dependent interaction.[5][12]

Experimental Design: A Comparative Electrophysiological Analysis

The gold standard for characterizing ion channel modulators is whole-cell patch-clamp electrophysiology .[13][14] This technique offers unparalleled precision in measuring the ionic currents flowing through channels in a single cell, allowing for the direct assessment of a compound's blocking activity. For higher throughput applications, automated patch-clamp (APC) systems are also widely used.[13][15]

Comparative Compounds
  • Lidocaine: A classic amino-amide local anesthetic that demonstrates robust voltage- and use-dependence. It serves as the primary positive control.[9][16][17][18]

  • Benzocaine: A neutral local anesthetic that typically shows less pronounced use-dependence, providing a valuable mechanistic contrast.[8][10][19]

Target Selection

While AMC's effects have been demonstrated on neuronal channels like NaV1.2, the NaV1.7 channel is a genetically validated and highly significant target for pain therapeutics, making it an ideal candidate for these validation studies.[5][15][20][21][22]

Detailed Experimental Protocol: Whole-Cell Patch-Clamp

This protocol outlines the essential steps for quantifying the tonic, use-dependent, and inactivated-state block of NaV1.7 channels by Amylmetacresol.

A. Cell Line Preparation
  • Cell Culture: Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, heterologously expressing the human NaV1.7 channel alpha subunit (SCN9A) and its auxiliary β1 and β2 subunits to ensure proper channel trafficking and gating kinetics.[14][22]

  • Maintenance: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. Passage cells regularly to maintain health and ensure optimal density for recording.

B. Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH). Cesium and fluoride ions are used to block potassium and calcium channels, isolating the sodium current.

  • Recording Procedure:

    • Establish a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a series of voltage-clamp protocols to measure Na+ currents in the absence (control) and presence of varying concentrations of Amylmetacresol, Lidocaine, or Benzocaine.

C. Voltage Protocols for Assessing State-Dependence

The choice of voltage protocol is critical for dissecting the mechanism of block.

  • Tonic Block (Resting State Affinity):

    • Protocol: From a hyperpolarized holding potential of -150 mV (where most channels are in the resting state), apply a brief (e.g., 20 ms) depolarizing test pulse to 0 mV.[5][12]

    • Frequency: Apply pulses at a low frequency (e.g., 0.1 Hz) to allow the compound to dissociate between pulses, minimizing use-dependent effects.

    • Analysis: Measure the peak inward current amplitude at each compound concentration to determine the IC50 for the resting state block.

  • Use-Dependent Block (Open/Inactivated State Affinity):

    • Protocol: From a holding potential of -120 mV, apply a train of 50-100 depolarizing pulses to 0 mV at a high frequency (e.g., 20-100 Hz).[5][12]

    • Analysis: Measure the reduction in peak current from the first pulse to the last pulse in the train. A significant reduction indicates use-dependent block.

  • Inactivated-State Block (Inactivated State Affinity):

    • Protocol: Use a two-pulse protocol. From a holding potential of -150 mV, apply a long (500 ms) conditioning prepulse to a range of depolarized potentials (e.g., -120 mV to 0 mV) to induce varying degrees of steady-state inactivation. Follow this with a brief test pulse to 0 mV.

    • Analysis: Plot the normalized current from the test pulse against the prepulse potential. The resulting curve will shift to more hyperpolarized potentials in the presence of a compound with high affinity for the inactivated state. This shift is used to calculate the IC50 for the inactivated state.[5]

graphdot cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis CellCulture HEK293 Cell Culture (Expressing hNaV1.7) Patching Achieve Whole-Cell Patch Configuration CellCulture->Patching SolutionPrep Prepare Internal & External Solutions SolutionPrep->Patching Protocols Apply Voltage Protocols (Tonic, Use-Dependent) Patching->Protocols DataAcq Record Na+ Currents (Control vs. Compound) Protocols->DataAcq IC50 Calculate IC50 Values (Resting vs. Inactivated) DataAcq->IC50 UDB Quantify Use-Dependent Block (%) DataAcq->UDB Compare Compare AMC to Lidocaine & Benzocaine IC50->Compare UDB->Compare

Caption: Experimental workflow for validating sodium channel blockade.

Comparative Data Summary

The following table summarizes expected findings based on existing literature, providing a clear benchmark for newly acquired experimental data. Amylmetacresol demonstrates significantly higher potency than Lidocaine, particularly for channels in the resting state, and exhibits a clear preference for the inactivated state, confirming a local anesthetic-like mechanism.

CompoundTonic Block IC50 (Resting State)Inactivated State Affinity (IC50)Key Characteristics
Amylmetacresol ~54 µM[5][12]~35 µM[5][12]Potent, state-dependent block.
Lidocaine >200 µM (subtype dependent)[16]~60 µM (TTXr channels)[16]Classic use-dependent and state-dependent block.
Benzocaine ~320-660 µM[10]Shifts V1/2 of inactivation[10]Less use-dependence, primarily acts via membrane partitioning.

Mechanistic Visualization

The local anesthetic action of Amylmetacresol is driven by its preferential binding to the inactivated state of the sodium channel. This interaction stabilizes the inactivated conformation, preventing the channel from returning to the resting state and becoming available to open again. This effectively reduces the number of available channels to propagate an action potential, thus dampening the pain signal.

graphdot cluster_block Drug Interaction Resting Resting State Channel Closed (Low Affinity for AMC) Open Open State Na+ Influx (Action Potential) Resting->Open Depolarization Inactivated Inactivated State Channel Blocked (High Affinity for AMC) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) BlockedState AMC-Bound Inactivated State Stabilized Block (No Na+ Influx) Inactivated->BlockedState Preferential Binding Blocker Amylmetacresol (AMC) BlockedState->Resting Very Slow Recovery

Caption: State-dependent binding of Amylmetacresol to VGSCs.

Conclusion and Implications

The experimental framework detailed in this guide provides a robust methodology for validating the sodium channel blocking activity of Amylmetacresol. By demonstrating potent, state-dependent inhibition of NaV channels, researchers can definitively establish a key mechanism behind the analgesic effect observed in sore throat lozenges.

These findings are significant for several reasons:

  • Mechanistic Clarity: They provide a clear, evidence-based explanation for the rapid pain relief afforded by AMC-containing products.[3]

  • Comparative Efficacy: The data positions Amylmetacresol as a highly potent local anesthetic, in some cases exceeding the potency of established drugs like Lidocaine in vitro.[5][12]

  • Future Development: A thorough understanding of its interaction with specific NaV subtypes could inform the development of novel topical analgesics for a range of applications.

By adhering to the principles of scientific integrity and employing gold-standard techniques, the research community can continue to build upon our understanding of this multifaceted compound.

References

  • Amylmetacresol | C12H18O | CID 14759 - PubChem. NIH. [Link]

  • Amylmetacresol - Wikipedia. [Link]

  • Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. PubMed. [Link]

  • Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Pharmacology of Benzocaine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. PMC - NIH. [Link]

  • Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anesthetic-like manner. Request PDF - ResearchGate. [Link]

  • The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers. [Link]

  • A combination of topical antiseptics for the treatment of sore throat blocks voltage-gated neuronal sodium channels. PubMed. [Link]

  • High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. [Link]

  • Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity. Circulation Research. [Link]

  • Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel. PMC - PubMed Central. [Link]

  • Complex Blockade of TTX-resistant Na+ Currents by Lidocaine and Bupivacaine Reduce Firing Frequency in DRG Neurons. PubMed. [Link]

  • Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner. PubMed. [Link]

  • Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors. PubMed. [Link]

  • Amylmetacresol: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. NIH. [Link]

  • The Chemistry of Throat Lozenges. Compound Interest. [Link]

  • Patch-clamping experiments to investigate the voltage-gated sodium channel activity of wild-type and truncated Nav1.7. ResearchGate. [Link]

  • Application Note Patch clamp recordings of hNa 1.7 on Nanion's Port-a-Patch®. Nanion. [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PMC - NIH. [Link]

  • Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. PubMed Central. [Link]

  • (PDF) A Throat Lozenge Containing Amyl Meta Cresol and Dichlorobenzyl Alcohol Has a Direct Virucidal Effect on Respiratory Syncytial Virus, Influenza a and SARS-CoV. ResearchGate. [Link]

  • Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. PMC - NIH. [Link]

  • Lidocaine alters activation gating of cardiac Na channels. PubMed - NIH. [Link]

  • (PDF) Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. ResearchGate. [Link]

  • Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. PMC - PubMed Central. [Link]

  • Functional consequences of lidocaine binding to slow-inactivated sodium channels. PubMed. [Link]

  • Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. [Link]

  • Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. PubMed. [Link]

  • Class 1A Antiarrhythmics: How They Block Sodium and Potassium Channel. YouTube. [Link]

Sources

Comparative

A Comparative Efficacy Analysis of Amylmetacresol in Diverse Dosage Forms for Oropharyngeal Conditions

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparative study of the efficacy of Amylmetacresol (AMC) across various dosage forms, primarily focusing...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative study of the efficacy of Amylmetacresol (AMC) across various dosage forms, primarily focusing on its application in treating sore throat and related oropharyngeal infections. As a widely utilized antiseptic, the formulation of AMC significantly influences its therapeutic action. This document synthesizes available clinical and in-vitro data to offer a nuanced understanding of how the delivery vehicle—be it a lozenge, spray, or gargle—impacts the overall performance of this active pharmaceutical ingredient.

Introduction to Amylmetacresol: A Multifaceted Antiseptic

Amylmetacresol (5-methyl-2-pentylphenol) is an antiseptic agent with a dual mechanism of action that makes it particularly effective for localized treatment of mouth and throat infections.[1] It exhibits both antibacterial and antiviral properties.[1] Furthermore, AMC has been shown to block voltage-gated sodium channels, a mechanism akin to local anesthetics, which contributes to its pain-relieving effects in sore throat.[1] It is most commonly formulated in combination with 2,4-dichlorobenzyl alcohol (DCBA), another antiseptic, to provide a broader spectrum of antimicrobial activity.[1]

The choice of dosage form is a critical determinant of a drug's efficacy, influencing factors such as local concentration, residence time at the site of action, and patient compliance. This guide will dissect the available evidence for the most common dosage forms of Amylmetacresol: lozenges, throat sprays, and to a lesser extent, gargles.

Lozenge Formulations: The Gold Standard for Sustained Delivery

Lozenges are the most extensively studied and widely available dosage form for Amylmetacresol. The slow dissolution of a lozenge in the oral cavity is designed to provide a sustained release of the active ingredients, bathing the oropharyngeal mucosa in a consistent concentration of the antiseptic.

Clinical Efficacy of Amylmetacresol Lozenges

Numerous randomized controlled trials and systematic reviews have established the efficacy of AMC/DCBA lozenges in providing symptomatic relief from acute sore throat.[2][3]

A key advantage of the lozenge format is the prolonged contact time with the affected tissues. One study highlights that medicated lozenges, by their slow-releasing nature, ensure continuous delivery of active ingredients to all affected areas of the throat over a prolonged period, a distinct advantage over sprays and gargles.[2] Clinical data from a randomized controlled trial demonstrated that AMC/DCBA lozenges provided a significant reduction in throat soreness as early as 5 minutes after administration, with the effect lasting for up to 2 hours.[2] This rapid onset and sustained relief are critical for patient comfort and compliance.

In a study comparing AMC/DCBA lozenges to non-medicated lozenges, the medicated group experienced significantly greater sore throat relief and a more substantial reduction in difficulty swallowing.[2] Another study focusing on post-operative sore throat following general anesthesia found that preoperative administration of an AMC/DCBA lozenge with lignocaine significantly reduced the incidence and severity of sore throat.[3]

In-Vitro Antimicrobial Activity

The sustained concentration of AMC and DCBA released from a lozenge is crucial for its antimicrobial effect. In-vitro studies have demonstrated that an AMC/DCBA lozenge dissolved in artificial saliva exhibits broad-spectrum bactericidal activity against a range of organisms implicated in pharyngitis, achieving a greater than 99.9% reduction in colony-forming units (CFUs) within 10 minutes for all tested species.[4][5] This rapid bactericidal action is consistent with the dissolution time of a lozenge in the mouth.[4][5]

The antiviral activity of AMC/DCBA lozenges has also been documented, with in-vitro studies showing virucidal effects against various respiratory viruses.[6]

Throat Spray Formulations: Rapid Onset and Targeted Application

Throat sprays offer a different modality for delivering Amylmetacresol to the oropharynx, characterized by rapid application and the ability to target a specific area.

Clinical Efficacy of Amylmetacresol Sprays

While less extensively studied than lozenges, a non-interventional study on a throat spray containing AMC, DCBA, and levomenthol provides valuable insights into its efficacy. In this study, 95% of physicians assessed the effect of the spray as "very good" or "good".[7] Patients reported a rapid onset of action, with an average time to effect of five minutes, and the relief lasting for approximately three hours.[7] This rapid onset is a key patient-reported benefit of the spray formulation.[7]

The study also highlighted the high patient acceptance of the throat spray, with 86% of patients stating they would use it again, citing the rapid effect, simple application, and pleasant taste as primary reasons.[7]

Formulation and Pharmacokinetic Considerations

The formulation of a throat spray is critical to its performance. The "Summary of Product Characteristics" for one commercially available AMC/DCBA throat spray details its composition, including the concentration of the active ingredients per spray. This allows for precise dosing and targeted delivery to the inflamed tissues.

One theoretical disadvantage of sprays compared to lozenges is the shorter residence time of the active ingredients in the oropharynx.[8] However, the direct application to the posterior pharynx may compensate for this by delivering a higher initial concentration to the site of inflammation.[8]

Gargles and Mouthwashes: A Limited Evidence Base

The use of Amylmetacresol in a gargle or mouthwash formulation is less common, and there is a corresponding lack of robust clinical data.

A significant limitation of gargles is their inability to effectively deliver active ingredients to the palatine tonsils and the pharynx, as they primarily reach the anterior oral cavity.[2]

Comparative Analysis and Experimental Design Considerations

A direct head-to-head clinical trial comparing the efficacy of Amylmetacresol in lozenge, spray, and gargle formulations is lacking in the current body of scientific literature. Therefore, a direct comparison of clinical efficacy is challenging. However, based on the available evidence, an indirect comparison can be made, highlighting the distinct advantages and disadvantages of each dosage form.

Table 1: Comparative Summary of Amylmetacresol Dosage Forms

FeatureLozengesThroat SpraysGargles/Mouthwashes
Primary Advantage Sustained release, prolonged contact time[2][8]Rapid onset of action, targeted application[7]- (Limited evidence for AMC)
Onset of Action Rapid (within 5 minutes)[2]Very Rapid (average of 5 minutes)[7]-
Duration of Relief Up to 2 hours[2]Approximately 3 hours[7]-
Antimicrobial Efficacy Broad-spectrum antibacterial and antiviral activity demonstrated in-vitro[4][5]Assumed similar to lozenges due to same active ingredientsLimited delivery to key areas[2]
Patient Acceptance Generally highHigh, praised for ease of use and rapid effect[7]-
Clinical Evidence Extensive (numerous RCTs and systematic reviews)Limited (non-interventional studies)Very limited
Experimental Protocol: In-Vitro Residence Time Simulation

To objectively compare the potential for sustained delivery, an in-vitro experiment simulating the oropharyngeal environment could be designed.

Objective: To compare the dissolution and release profile of Amylmetacresol from a lozenge versus the clearance rate of a spray formulation in a simulated oral cavity model.

Methodology:

  • Model Setup: A flow-through cell apparatus simulating the volume and saliva flow rate of the oral cavity will be used.

  • Lozenge Arm: An Amylmetacresol lozenge will be placed in the cell, and artificial saliva will be perfused at a constant rate. Samples of the perfusate will be collected at regular intervals.

  • Spray Arm: A standardized dose of Amylmetacresol throat spray will be administered to the cell. The perfusion with artificial saliva will commence immediately, and samples will be collected at frequent, early time points and then at increasing intervals.

  • Analysis: The concentration of Amylmetacresol in the collected samples will be quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Outcome Measures: The primary outcomes will be the time to reach peak concentration (Cmax), the maximum concentration achieved (Cmax), and the area under the concentration-time curve (AUC), representing the total drug exposure over time.

Diagram 1: Experimental Workflow for In-Vitro Residence Time Study

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Outcome Lozenge Amylmetacresol Lozenge Lozenge_Exp Lozenge Dissolution (Constant Perfusion) Lozenge->Lozenge_Exp Spray Amylmetacresol Spray Spray_Exp Spray Application (Immediate Perfusion) Spray->Spray_Exp Model Flow-Through Cell Model (Simulated Oral Cavity) Model->Lozenge_Exp Model->Spray_Exp HPLC Validated HPLC Method Sampling_L Perfusate Sampling (Regular Intervals) Lozenge_Exp->Sampling_L Sampling_S Perfusate Sampling (Frequent Early Intervals) Spray_Exp->Sampling_S Quantification HPLC Quantification of AMC Sampling_L->Quantification Sampling_S->Quantification Data_Analysis Data Analysis (Cmax, Tmax, AUC) Quantification->Data_Analysis Comparison Comparative Efficacy Profile Data_Analysis->Comparison G cluster_0 Microorganism (Bacteria/Virus) cluster_1 Host Neuron Membrane Cell Membrane Disruption Na_Channel Voltage-Gated Na+ Channel Blockade Pain_Signal Inhibition of Pain Signal Transmission Na_Channel->Pain_Signal AMC Amylmetacresol AMC->Membrane Antiseptic Effect AMC->Na_Channel Local Anesthetic-like Effect

Caption: Dual antiseptic and anesthetic-like action of AMC.

The choice of excipients in a formulation can also impact efficacy. For instance, the pH of the formulation can influence the stability and activity of the active ingredients. Furthermore, flavoring and sweetening agents can significantly affect patient compliance, particularly in pediatric populations.

Conclusion and Future Directions

Future research should focus on direct, head-to-head comparative clinical trials of different Amylmetacresol dosage forms. Such studies should include pharmacokinetic assessments of salivary concentrations over time to correlate drug exposure with clinical outcomes. Furthermore, investigating patient preferences and the impact of sensory attributes on compliance would provide valuable insights for optimizing the formulation and delivery of this effective antiseptic agent.

References

  • Effectiveness, tolerability and acceptance of a throat spray with 2.4-dichlorobenzyl alcohol, amylmetacresol and levomenthol. non-interventional study of patients with uncomplicated pharyngitis. ResearchGate. Available at: [Link]

  • Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. International Journal of Clinical Practice. Available at: [Link]

  • Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. PMC - NIH. Available at: [Link]

  • Preoperative amylmetacresol and dichlorobenzyl alcohol with lignocaine lozenge reduces postoperative sore throat following general anaesthesia using supraglottic airway devices: A double-blinded, randomised, placebo-controlled trial. NIH. Available at: [Link]

  • A randomized controlled study to compare the efficacy of amyl meta cresol-2, 4-dichlorobenzyl alcohol lozenges Vs warm saline gargles Vs control in the prevention and treatment of post-operative sore throat after endotracheal intubation. Indian Journal of Clinical Anaesthesia. Available at: [Link]

  • View of Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. Publishing at the Library. Available at: [Link]

  • Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. PubMed. Available at: [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PMC - NIH. Available at: [Link]

  • Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocai. Publishing at the Library. Available at: [Link]

  • Amylmetacresol. Wikipedia. Available at: [Link]

  • (PDF) Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. ResearchGate. Available at: [Link]

  • Open-label taste-testing study to evaluate the acceptability of both strawberry-flavored and orange-flavored amylmetacresol/2,4-dichlorobenzyl alcohol throat lozenges in healthy children. PubMed. Available at: [Link]

  • Open-Label Taste-Testing Study to Evaluate the Acceptability of Both Strawberry-Flavored and Orange-Flavored Amylmetacresol/2,4-Dichlorobenzyl Alcohol Throat Lozenges in Healthy Children. NIH. Available at: [Link]

  • Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PubMed. Available at: [Link]

  • Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. NursingCenter. Available at: [Link]

  • An overview of throat lozenges and sprays in the management of pharyngitis at primary care level. South African Pharmaceutical Journal. Available at: [Link]

  • Open-Label Taste-Testing Study to Evaluate the Acceptability of Both Strawberry-Flavored and Orange-Flavored Amylmetacresol/2,4-Dichlorobenzyl Alcohol Throat Lozenges in Healthy Children. SpringerLink. Available at: [Link]

  • Bioavailability of the Common Cold Medicines in Jellies for Oral Administration. MDPI. Available at: [Link]

  • An open label, oral bioavailability study to determine the levels of Amylmetacresol BP (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) in the saliva of healthy volunteers after a single oral dose of Strepsils Original throat lozenge. MedPath. Available at: [Link]

Sources

Validation

A Comparative Guide to Establishing Equivalence of Generic vs. Brand-Name Amylmetacresol Lozenges

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the equivalence of generic and brand-name amylmetacresol lozenges. By integrating established princi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the equivalence of generic and brand-name amylmetacresol lozenges. By integrating established principles of bioequivalence with specific in-vitro methodologies, this document outlines a scientifically rigorous approach to compare product performance and ensure therapeutic interchangeability.

Amylmetacresol is an antiseptic agent widely used in over-the-counter lozenges for the relief of sore throat and minor mouth infections.[1][2][3] Its mechanism of action involves antibacterial and antiviral properties, and it also exhibits a local anesthetic-like effect by blocking voltage-gated sodium channels.[1][4] For locally acting drugs like amylmetacresol lozenges, where systemic absorption is not the primary mode of action, establishing bioequivalence presents unique challenges compared to systemically absorbed drugs.[5][6] The focus shifts from pharmacokinetic studies in the bloodstream to demonstrating equivalent availability of the active pharmaceutical ingredient (API) at the site of action—the oral and pharyngeal mucosa.

This guide will detail the critical quality attributes (CQAs) and experimental protocols necessary to build a weight-of-evidence approach for demonstrating equivalence.

Foundational Principles: Beyond Systemic Bioequivalence

For orally administered drugs that act locally in the gastrointestinal tract or oral cavity, the FDA and other regulatory bodies recognize that traditional pharmacokinetic studies measuring plasma concentrations may not be relevant.[5][6][7] The core principle of bioequivalence remains the same: "the absence of a significant difference in the rate and extent to which the active ingredient or active moiety...becomes available at the site of drug action."[5][6]

For lozenges, this translates to assessing the release of amylmetacresol from the solid dosage form into the saliva and its availability to the oral mucosa. A key consideration is that the generic product should be "qualitatively and quantitatively similar to the reference listed drug (RLD)".[5] This means having the same active ingredients and generally the same inactive ingredients in similar amounts.

A Multi-Pillar Approach to Equivalence Assessment

A robust assessment of equivalence for amylmetacresol lozenges should be built on three pillars: Pharmaceutical Equivalence, In-Vitro Performance, and optional In-Vivo supporting studies.

Caption: A three-pillar framework for assessing the equivalence of locally acting lozenges.

Pillar 1: Establishing Pharmaceutical Equivalence

The first step is to thoroughly characterize and compare the generic and brand-name products to establish pharmaceutical equivalence. This involves a qualitative and quantitative (Q1/Q2) assessment of the formulation and a comparative analysis of the physical attributes (Q3).

Formulation (Q1/Q2) Comparison

A detailed analysis of the active and inactive ingredients of both the generic and brand-name lozenge is critical. The excipients in a lozenge formulation, such as sugars (sucrose, glucose) or sugar alcohols (isomalt, maltitol), play a crucial role in the dissolution rate and the texture of the lozenge, which in turn affects the release of the API.[8][9][10]

Table 1: Example Formulation Comparison

ComponentRoleBrand-Name (e.g., Strepsils™)Generic ProductQ1/Q2 Match?
AmylmetacresolActive Ingredient0.6 mg0.6 mgYes
2,4-Dichlorobenzyl alcoholActive Ingredient1.2 mg1.2 mgYes
Liquid SucroseSweetener/Base~1.5 gTo be determinedTBD
Liquid GlucoseSweetener/Base~1.0 gTo be determinedTBD
Tartaric AcidAcidulantPresentTo be determinedTBD
Flavoring AgentsFlavorPresentTo be determinedTBD
Coloring AgentsColorPresentTo be determinedTBD
Physicochemical (Q3) Characterization

A battery of tests should be performed to compare the physical properties of the lozenges, as these can influence their in-vivo behavior.

Table 2: Comparative Physicochemical Tests

ParameterTest MethodAcceptance Criteria for EquivalenceRationale
Appearance Visual InspectionComparable shape, color, and surface characteristics.Patient acceptance and identification.
Dimensions & Weight Vernier Caliper & Analytical BalanceAverage values and standard deviations should be comparable.Uniformity of dosage units.
Hardness Monsanto or Pfizer Hardness TesterNo significant difference in the force required to break the lozenge.Affects dissolution time and mouthfeel.
Friability Roche FriabilatorFriability of less than 1% and comparable between products.Measures the lozenge's resistance to abrasion during handling.
Drug Content Uniformity HPLC or UV-Vis SpectrophotometryMeets USP/BP specifications and is comparable between products.Ensures consistent dosage of the active ingredient.

Pillar 2: Comparative In-Vitro Performance Testing

This is the most critical pillar for demonstrating bioequivalence for locally acting lozenges. The goal is to compare the rate and extent of amylmetacresol release in a simulated oral environment.

Experimental Workflow: In-Vitro Release

The following workflow outlines the key steps for a comparative dissolution study.

In_Vitro_Release_Workflow Start Start: Obtain Brand-Name and Generic Lozenge Batches Apparatus_Setup Apparatus Setup: USP Apparatus II (Paddle) @ 50-100 RPM, 37°C Start->Apparatus_Setup Media_Preparation Media Preparation: 900 mL Artificial Saliva (pH 6.4-6.8) Apparatus_Setup->Media_Preparation Dissolution_Run Perform Dissolution Run Media_Preparation->Dissolution_Run Sampling Withdraw Samples at Predetermined Time Points (e.g., 5, 10, 15, 30 min) Dissolution_Run->Sampling Analysis Analyze Samples: Validated HPLC-UV Method for Amylmetacresol Concentration Sampling->Analysis Profile_Comparison Compare Dissolution Profiles: Calculate f2 Similarity Factor Analysis->Profile_Comparison Conclusion Conclusion: f2 ≥ 50 Indicates Profile Similarity Profile_Comparison->Conclusion

Caption: Workflow for comparative in-vitro dissolution testing of lozenges.

Detailed Protocol: Comparative Dissolution Testing

This protocol provides a step-by-step methodology for assessing the in-vitro release of amylmetacresol.

Objective: To compare the dissolution profiles of generic and brand-name amylmetacresol lozenges under simulated oral cavity conditions.

Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Validated HPLC-UV system

  • Artificial saliva buffer (pH 6.4-6.8)[8]

  • Brand-name and generic amylmetacresol lozenges (at least 12 units of each)

Methodology:

  • Apparatus Setup: Set the dissolution bath temperature to 37 ± 0.5°C. Set the paddle speed to a justified speed, typically between 50-100 RPM.

  • Media Preparation: Prepare a sufficient volume of artificial saliva. A common composition includes sodium chloride, potassium chloride, calcium chloride, and sodium bicarbonate, buffered to a pH of 6.4-6.8 to mimic the oral environment.

  • Test Execution:

    • Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to 37°C.

    • Carefully drop one lozenge into each vessel.

    • Start the apparatus simultaneously for all vessels.

    • Withdraw samples (e.g., 5 mL) at predefined time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of amylmetacresol in each sample using a validated HPLC-UV method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point for each lozenge.

    • Plot the mean cumulative percent drug released versus time for both the generic and brand-name products.

    • Calculate the similarity factor (f2) to quantitatively compare the two profiles. An f2 value between 50 and 100 indicates similarity of the dissolution profiles.

Table 3: Example Dissolution Data Summary

Time (min)Brand-Name % Released (Mean ± SD)Generic % Released (Mean ± SD)
525 ± 3.127 ± 2.8
1048 ± 4.551 ± 4.2
1565 ± 5.268 ± 4.9
2082 ± 4.885 ± 5.1
3095 ± 3.997 ± 3.5
f2 Value \multicolumn{2}{c

Pillar 3: In-Vivo Approaches (When Necessary)

In some cases, particularly if in-vitro studies show borderline or dissimilar results, or if the formulation is complex, in-vivo studies may be considered to support the claim of equivalence. For lozenges, this does not typically involve blood sampling.

An alternative approach, as suggested by some regulatory guidance for locally acting products, is to assess the amount of drug remaining in the lozenge at various time points in human volunteers.[11]

Protocol: In-Vivo Lozenge Dissolution

Objective: To compare the in-vivo dissolution rate of generic and brand-name lozenges.

Methodology:

  • Subject Recruitment: Recruit a panel of healthy volunteers.

  • Study Design: A crossover design is recommended.

  • Procedure:

    • Volunteers are given either a generic or brand-name lozenge and instructed to let it dissolve in their mouth without chewing.

    • At a predetermined time point (e.g., 10 minutes), the volunteer expels the remaining lozenge.

    • The remaining lozenge is dried and weighed. The amount of drug remaining can be assayed using HPLC.

  • Data Analysis: The rate of dissolution (mass loss over time) and the rate of drug release are compared between the two products.

This method provides a more direct measure of the lozenge's behavior in the oral cavity but is more complex and variable than in-vitro testing.[12]

Synthesizing the Evidence for Equivalence

The ultimate determination of equivalence is based on the totality of the evidence. A strong case for the equivalence of a generic amylmetacresol lozenge can be made if:

  • The generic product is pharmaceutically equivalent (Q1/Q2) to the brand-name product.

  • The key physicochemical attributes (Q3) are comparable.

  • The in-vitro dissolution profiles are similar, as demonstrated by an f2 value ≥ 50.

If these conditions are met, it provides a high degree of confidence that the generic product will deliver the active ingredient to the site of action at a similar rate and extent as the brand-name product, and therefore, will have a similar therapeutic effect.

References

  • Amylmetacresol - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

  • Amylmetacresol | C12H18O | CID 14759 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved January 6, 2026, from [Link]

  • Amylmetacresol: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. Retrieved January 6, 2026, from [Link]

  • Lozenges Formulation and Evaluation: A Review. (2021). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 6, 2026, from [Link]

  • Pharmaceutical composition comprising 2,4-dichlorobenzyl alcohol and amylmetacresol. (2005). Google Patents.
  • Demonstrating Bioequivalence for Locally Acting/Targeted Delivery Drugs. (n.d.). Retrieved January 6, 2026, from [Link]

  • Strepsils Original Lozenges - Summary of Product Characteristics (SmPC). (2022). (emc). Retrieved January 6, 2026, from [Link]

  • Public Assessment Report Scientific discussion Kruidvat Amylmetacresol Plus Dichloorbenzylalcohol mint lozenges. (2016). Geneesmiddeleninformatiebank. Retrieved January 6, 2026, from [Link]

  • Bioequivalence for Oral Locally Acting Gastrointestinal Drug Products. (2023). FDA. Retrieved January 6, 2026, from [Link]

  • Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products General Considerations. (n.d.). Regulations.gov. Retrieved January 6, 2026, from [Link]

  • in vitro and in vivo assessment for lozenges. (n.d.). PUXdesign. Retrieved January 6, 2026, from [Link]

  • In vitro disintegration of lozenge in oral cavity. (2024). bioRxiv. Retrieved January 6, 2026, from [Link]

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Comparative

Bridging the Bench and Bedside: A Comparative Guide to the In Vitro-In Vivo Correlation of Amylmetacresol's Antiseptic Activity

Executive Summary Amylmetacresol (AMC) is a widely utilized antiseptic, primarily in over-the-counter lozenges for the symptomatic relief of sore throat and minor mouth infections.[1][2][3] Its clinical efficacy is predi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Amylmetacresol (AMC) is a widely utilized antiseptic, primarily in over-the-counter lozenges for the symptomatic relief of sore throat and minor mouth infections.[1][2][3] Its clinical efficacy is predicated on its broad-spectrum antimicrobial and antiviral properties, coupled with a local anesthetic-like effect.[1][2][4] This guide provides an in-depth analysis of the correlation between the in vitro antiseptic activity of AMC and its in vivo clinical performance. We will dissect the standard experimental protocols used to quantify its microbicidal action, present comparative data against other common antiseptics, and explore the methodologies for translating laboratory findings into predictable clinical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to evaluate and correlate the antiseptic efficacy of agents like amylmetacresol from foundational lab assays to clinical application.

Introduction to Amylmetacresol: Mechanism and Application

Amylmetacresol (5-methyl-2-pentylphenol) is a phenolic antiseptic compound.[3] It is a principal active ingredient in popular sore throat lozenges, often formulated in combination with 2,4-dichlorobenzyl alcohol (DCBA), another antiseptic agent with which it acts synergistically.[2][5]

Mechanism of Action: The precise virucidal and bactericidal mechanisms are not fully elucidated. However, the proposed actions include:

  • Protein Denaturation: Like other phenols, AMC is believed to disrupt microbial cells by denaturing essential proteins and enzymes.[1][4]

  • Membrane Disruption: Evidence suggests a selective effect on viral lipid membranes or the protein-lipid interface, compromising viral integrity.[1][4]

  • Sodium Channel Blockade: AMC has been shown to block voltage-gated sodium channels in a manner similar to local anesthetics.[1][2][4][6] This action is crucial for its analgesic effect, providing symptomatic relief from sore throat pain by inhibiting nerve signaling.[6]

This dual functionality—antimicrobial and analgesic—makes AMC a valuable component in the management of acute pharyngitis, which is predominantly of viral origin and does not warrant antibiotic use.[5][7]

In Vitro Assessment of Antiseptic Activity

In vitro testing forms the bedrock of antiseptic evaluation, providing quantitative data on an agent's intrinsic antimicrobial potency and spectrum of activity. The primary objective is to determine the concentration required to inhibit or kill specific microorganisms and the speed at which this occurs.

Key Experimental Protocols

The following are standard, validated protocols for assessing antiseptic performance. The inclusion of appropriate controls (negative, positive, and growth) is critical for data integrity.

A. Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antiseptic that prevents the visible growth of a microorganism.[8][9]

  • Principle: A standardized inoculum of a target microorganism is exposed to serial dilutions of the antiseptic in a liquid growth medium.

  • Methodology (Broth Microdilution):

    • Preparation of Inoculum: Culture a target pathogen (e.g., Streptococcus pyogenes) in appropriate broth (e.g., Brain Heart Infusion) to achieve a log-phase growth. Adjust the suspension to a 0.5 McFarland turbidity standard.

    • Serial Dilution: Prepare a two-fold serial dilution of Amylmetacresol in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

    • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no antiseptic) and a sterility control (no microbes).

    • Incubation: Incubate the plate under optimal conditions (e.g., 37°C for 24 hours).

    • Endpoint Determination: The MIC is the lowest concentration in which no visible turbidity (growth) is observed.[9]

B. Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10]

  • Principle: It is a direct extension of the MIC assay, assessing cell viability after exposure.

  • Methodology:

    • Following MIC determination, subculture a small aliquot (e.g., 10 µL) from each well showing no visible growth onto an appropriate agar medium.

    • Incubate the agar plates until growth is visible in control streaks.

    • The MBC is the lowest concentration from the MIC assay that shows no bacterial growth on the agar plate.[10]

C. Time-Kill Kinetic Assay: This dynamic assay provides critical information on the rate of antimicrobial action.[8][10][11]

  • Principle: A standardized microbial population is exposed to a fixed concentration of the antiseptic, and the number of viable organisms is quantified at specific time intervals.[11]

  • Methodology:

    • Prepare a standardized suspension of the target organism (e.g., 5x10^5 CFU/mL).[8]

    • Add the antiseptic at a predetermined concentration (e.g., 1x or 2x MIC).

    • At specified time points (e.g., 0, 1, 5, 10, 30, 60 minutes), withdraw an aliquot.

    • Immediately neutralize the antiseptic action with a suitable agent (e.g., lecithin and polysorbate 80).

    • Perform serial dilutions and plate on agar to enumerate surviving colony-forming units (CFUs).

    • Plot log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Workflow and Data Visualization

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_tk Time-Kill Assay P1 Culture Target Pathogen (e.g., S. pyogenes) P2 Standardize Inoculum (0.5 McFarland) P1->P2 M1 Inoculate Microtiter Plate P2->M1 T1 Expose Inoculum to Fixed AMC Concentration P2->T1 P3 Prepare Serial Dilutions of Amylmetacresol P3->M1 M2 Incubate (24h, 37°C) M1->M2 M3 Read MIC (No Visible Growth) M2->M3 B1 Subculture from Clear Wells onto Agar Plates M3->B1 Proceed with non-turbid wells B2 Incubate Agar Plates B1->B2 B3 Read MBC (No Growth) B2->B3 T2 Sample at Time Intervals (0, 1, 5, 10... min) T1->T2 T3 Neutralize & Plate T2->T3 T4 Enumerate CFUs T3->T4 T5 Plot Time-Kill Curve T4->T5

Comparative In Vitro Data

Studies demonstrate that lozenges containing AMC (often with DCBA) exhibit rapid bactericidal activity against key pharyngitis-associated pathogens.[5][7][12][13]

PathogenTime to ≥3-log10 Reduction (99.9%) with AMC/DCBA LozengeReference
Streptococcus pyogenes1 minute[5][7]
Haemophilus influenzae1 minute[5][7]
Fusobacterium necrophorum1 minute[5][7]
Moraxella catarrhalis5 minutes[5][7]
Staphylococcus aureus10 minutes[5][7]

Amylmetacresol also shows in vitro virucidal effects against several enveloped respiratory viruses, including parainfluenza virus and cytomegalovirus, with peak effects observed after just one minute of incubation.[14] However, its activity against non-enveloped viruses like human rhinovirus may be more limited compared to other agents like iota-carrgeenan.[15][16]

In Vivo Evaluation of Clinical Efficacy

Translating in vitro potency to clinical benefit requires robust in vivo evaluation, typically through randomized controlled trials (RCTs) in patients with acute sore throat.

Clinical Trial Design and Endpoints

The sore throat pain model is a well-validated clinical assay for measuring the therapeutic effects of treatments for acute pharyngitis.[17][18]

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.[19][20][21] Patients are randomly assigned to receive either a lozenge containing AMC or a non-medicated placebo lozenge.

  • Patient Population: Adults with acute, uncomplicated sore throat of recent onset (e.g., <48 hours) and at least a moderate pain score at baseline are typically enrolled.[22]

  • Primary Endpoint: The primary measure of efficacy is often the change in pain intensity from baseline, measured over a specific period (e.g., 2 hours) post-dose.[21][23] This is assessed using validated patient-reported outcome (PRO) scales, such as a 100-mm Visual Analog Scale (VAS) or an 11-point numerical rating scale.[17][18]

  • Secondary Endpoints:

    • Sore throat relief scores.[19]

    • Difficulty in swallowing.[19][20]

    • Onset of analgesia (time to perceptible pain relief).[21]

    • Duration of effect.[19][20]

    • Patient and investigator global assessments of efficacy.[21]

Workflow for a Typical Sore Throat Clinical Trial

G cluster_enroll Enrollment cluster_treat Treatment Phase cluster_assess Assessment & Analysis E1 Patient Screening (Inclusion/Exclusion Criteria) E2 Informed Consent E1->E2 E3 Baseline Assessment (Pain, Swallowing Scales) E2->E3 T1 Randomization (Double-Blind) E3->T1 T2 Group A: AMC Lozenge T1->T2 T3 Group B: Placebo Lozenge T1->T3 T4 Administer Single Dose T2->T4 T3->T4 A1 PRO Assessments at Timed Intervals (e.g., 5, 15, 30, 60, 120 min) T4->A1 A3 Statistical Analysis (AMC vs. Placebo) A1->A3 A2 Record Adverse Events A2->A3 A4 Determine Efficacy (Pain Reduction, Onset) A3->A4

Comparative In Vivo Data

Clinical trials consistently demonstrate the superiority of AMC/DCBA lozenges over non-medicated placebos.

Efficacy EndpointAmylmetacresol/DCBA Lozenge PerformanceReference
Pain Reduction Significantly greater reduction in throat soreness vs. placebo, with effects seen as early as 5 minutes and lasting for up to 2 hours.[19][20]
Swallowing Difficulty Significantly greater easing of difficulty with swallowing compared to placebo.[19][20]
Overall Relief A meta-analysis confirmed a modest but statistically significant advantage over non-medicated lozenges for pain relief.[2][23]

When compared to another common antiseptic, hexylresorcinol, both have been shown to be effective. One study found that a hexylresorcinol lozenge demonstrated superiority over placebo for the primary endpoint of pain reduction at 2 hours, while an AMC/DCBA lozenge with added lidocaine was superior for secondary endpoints but did not meet the primary one in that specific trial.[21][24] Both showed a rapid onset of action.[21]

The In Vitro-In Vivo Correlation (IVIVC)

For topical, locally acting agents like amylmetacresol in a lozenge, establishing a formal, mathematical IVIVC as defined by the FDA for systemic drugs is challenging.[25][26][27] The correlation is more conceptual, linking the rapid, high-concentration microbicidal activity seen in vitro with the clinical outcomes of symptom relief.

The Logical Framework:

  • In Vitro Potency: Rapid bactericidal and virucidal action within minutes is demonstrated in lab assays (e.g., Time-Kill).[5][14] This suggests that the concentration of AMC released from a lozenge into the saliva is sufficient to quickly reduce the microbial load in the oropharynx.

  • Mechanism Link: The in vitro demonstration of sodium channel blockade directly explains the in vivo analgesic effect, which is a key clinical endpoint.[6] The rapid onset of pain relief seen in trials aligns with this direct pharmacological action.

  • In Vivo Validation: Clinical trials confirm the hypothesis generated from in vitro data. The rapid symptom relief (pain, difficulty swallowing) observed in vivo is the clinical manifestation of the combined local anesthetic and antiseptic effects measured in vitro.[19][20] The duration of a lozenge in the mouth (typically 5-10 minutes) is consistent with the timeframes in which significant microbial reduction is observed in vitro.[5][7][12]

G cluster_invitro In Vitro Evidence cluster_hypothesis Mechanistic Hypothesis cluster_invivo In Vivo Outcome V1 Rapid Bactericidal/ Virucidal Activity (Time-Kill Assays) H1 Reduced Oropharyngeal Microbial Load V1->H1 Leads to V2 Sodium Channel Blockade H2 Local Anesthetic Effect (Analgesia) V2->H2 Causes O1 Clinically Meaningful Sore Throat Relief (RCTs) H1->O1 Contributes to H2->O1 Contributes to

Conclusion

The clinical efficacy of amylmetacresol as a topical antiseptic for sore throat is strongly supported by a logical and consistent correlation between its in vitro activities and in vivo performance. Rigorous in vitro time-kill assays demonstrate a rapid and broad-spectrum microbicidal action that aligns with the residence time of a lozenge in the oral cavity. Furthermore, its distinct pharmacological action as a sodium channel blocker provides a clear mechanistic basis for the rapid analgesia observed in randomized controlled trials. While a formal mathematical IVIVC is not conventional for such locally acting products, the weight of evidence confirms that the in vitro profile of amylmetacresol is a reliable predictor of its clinical utility in providing rapid and effective relief from the symptoms of acute sore throat.

References

  • PharmaCompass.com. Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Wikipedia. Amylmetacresol. [Link]

  • MIMS Philippines. Amylmetacresol: Uses, Dosage, Side Effects and More. [Link]

  • ResearchGate. (PDF) Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

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  • PubMed. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

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  • PubMed. Efficacy of AMC/DCBA lozenges for sore throat: A systematic review and meta-analysis. [Link]

  • CABI Digital Library. Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. [Link]

  • National Center for Biotechnology Information. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. [Link]

  • PubMed Central. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. [Link]

  • Taylor & Francis Online. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. [Link]

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  • Google Patents. CA2218553C - 2,4-dichlorobenzyl alcohol and amylmetacresol against hiv infection.
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  • National Center for Biotechnology Information. Randomised controlled trial of a clinical score and rapid antigen detection test for sore throats - PRImary care Streptococcal Management (PRISM) study. [Link]

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  • PubMed Central. Development and refinement of the sore throat pain model as an assay for measuring therapeutic effects on acute pain. [Link]

  • PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • PubMed. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. [Link]

  • springermedizin.de. Utility of the sore throat pain model in a multiple-dose assessment of the acute analgesic flurbiprofen: a randomized controlled study. [Link]

  • Pacific BioLabs. Time Kill Testing. [Link]

  • PubMed. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner. [Link]

  • YouTube. Revolutionizing Antibiotic Testing: MIC, MBC & Time-Kill Assays Explained. [Link]

  • PubMed. Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. [Link]

  • CenterWatch. Pharyngitis Clinical Research Trials. [Link]

  • ResearchGate. (PDF) Randomised, Double-Blind, Placebo-Controlled Study of a Single Dose of an Amylmetacresol/2,4-dichlorobenzyl Alcohol Plus Lidocaine Lozenge or a Hexylresorcinol Lozenge for the Treatment of Acute Sore Throat Due to Upper Respiratory Tract Infection. [Link]

  • PubMed. In Vitro-In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. [Link]

  • MDPI. In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. [Link]

  • Springer. In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. [Link]

  • ResearchGate. (PDF) In Vitro–In Vivo Correlations (IVIVC) for Predicting the Clinical Performance of Metronidazole Topical Creams Intended for Local Action. [Link]

Sources

Validation

A Meta-analytic Comparison of Amylmetacresol Lozenges for Symptomatic Relief of Acute Sore Throat

A Guide for Researchers and Drug Development Professionals Introduction: The Challenge of Acute Pharyngitis Treatment Acute pharyngitis, or sore throat, is a leading cause of ambulatory care visits. The condition is pred...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Acute Pharyngitis Treatment

Acute pharyngitis, or sore throat, is a leading cause of ambulatory care visits. The condition is predominantly of viral etiology, making antibiotics both inappropriate and ineffective in most cases.[1][2][3] This clinical reality underscores the importance of effective OTC remedies that can provide symptomatic relief without contributing to antimicrobial resistance.[4]

Lozenges are a preferred delivery vehicle for topical relief, offering prolonged contact time with the pharyngeal mucosa compared to gargles or sprays. The therapeutic landscape for sore throat lozenges is diverse, categorized by the mechanism of action of their active ingredients:

  • Antiseptics: Such as amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA), which aim to reduce microbial load.

  • Local Anesthetics: Such as benzocaine and lidocaine, which provide a numbing effect for pain relief.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Such as flurbiprofen, which targets the underlying inflammation.

This guide focuses on the clinical performance of AMC, primarily used in combination with DCBA, and contextualizes its efficacy against key comparators from the anesthetic and NSAID categories.

Meta-Analysis of Amylmetacresol/DCBA Efficacy

A cornerstone of evidence for the efficacy of AMC/DCBA lozenges is a 2017 systematic review and meta-analysis which evaluated randomized controlled trials (RCTs) comparing the active lozenges against non-medicated, placebo lozenges.[5]

Methodology of the Meta-Analysis
  • Search Strategy: A comprehensive literature search was conducted across major databases (Medline, Embase, Cochrane) to identify all relevant RCTs.[5] This broad approach is designed to minimize selection bias by capturing the totality of available high-quality evidence.

  • Inclusion Criteria: The analysis included RCTs focusing on adults with acute, uncomplicated sore throat that compared AMC/DCBA lozenges to a placebo.[5] This specificity ensures that the pooled results are relevant to the target indication and not confounded by other conditions or active treatments.

  • Primary Outcome: The primary measure of efficacy was the reduction in patient-reported pain intensity at 2 hours post-intervention, measured on an 11-point ordinal rating scale.[5] This endpoint is clinically meaningful as it reflects both the onset and initial duration of relief, key patient-centric metrics.

  • Statistical Analysis: A fixed-effects model was used to calculate the standardized mean difference (SMD) in pain intensity.[5] The SMD is a useful statistic as it allows for the pooling of data from different scales used across trials.

The workflow for conducting such a meta-analysis is standardized to ensure reproducibility and transparency, often visualized using a PRISMA flow diagram.

cluster_prisma PRISMA Flow for Meta-Analysis identification Identification Records identified from databases (n=77) screening Screening Records screened after duplicates removed identification->screening Records removed before screening: Duplicate records removed eligibility Eligibility Full-text articles assessed for eligibility screening->eligibility Records excluded (e.g., wrong population, wrong intervention) (n=74) included Included Studies included in meta-analysis (n=3) eligibility->included Full-text articles excluded, with reasons cluster_moa Mechanisms of Action in Sore Throat Lozenges stimulus Noxious Stimulus (e.g., Viral Infection) inflammation Inflammation (Prostaglandin Release) stimulus->inflammation pain_signal Pain Signal Transmission inflammation->pain_signal perception Perception of Pain pain_signal->perception amc Amylmetacresol (Antiseptic) amc->stimulus Reduces microbial load nsaid Flurbiprofen (NSAID) nsaid->inflammation Inhibits prostaglandins anesthetic Benzocaine/Lidocaine (Anesthetic) anesthetic->pain_signal Blocks nerve signals

Caption: Simplified pathways for different sore throat lozenge actives.

Data Summary and Head-to-Head Comparison

To facilitate direct comparison, the following table summarizes key performance indicators derived from pivotal clinical trials.

Active Ingredient(s)Mechanism of ActionOnset of ReliefDuration of ActionKey Efficacy Data vs. Placebo
Amylmetacresol (0.6mg) / DCBA (1.2mg) Antiseptic, Mild Local Anesthetic~5 minutes [4]Up to 2 hours [4]SMD for pain intensity: -0.60 (95% CI: -0.75 to -0.45) at 2h [5]
Flurbiprofen (8.75mg) NSAID (Anti-inflammatory)~15 minutes [6]At least 2 hours [6]Significantly greater reduction in throat soreness vs. placebo (p < 0.05) [6]
Benzocaine (8mg) Local Anesthetic~20 minutes (median) [7]~1 hour [8]Significantly greater decrease in median SPID vs. placebo (-12 vs -5, p=0.001) [9]
AMC/DCBA + Lidocaine Antiseptic + Local Anesthetic1-10 minutes [6]Up to 2 hours [6]Superior to placebo on secondary endpoints (e.g., numbness, relief) [6]

Experimental Protocols

For drug development professionals, the integrity of clinical trial design is paramount. Below is a representative protocol for a pivotal efficacy study.

Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of an AMC/DCBA Lozenge
  • Objective: To assess the analgesic efficacy and safety of an AMC/DCBA lozenge compared to a non-medicated placebo lozenge in adults with acute sore throat due to upper respiratory tract infection.

  • Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study.

  • Participant Selection:

    • Inclusion Criteria: Adults (≥18 years) with a clinical diagnosis of acute pharyngitis of recent onset (<72 hours), moderate-to-severe throat soreness (e.g., ≥6 on a 10-point numeric rating scale), and objective signs of pharyngeal inflammation.

    • Exclusion Criteria: Suspected bacterial infection requiring immediate antibiotics (e.g., high Centor score), known allergy to active ingredients, recent use of other sore throat medications.

  • Randomization and Blinding: Eligible participants are randomized (1:1) to receive either AMC/DCBA lozenges or matching placebo lozenges. Both participants and investigators remain blinded to the treatment allocation.

  • Intervention: Participants take one lozenge as needed for sore throat pain, up to a maximum of 8 lozenges in 24 hours, for 3 days.

  • Efficacy Assessments:

    • Primary Endpoint: Change from baseline in severity of throat soreness on a 100-mm Visual Analogue Scale (VAS) at 2 hours after the first dose.

    • Secondary Endpoints: Sore throat relief scale, difficulty in swallowing scale, time to onset of perceptible relief (measured via stopwatch), and use of rescue medication. Assessments are taken at baseline and at 5, 15, 30, 60, 90, and 120 minutes post-dose, and at the end of Days 1, 2, and 3. [4]7. Safety Assessment: All adverse events (AEs) are recorded throughout the study. AEs are coded using MedDRA and analyzed for frequency, severity, and relationship to the study drug.

  • Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using an Analysis of Covariance (ANCOVA) model, with baseline score as a covariate and treatment as the main factor.

Conclusion and Future Directions

The body of evidence, supported by a formal meta-analysis, confirms that lozenges containing amylmetacresol and 2,4-dichlorobenzyl alcohol provide safe, rapid, and clinically meaningful relief from the symptoms of acute sore throat. [5]

  • Comparative Efficacy: When compared to alternatives, AMC/DCBA offers a balanced profile. While local anesthetics like benzocaine may provide a more potent numbing sensation, and NSAIDs like flurbiprofen specifically target inflammation, the dual antiseptic and mild anesthetic properties of the AMC/DCBA combination provide a reliable first-line option for general symptomatic relief. [10]* Research Gaps: There is a clear need for large-scale, head-to-head randomized controlled trials directly comparing the main classes of active ingredients (antiseptic vs. NSAID vs. local anesthetic). Such trials would allow for a network meta-analysis, providing a more definitive hierarchy of efficacy for different patient-reported outcomes.

  • Drug Development Implications: Future product development could focus on combination therapies that leverage different mechanisms of action, such as combining a potent anti-inflammatory with a long-acting antiseptic. Furthermore, research into the virucidal activity of these compounds in vivo could provide a compelling secondary benefit beyond symptomatic relief.

This guide provides a robust, evidence-based framework for understanding the clinical performance of amylmetacresol. By grounding claims in high-quality meta-analytic data and comparative clinical trials, researchers and developers can make more informed decisions in the ongoing effort to effectively manage acute pharyngitis.

References

  • Weckmann, G., Hauptmann-Voß, A., Joos, S., et al. (2017). Efficacy of AMC/DCBA lozenges for sore throat: A systematic review and meta-analysis. International Journal of Clinical Practice, 71(10), e13002. [Link]

  • McNally, D., Shephard, A., & Field, E. (2012). Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 281-294. [Link]

  • Schachtel, E., & Aspley, S. (2012). Efficacy of flurbiprofen 8.75 mg lozenge in patients with a swollen and inflamed sore throat. Current Medical Research and Opinion, 28(6), 943-952. [Link]

  • Chrubasik, S., Beime, B., & Magora, F. (2012). Efficacy of a benzocaine lozenge in the treatment of uncomplicated sore throat. European Archives of Oto-Rhino-Laryngology, 269(2), 571-577. [Link]

  • Page, M.J., McKenzie, J.E., Bossuyt, P.M., et al. (2021). The PRISMA 2020 statement: an updated guideline for reporting systematic reviews. BMJ, 372, n71. [Link]

  • Higgins, J.P.T., Thomas, J., Chandler, J., et al. (Eds.). (2019). Cochrane Handbook for Systematic Reviews of Interventions (2nd ed.). Wiley-Blackwell. [Link]

  • Wade, A.G., Morris, C., Shephard, A., et al. (2011). A multicentre, randomised, double-blind, single-dose study assessing the efficacy of AMC/DCBA Warm lozenge or AMC/DCBA Cool lozenge in the relief of acute sore throat. BMC Family Practice, 12, 6. [Link]

  • MedStar Health. (n.d.). The Diagnosis and Management of Pharyngitis in Adults. Clinical Practice Guideline. MedStar Family Choice. [Link]

  • Llor, C., & Bjerrum, L. (2014). Recommendations for management of acute pharyngitis in adults. Atención Primaria, 46, 25-33. [Link]

  • Shulman, S. T., Bisno, A. L., Clegg, H. W., et al. (2012). Clinical practice guideline for the diagnosis and management of group A streptococcal pharyngitis: 2012 update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 55(10), e86-e102. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Amylmetacresol for Laboratory Professionals

Amylmetacresol (AMC) is a widely used antiseptic, valued for its efficacy against a range of microorganisms.[1] Commonly found in over-the-counter throat lozenges, its application in research and pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: January 2026

Amylmetacresol (AMC) is a widely used antiseptic, valued for its efficacy against a range of microorganisms.[1] Commonly found in over-the-counter throat lozenges, its application in research and pharmaceutical development necessitates a thorough understanding of its chemical properties and associated hazards to ensure safe handling and environmentally responsible disposal.[2][3] This guide provides a detailed protocol for the proper disposal of amylmetacresol, grounded in safety, regulatory compliance, and scientific integrity, to support researchers in maintaining a safe and compliant laboratory environment.

Section 1: Hazard Identification and Risk Assessment

The foundation of any disposal protocol is a comprehensive understanding of the substance's inherent risks. Amylmetacresol is classified with several hazards that dictate its handling and disposal requirements. It is crucial to recognize that improper disposal, such as drain disposal, is strictly prohibited due to its significant environmental toxicity.[4][5][6]

Table 1: GHS Hazard Classification for Amylmetacresol

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity (Oral)4H302: Harmful if swallowed.[4][5][6][7][8]

Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[5][7]

Hazardous to the Aquatic Environment (Acute)1H400: Very toxic to aquatic life.[5]

Hazardous to the Aquatic Environment (Chronic)1H410: Very toxic to aquatic life with long lasting effects.[5][7]

Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[7]

The causality behind these classifications dictates our procedures. The acute oral toxicity and severe skin corrosivity demand the use of stringent personal protective equipment (PPE). The profound aquatic toxicity is the primary driver for classifying amylmetacresol as a hazardous waste that must be segregated and prevented from entering wastewater systems.[5][7]

Section 2: Pre-Disposal Handling and Waste Segregation

Effective waste management begins at the point of generation. Proper segregation is a critical control point to prevent dangerous chemical reactions and ensure regulatory compliance.[9]

  • Waste Classification: All waste streams containing amylmetacresol—including pure or expired chemical, contaminated labware, and spill cleanup materials—must be managed as hazardous chemical waste.[5][10]

  • Container Selection: Utilize only chemically compatible, leak-proof containers for waste accumulation. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[4]

  • Segregation Principle: Amylmetacresol waste should be kept separate from other waste streams, particularly strong oxidizers, to prevent potentially hazardous reactions.[11]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of amylmetacresol from a laboratory setting. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.

Methodology 1: Standard Operating Procedure for Amylmetacresol Waste Disposal

  • Wear Appropriate PPE: Before handling amylmetacresol or its waste, ensure you are wearing the correct PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.[8]

    • A lab coat.[8]

    • Work should be performed in a well-ventilated area or under a chemical fume hood.[4][5]

  • Collect Waste at the Source:

    • Solid Waste: Collect unused or expired solid amylmetacresol, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill), directly into your designated hazardous waste container.[4]

    • Liquid Waste: If working with amylmetacresol solutions, collect all waste liquid in a designated, compatible liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.

    • Contaminated Labware: Items such as pipette tips, gloves, and wipes that are incidentally contaminated should be collected in a separate, clearly labeled container or bag for hazardous waste.

  • Containerization and Labeling:

    • Keep the waste container closed at all times, except when adding waste.

    • The container must be clearly and accurately labeled. Proper labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[12] The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "Amylmetacresol."

      • The specific hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").

      • The date of accumulation.

  • Temporary On-Site Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

    • This area should be away from drains, sources of ignition, and incompatible materials.[4][9]

  • Arrange for Professional Disposal:

    • Never dispose of amylmetacresol waste in the regular trash or down the drain.[5][6]

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will ensure the waste is transported and disposed of by a licensed hazardous waste management vendor in compliance with all federal, state, and local regulations.[13][14]

Section 4: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Don PPE: Wear appropriate PPE, including respiratory protection if vapors are present.[4]

  • Contain the Spill: Prevent the spill from spreading or entering any drains.[4][6] Use absorbent, non-combustible material like vermiculite or sand to contain the spill.

  • Collect and Clean: Carefully collect the absorbed material using spark-proof tools and place it into your designated hazardous waste container.[4] Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management of amylmetacresol waste streams within a research environment.

AmylmetacresolDisposal start Amylmetacresol Waste Generated decision_type Identify Waste Type start->decision_type process_solid Collect in Solid Hazardous Waste Container decision_type->process_solid Pure/Expired Chemical or Spill Debris process_liquid Collect in Liquid Hazardous Waste Container decision_type->process_liquid Aqueous/Solvent Solutions process_labware Collect in Lined Contaminated Labware Bin decision_type->process_labware Contaminated Gloves, Pipette Tips, etc. process_label Securely Close and Label Container: 'Hazardous Waste - Amylmetacresol' + Hazard Pictograms process_solid->process_label process_liquid->process_label process_labware->process_label process_store Store in Designated Satellite Accumulation Area process_label->process_store end_node Request Pickup by Institutional EHS for Licensed Vendor Disposal process_store->end_node

Caption: Workflow for the safe segregation and disposal of amylmetacresol waste.

References

  • Amylmetacresol - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Pharmaceutical Waste Guidelines. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Pharmaceutical Waste Guidelines. University of California, Irvine Environmental Health & Safety. [Link]

  • Pharmaceutical Hazardous Waste Management Guide. MLI Environmental. [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • USP 800 & Hazardous Drug Disposal. Stericycle. [Link]

  • Public Assessment Report Scientific discussion Kruidvat Amylmetacresol Plus Dichloorbenzylalcohol mint lozenges. Geneesmiddeleninformatiebank. [Link]

  • Amylmetacresol. Wikipedia. [Link]

  • 2,4-Dichlorobenzyl alcohol Amylmetacresol Patient Information Leaflet. Medicines.org.uk. [Link]

  • MATERIAL SAFETY DATA SHEET - Strepsils. RBNAinfo. [Link]

  • Amylmetacresol | C12H18O. PubChem - NIH. [Link]

  • Amylmetacresol API | 1300-94-3 | Manufacturer & Supplier. Macsen Labs. [Link]

  • Amylmetacresol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • How to Dispose of Medicines Properly. United States Environmental Protection Agency. [Link]

  • The Chemistry of Throat Lozenges. Compound Interest. [Link]

  • Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]

  • Safe methods of medication disposal. Mayo Clinic Health System. [Link]

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Handling

Personal protective equipment for handling Amylmetacresol

A Researcher's Guide to Safely Handling Amylmetacresol Amylmetacresol, an antiseptic commonly used in throat lozenges, is a valuable compound in pharmaceutical research and development.[1] However, its safe handling in a...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Amylmetacresol

Amylmetacresol, an antiseptic commonly used in throat lozenges, is a valuable compound in pharmaceutical research and development.[1] However, its safe handling in a laboratory setting requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Amylmetacresol.

Understanding the Hazards of Amylmetacresol

Amylmetacresol is classified as harmful if swallowed.[2][3][4][5][6][7] Some safety data sheets also indicate that it can cause severe skin burns and eye damage, and may be toxic to aquatic life with long-lasting effects.[8][9] Due to its phenolic nature, it is crucial to handle Amylmetacresol with the same caution as other phenolic compounds, which are known to be rapidly absorbed through the skin and can cause systemic toxicity.[10][11]

Key Hazard Statements:

  • H302: Harmful if swallowed[2][3][4][6][8][9]

  • H314: Causes severe skin burns and eye damage[8][9]

  • H361: Suspected of damaging fertility or the unborn child[8]

  • H410: Very toxic to aquatic life with long lasting effects[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling Amylmetacresol. The following table outlines the minimum required PPE, with explanations for the causality behind each choice.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Phenolic compounds can penetrate standard laboratory gloves.[12] For incidental contact with dilute solutions, thicker (8mil) nitrile gloves can be used.[11] For handling concentrated solutions, consider utility-grade neoprene or butyl rubber gloves over nitrile gloves.[11] Rationale: Prevents skin contact and absorption, which can lead to burns and systemic toxicity.[10][11]
Eye and Face Protection Safety goggles with side shields are mandatory.[4] When there is a potential for splashes, a face shield must be worn in addition to goggles.[11] Rationale: Protects against accidental splashes that can cause severe eye damage.[8][9]
Body Protection A fully buttoned lab coat is required.[10] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.[11] Rationale: Provides a barrier against skin contact on the arms and torso.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[10][13] If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary.[10] Rationale: Minimizes the risk of respiratory tract irritation.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific work area for Amylmetacresol handling. gather_ppe Assemble all necessary PPE. prep_area->gather_ppe gather_materials Gather all required materials and equipment. gather_ppe->gather_materials fume_hood Ensure the chemical fume hood is operational. gather_materials->fume_hood don_ppe Don appropriate PPE. fume_hood->don_ppe weigh_handle Weigh and handle Amylmetacresol within the fume hood. don_ppe->weigh_handle close_containers Keep containers tightly closed when not in use. weigh_handle->close_containers decontaminate Decontaminate the work area with a suitable solvent. close_containers->decontaminate doff_ppe Doff PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of Amylmetacresol.

1. Designated Work Area:

  • Always work with Amylmetacresol in a well-ventilated area, preferably a certified chemical fume hood.[10][13]

  • Designate a specific area for handling Amylmetacresol to prevent cross-contamination.[12]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[3]

  • Use the smallest quantity of the substance necessary for the experiment.[12]

  • Keep containers of Amylmetacresol tightly closed when not in use.[3]

3. Emergency Preparedness:

  • Ensure that a safety shower and eyewash station are readily accessible.[4][14]

  • Keep a spill kit specifically for chemical spills nearby.

Emergency Procedures: Immediate Actions are Crucial

In the event of an exposure or spill, immediate and correct action can significantly mitigate the consequences.

  • Skin Contact: Immediately remove contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[10][14] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][14] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[3][4] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4]

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[14] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[14]

Disposal Plan: Responsible Management of Amylmetacresol Waste

Proper disposal of Amylmetacresol and contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Labeling:

  • All waste contaminated with Amylmetacresol, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container.[7]

  • The container should be clearly labeled as "Hazardous Waste" and include the chemical name "Amylmetacresol."

Disposal Methods:

  • Never dispose of Amylmetacresol down the drain.[3]

  • Dispose of Amylmetacresol waste through a licensed waste disposal contractor.[7][10]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[9]

  • For unused or expired pharmaceuticals in a non-laboratory setting, consider drug take-back programs.[15][16][17]

By adhering to these guidelines, researchers can safely handle Amylmetacresol, minimizing risks to themselves and the environment, and fostering a culture of safety within the laboratory.

References

  • Duke University. (n.d.). OESO Phenol Guideline. [Link]

  • Monash University. (2023). Phenol - OHS Information Sheet. [Link]

  • UC Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet. [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Amylmetacresol Safety Data Sheet. [Link]

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. [Link]

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Amylmetacresol. [Link]

  • LGC Limited. (2015). Safety data sheet: Amylmetacresol. [Link]

  • Reckitt Benckiser. (2020). Safety Data Sheet. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. [Link]

  • RBNAinfo. (2013). Material Safety Data Sheet. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Wikipedia. (n.d.). Amylmetacresol. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • MedPro Disposal. (2021). Disposing of Pharmaceutical Waste. [Link]

  • U.S. Food and Drug Administration. (2025). Where and How to Dispose of Unused Medicines. [Link]

  • Nationwide Children's Hospital. (n.d.). Medicine: Proper Disposal. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amylmetacresol
Reactant of Route 2
Reactant of Route 2
Amylmetacresol
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